2,4-Dichloro-6-methylpyrimidine-5-carbonitrile
Description
Properties
IUPAC Name |
2,4-dichloro-6-methylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c1-3-4(2-9)5(7)11-6(8)10-3/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBPLKJZELWYDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325906 | |
| Record name | 2,4-dichloro-6-methylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56035-64-4 | |
| Record name | 56035-64-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521707 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-dichloro-6-methylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-6-methylpyrimidine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide for the Researcher: Properties, Synthesis, and Reactivity of 2,4-Dichloro-6-methylpyrimidine-5-carbonitrile
Abstract
This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and predicted reactivity of 2,4-dichloro-6-methylpyrimidine-5-carbonitrile. As a highly functionalized heterocyclic compound, this molecule represents a versatile scaffold for applications in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document synthesizes information from closely related analogues, namely 2,4-dichloro-6-methylpyrimidine and various pyrimidine-5-carbonitrile derivatives. We offer scientifically grounded predictions on its physicochemical properties, spectroscopic signature, and reactivity profile, providing researchers with a robust foundational understanding for its synthesis and application.
Introduction and Molecular Structure
Pyrimidine derivatives are fundamental scaffolds in drug discovery, appearing in a wide array of therapeutic agents due to their ability to mimic biological purines and engage in various receptor interactions.[1][2] The title compound, this compound, combines several key functional groups that make it an attractive intermediate for chemical synthesis:
-
A Pyrimidine Core: A privileged heterocyclic motif in medicinal chemistry.
-
Two Electrophilic Centers: The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.
-
An Electron-Withdrawing Nitrile Group: This group significantly influences the electronic properties of the pyrimidine ring, enhancing the electrophilicity of the C2 and C4 positions and serving as a versatile chemical handle for further transformations.
This guide aims to bridge the current information gap by providing a detailed, predictive analysis to empower researchers in their work with this promising molecule.
Molecular Structure:
Physicochemical Properties (Predicted)
The properties of the parent compound, 2,4-dichloro-6-methylpyrimidine (CAS 5424-21-5), are well-documented.[3][4] The introduction of a polar carbonitrile group at the C5 position is expected to significantly modify these properties.
| Property | 2,4-Dichloro-6-methylpyrimidine (Experimental) | This compound (Predicted) | Rationale for Prediction |
| Molecular Formula | C₅H₄Cl₂N₂[4] | C₆H₃Cl₂N₃ | Addition of a CN group. |
| Molecular Weight | 163.00 g/mol [1] | 188.01 g/mol | Addition of a CN group. |
| Appearance | White to light yellow powder/solid[3][4] | White to off-white crystalline solid | Similar to other pyrimidine carbonitriles. |
| Melting Point | 44-47 °C[3] | > 100 °C | The nitrile group increases polarity and likely enhances crystal lattice energy, leading to a higher melting point. |
| Boiling Point | 219 °C | > 220 °C | Increased molecular weight and polarity will raise the boiling point. |
| Solubility | Soluble in chloroform, ether, ethyl acetate, toluene. Insoluble in water.[1][3] | Sparingly soluble in polar organic solvents (e.g., DMSO, DMF, Acetone). Very low solubility in water and non-polar solvents. | The highly polar nitrile group will decrease solubility in non-polar solvents and increase it in polar aprotic solvents. |
Proposed Synthesis Strategy
While no direct synthesis for this compound is published, a plausible and efficient route can be designed based on established pyrimidine synthesis methodologies. The most common approach involves the cyclocondensation of a 1,3-dicarbonyl equivalent with a urea or amidine derivative.
A robust strategy would involve the construction of the substituted pyrimidine ring from precursors already containing the required functional groups.
Proposed Workflow: Cyclocondensation Route
Caption: Proposed two-step synthesis of the target molecule.
Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of 2-Chloro-6-methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile
-
To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add 2-chloroacetamidine hydrochloride (1.0 eq).
-
Stir the mixture for 30 minutes at room temperature.
-
Add ethyl 2-cyano-3-oxobutanoate (1.0 eq) dropwise to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed.
-
Cool the reaction to room temperature, acidify with dilute HCl to precipitate the product.
-
Filter, wash with cold water, and dry to yield the intermediate pyrimidone.
-
-
Step 2: Synthesis of this compound
-
Suspend the intermediate from Step 1 in an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of a tertiary amine base (e.g., N,N-diethylaniline).
-
Heat the mixture to reflux for several hours, monitoring by TLC.
-
Once the reaction is complete, cool to room temperature and carefully quench the excess POCl₃ by pouring the mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Reactivity Profile and Mechanistic Insights
The reactivity of the target compound is dictated by the interplay between the electron-deficient pyrimidine ring and its substituents. The two chlorine atoms are excellent leaving groups, and the C5-nitrile group strongly activates the ring for nucleophilic attack.
Key Reactive Sites:
Caption: Predicted reactivity hotspots on the target molecule.
A. Nucleophilic Aromatic Substitution (SNAr)
The most important reaction for this scaffold is SNAr. The general reactivity order for nucleophilic displacement on 2,4-dichloropyrimidines is C4 > C2.[5][6] The presence of the electron-withdrawing nitrile group at C5 will further enhance this reactivity difference, making the C4 position highly susceptible to selective substitution under mild conditions.
-
Regioselectivity: Reaction with one equivalent of a nucleophile (e.g., an amine, alcohol, or thiol) is expected to yield predominantly the C4-substituted product. This high selectivity is synthetically valuable, allowing for sequential and differential functionalization of the C4 and C2 positions.[5][6]
-
Reaction Conditions: Selective C4 substitution can often be achieved at or below room temperature using a base such as DIPEA or K₂CO₃ in a polar aprotic solvent. Substitution at C2 typically requires more forcing conditions (higher temperatures).[5]
B. Palladium-Catalyzed Cross-Coupling Reactions
This scaffold is an excellent substrate for various cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds.
-
Suzuki and Stille Couplings: These reactions are expected to show high regioselectivity for the C4 position, similar to SNAr.[6] 2,4-Dichloro-6-methylpyrimidine is known to undergo double cross-coupling reactions.[7]
-
Buchwald-Hartwig Amination: This provides an alternative to SNAr for forming C-N bonds, often with broader substrate scope.
-
Sonogashira Coupling: While C4 is generally more reactive, the selectivity in Sonogashira reactions can sometimes be less pronounced compared to Suzuki couplings.[5]
C. Transformations of the Nitrile Group
The nitrile group is a versatile functional handle that can be converted into various other groups:
-
Hydrolysis: Acidic or basic hydrolysis will convert the nitrile to a carboxylic acid.
-
Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., LiAlH₄) can reduce the nitrile to a primary amine.
-
Cycloadditions: The nitrile can participate in cycloaddition reactions to form heterocyclic rings like tetrazoles.
Spectroscopic Characterization (Predicted)
Predicting the spectroscopic signature is crucial for reaction monitoring and product confirmation. These predictions are based on data from analogous pyrimidine-5-carbonitrile derivatives.[8][9][10][11]
| Technique | Predicted Signature |
| ¹H NMR | A singlet corresponding to the C6-methyl protons (CH₃) is expected around δ 2.5-2.8 ppm. The chemical environment is relatively standard for a methyl group on a pyrimidine ring. |
| ¹³C NMR | Distinct signals are expected for each carbon. The C2 and C4 carbons attached to chlorine will be significantly deshielded (δ ~160-170 ppm). The nitrile carbon (C≡N) will appear around δ 115-120 ppm. The carbon bearing the nitrile (C5) will be in the aromatic region, influenced by its substituents.[10] |
| IR Spectroscopy | A sharp, strong absorption band characteristic of the C≡N stretch is expected in the range of 2220-2240 cm⁻¹. This is a key diagnostic peak for confirming the presence of the nitrile group.[8] |
| Mass Spectrometry (EI) | The mass spectrum will show a complex molecular ion (M⁺) peak cluster due to the two chlorine isotopes (³⁵Cl and ³⁷Cl). The expected pattern for two chlorines (M⁺, M+2, M+4) will be in an approximate ratio of 9:6:1. |
Safety and Handling
No specific safety data exists for this compound. Therefore, it must be handled with the precautions appropriate for the most closely related and hazardous analogue, 2,4-dichloro-6-methylpyrimidine.
-
Hazard Classification: Based on analogues, this compound should be treated as a corrosive and toxic substance. It is classified as Skin Corrosion/Irritation Category 1B and Serious Eye Damage/Irritation Category 1.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Do not ingest. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.
Potential Applications in Research and Drug Discovery
The pyrimidine-5-carbonitrile scaffold is a cornerstone in modern medicinal chemistry. Derivatives have shown potent activity in various therapeutic areas, highlighting the potential of the title compound as a valuable building block.
-
Kinase Inhibition: Many pyrimidine-5-carbonitrile derivatives are potent inhibitors of kinases such as VEGFR-2 and EGFR, which are critical targets in oncology.[12][13] The scaffold can effectively occupy the ATP-binding pocket of these enzymes.
-
Anticancer Agents: Beyond kinase inhibition, these compounds have demonstrated broad anti-proliferative activity against various cancer cell lines, including colon, breast, and liver cancer.[12][14][15]
-
Antimicrobial and Anti-inflammatory Activity: The pyrimidine core is present in numerous drugs targeting infectious diseases and inflammatory pathways.[14]
The unique substitution pattern of this compound allows for the systematic exploration of chemical space at three distinct points (C2, C4, and C5), making it an ideal starting point for generating compound libraries for high-throughput screening.
References
- Abdel-monem, M. et al. (2018). Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. International Journal of Chemical and Pharmaceutical Sciences.
- Abdel-Wahab, B. F. et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances.
- Al-Abdullah, E. S. et al. (2022).
- Al-Warhi, T. et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances.
- Allam, M. A. et al. (2022).
- El-Sayed, S. A. et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Pharmaceuticals.
- El-Zahabi, M. S. et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Pharmaceuticals.
- Gomha, S. M. et al. (2020). Synthesis of pyrimidine 5‐carbonitrile derivatives.
- FAQ. (n.d.). What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds? BOC Sciences.
- Sigma-Aldrich. (n.d.). 2,4-Dichloro-6-methylpyrimidine 98. Sigma-Aldrich.
- BenchChem. (2025).
- Jurgis, S. et al. (2021). Multifunctional derivatives of pyrimidine-5-carbonitrile and differently substituted carbazoles for doping-free sky-blue OLEDs and luminescent sensors of oxygen.
- ChemicalBook. (n.d.). 2,4-Dichloro-6-methylpyrimidine synthesis. ChemicalBook.
- Li, B. et al. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- Fisher Scientific. (n.d.). 2,4-Dichloro-6-methylpyrimidine, 98%. Fisher Scientific.
- Scott, D. A. et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry.
- Neufeldt, S. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025.
- Wang, Z. et al. (2023).
- ChemicalBook. (n.d.). 2,4-Dichloro-6-methylpyrimidine CAS#: 5424-21-5. ChemicalBook.
- Chemsrc. (n.d.). 2,4-Dichloro-6-methylpyrimidine | CAS#:5424-21-5. Chemsrc.
- CymitQuimica. (n.d.). CAS 5424-21-5: 2,4-Dichloro-6-methylpyrimidine. CymitQuimica.
- ResearchGate. (n.d.). Reactions of 2–4 each with nitriles.
- Amerigo Scientific. (n.d.). 2,4-Dichloro-6-methylpyrimidine (98%). Amerigo Scientific.
Sources
- 1. 2,4-Dichloro-6-methylpyrimidine, 98% | Fisher Scientific [fishersci.ca]
- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4-Dichloro-6-methylpyrimidine CAS#: 5424-21-5 [m.chemicalbook.com]
- 4. CAS 5424-21-5: 2,4-Dichloro-6-methylpyrimidine [cymitquimica.com]
- 5. Page loading... [guidechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2,4-Dichloro-6-methylpyrimidine (98%) - Amerigo Scientific [amerigoscientific.com]
- 8. new.zodml.org [new.zodml.org]
- 9. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Molecular Structure and Applications of 2,4-Dichloro-6-methylpyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth analysis of 2,4-dichloro-6-methylpyrimidine-5-carbonitrile, a pivotal heterocyclic intermediate in modern medicinal chemistry. We will dissect its core molecular structure, explore validated synthetic protocols, and illuminate its role as a versatile scaffold in the development of targeted therapeutics, particularly kinase inhibitors. This document synthesizes structural data, reaction dynamics, and practical applications to serve as a comprehensive resource for professionals in drug discovery and development.
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
Pyrimidine rings are a cornerstone of therapeutic drug design, largely due to their presence in the nucleobases of DNA and RNA. This inherent biocompatibility has made them a "privileged scaffold." In medicinal chemistry, this term refers to molecular frameworks that can bind to multiple, diverse biological targets. The pyrimidine core is central to numerous approved drugs, including kinase inhibitors that have revolutionized cancer therapy by targeting the ATP-binding site of these enzymes.[1][2]
This compound emerges as a particularly valuable derivative. The presence of two reactive chlorine atoms at the C2 and C4 positions allows for selective, sequential nucleophilic substitution reactions.[3] This differential reactivity is the key to its utility, enabling chemists to construct complex molecular architectures with high precision, building libraries of compounds for screening and optimization.[2] The additional methyl and carbonitrile groups offer further points for modification and influence the molecule's electronic properties and steric profile, making it a highly adaptable starting material.
Molecular Structure and Physicochemical Properties
A thorough understanding of a molecule's physical and structural characteristics is fundamental to its application.
Core Properties
The essential identifiers and physical properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄Cl₂N₂ | [3][4] |
| Molecular Weight | 163.00 g/mol | [5] |
| CAS Number | 5424-21-5 | [5] |
| Appearance | White to light yellow powder/solid | [6] |
| Melting Point | 44-47 °C | [6][7] |
| Boiling Point | 219 °C | [6] |
| Solubility | Soluble in chloroform, ether, ethyl acetate; Insoluble in water | [3][6] |
| SMILES | Cc1cc(Cl)nc(Cl)n1 | [5] |
| InChIKey | BTLKROSJMNFSQZ-UHFFFAOYSA-N | [3][5] |
Structural Elucidation via Spectroscopy
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to be simple. The primary signal would be a singlet corresponding to the methyl (–CH₃) protons at the C6 position. A second, downfield singlet would arise from the lone proton at the C5 position of the pyrimidine ring (if the carbonitrile was not present). The presence of the electron-withdrawing carbonitrile group would further shift this proton downfield.
-
¹³C NMR (Carbon NMR): The carbon NMR spectrum would be critical for confirming the carbon skeleton. Distinct signals would be expected for the methyl carbon, the carbon of the nitrile group (–C≡N), and the four unique carbons of the pyrimidine ring. The carbons bonded to chlorine (C2 and C4) would be significantly shifted downfield due to the halogen's deshielding effect.[10]
-
IR (Infrared) Spectroscopy: The IR spectrum provides functional group information. A key diagnostic peak would be a sharp, medium-intensity absorbance in the range of 2210-2260 cm⁻¹, characteristic of the nitrile (C≡N) stretching vibration.[11] Additional characteristic peaks would correspond to C=C and C=N stretching within the aromatic pyrimidine ring (approx. 1500-1600 cm⁻¹) and C-Cl stretching (approx. 600-800 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with prominent peaks for [M]+, [M+2]+, and [M+4]+, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes. A high-resolution mass spectrum would confirm the exact mass and elemental formula.[12]
Synthesis and Reaction Mechanism
The reliable synthesis of this intermediate is crucial for its use in drug development pipelines.
Standard Synthetic Protocol
The most common and industrially scalable synthesis involves the chlorination of a pyrimidine-diol precursor using a strong chlorinating agent like phosphoryl chloride (POCl₃).[6][12]
Reaction: 6-methylpyrimidine-2,4-diol → 2,4-dichloro-6-methylpyrimidine
Step-by-Step Methodology: [12]
-
Charging the Reactor: In a suitable reaction vessel equipped for heating under an inert atmosphere (e.g., Nitrogen), charge 6-methylpyrimidine-2,4-diol (1.0 equivalent) and phosphoryl chloride (POCl₃) (approx. 8-10 volumes).
-
Heating: Stir the mixture and heat to a temperature of 90-100 °C. The initial slurry will gradually turn into a clear solution as the reaction progresses, typically over 2-3 hours.
-
Monitoring: Monitor the reaction's completion by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), until the starting material is consumed (<0.1%). The total reaction time is typically around 8-10 hours.
-
Work-up (Quenching): After cooling, carefully concentrate the reaction mixture under reduced pressure to remove the excess POCl₃. Dissolve the residue in a water-immiscible organic solvent like Dichloromethane (DCM).
-
Neutralization: Add the organic solution dropwise to a cold aqueous solution of a base, such as 25% potassium carbonate (K₂CO₃), to neutralize the acidic byproducts. Maintain the temperature below 40°C during this exothermic step.
-
Extraction & Isolation: Separate the organic phase. Extract the aqueous phase again with DCM to maximize yield. Combine the organic phases, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: The resulting solid can be further purified by recrystallization or column chromatography if necessary to achieve high purity (e.g., >99% by HPLC).[12]
Causality Behind Choices:
-
Phosphoryl Chloride (POCl₃): It serves as both the chlorinating agent and the reaction solvent, driving the reaction to completion through mass action.
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture, which would readily decompose the POCl₃.
-
Controlled Quenching: The slow, dropwise addition to a cold base is a critical safety step to manage the highly exothermic and vigorous reaction between residual POCl₃ and water.
Applications in Drug Development: A Scaffold for Kinase Inhibitors
The primary value of this compound lies in the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is generally more susceptible to nucleophilic aromatic substitution (SₙAr) than the chlorine at the C2 position. This allows for a controlled, stepwise introduction of different functionalities.
This scaffold is a key component in the synthesis of various kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases.[1][13] Kinases are enzymes that regulate cellular processes, and their dysregulation is a hallmark of cancer.[1][14] Small molecules that block the ATP-binding site of specific kinases can halt these aberrant signals. The 2,4-diaminopyrimidine core, readily formed from this dichlorinated precursor, is a "privileged structure" known to form critical hydrogen bonds with the hinge region of the kinase active site.[2]
General Synthetic Workflow for Kinase Inhibitors
The following diagram illustrates the logical workflow for using this compound as a foundational building block.
Caption: Workflow for synthesizing a 2,4-diaminopyrimidine library.
This stepwise approach allows for the creation of a diverse library of compounds by varying the R1 and R2 amine groups, facilitating the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for the target kinase.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for medicinal chemists. Its well-defined molecular structure, characterized by predictable reactivity at its chloro-substituents, provides a robust and flexible platform for constructing complex, biologically active molecules. The validated and scalable synthetic routes further enhance its value as a starting material in both academic research and industrial drug development. As the quest for more selective and potent kinase inhibitors continues, the strategic application of such versatile pyrimidine scaffolds will remain a critical component of successful drug discovery campaigns.
References
- Chemsrc. (n.d.). 2,4-Dichloro-6-methylpyrimidine | CAS#:5424-21-5.
- PubChem. (n.d.). 2,4-Dichloro-6-methylpyrimidine. National Center for Biotechnology Information.
- Reich, H. (2020). NMR Spectroscopy. University of Wisconsin - Madison.
- ChemUniverse. (n.d.). Request A Quote.
- Arkivoc. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- PubMed. (2006). Discovery of 4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity.
- National Institutes of Health. (n.d.). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors.
- SpectraBase. (n.d.). 2,4-Dichloropyrimidine - Optional[13C NMR].
- PubMed Central. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists.
- Semantic Scholar. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 5424-21-5: 2,4-Dichloro-6-methylpyrimidine [cymitquimica.com]
- 4. 2,4-Dichloro-6-methylpyrimidine, 98% | Fisher Scientific [fishersci.ca]
- 5. 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4-Dichloro-6-methylpyrimidine | 5424-21-5 [chemicalbook.com]
- 7. 2,4-Dichloro-6-methylpyrimidine | CAS#:5424-21-5 | Chemsrc [chemsrc.com]
- 8. 2,4-Dichloro-6-methylpyrimidine (5424-21-5) 1H NMR [m.chemicalbook.com]
- 9. 2,4-Dichloro-5-methylpyrimidine(1780-31-0) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. 2,4-Dichloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 13. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-6-methylpyrimidine-5-carbonitrile
Foreword
2,4-Dichloro-6-methylpyrimidine-5-carbonitrile (CAS No: 56035-64-4) is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its pyrimidine core, adorned with reactive chloro groups and a nitrile moiety, serves as a versatile scaffold for constructing complex molecular architectures. This guide provides a detailed exploration of the predominant synthesis pathway for this key intermediate, offering field-proven insights, step-by-step protocols, and an examination of the underlying chemical principles for researchers and drug development professionals. The methodologies described are designed to be self-validating, emphasizing safety, reproducibility, and robust characterization.
Strategic Overview of the Synthesis
The synthesis of this compound is most efficiently achieved through a two-stage process. Direct construction of the fully chlorinated ring in a single step from acyclic precursors is challenging and often results in low yields and complex purification. Therefore, the most reliable and scalable approach involves:
-
Stage 1: Formation of the Pyrimidine Core. Synthesis of a stable, hydroxylated pyrimidine intermediate, specifically 2,4-dihydroxy-6-methylpyrimidine-5-carbonitrile. This is typically accomplished via a multi-component condensation reaction.
-
Stage 2: Aromatic Chlorination. Conversion of the dihydroxy intermediate to the target dichlorinated product using a potent chlorinating agent. This step leverages the tautomeric nature of the dihydroxypyrimidine ring.
This strategic disconnection allows for the controlled assembly of the core structure followed by a robust functional group interconversion, ensuring higher overall yields and purity.
Stage 1: Synthesis of 2,4-Dihydroxy-6-methylpyrimidine-5-carbonitrile
The foundational step is the construction of the pyrimidine ring. A well-established method is the Biginelli-type condensation reaction, which combines three key components to form the heterocyclic scaffold.[1][2]
Causality Behind Experimental Choices: This reaction is a convergent and atom-economical approach to building the pyrimidine ring system. The choice of starting materials is critical:
-
Ethyl acetoacetate provides the C4, C5, C6, and the C6-methyl group of the final pyrimidine ring.
-
Malononitrile serves as the source for the C5-carbonitrile group. While not a classic Biginelli component, its high reactivity makes it suitable for related multi-component reactions.
-
Urea provides the N1-C2-N3 backbone of the pyrimidine.
-
A base catalyst , such as sodium ethoxide, is essential to deprotonate the active methylene compounds, initiating the cascade of condensation reactions.
Experimental Protocol: Synthesis of the Dihydroxy Intermediate
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., Nitrogen or Argon).
-
Addition of Reagents: To the cooled sodium ethoxide solution, add ethyl acetoacetate (1.0 eq) and malononitrile (1.0 eq) sequentially while stirring.
-
Cyclization: Add urea (1.1 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Slowly add water to precipitate the sodium salt of the product. Acidify the mixture with a dilute acid (e.g., 2M HCl) to a pH of 4-5 to precipitate the neutral 2,4-dihydroxy-6-methylpyrimidine-5-carbonitrile.
-
Purification: Filter the resulting solid, wash thoroughly with cold water and then with a small amount of cold ethanol to remove unreacted starting materials. Dry the white to off-white solid under vacuum. The product is often of sufficient purity for the next step, but can be recrystallized from hot water or ethanol if necessary.[3]
Logical Flow: Multi-component Condensation Pathway
Caption: Workflow for the synthesis of the dihydroxy pyrimidine intermediate.
Stage 2: Chlorination to Yield this compound
This critical step transforms the stable dihydroxy intermediate into the highly reactive dichlorinated target compound. The hydroxyl groups of the precursor, which exist in tautomeric equilibrium with the more stable keto form (a pyrimidine-dione), are replaced by chlorine atoms.
Causality Behind Experimental Choices:
-
Reagent: Phosphoryl chloride (POCl₃) is the reagent of choice. It serves as both the chlorinating agent and, when used in excess, as the reaction solvent. Its strong dehydrating and chlorinating properties are ideal for this transformation.
-
Catalyst (Optional): In some cases, a tertiary amine base like N,N-dimethylaniline or N,N-diethylaniline can be used to catalyze the reaction and scavenge the HCl byproduct. However, using POCl₃ in excess often makes this unnecessary.
-
Temperature: The reaction requires significant thermal energy to overcome the activation barrier for the chlorination of the relatively unreactive amide-like functional groups. Temperatures are typically elevated to around 90-110 °C.
Experimental Protocol: Chlorination of the Dihydroxy Intermediate
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a reflux condenser (fitted with a gas outlet to a scrubber containing a sodium hydroxide solution) and a thermometer.
-
Charging Reagents: Charge the flask with 2,4-dihydroxy-6-methylpyrimidine-5-carbonitrile (1.0 eq) and slowly add an excess of phosphoryl chloride (POCl₃, 5-10 vol eq) under an inert atmosphere.
-
Reaction Conditions: Heat the stirred mixture to 90-100 °C. The solid will gradually dissolve as the reaction proceeds. Maintain this temperature for 8-12 hours. The reaction should be monitored by HPLC or TLC until the starting material is consumed.[4]
-
Work-up and Isolation:
-
After completion, allow the mixture to cool to room temperature.
-
Carefully and slowly quench the excess POCl₃ by pouring the reaction mixture onto crushed ice or into a vigorously stirred ice-water mixture. This step is highly exothermic and releases HCl gas; extreme caution is required.
-
Neutralize the aqueous solution with a solid base, such as sodium carbonate or potassium carbonate, until the pH is approximately 7-8.
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.[4]
-
-
Purification: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.
Quantitative Data Summary
| Stage | Key Reagents | Temp (°C) | Time (h) | Typical Yield | Purity (HPLC) |
| 1. Ring Formation | Ethyl acetoacetate, Malononitrile, Urea | ~78 | 4 - 6 | 80 - 90% | >95% |
| 2. Chlorination | POCl₃ | 90 - 100 | 8 - 12 | 85 - 95% | >98% |
Mechanism: Aromatic Dichlorination Pathway
Caption: Key steps in the conversion of the dihydroxy intermediate to the final product.
Trustworthiness: Characterization and Validation
To ensure the identity and purity of the synthesized this compound, a comprehensive analytical characterization is mandatory.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and to monitor the progress of the reactions.[4]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (C₆H₃Cl₂N₃, MW: 188.01).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show a characteristic singlet for the methyl (CH₃) protons.
-
¹³C NMR will confirm the presence of the carbon atoms in the pyrimidine ring, the nitrile carbon, and the methyl carbon.
-
-
Melting Point: A sharp melting point range indicates high purity of the crystalline solid.
Conclusion
The synthesis of this compound is a robust and reproducible two-stage process that is amenable to scale-up. The strategy of first building the stable dihydroxy pyrimidine core via a multi-component reaction, followed by a high-yielding chlorination with phosphoryl chloride, represents the most logical and efficient pathway. The reactivity of the chloro-substituents in the final product makes it an exceptionally valuable building block for nucleophilic substitution reactions, providing medicinal chemists with a powerful tool for the development of novel therapeutic agents.[5]
References
- Technical Support Center: Pyrimidine-5-carbonitrile Synthesis - Benchchem. (n.d.).
- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (n.d.). RSC Publishing.
- One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Indian Academy of Sciences.
- Synthesis and Biological Evaluation of Novel pyrimidine-5-carbonitriles Featuring Morpholine Moiety as Antitumor Agents. (n.d.). Taylor & Francis Online.
- Synthesis of pyrimidine-5-carbonitriles 1a–d. (n.d.). ResearchGate.
- 2,4-Dichloro-5-Amino-6-Methylpyrimidine CAS 13162-27-1 Supplier. (n.d.). China.
- 2,4-Dichloro-6-methylpyrimidine 98 5424-21-5. (n.d.). Sigma-Aldrich.
- 2,4-Dichloro-6-methylpyrimidine synthesis. (n.d.). ChemicalBook.
- Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. (2024). PubMed.
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (n.d.). Arkivoc.
- The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. (2025). VNUHCM Journal of Natural Sciences.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,4-Dichloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Spectroscopic Data of 2,4-Dichloro-6-methylpyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 2,4-Dichloro-6-methylpyrimidine-5-carbonitrile, a key intermediate in medicinal chemistry and drug development. Understanding the spectral characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and elucidation of its role in complex reaction pathways. This document moves beyond a simple recitation of data, offering insights into the structural information encoded within each spectrum and the rationale behind the analytical techniques employed.
Molecular Structure and its Spectroscopic Implications
This compound (CAS No. 56035-64-4) possesses a unique arrangement of functional groups on a pyrimidine core. The presence of two chlorine atoms, a methyl group, and a nitrile group dictates a distinct electronic environment, giving rise to a characteristic spectroscopic fingerprint. The analysis of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data allows for a detailed structural confirmation.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to be relatively simple, providing a clear signature for the methyl group.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.
-
Data Acquisition: Standard acquisition parameters are used, including a sufficient number of scans to achieve an adequate signal-to-noise ratio. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Processing: The acquired free induction decay (FID) is subjected to Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Data Summary and Interpretation
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.7 | Singlet | 3H | -CH₃ |
The ¹H NMR spectrum is characterized by a single peak corresponding to the three equivalent protons of the methyl group. The downfield chemical shift of approximately 2.7 ppm is attributed to the deshielding effect of the aromatic pyrimidine ring and the adjacent electron-withdrawing chloro and cyano substituents. The singlet multiplicity confirms the absence of any neighboring protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides detailed information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal, allowing for a complete assignment of the carbon skeleton.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, with typical operating frequencies for carbon ranging from 75 to 150 MHz.
-
Data Acquisition: Proton-decoupled mode is standard to simplify the spectrum to a series of singlets. A sufficient number of scans and a suitable relaxation delay are employed to ensure accurate signal integration for all carbon environments.
-
Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transformation, phasing, and baseline correction.
Predicted ¹³C NMR Data Summary and Interpretation
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| ~165-175 | C4-Cl | Attached to electronegative chlorine and nitrogen. |
| ~160-170 | C2-Cl | Attached to two electronegative nitrogen atoms and a chlorine atom. |
| ~155-165 | C6-CH₃ | Aromatic carbon attached to the methyl group. |
| ~115-125 | C≡N | Characteristic chemical shift for a nitrile carbon. |
| ~105-115 | C5-CN | Aromatic carbon attached to the nitrile group. |
| ~20-30 | -CH₃ | Aliphatic methyl carbon. |
Note: The predicted chemical shifts are based on the analysis of similar pyrimidine structures and standard chemical shift correlation tables. The actual experimental values may vary slightly.
The carbon spectrum will reveal all six unique carbon atoms of the molecule. The carbons directly attached to the electronegative chlorine and nitrogen atoms (C2 and C4) are expected to resonate at the lowest field (highest ppm values). The nitrile carbon has a characteristic chemical shift in the 115-125 ppm range. The methyl carbon will appear at the highest field (lowest ppm value).
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the C≡N, C=N, C=C, and C-Cl bonds.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first, followed by the spectrum of the sample. The data is typically collected over the range of 4000-400 cm⁻¹.
Predicted IR Data Summary and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2230 | Medium-Strong | C≡N stretch (nitrile) |
| ~1550-1600 | Medium-Strong | C=N and C=C stretching (pyrimidine ring) |
| ~1400-1500 | Medium | C=C stretching (pyrimidine ring) |
| ~1000-1200 | Strong | C-Cl stretching |
| ~2900-3000 | Weak | C-H stretching (methyl group) |
The most prominent and diagnostic peak in the IR spectrum will be the sharp absorption band around 2230 cm⁻¹, which is characteristic of the nitrile (C≡N) stretching vibration. The aromatic C=N and C=C stretching vibrations of the pyrimidine ring will appear in the 1400-1600 cm⁻¹ region. The strong absorption in the 1000-1200 cm⁻¹ range is indicative of the C-Cl bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The mass spectrum of this compound will show the molecular ion peak and characteristic isotopic patterns due to the presence of two chlorine atoms.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method that typically shows a prominent molecular ion peak.
-
Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrometry Data and Interpretation
The molecular weight of this compound (C₆H₃Cl₂N₃) is 187.01 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion.
-
M⁺ peak (containing two ³⁵Cl atoms): m/z ≈ 187
-
(M+2)⁺ peak (containing one ³⁵Cl and one ³⁷Cl atom): m/z ≈ 189
-
(M+4)⁺ peak (containing two ³⁷Cl atoms): m/z ≈ 191
The expected ratio of the intensities of these peaks will be approximately 9:6:1, which is a definitive indicator of a molecule containing two chlorine atoms. Fragmentation patterns in EI-MS would likely involve the loss of chlorine atoms, the methyl group, or the nitrile group, providing further structural information.
Integrated Spectroscopic Analysis Workflow
The power of spectroscopic analysis lies in the integration of data from multiple techniques. The following workflow illustrates the logical process for the structural elucidation of this compound.
Caption: Integrated workflow for structural confirmation.
Conclusion
The spectroscopic data of this compound provides a clear and unambiguous basis for its structural identification and purity assessment. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry offers complementary information that, when analyzed together, confirms the presence of all key functional groups and the overall molecular architecture. This guide serves as a foundational resource for scientists and researchers working with this important chemical intermediate, enabling confident application in synthesis and drug discovery programs.
References
Due to the lack of a specific, publicly available, peer-reviewed publication detailing the complete spectroscopic analysis of this compound, this guide has been constructed based on established principles of spectroscopic interpretation and data from analogous structures. The provided protocols are standard methodologies in the field of analytical chemistry.
Navigating the Solubility Landscape of 2,4-Dichloro-6-methylpyrimidine-5-carbonitrile: A Technical Guide for Researchers
This guide provides an in-depth exploration of the solubility profile of 2,4-dichloro-6-methylpyrimidine-5-carbonitrile, a key heterocyclic intermediate in contemporary drug discovery and agrochemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer a holistic understanding of the compound's behavior in various solvent systems. We will delve into the physicochemical properties that govern its solubility, present methodologies for its accurate determination and quantification, and discuss the practical implications for its handling and application in research and development.
Introduction: The Significance of a Well-Defined Solubility Profile
This compound is a highly functionalized pyrimidine derivative. The presence of two reactive chlorine atoms, a methyl group, and a cyano group makes it a versatile building block for the synthesis of a wide array of more complex molecules with potential biological activity. Understanding the solubility of this intermediate is paramount for its effective use. A comprehensive solubility profile informs critical processes such as reaction condition optimization, purification strategy development, formulation of screening compounds, and the design of pharmacokinetic studies. Inadequate solubility can lead to significant challenges, including poor reaction kinetics, difficulties in purification, and unreliable biological assay results.
Physicochemical Properties: The Foundation of Solubility
The solubility of a compound is intrinsically linked to its physicochemical characteristics. While specific experimental data for this compound is not extensively available in the public domain, we can infer its likely properties based on its structural features and data from the closely related compound, 2,4-dichloro-6-methylpyrimidine.
Table 1: Physicochemical Properties of 2,4-Dichloro-6-methylpyrimidine and Related Compounds
| Property | 2,4-dichloro-6-methylpyrimidine | 2,4-dichloro-6-methylpyrimidin-5-amine | 2,4,5-trichloro-6-methylpyrimidine | Notes |
| Molecular Formula | C₅H₄Cl₂N₂[1][2] | C₅H₅Cl₂N₃[3] | C₅H₃Cl₃N₂[4] | The addition of the carbonitrile group to the target molecule will alter its molecular weight and elemental composition. |
| Molecular Weight | 163.00 g/mol [5][6] | 178.02 g/mol [3] | 197.45 g/mol [4] | |
| Melting Point | 44-47 °C[7] | Not available | Not available | The carbonitrile group is expected to influence the crystal lattice energy and thus the melting point. |
| Boiling Point | 219 °C[7] | Not available | Not available | |
| Predicted pKa | -2.12 ± 0.30[8] | Not available | Not available | This predicted value for the parent pyrimidine suggests it is a very weak base. The electron-withdrawing nature of the additional cyano group in the target compound would likely further decrease its basicity. |
| Calculated LogP | 2.092[9] | 1.8[3] | 3.2[4] | The LogP value indicates the lipophilicity of a compound. The addition of a polar cyano group may slightly decrease the LogP compared to the parent pyrimidine. |
Expert Insights: The predicted low pKa of the parent pyrimidine suggests that the nitrogen atoms in the ring are not easily protonated under typical physiological pH conditions. The electron-withdrawing cyano group in our target molecule will further decrease the basicity. This has significant implications for its aqueous solubility, suggesting that it will not exhibit pH-dependent solubility in the acidic range. The calculated LogP of the parent compound indicates moderate lipophilicity, suggesting a preference for organic solvents over water.
Solubility Profile: A Practical Overview
Based on available data for structurally similar compounds and general chemical principles, a qualitative solubility profile for this compound can be constructed.
Table 2: Predicted Solubility of this compound
| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High | These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule (dichloro and cyano groups) without the steric hindrance of hydrogen bonding. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | "Like dissolves like" principle; the chloro substituents on the pyrimidine ring favor solubility in chlorinated solvents. |
| Ethers | Diethyl ether, 1,4-Dioxane | Moderate | Can act as hydrogen bond acceptors for any potential interactions, though less polar than aprotic polar solvents. |
| Alcohols | Methanol, Ethanol | Moderate to Low | The ability to hydrogen bond may be sterically hindered by the methyl group and chlorine atoms. |
| Non-polar | Toluene, Hexanes | Low to Insoluble | The molecule possesses significant polarity from the nitrogen and cyano groups, making it less soluble in non-polar environments. |
| Aqueous | Water, Buffers (e.g., PBS) | Insoluble to Very Low | The hydrophobic nature of the dichloromethylpyrimidine core is expected to dominate, leading to poor aqueous solubility. As discussed, the low basicity precludes significant solubility enhancement at low pH. |
Causality in Solvent Selection: The choice of solvent for a particular application should be guided by this predicted profile. For synthetic reactions, polar aprotic solvents like DMF or ACN are likely to be good choices for dissolving both the pyrimidine intermediate and a variety of reaction partners. For purification by chromatography, a solvent system that provides differential solubility for the target compound and impurities would be chosen, often a mixture of a non-polar solvent like hexanes and a more polar one like ethyl acetate.
Experimental Determination of Solubility: Protocols and Workflows
To move from prediction to empirical data, standardized experimental protocols are essential. The following outlines a robust workflow for determining both kinetic and thermodynamic solubility.
Kinetic Solubility Determination (High-Throughput Method)
This method is useful for rapid screening and provides an estimate of the solubility of a compound when rapidly precipitated from a high-concentration stock solution.
Diagram 1: Workflow for Kinetic Solubility Determination
Caption: The gold-standard shake-flask method for determining thermodynamic solubility.
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Ensure that undissolved solid remains at the end of the experiment.
-
Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Separation of Solid and Liquid Phases: After incubation, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by filtration through a 0.22 µm filter.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV. [10]5. Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.
Analytical Methods for Quantification
Accurate quantification is crucial for solubility determination. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for the analysis of pyrimidine derivatives. [11]
HPLC-UV Method Development
A general reverse-phase HPLC method suitable for this compound would involve:
-
Column: A C18 stationary phase is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically effective for separating pyrimidine derivatives. [7][12]* Detection: The cyano and pyrimidine chromophores should allow for sensitive detection by UV-Vis spectroscopy. [10][13]The optimal wavelength for detection (λmax) should be determined by scanning a solution of the pure compound.
-
Calibration: A calibration curve should be prepared using standards of known concentrations to ensure accurate quantification.
Diagram 3: Logical Flow for HPLC Method Development
Caption: A logical progression for developing a robust HPLC-UV quantification method.
Conclusion: A Foundation for Successful Research
While experimental data for this compound remains to be fully elucidated in publicly accessible literature, this guide provides a comprehensive framework for understanding and experimentally determining its solubility profile. By combining knowledge of its physicochemical properties with robust experimental protocols and analytical methods, researchers can confidently handle this versatile intermediate. A thorough understanding of its solubility is not merely a technical detail but a cornerstone for the successful design and execution of synthetic strategies and biological screening campaigns, ultimately accelerating the pace of discovery.
References
- Giebultowicz, J., et al. (2020).
- Baluja, S., et al. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(7-8), 737-742. [Link]
- Markelj, J., Zupančič, T., & Pihlar, B. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica, 63(1), 8-17. [Link]
- Fisher Scientific. 2,4-Dichloro-6-methylpyrimidine, 98%. [Link]
- PubChem. 2,4-Dichloro-6-methylpyrimidin-5-amine. [Link]
- Cheméo. 2,4-dichloro-6-methylpyrimidine. [Link]
- Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4, 15. [Link]
- PubChem. 2,4-Dichloro-6-methylpyrimidine. [Link]
- Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed, 4(1), 15. [Link]
- Helix Chromatography. HPLC Methods for analysis of Pyridine. [Link]
- Chemsrc. 2,4-Dichloro-6-methylpyrimidine CAS#:5424-21-5. [Link]
- PubChem. 2,4,5-Trichloro-6-methylpyrimidine. [Link]
- Giebultowicz, J., et al. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. [Link]
- Arkivoc. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]
- PubChem. 2,4-Dichloro-5-fluoropyrimidine. [Link]
Sources
- 1. CAS 5424-21-5: 2,4-Dichloro-6-methylpyrimidine [cymitquimica.com]
- 2. 2,4-Dichloro-6-methylpyrimidine | 5424-21-5 [chemicalbook.com]
- 3. 2,4-Dichloro-6-methylpyrimidin-5-amine | C5H5Cl2N3 | CID 14665971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4,5-Trichloro-6-methylpyrimidine | C5H3Cl3N2 | CID 231055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4-Dichloro-6-methylpyrimidine, 98% | Fisher Scientific [fishersci.ca]
- 7. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. 2,4-Dichloro-6-methylpyrimidine CAS#: 5424-21-5 [m.chemicalbook.com]
- 9. chemeo.com [chemeo.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of the nitrile group in dichloromethylpyrimidine
An In-Depth Technical Guide to the Reactivity of the Nitrile Group in Dichloromethylpyrimidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dichloromethylpyrimidine framework is a privileged scaffold in medicinal chemistry, offering a robust platform for the development of novel therapeutics.[1][2][3] A key functional handle for molecular elaboration is the nitrile group, whose reactivity is significantly modulated by the electronic properties of the heterocyclic core and its substituents. This guide provides a detailed examination of the chemical transformations of the nitrile group appended to a dichloromethylpyrimidine ring. We will explore the underlying principles governing its reactivity, detail key synthetic transformations—including hydrolysis, reduction, nucleophilic additions, and cycloadditions—and provide field-proven insights and step-by-step protocols for its strategic manipulation in drug design and development.
Introduction: The Strategic Importance of the Dichloromethylpyrimidine Scaffold
Pyrimidines are fundamental N-heterocyclic compounds found in countless biologically active molecules, including nucleobases and a wide array of approved drugs.[2][3] Their ability to engage in hydrogen bonding and serve as a versatile synthetic platform makes them a cornerstone of modern drug discovery.[1][4][5] The introduction of a dichloromethyl [-CHCl₂] group and a nitrile [-C≡N] group onto this scaffold creates a molecule of significant synthetic potential.
The dichloromethyl group, a potent electron-withdrawing group (EWG), and the electron-deficient pyrimidine ring synergistically influence the chemical character of the nitrile. This guide focuses on how these structural features activate the nitrile group, transforming it from a relatively inert moiety into a versatile electrophilic center for building molecular complexity.
Electronic Profile and Enhanced Reactivity of the Nitrile Group
The reactivity of a nitrile is primarily dictated by the electrophilicity of its sp-hybridized carbon atom.[6][7][8] In a typical alkyl nitrile, this electrophilicity is moderate. However, in a dichloromethylpyrimidine system, the electronic landscape is dramatically altered.
-
Inductive and Resonance Effects: The pyrimidine ring itself is an electron-deficient heterocycle. The presence of two strongly electron-withdrawing chlorine atoms in the dichloromethyl group further depletes electron density from the ring via the inductive effect.
-
Synergistic Activation: This combined electron-withdrawing effect is transmitted to the nitrile substituent, significantly polarizing the -C≡N bond. This decreases the electron density at the nitrile carbon, making it an exceptionally strong electrophile and highly susceptible to nucleophilic attack.[9] This principle is well-established; heteroaromatic nitriles, particularly those on electron-deficient rings, are known to be among the most reactive classes of nitriles.[9][10]
This enhanced electrophilicity is the causal factor behind the diverse and efficient transformations available for this functional group, allowing for its conversion into amides, carboxylic acids, amines, ketones, and various heterocyclic systems under controlled conditions.
Key Synthetic Transformations
The activated nitrile group on the dichloromethylpyrimidine core can undergo several fundamental and synthetically valuable reactions.
Hydrolysis: Accessing Amides and Carboxylic Acids
Controlled hydrolysis of the nitrile provides a direct route to primary amides and carboxylic acids, crucial functional groups in drug molecules for establishing hydrogen bond interactions.
-
Mechanism: The reaction proceeds via nucleophilic attack of water (under acidic conditions) or hydroxide (under basic conditions) on the electrophilic nitrile carbon.[11][12] This initially forms an imidic acid or its conjugate base, which then tautomerizes to the more stable amide.[12][13] Harsh reaction conditions (e.g., high temperatures and strong acid/base concentrations) will drive the subsequent hydrolysis of the amide to the corresponding carboxylic acid.[11][14]
-
Causality in Experimental Choice:
-
Stopping at the Amide: Achieving a selective hydrolysis to the amide without significant formation of the carboxylic acid can be challenging.[14] Milder conditions are required. One field-proven method involves using a base like potassium hydroxide in a solvent such as tert-butyl alcohol, which can favor the formation and isolation of the amide intermediate.[15]
-
Proceeding to the Carboxylic Acid: To obtain the carboxylic acid, more forcing conditions are employed, such as refluxing in concentrated aqueous HCl or H₂SO₄.[16][17]
-
Reduction: Synthesis of Primary Amines
The reduction of the nitrile group to a primary aminomethyl group (-CH₂NH₂) is a cornerstone transformation, introducing a basic, nucleophilic center that is invaluable for library synthesis and structure-activity relationship (SAR) studies.
-
Reagent Selection and Mechanistic Insight:
-
Complex Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines.[8][18][19] The reaction involves the sequential nucleophilic addition of two hydride ions to the nitrile carbon.[8][12] The reaction is typically performed in an anhydrous ethereal solvent like THF or diethyl ether, followed by an aqueous workup to protonate the resulting amine.[19]
-
Catalytic Hydrogenation: This method involves the use of H₂ gas and a metal catalyst like Raney Nickel, Palladium on Carbon (Pd/C), or Platinum Dioxide (PtO₂).[20][21][22] While often more economical and scalable, this method can sometimes lead to the formation of secondary and tertiary amine byproducts through the reaction of the intermediate imine with the product amine.[20][21] The addition of ammonia to the reaction mixture can help suppress this side reaction.[20]
-
-
Chemoselectivity Considerations: A key challenge is achieving selectivity. The dichloromethyl group may be susceptible to reduction under certain conditions. The choice of a milder reducing agent or carefully controlled catalytic conditions is crucial to preserve the dichloromethyl moiety if desired. Borane-based reagents, for instance, can sometimes offer different selectivity profiles.[20][23]
Nucleophilic Addition of Organometallics: Ketone Synthesis
The reaction of Grignard (R-MgX) or organolithium (R-Li) reagents with the nitrile group provides a powerful method for carbon-carbon bond formation, leading to the synthesis of ketones after a hydrolytic workup.[8][16][24]
-
Mechanism and Protocol Validation: The organometallic reagent adds to the electrophilic nitrile carbon to form a stable intermediate imine anion (as a magnesium or lithium salt).[8][24] This intermediate is stable enough that, unlike in reactions with esters, a second equivalent of the nucleophile does not add. Subsequent hydrolysis with aqueous acid protonates the nitrogen and then hydrolyzes the resulting imine to the ketone.[8][25] Successful conversion can be validated by IR spectroscopy (disappearance of the -C≡N stretch around 2230 cm⁻¹ and appearance of a C=O stretch around 1700 cm⁻¹) and ¹³C NMR (appearance of a carbonyl carbon signal >190 ppm).
-
Field-Proven Insight: Competing Reaction Pathways: Research on cyanopyrimidines has revealed an important competing reaction pathway: nucleophilic addition to the pyrimidine ring itself.[26][27][28] The electron-deficient nature of the pyrimidine ring can make certain positions (e.g., C6) susceptible to attack by the Grignard reagent, leading to dihydropyrimidine byproducts.[26] Reaction temperature is a critical parameter; holding the reaction at lower temperatures (e.g., 0 °C) before quenching can sometimes favor this side reaction, while higher temperatures may favor addition to the nitrile.[26] Careful optimization and analysis of the product mixture are essential.
[3+2] Cycloaddition: Formation of Tetrazoles
The [3+2] cycloaddition reaction between the nitrile group and an azide (typically sodium azide, NaN₃) is a highly reliable and widely used method for constructing 5-substituted-1H-tetrazoles.[29][30]
-
Significance and Mechanism: Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[30][31] They offer improved metabolic stability and lipophilicity. The reaction is a 1,3-dipolar cycloaddition.[29] It is often catalyzed by Lewis acids (e.g., ZnCl₂, AlCl₃) or Brønsted acids, which activate the nitrile, making it more susceptible to attack by the azide anion.[31][32]
-
Experimental Causality: The traditional use of hydrazoic acid (HN₃) is hazardous.[31] Modern protocols use safer reagents like sodium azide in the presence of a catalyst. The choice of catalyst and solvent (often DMF or water) can significantly impact reaction times and yields.[31][32][33]
Data Presentation and Reaction Summary
The following table summarizes the expected transformations and general conditions, highlighting the versatility of the nitrile group in dichloromethylpyrimidine as a synthetic precursor.
| Transformation | Reagent(s) | Product Functional Group | Key Considerations |
| Hydrolysis to Amide | 1. KOH, t-BuOH, H₂O | Primary Amide (-CONH₂) | Mild conditions are crucial to prevent over-hydrolysis.[15] |
| Hydrolysis to Acid | H₂SO₄ (aq) or HCl (aq), Δ | Carboxylic Acid (-COOH) | Requires forcing conditions (heat).[16][17] |
| Reduction to Amine | 1. LiAlH₄, THF; 2. H₂O | Primary Amine (-CH₂NH₂) | Potent, non-selective reducing agent; requires anhydrous conditions.[8][19] |
| Catalytic Hydrogenation | H₂, Raney Ni (or Pd/C) | Primary Amine (-CH₂NH₂) | Potential for secondary/tertiary amine byproducts.[20][21] |
| Ketone Synthesis | 1. R-MgBr, Et₂O; 2. H₃O⁺ | Ketone (-C(=O)R) | Potential for competing nucleophilic addition to the pyrimidine ring.[26][27] |
| Tetrazole Formation | NaN₃, ZnCl₂, DMF, Δ | 5-substituted-1H-tetrazole | Safer alternative to using HN₃; catalyst is key.[31][32] |
Experimental Protocols
These protocols are representative methodologies based on established procedures for analogous substrates.[19][26][31] Appropriate safety precautions should be taken for all chemical reactions.
Protocol 5.1: Reduction of Nitrile to Primary Amine with LiAlH₄
Self-Validation: Reaction progress can be monitored by TLC or LC-MS. Product identity is confirmed by ¹H NMR (disappearance of aromatic nitrile proton signal, appearance of a new singlet for the -CH ₂NH₂ protons) and mass spectrometry.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add a suspension of Lithium Aluminum Hydride (1.5 eq.) in anhydrous THF (0.5 M).
-
Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of the dichloromethylpyrimidine nitrile (1.0 eq.) in anhydrous THF dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench: Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. (Fieser workup).
-
Workup: Stir the resulting granular precipitate vigorously for 1 hour. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Purification: Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amine can be purified by silica gel column chromatography.
Protocol 5.2: Synthesis of a 5-Substituted-1H-tetrazole
Self-Validation: The formation of the tetrazole can be monitored by the disappearance of the nitrile starting material (LC-MS). Product confirmation is achieved via ¹H NMR (shift in aromatic signals) and IR spectroscopy (disappearance of the C≡N stretch).
-
Setup: In a round-bottom flask, combine the dichloromethylpyrimidine nitrile (1.0 eq.), sodium azide (NaN₃, 1.5 eq.), and zinc chloride (ZnCl₂, 1.1 eq.) in DMF (0.4 M).
-
Reaction: Heat the mixture to 120-130 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 1 M aqueous HCl.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude tetrazole can be purified by recrystallization or silica gel column chromatography.
Visualization of Reaction Pathways
Diagram 1: Core Reactivity Pathways
This diagram illustrates the central role of the dichloromethylpyrimidine nitrile as a precursor to several key functional groups.
Caption: Key transformations of the activated nitrile group.
Diagram 2: Mechanism of Acid-Catalyzed Hydrolysis
This workflow details the step-wise conversion of a nitrile to a primary amide under acidic conditions.
Caption: Pathway for acid-catalyzed nitrile hydration to an amide.
Conclusion and Future Outlook
The nitrile group on a dichloromethylpyrimidine scaffold is a highly activated and synthetically versatile functional group. Its enhanced electrophilicity, a direct consequence of the electron-withdrawing nature of the core heterocycle and the dichloromethyl substituent, allows for a range of high-yielding and predictable transformations. Understanding the causality behind reagent selection and potential side reactions—such as ring addition of organometallics—is critical for leveraging this chemistry effectively. For drug development professionals, the ability to strategically convert this nitrile into amides, amines, ketones, and tetrazoles provides a powerful toolkit for optimizing potency, selectivity, and pharmacokinetic properties. Future research may focus on developing even more selective reagents and catalytic systems to further expand the synthetic utility of this valuable building block.
References
- Dandela, R., et al. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry.
- Bremner, J. B., et al. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega.
- Yamanaka, H., et al. (1977). Studies on Pyrimidine Derivatives. III: Grignard Reaction of Cyanopyrimidines. Chemical and Pharmaceutical Bulletin.
- Quiroga, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
- Zarei, M., et al. (2021). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances.
- Chemistry LibreTexts (2024). 20: Carboxylic Acids and Nitriles.
- Saleh, M. Y., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.
- Chauhan, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Cureus.
- Ghorab, M. M., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters.
- Al-Masoudi, N. A. L., et al. (2022). Functionalized pyrimidine compounds with their pharmacological potential. ResearchGate.
- González-Bacerio, J., et al. (2022). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate.
- Kamal, A., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules.
- Kumari, S., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews.
- Organic Chemistry Portal. 1H-Tetrazole synthesis.
- Bremner, J. B., et al. (2018). Unusual nucleophilic addition of Grignard reagents in the synthesis of 4-amino-pyrimidines. bioRxiv.
- Chemistry Steps. Converting Nitriles to Amides.
- OpenStax (2023). 20.7 Chemistry of Nitriles. In Organic Chemistry: A Tenth Edition.
- Hall, J. H., & Gisler, M. (1976). A simple method for converting nitriles to amides. Hydrolysis with potassium hydroxide in tert-butyl alcohol. The Journal of Organic Chemistry.
- Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides.
- Chemistry LibreTexts (2023). Making Amides from Nitriles.
- Chemistry LibreTexts (2019). 20.9: Nitriles.
- Organic Chemistry Data. Nitrile to Amine.
- Organic Chemistry Portal. Grignard Reaction.
- EBSCO. Nitriles | Research Starters.
- Wikipedia. Grignard reaction.
- Wikipedia. Nitrile reduction.
- Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry.
- Chemistry LibreTexts (2023). Reactivity of Nitriles.
- Chemistry Steps. Reactions of Nitriles.
- Chemguide. reduction of nitriles.
- Study Mind. Amines - Nitriles (A-Level Chemistry).
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
- Black, W. C., et al. (2007). A generally applicable method for assessing the electrophilicity and reactivity of diverse nitrile-containing compounds. Bioorganic & Medicinal Chemistry Letters.
- Google Patents. (2021). CN113912550A - Method for preparing 2,4,5-trichloropyrimidine.
- Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
Sources
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Nitriles | Research Starters | EBSCO Research [ebsco.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 21. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 22. studymind.co.uk [studymind.co.uk]
- 23. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Grignard Reaction [organic-chemistry.org]
- 25. Grignard reaction - Wikipedia [en.wikipedia.org]
- 26. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Studies on Pyrimidine Derivatives. III : Grignard Reaction of Cyanopyrimidines [jstage.jst.go.jp]
- 28. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 29. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 32. 1H-Tetrazole synthesis [organic-chemistry.org]
- 33. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,4-Dichloro-6-methylpyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Understanding the nuanced reactivity of substituted pyrimidines is paramount for the rational design of novel molecular entities. This guide provides a detailed analysis of the electrophilic and nucleophilic characteristics of 2,4-dichloro-6-methylpyrimidine-5-carbonitrile, a highly functionalized and versatile synthetic intermediate. We will explore the electronic landscape of this molecule, predict its reactive sites, and provide practical insights into its synthetic transformations, grounded in established principles of physical organic chemistry and supported by data from analogous systems.
Introduction: The Prominence of the Pyrimidine Core
The pyrimidine ring system is a privileged scaffold in drug discovery, present in a wide array of approved drugs, including kinase inhibitors and antiretrovirals.[1] Its prevalence stems from its ability to engage in various biological interactions and its synthetic tractability. Dihalogenated pyrimidines, in particular, are powerful building blocks, enabling the sequential introduction of different substituents through nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.[1][3]
This compound presents a particularly interesting case study. The reactivity of this molecule is modulated by a confluence of electronic effects from its substituents: two electrophilic chlorine centers, an electron-donating methyl group at the C6 position, and a potent electron-withdrawing nitrile group at the C5 position. This guide will dissect these influences to provide a predictive framework for the molecule's reactivity.
Analysis of Electrophilic and Nucleophilic Sites
The reactivity of this compound is dictated by the distribution of electron density across the pyrimidine ring. The two nitrogen atoms, being highly electronegative, create an overall electron-deficient (π-deficient) aromatic system. This intrinsic property makes the ring susceptible to nucleophilic attack, particularly at the carbon atoms bearing good leaving groups, such as chlorine.[3]
Primary Electrophilic Sites: The C2 and C4 Positions
The carbon atoms at the C2 and C4 positions, bonded to chlorine atoms, are the principal electrophilic sites. The electron-withdrawing nature of the ring nitrogens and the chlorine atoms themselves renders these positions highly susceptible to nucleophilic aromatic substitution (SNAr).[4][5]
The Regioselectivity of Nucleophilic Attack
In general, for 2,4-dichloropyrimidines, nucleophilic attack preferentially occurs at the C4 position over the C2 position.[1][5] This preference is attributed to the superior ability of the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate when the attack occurs at the C4 (or C6) position, which is ortho and para to the ring nitrogens.[5]
However, the substituents on our target molecule introduce competing effects that modulate this inherent reactivity:
-
C5-carbonitrile (electron-withdrawing): An electron-withdrawing group at the C5 position is known to enhance the preference for substitution at the C4 position.[6] This is due to the strong resonance and inductive withdrawal of electron density, further polarizing the C4-Cl bond.
-
C6-methyl (electron-donating): Conversely, an electron-donating group at the C6 position can steer nucleophilic attack towards the C2 position.[7][8] This effect is rationalized through quantum mechanical analysis, which shows that electron-donating substituents at C6 can alter the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), making the C2 position more susceptible to attack.[7]
Prediction for this compound:
Given the opposing electronic demands of the C5-nitrile and C6-methyl groups, the regioselectivity of nucleophilic substitution on this molecule will be highly dependent on the nature of the nucleophile and the reaction conditions.
-
For soft, neutral nucleophiles (e.g., anilines, secondary amines), the strong activating effect of the C5-nitrile group is likely to dominate, favoring substitution at the C4 position .
-
For harder, anionic nucleophiles or under conditions that favor thermodynamic control, the influence of the C6-methyl group might become more pronounced, potentially leading to mixtures of C2 and C4 substituted products, or even a reversal of selectivity.
The interplay of these factors is visually summarized in the workflow diagram below.
Caption: Factors influencing the regioselectivity of nucleophilic attack.
Secondary Electrophilic Site: The Nitrile Carbon
The carbon atom of the nitrile group (-C≡N) is also an electrophilic center. It can be attacked by strong nucleophiles, particularly organometallic reagents or under conditions that promote hydrolysis (acidic or basic), leading to the formation of amides, carboxylic acids, or ketones. However, this site is significantly less reactive than the C2 and C4 positions towards typical SNAr nucleophiles.
Nucleophilic Sites
The primary nucleophilic sites of this compound are the two ring nitrogen atoms. Their lone pairs of electrons can participate in reactions with strong electrophiles, such as alkylating agents or Lewis acids. This can lead to the formation of pyrimidinium salts. Protonation will also occur at these nitrogen atoms in acidic media. The nitrogen of the nitrile group also possesses a lone pair, but its participation in nucleophilic reactions is less common compared to the ring nitrogens.
Theoretical Framework: A Deeper Look into Electronic Properties
Modern computational chemistry provides powerful tools to predict and rationalize chemical reactivity.[9]
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface. For our target molecule, the MEP would be expected to show:
-
Electron-deficient regions (blue): Concentrated around the C2 and C4 positions, indicating their high electrophilicity.
-
Electron-rich regions (red/yellow): Located around the ring nitrogen atoms, confirming their nucleophilic character.[10]
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital theory is instrumental in predicting the outcomes of chemical reactions. For nucleophilic attack on an electrophile, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile.
-
LUMO Analysis: The distribution of the LUMO on this compound is critical for predicting the regioselectivity of nucleophilic attack. Based on published studies of substituted pyrimidines, the C5-nitrile group would significantly lower the energy of the LUMO and likely increase its coefficient (lobe size) at the C4 position.[7][8] The C6-methyl group would have a counteracting, though likely weaker, effect. A definitive prediction would require specific DFT calculations for this molecule.
Experimental Protocols: Harnessing the Reactivity
The following protocols are representative examples of how to perform selective nucleophilic aromatic substitutions on a 2,4-dichloropyrimidine core. These are based on established methodologies and should be adapted and optimized for this compound.
Protocol 1: Selective Monosubstitution at the C4 Position
This protocol aims to achieve selective substitution at the more reactive C4 position using a common amine nucleophile.
Objective: Synthesize 2-chloro-6-methyl-4-(phenylamino)pyrimidine-5-carbonitrile.
Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, THF, or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Reagents: Add aniline (1.05 eq) and a non-nucleophilic base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.2 eq). The base is crucial to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (e.g., 60-80 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the mixture under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the desired C4-substituted product.
Caption: Experimental workflow for selective C4 amination.
Protocol 2: Synthesis of 2,4-Disubstituted Pyrimidines
This protocol outlines the subsequent substitution at the C2 position to generate a 2,4-disubstituted product.
Objective: Synthesize 2-(benzylamino)-6-methyl-4-(phenylamino)pyrimidine-5-carbonitrile from the product of Protocol 1.
Methodology:
-
Reaction Setup: Dissolve the 2-chloro-4-substituted pyrimidine (1.0 eq) from the previous step in a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add the second nucleophile, benzylamine (1.2 eq), and a suitable base (e.g., K2CO3 or DIPEA, 1.5 eq).
-
Reaction Conditions: The substitution at the C2 position is typically less facile and requires more forcing conditions. Heat the reaction mixture to a higher temperature (e.g., 100-150 °C) and monitor for completion. Microwave irradiation can also be employed to shorten reaction times.[4]
-
Work-up and Purification: Follow similar work-up and purification procedures as described in Protocol 1 to isolate the final 2,4-disubstituted pyrimidine.
Table 1: Summary of Expected Reactivity
| Site | Type | Relative Reactivity | Common Reactions | Influencing Factors |
| C4-Cl | Electrophilic | Very High | SNAr with amines, alcohols, thiols | Activated by ring N and C5-CN. |
| C2-Cl | Electrophilic | High | SNAr (requires harsher conditions) | Activated by ring N, influenced by C6-Me. |
| C(N) | Electrophilic | Low | Hydrolysis, Grignard addition | Requires strong nucleophiles/harsh conditions. |
| Ring N | Nucleophilic | Moderate | Protonation, Alkylation | Basic character of the pyrimidine ring. |
Conclusion
This compound is a molecule with a rich and tunable reactivity profile. Its primary electrophilic centers at C2 and C4 are ripe for sequential functionalization via nucleophilic aromatic substitution. While the inherent reactivity of dichloropyrimidines favors C4 substitution, the unique push-pull electronic configuration created by the C6-methyl and C5-carbonitrile groups introduces a layer of complexity. This allows for the potential modulation of regioselectivity based on the careful choice of nucleophile and reaction conditions. A thorough understanding of these electronic influences, supported by both theoretical principles and empirical data, is essential for any researcher aiming to leverage this versatile building block in the synthesis of novel, high-value compounds for drug discovery and development.
References
- 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Studylib. [Link]
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Investigation of Electronic Properties of Substituted Pyrimidine Derivatives with Density Functional Theory. DergiPark. [Link]
- ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.
- Skeletal editing of pyrimidines: new approaches to diverse high energy density materials. Royal Society of Chemistry. [Link]
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
- Skeletal Editing of Pyrimidines: New Approaches to Diverse High Energy Density Materials. Royal Society of Chemistry. [Link]
- DFT analysis of substituent effects on electron-donating efficacy of pyridine.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
- 2,4-Dichloro-6-methylpyrimidine | CAS#:5424-21-5. Chemsrc. [Link]
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. [Link]
- Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazi. Zenodo. [Link]
- Unusual Reactions of 4,6-Dichloro-5-nitropyrimidine with C-Nucleophiles.
- Some nucleophilic reactions of cyanuric chloride and of certain 2,4-dichloro-1,3,5-triazines with compounds containing reactive hydrogen. Journal of the Chemical Society C. [Link]
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. studylib.net [studylib.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. dergipark.org.tr [dergipark.org.tr]
The Pyrimidine-5-Carbonitrile Scaffold: A Versatile Core for Future Drug Discovery and Materials Science
Abstract
The pyrimidine-5-carbonitrile core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its inherent electronic properties and versatile substitution patterns make it a fertile ground for the development of novel therapeutic agents and functional organic materials. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the burgeoning research areas surrounding pyrimidine-5-carbonitrile derivatives. We will delve into promising therapeutic avenues, including oncology, anti-inflammatory, and antiviral applications, providing detailed, field-proven experimental protocols for their synthesis and biological evaluation. Furthermore, we will explore the emerging role of these derivatives in the realm of materials science, particularly in the development of organic light-emitting diodes (OLEDs). This guide is intended to serve as a practical and authoritative resource to inspire and facilitate future research and development efforts centered on this remarkable chemical entity.
Introduction: The Enduring Potential of the Pyrimidine-5-Carbonitrile Core
The pyrimidine ring is a cornerstone of medicinal chemistry, found in a plethora of biologically active molecules, including several approved drugs.[1] The introduction of a cyano group at the 5-position profoundly influences the molecule's electronic and steric properties, creating a unique pharmacophore that can engage in a variety of non-covalent interactions with biological targets. This has led to the discovery of potent and selective inhibitors of various enzymes and receptors. The synthetic accessibility of the pyrimidine-5-carbonitrile scaffold further enhances its appeal, allowing for the creation of diverse chemical libraries for high-throughput screening and lead optimization.[2] This guide will illuminate key areas where these derivatives are making a significant impact and offer practical insights for researchers looking to explore their potential.
Therapeutic Frontiers: Targeting Disease with Pyrimidine-5-Carbonitrile Derivatives
The inherent bioactivity of the pyrimidine-5-carbonitrile core has been most extensively explored in the context of therapeutic applications. The following sections will detail promising research avenues in oncology, inflammation, and virology.
Oncology: A Scaffold for Potent Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrimidine-5-carbonitrile derivatives have emerged as a promising class of kinase inhibitors, demonstrating potent activity against several key oncogenic kinases.
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its aberrant activation is a key driver in several cancers, including non-small cell lung cancer and colorectal cancer. Several studies have reported the design and synthesis of pyrimidine-5-carbonitrile derivatives as potent EGFR inhibitors.[3][4][5] These compounds typically act as ATP-competitive inhibitors, occupying the kinase's active site and preventing downstream signaling.
One notable example is compound 10b from a study by Abuel-Magd et al., which exhibited an IC50 value of 8.29 nM against EGFR.[3] This highlights the potential of this scaffold to generate highly potent inhibitors. Furthermore, some derivatives have shown efficacy against mutant forms of EGFR, such as the T790M mutation, which confers resistance to first-generation EGFR inhibitors.[6][7]
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, making it an attractive target for anti-cancer therapies. Pyrimidine-5-carbonitrile derivatives have been investigated as potential VEGFR-2 inhibitors.[8] For instance, a series of derivatives bearing benzylidene and hydrazone moieties showed promising VEGFR-2 inhibitory activity, with some compounds exhibiting IC50 values in the sub-micromolar range.[3]
Experimental Protocol: In Vitro EGFR Kinase Assay
This protocol provides a generalized procedure for evaluating the inhibitory activity of pyrimidine-5-carbonitrile derivatives against EGFR kinase using a commercially available assay kit.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Erlotinib)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in DMSO.
-
In a 96-well plate, add 2.5 µL of the test compound or control solution to each well. For the no-inhibitor control, add 2.5 µL of DMSO.
-
Add 5 µL of a solution containing the EGFR kinase and the substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for EGFR.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Anti-inflammatory Applications: Targeting Cyclooxygenase-2 (COX-2)
Inflammation is a complex biological response implicated in numerous diseases, including arthritis, cardiovascular disease, and cancer. Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators. Selective COX-2 inhibitors are sought after as anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
Recent studies have highlighted the potential of pyrimidine-5-carbonitrile derivatives as selective COX-2 inhibitors.[1][9][10] These compounds have demonstrated potent in vitro inhibitory activity against COX-2, with some exhibiting selectivity over the constitutively expressed COX-1 isoform.
Promising in vitro results have been translated into in vivo efficacy in animal models of inflammation. The carrageenan-induced paw edema model in rats is a widely used assay to assess the anti-inflammatory potential of novel compounds.[2][11][12][13] Several pyrimidine-5-carbonitrile derivatives have shown significant reductions in paw edema in this model, comparable to the effects of established anti-inflammatory drugs.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the procedure for evaluating the in vivo anti-inflammatory activity of pyrimidine-5-carbonitrile derivatives.
Animals:
-
Male Wistar rats (180-220 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in water)
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the animals overnight before the experiment, with free access to water.
-
Group the animals and administer the test compounds or the positive control orally or intraperitoneally. The control group receives the vehicle.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Statistically analyze the data to determine the significance of the anti-inflammatory effect.
Antiviral Potential: A New Frontier
The emergence of new and re-emerging viral diseases underscores the urgent need for novel antiviral agents. The pyrimidine scaffold is present in several antiviral drugs, and recent research suggests that pyrimidine-5-carbonitrile derivatives also possess antiviral properties. Notably, pyrimido[4,5-d]pyrimidines, which can be synthesized from pyrimidine-5-carbonitrile precursors, have demonstrated activity against Human Coronavirus 229E (HCoV-229E), a common cold virus.[13] This opens up a new and exciting avenue for the exploration of these compounds as broad-spectrum antiviral agents.
Experimental Protocol: Antiviral Assay against Human Coronavirus 229E (CPE Reduction Assay)
This protocol describes a method to evaluate the antiviral activity of pyrimidine-5-carbonitrile derivatives against HCoV-229E by measuring the reduction in viral-induced cytopathic effect (CPE).[3][9][14]
Materials:
-
Huh-7 or MRC-5 cells
-
HCoV-229E virus stock
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Remdesivir)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
96-well cell culture plates
-
Plate reader capable of luminescence detection
Procedure:
-
Seed Huh-7 or MRC-5 cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compounds and positive control in DMEM.
-
Remove the growth medium from the cells and infect them with HCoV-229E at a multiplicity of infection (MOI) of 0.01 in the presence of the test compounds or controls. Include uninfected and virus-only controls.
-
Incubate the plate at 33°C in a 5% CO2 incubator for 72 hours.
-
After the incubation period, assess the cytopathic effect (CPE) visually under a microscope.
-
Quantify cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of CPE reduction for each compound concentration and determine the EC50 (50% effective concentration) value.
-
Concurrently, determine the CC50 (50% cytotoxic concentration) of the compounds on uninfected cells to calculate the selectivity index (SI = CC50/EC50).
Materials Science: Illuminating the Future with Pyrimidine-5-Carbonitrile Derivatives
Beyond their therapeutic applications, pyrimidine-5-carbonitrile derivatives are emerging as promising materials for organic electronics, particularly in the field of organic light-emitting diodes (OLEDs). Their electron-deficient nature, conferred by the pyrimidine ring and the cyano group, makes them excellent electron acceptors.[4][15][16][17][18]
When combined with suitable electron-donating moieties, these derivatives can form donor-acceptor molecules with tunable photophysical properties. This has led to the development of efficient emitters for OLEDs, with some demonstrating thermally activated delayed fluorescence (TADF), a mechanism that can lead to high internal quantum efficiencies.[19] Pyrimidine-5-carbonitrile-based emitters have been successfully incorporated into sky-blue and green OLEDs.[19]
Future Directions and Unexplored Territories
While significant progress has been made, the full potential of pyrimidine-5-carbonitrile derivatives is far from realized. Here are some potential future research directions:
-
Exploration of Novel Therapeutic Targets: The scaffold's versatility suggests that it could be adapted to target other enzyme families, such as proteases and phosphatases, or G-protein coupled receptors.
-
Development of Covalent Inhibitors: The cyano group could potentially be explored as a warhead for the development of covalent inhibitors, which can offer enhanced potency and duration of action.
-
Neurodegenerative Diseases: The anti-inflammatory and other potential neuroprotective properties of these derivatives warrant investigation in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.
-
Agrochemicals: The pyrimidine core is present in many herbicides and fungicides. The unique properties of the 5-carbonitrile substitution pattern could be leveraged to develop novel agrochemicals.
-
Advanced Materials: Further exploration of their photophysical and electronic properties could lead to their use in other organic electronic devices, such as organic photovoltaics and field-effect transistors.
Conclusion
The pyrimidine-5-carbonitrile scaffold represents a highly versatile and promising platform for both drug discovery and materials science. Its synthetic tractability and rich chemical space provide ample opportunities for the development of novel molecules with tailored biological activities and functional properties. The research areas highlighted in this guide – oncology, inflammation, virology, and materials science – represent just the tip of the iceberg. It is our hope that the detailed insights and practical protocols provided herein will empower researchers to further unlock the immense potential of this remarkable chemical entity and translate it into tangible innovations that benefit society.
References
- Abuel-Magd, M., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 11(3), 1539-1553.
- Nasser, A. A., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(38), 7608-7634.
- Hu, Y., et al. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol, 12(3), e4313.
- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
- Gudeika, D., et al. (2020). Multifunctional derivatives of pyrimidine-5-carbonitrile and differently substituted carbazoles for doping-free sky-blue OLEDs and luminescent sensors of oxygen.
- Eissa, I. H., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 11(52), 32993-33013.
- Volyniuk, D., et al. (2019). A pyrimidine-5-carbonitrile acceptor combined with an ortho-linked donor for long lifetime through facilitated reverse intersystem crossing in thermally activated delayed fluorescence emitters.
- AL-Ghulikah, H. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485.
- Cuzzocrea, S., et al. (2020).
- Abuel-Magd, M., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(3), 1539-1553.
- Patil, S. B., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(1), 1-5.
- De Pooter, T., et al. (2022). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 27(19), 6296.
- Gudeika, D., et al. (2020). Multifunctional derivatives of pyrimidine-5-carbonitrile and differently substituted carbazoles for doping-free sky-blue OLEDs and luminescent sensors of oxygen. Journal of Advanced Research, 24, 439-448.
- Eissa, I. H., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 115, 105234.
- El-Sayed, M. A. A., et al. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Chemical and Pharmaceutical Research, 9(5), 234-242.
- Gudeika, D., et al. (2020). Multifunctional derivatives of pyrimidine-5-carbonitrile and differently substituted carbazoles for doping-free sky-blue OLEDs and luminescent sensors of oxygen. Kaunas University of Technology.
- El-Emam, A. A., et al. (2021). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Recent Patents on Anti-Infective Drug Discovery, 16(2), 114-129.
- Sharon, V. C., et al. (2017). COX 2 Inhibitory effect of Morinda citrifolia leaf extract- an In-Vitro study.
- Smith, W. L., et al. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 674, 23-41.
- Gudeika, D., et al. (2019). A pyrimidine-5-carbonitrile acceptor combined with an ortho-linked donor for long lifetime through facilitated reverse intersystem crossing in thermally activated delayed fluorescence emitters.
- Abuel-Magd, M., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(3), 1539-1553.
- El-Faham, A., et al. (2023). Pyrimidine-5-carbonitrile derivatives as sprout for CQDs proveniences: Antitumor and anti-inflammatory potentiality. Bioorganic Chemistry, 141, 106902.
- Nasser, A. A., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(38), 7608-7634.
- Al-Omair, M. A., et al. (2008).
- de Oliveira, R. B., et al. (2021). Series of newly synthesized 4-amino-2,6-diarylpyrimidine-5-carbonitriles. Journal of the Brazilian Chemical Society, 32(8), 1639-1648.
- El-Damasy, A. K., et al. (2022). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. RSC Medicinal Chemistry, 13(5), 606-621.
- El-Sayed, W. A., et al. (2022).
Sources
- 1. Immunodetection assays for the quantification of seasonal common cold coronaviruses OC43, NL63, or 229E infection confirm nirmatrelvir as broad coronavirus inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. inotiv.com [inotiv.com]
- 12. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 13. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multifunctional derivatives of pyrimidine-5-carbonitrile and differently substituted carbazoles for doping-free sky-blue OLEDs and luminescent sensors of oxygen [epubl.ktu.edu]
- 16. epubl.ktu.edu [epubl.ktu.edu]
- 17. researchgate.net [researchgate.net]
- 18. A pyrimidine-5-carbonitrile acceptor combined with an ortho-linked donor for long lifetime through facilitated reverse intersystem crossing in thermally activated delayed fluorescence emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis and properties of organic light-emitting compounds based on benzanthrone and pyrimidine-5-carbonitrile moieties [epubl.ktu.edu]
Review of dichlorinated pyrimidine carbonitrile compounds
An In-Depth Technical Guide to Dichlorinated Pyrimidine Carbonitrile Compounds: Synthesis, Reactivity, and Therapeutic Applications
Foreword: The Pyrimidine Core in Modern Chemistry
The pyrimidine nucleus, a foundational six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of biological systems and medicinal chemistry.[1][2][3][4] It forms the structural basis for nucleobases like cytosine, thymine, and uracil, making it indispensable to the structure of DNA and RNA.[5][6] Beyond its biological roles, the pyrimidine scaffold has been extensively leveraged by chemists to develop a vast array of therapeutic agents, owing to its versatile synthetic accessibility and its capacity to engage in various biological interactions.[4][7] This guide focuses on a particularly reactive and synthetically valuable subset: dichlorinated pyrimidine carbonitrile compounds. The strategic placement of two chlorine atoms and a carbonitrile group transforms the pyrimidine ring into a highly versatile electrophilic scaffold, ripe for functionalization and development into potent, targeted molecules.
The Dichlorinated Pyrimidine Carbonitrile Scaffold: A Structural Overview
Dichlorinated pyrimidine carbonitriles are characterized by a pyrimidine ring substituted with two chlorine atoms and a nitrile (-C≡N) group. The positions of these substituents can vary, but a common and highly studied arrangement is 4,6-dichloro- or 4,5-dichloro- substitution. The potent electron-withdrawing nature of both the chlorine atoms and the nitrile group significantly influences the electronic properties of the pyrimidine ring.
-
Increased Electrophilicity : The electron-withdrawing groups render the carbon atoms of the pyrimidine ring, particularly those bearing chlorine atoms, highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).
-
Modulated Reactivity : The nitrile group is not merely an electronic sink; it can participate in its own set of chemical transformations and often plays a crucial role as a hydrogen bond acceptor or a reactive handle in biological contexts, such as in covalent inhibitors.[8]
This unique combination of features makes these compounds powerful intermediates in the synthesis of complex molecules for drug discovery and materials science.
Synthesis Methodologies: Building the Core
The construction of the dichlorinated pyrimidine carbonitrile core can be approached from several angles, often starting from commercially available pyrimidines or by building the ring from acyclic precursors. The choice of synthetic route is dictated by the desired substitution pattern, scalability, and cost-effectiveness.
Synthesis from Pre-existing Pyrimidine Cores
A prevalent strategy involves the modification of readily available pyrimidine derivatives. A well-documented example is the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile, which starts from 4,6-dichloro-2-(methylthio)pyrimidine.[9] This multi-step process highlights key transformations used in pyrimidine chemistry.
Rationale Behind the Workflow: This pathway is an excellent example of strategic functional group manipulation. The initial chloro groups at positions 4 and 6 are temporarily protected by bulky benzyloxy groups to direct subsequent reactions. The methylthio group at position 2 is a precursor to the desired carbonitrile, which is installed via an oxidation-displacement sequence. Finally, chlorination at the C5 position and deprotection yield the target molecule.
Caption: Multi-step synthesis from a substituted pyrimidine precursor.[9]
Ring Construction from Acyclic Precursors
An alternative approach involves the condensation of 1,3-bifunctional three-carbon fragments with amidines, ureas, or their derivatives.[1] For chlorinated versions, this often involves reacting imidoyl chloride compounds with phosgene (COCl₂) or a phosgene equivalent.[10] This method is powerful for creating pyrimidines that are not substituted at the 2-position.[10]
Experimental Protocol: Synthesis of 4,6-Bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile
This protocol is adapted from a documented synthesis and illustrates a key intermediate step.[9]
Step 1: Cyanation
-
To a stirred mixture of 4,6-bis(benzyloxy)-2-(methylsulfonyl)pyrimidine (1.00 mmol) in acetonitrile (5 mL) at ~20 °C, add 18-crown-6 (0.10 mmol) followed by potassium cyanide (3.00 mmol) in one portion.
-
Scientist's Note: 18-crown-6 is used as a phase-transfer catalyst to enhance the solubility and reactivity of the potassium cyanide in the organic solvent.
-
-
Protect the mixture with a CaCl₂ drying tube and stir at room temperature.
-
Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is completely consumed (typically 24 hours).
-
Add diethyl ether (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with an additional 10 mL of diethyl ether.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4,6-bis(benzyloxy)pyrimidine-2-carbonitrile.
Step 2: Chlorination
-
To a solution of the crude carbonitrile from Step 1 (1.00 mmol) in acetic acid (5 mL) at ~20 °C, add N-chlorosuccinimide (NCS) (3.00 mmol) in one portion.
-
Scientist's Note: Acetic acid serves as both a solvent and a mild acid catalyst. NCS is a safe and effective electrophilic chlorinating agent for this activated ring system.
-
-
Protect the mixture with a CaCl₂ drying tube and stir at reflux (~118 °C).
-
Monitor the reaction by TLC for the consumption of the starting material (typically 24 hours).
-
Cool the mixture and add diethyl ether (20 mL) and a saturated solution of NaHCO₃ (10 mL) to neutralize the acetic acid.
-
Separate the layers and extract the aqueous layer with a further 10 mL of diethyl ether.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel) to obtain the pure 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile.
Spectroscopic and Analytical Characterization
Unambiguous characterization is critical to confirm the structure and purity of synthesized compounds. A combination of spectroscopic techniques is employed.
| Technique | Purpose | Key Observations for Dichlorinated Pyrimidine Carbonitriles |
| ¹H NMR | Determines the number and environment of protons. | Aromatic protons on the pyrimidine ring will appear as singlets or doublets in the δ 8.0-9.5 ppm region, depending on the substitution pattern. |
| ¹³C NMR | Identifies the carbon skeleton. | The carbon of the nitrile group appears around δ 115-120 ppm. Carbons attached to chlorine atoms are typically found in the δ 150-170 ppm range. |
| FTIR | Identifies functional groups. | A sharp, medium-to-weak intensity peak around 2220-2260 cm⁻¹ corresponding to the C≡N stretch. Note: This peak can sometimes be weak or absent depending on the molecular structure.[9] |
| Mass Spec (MS) | Determines molecular weight and elemental composition. | The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4 peaks) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, providing definitive evidence of dichlorination. |
| X-ray Cryst. | Determines the three-dimensional molecular structure. | Provides precise bond lengths, bond angles, and intermolecular packing information in the solid state.[11] |
Applications in Drug Discovery and Development
The true value of dichlorinated pyrimidine carbonitriles lies in their application as versatile scaffolds for creating high-value, biologically active molecules. Their inherent reactivity allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Anticancer Agents
The pyrimidine core is a well-established pharmacophore in oncology.[4][12] Dichlorinated pyrimidine carbonitriles serve as key starting materials for potent enzyme inhibitors.
-
KRASG12C Inhibitors : The KRASG12C mutation is a major therapeutic target in cancers like non-small-cell lung cancer (NSCLC).[13] Recently, novel 1,2-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives have been developed as covalent inhibitors. One such compound, 8t , demonstrated remarkable antiproliferative activity against KRASG12C-mutant cells with an IC₅₀ value of 7.6 nM and achieved significant tumor growth inhibition in xenograft models.[13] The synthesis of these complex molecules often begins with a functionalized pyrimidine core derived from a dichlorinated precursor.
Caption: Development pathway from scaffold to a KRAS G12C covalent inhibitor.
Antimicrobial and Anti-inflammatory Agents
The pyrimidine nucleus is integral to numerous compounds exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[2][5][6][14][15] The dichlorinated carbonitrile derivatives provide a platform for generating libraries of novel compounds for screening against these targets. By displacing the chlorine atoms with various amines, alcohols, or thiols, researchers can rapidly generate structural diversity to probe structure-activity relationships (SAR).[6]
Summary of Biological Activities for Pyrimidine Derivatives
| Activity | Target/Mechanism | Example Compound Class | References |
| Anticancer | Kinase Inhibition (e.g., EGFR, FAK), Covalent Inhibition (KRAS) | Pyrido[2,3-d]pyrimidines, Aminopyrimidines | [4][12][13][14] |
| Antibacterial | Various, including enzyme inhibition | Phenothiazine-pyrazolo[3,4-d]pyrimidines | [14][15] |
| Antiviral | Inhibition of viral enzymes (e.g., HIV reverse transcriptase) | Zidovudine (a nucleoside analog) | [3] |
| Anti-inflammatory | Inhibition of inflammatory mediators | Various substituted pyrimidines | [2][6] |
| Antihypertensive | Calcium Channel Blockers | Dihydropyrimidinones | [2][5] |
Conclusion and Future Outlook
Dichlorinated pyrimidine carbonitriles are far more than simple chemical intermediates; they are enabling scaffolds that bridge the gap between basic chemical synthesis and advanced drug discovery. Their predictable reactivity, governed by the powerful electronic influence of their substituents, provides a reliable platform for the rational design of complex, biologically active molecules. As our understanding of disease pathways becomes more nuanced, the ability to rapidly synthesize and modify privileged cores like the pyrimidine nucleus will be paramount. The continued exploration of new synthetic routes and the application of these compounds to novel biological targets ensure that dichlorinated pyrimidine carbonitriles will remain a highly relevant and valuable tool for researchers, scientists, and drug development professionals for the foreseeable future.
References
- Kalogirou, A. S. et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(vii), 0-0. [Link]
- Murphy, D. et al. (2004). Synthesis of chlorinated pyrimidines.
- ResearchGate. (n.d.). Synthesis of 7,8-Dihydropyrido[2,3-d]pyrimidine Derivatives from 4,6-Dichloro-2-(methylsulfanyl)pyrimidine.
- Yang, F. et al. (2025). Design, synthesis and evaluation of 1,2-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives as novel covalent inhibitors for the treatment of KRASG12C-mutant NSCLC. Bioorganic Chemistry, 166, 109114. [Link]
- SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
- Kumar, A. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]
- ResearchGate. (n.d.). Biological Activity of Pyrimidine Derivativies: A Review.
- Anjali & Nain, S. (2025). Diverse Biological Activity of Pyrimidine Derivatives: A Review. Current Drug Discovery Technologies. [Link]
- Anjali & Nain, S. (n.d.). Diverse Biological Activity of Pyrimidine Derivatives: A Review.
- Sangeetha, R. et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Medicinal Chemistry. [Link]
- National Center for Biotechnology Information. (n.d.). 4-(3,4-Dichlorophenyl)pyrimidine-2-carbonitrile. PubChem. [Link]
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (n.d.). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. [Link]
- Kamal, A. et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6566. [Link]
- Hanna, M. et al. (2015). Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes. Drug Metabolism and Disposition, 43(8), 1182-1190. [Link]
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Advanced Research and Reviews, 23(01), 1185–1200. [Link]
- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). Medicinal Research Reviews. [Link]
- Butcher, R. J. et al. (2015). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Acta Crystallographica Section E, 71(Pt 11), 1319–1322. [Link]
- Zulkarnain et al. (2017). Synthesis, single-crystal, DNA interaction, spectrophotometric and spectroscopic characterization of the hydrogen-bonded charge transfer complex of 2-aminopyrimidine with π-acceptor chloranilic acid at different temperature in acetonitrile. Journal of Photochemistry and Photobiology B: Biology, 174, 195-208. [Link]
- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2021). Molecules, 26(22), 6948. [Link]
Sources
- 1. bu.edu.eg [bu.edu.eg]
- 2. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 11. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. Design, synthesis and evaluation of 1,2-dihydropyrido[2,3-d]pyrimidine-6‑carbonitrile derivatives as novel covalent inhibitors for the treatment of KRASG12C-mutant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
A Technical Guide to the Safe Handling and Application of Chlorinated Pyrimidine Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the safety protocols, handling procedures, and chemical principles essential for working with chlorinated pyrimidine compounds. As a class of reagents, chlorinated pyrimidines are indispensable in modern medicinal chemistry and drug development, serving as versatile scaffolds and synthetic intermediates.[1][2] However, their utility is matched by their potential hazards, including high reactivity and significant toxicity. This document moves beyond rote procedural lists to explain the causal scientific principles behind each safety recommendation, fostering a culture of intrinsic safety and experimental integrity.
Section 1: Chemical Profile and Inherent Hazards
A foundational understanding of the chemical nature of chlorinated pyrimidines is paramount to appreciating the necessity of stringent safety measures. The pyrimidine ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms.[1] This inherent electron deficiency activates the carbon positions—particularly C2, C4, and C6—making them highly susceptible to nucleophilic attack. The chlorine atoms at these positions are excellent leaving groups, facilitating key synthetic transformations like Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1] It is this very reactivity that makes them both synthetically valuable and hazardous to handle.
Hazard Identification and GHS Classification
Chlorinated pyrimidines are classified under the Globally Harmonized System (GHS) with several primary hazard categories. The data below is aggregated for common chlorinated pyrimidines such as 4,6-Dichloropyrimidine and 2,4-Dichloropyrimidine.
| Hazard Class | GHS Category | Description of Hazard | Common Precautionary Statement Code(s) |
| Skin Corrosion / Irritation | Category 1B / 2 | Causes severe skin burns and eye damage; Causes skin irritation.[3][4][5][6] | P260, P264, P280, P302+P352, P303+P361+P353 |
| Serious Eye Damage / Irritation | Category 1 / 2 | Causes serious eye damage; Causes serious eye irritation.[3][4][5][6][7] | P280, P305+P351+P338 |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Harmful if swallowed, in contact with skin, or if inhaled.[3][4] | P261, P270, P271 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[5][6][8] | P261, P304+P340 |
Toxicological Profile and Routes of Exposure
Exposure to chlorinated pyrimidines can occur via inhalation, ingestion, or dermal contact, with each route presenting significant health risks.
-
Dermal and Eye Contact : Direct contact is the most common risk. These compounds are corrosive and can cause severe chemical burns to the skin and irreversible eye damage.[4][7][9] They are readily absorbed through the skin, leading to systemic toxicity.[10][11]
-
Inhalation : Inhalation of dust or vapors can cause severe irritation to the respiratory tract.[5][6] Systemic effects may follow absorption through the lungs.
-
Ingestion : Accidental ingestion is highly toxic and can cause internal damage.[3][9] Ingestion of related compounds has been shown to lead to severe outcomes, including coma and multi-organ failure.[12]
Section 2: A Systematic Approach to Safety: The Hierarchy of Controls
Effective safety management relies on a multi-layered approach known as the "Hierarchy of Controls." This framework prioritizes the most effective and reliable control measures over less effective ones. Personal Protective Equipment (PPE), while essential, is considered the last line of defense.[13][14]
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Engineering Controls: The Primary Barrier
Engineering controls are physical changes to the workplace that isolate personnel from hazards.
-
Chemical Fume Hood : All handling of chlorinated pyrimidines, including weighing, transferring, and reaction setup, must be performed inside a properly functioning and certified chemical fume hood.[7][15]
-
Ventilation : Adequate general laboratory ventilation is required to support the fume hood and prevent the accumulation of vapors in the workspace.[8][15]
-
Emergency Equipment : An emergency eyewash station and safety shower must be readily accessible (within a 10-second walk) and tested regularly.[8][15]
Administrative Controls: Standardizing Safe Practices
These are work policies and procedures that reduce exposure risk.
-
Standard Operating Procedures (SOPs) : Detailed, written SOPs for handling chlorinated pyrimidines must be available and followed by all personnel.
-
Designated Areas : Clearly mark designated areas for the storage and handling of these hazardous chemicals.[16]
-
Training : All personnel must receive documented training on the specific hazards, handling protocols, and emergency procedures for chlorinated pyrimidines before beginning work.[14][17]
Personal Protective Equipment (PPE): The Final Defense
PPE does not eliminate the hazard but provides a critical barrier. Failure to use appropriate PPE can result in severe injury.[18]
| Body Part | Required PPE | Standard / Material Specification | Rationale |
| Hands | Double Gloving Recommended | Inner: Nitrile. Outer: Chemical-resistant (e.g., Neoprene, Silver Shield).[19][20] | Provides robust protection against corrosive material and prevents systemic absorption.[7] Double gloving offers protection during doffing. |
| Eyes/Face | Safety Goggles & Face Shield | ANSI Z87.1-rated splash-proof goggles and a full-face shield.[7][19] | Protects against splashes that can cause irreversible eye damage. A face shield protects the entire face from corrosive splashes.[13] |
| Body | Chemical-Resistant Lab Coat or Apron | Flame-resistant, non-permeable material. Consider disposable Tyvek-type sleeves or a full suit for larger quantities.[7][20] | Prevents skin contact from spills and splashes. Contaminated clothing must be removed immediately.[9] |
| Respiratory | NIOSH-Approved Respirator | Required if engineering controls are insufficient or during spill cleanup. A full-face respirator with multi-sorbent cartridges is recommended.[7][15][20] | Protects against inhalation of harmful dust or vapors. Use must comply with a formal respiratory protection program (OSHA 29 CFR 1910.134).[15][21] |
Section 3: Experimental Workflow and Handling Protocol
Adherence to a logical, systematic workflow is critical to minimizing risk. This protocol outlines the essential steps for safely handling chlorinated pyrimidine compounds.
Caption: A systematic workflow for handling chlorinated pyrimidines from preparation to cleanup.
Step-by-Step Handling Procedure
-
Pre-Handling Preparation :
-
Review the Safety Data Sheet (SDS) for the specific chlorinated pyrimidine being used.[17]
-
Ensure all necessary engineering controls are functional (fume hood, eyewash, shower).
-
Assemble all required chemicals, equipment, and PPE.
-
-
Donning PPE :
-
Put on all required PPE as detailed in the table in Section 2.3 before entering the designated handling area.
-
-
Weighing and Transfer :
-
Conduct all weighing and transfers of solid or liquid chlorinated pyrimidines inside a chemical fume hood.
-
Use a disposable weighing boat for solids to minimize contamination of balances.
-
Utilize secondary containment (e.g., a tray) to contain any spills during transfer.
-
-
Reaction Setup :
-
When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing.
-
Be aware of potential exothermic reactions, especially with strong nucleophiles. Plan for external cooling if necessary.
-
-
Post-Handling Decontamination :
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical. A suitable decontamination solution may include a mild detergent and water, followed by a solvent rinse (e.g., ethanol or acetone), collected as hazardous waste. For some cytotoxic drugs, chlorine-based agents can be effective.[22]
-
Wipe down the interior surfaces of the fume hood.
-
-
Doffing PPE and Hygiene :
-
Remove PPE in a manner that avoids cross-contamination, typically removing gloves last.
-
Wash hands and forearms thoroughly with soap and water after removing PPE.
-
Section 4: Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical.
Personal Exposure
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if the area is large. Seek immediate medical attention.[9][15][16] |
| Eye Contact | Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[9][23] Seek immediate medical attention from an ophthalmologist.[9] |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[15] Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting.[9][15] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][9] |
Accidental Spills
The response to a spill depends on its size and the training of the personnel involved.
Caption: A decision-making workflow for responding to a chemical spill.
Small Spill (Inside a Fume Hood):
-
Ensure you are wearing full PPE.
-
Contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.
-
Carefully sweep or scoop the material into a labeled, sealable hazardous waste container.[23]
-
Decontaminate the area with a suitable solvent or cleaning solution.
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area and alert all nearby personnel.
-
If the substance is volatile or dusty, close the laboratory door and prevent re-entry.
-
Contact your institution's Environmental Health & Safety (EH&S) or emergency response team immediately.[16]
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
Section 5: Storage and Waste Management
Proper Storage Conditions
-
Store chlorinated pyrimidines in a cool, dry, and well-ventilated area.[9][15]
-
Keep containers tightly closed to prevent moisture ingress and sublimation/vapor release.[15]
-
Store away from incompatible materials, particularly strong oxidizing agents and strong acids.[15]
-
Use secondary containment to prevent the spread of material in case of a container breach.
Waste Disposal
-
All waste containing chlorinated pyrimidines (including contaminated PPE, absorbent materials, and reaction byproducts) must be treated as hazardous waste.
-
Collect waste in clearly labeled, sealed, and chemically compatible containers.[16]
-
Never dispose of chlorinated pyrimidine waste down the drain.[9][23]
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[2]
References
- 4,6-Dichloropyrimidine - Safety Data Sheet. (n.d.). Cmp-Scientific. Retrieved January 8, 2026.
- Reactivity of the chlorine atom in 4-chloropyrimidines. (2025). BenchChem. Retrieved January 8, 2026.
- Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Chloromethyl)pyrimidine Hydrochloride. (2025). BenchChem. Retrieved January 8, 2026.
- 4,6-Dichloropyrimidine - Safety Data Sheet. (2025). ChemicalBook. Retrieved January 8, 2026.
- 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. (2025). Synfacts. Retrieved January 8, 2026.
- 4,6-Dichloropyrimidine SDS, 1193-21-1 Safety Data Sheets. (n.d.). ECHEMI. Retrieved January 8, 2026.
- Aminopyridines. (n.d.). Environmental Protection Agency (EPA). Retrieved January 8, 2026.
- 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943. (n.d.). PubChem, National Institutes of Health (NIH). Retrieved January 8, 2026.
- SAFETY DATA SHEET - 5-Amino-4,6-dichloropyrimidine. (2021). Fisher Scientific. Retrieved January 8, 2026.
- 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. (n.d.). Srini Chem. Retrieved January 8, 2026.
- Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%. (n.d.). Cole-Parmer. Retrieved January 8, 2026.
- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). CQ Med-Chem. Retrieved January 8, 2026.
- Pyrimidine - Safety Data Sheet. (n.d.). ChemicalBook. Retrieved January 8, 2026.
- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2015). ARKIVOC. Retrieved January 8, 2026.
- Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022). ACS Medicinal Chemistry Letters, PubMed Central. Retrieved January 8, 2026.
- Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved January 8, 2026.
- 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531. (n.d.). PubChem, National Institutes of Health (NIH). Retrieved January 8, 2026.
- Pyrimidine Safety Data Sheet. (2025). Thermo Fisher Scientific. Retrieved January 8, 2026.
- A summary of the acute toxicity of 4-aminopyridine to birds and mammals. (1973). Toxicology and Applied Pharmacology, PubMed. Retrieved January 8, 2026.
- 2,4-Dichloropyrimidine synthesis. (n.d.). ChemicalBook. Retrieved January 8, 2026.
- Best 2-4 Dichloropyrimidine Manufacturers In India. (n.d.). lifechem pharma. Retrieved January 8, 2026.
- Pyridine Standard Operating Procedure. (n.d.). Washington State University. Retrieved January 8, 2026.
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024). Newtex. Retrieved January 8, 2026.
- 2,4-Dichloropyrimidine 98 3934-20-1. (n.d.). Sigma-Aldrich. Retrieved January 8, 2026.
- Pyrimidifen intoxication. (2003). Annals of Emergency Medicine, PubMed. Retrieved January 8, 2026.
- Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. (2007). Pharmacological Reports, PubMed. Retrieved January 8, 2026.
- SAFETY DATA SHEET - 6-Chloro-7-deazapurine. (2025). Fisher Scientific. Retrieved January 8, 2026.
- 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. (n.d.). Journal of Medical Toxicology, PubMed Central. Retrieved January 8, 2026.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Pharmacy Purchasing & Products. Retrieved January 8, 2026.
- What to do in a chemical emergency. (2024). GOV.UK. Retrieved January 8, 2026.
- Personal Protective Equipment. (n.d.). University of Florida Environmental Health & Safety. Retrieved January 8, 2026.
- Chlorine Emergency Department/Hospital Management. (n.d.). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved January 8, 2026.
- 2-Chloropyridine. (n.d.). National Toxicology Program (NTP). Retrieved January 8, 2026.
- Chemical Hazards and Toxic Substances - Overview. (n.d.).
- OSHA Rules for Hazardous Chemicals. (2025). DuraLabel. Retrieved January 8, 2026.
- Effects of toxic chemicals on the release of pyrimidine compounds in cell culture. (n.d.). PubMed. Retrieved January 8, 2026.
- Chemical Hazards and Toxic Substances - Standards. (n.d.).
- OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention (CDC). Retrieved January 8, 2026.
- Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine. (n.d.).
- SAFETY DATA SHEET - Pyrimidine-2-thiol. (2025). MilliporeSigma. Retrieved January 8, 2026.
- Guidance on Storage and Handling of Chlorinated Solvents. (n.d.).
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.).
- Decontamination methods for cytotoxic drugs. 1. Use of a bioluminescent technique to monitor the inactivation of methotrexate with chlorine-based agents. (1993). Journal of Clinical Pharmacy and Therapeutics, PubMed. Retrieved January 8, 2026.
- Guidance Manual for the Disposal of Chlorinated Water. (n.d.). Vita-D-Chlor. Retrieved January 8, 2026.
- Dechlorination of Water. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. srinichem.com [srinichem.com]
- 3. echemi.com [echemi.com]
- 4. 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lifechempharma.com [lifechempharma.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. epa.gov [epa.gov]
- 11. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Pyrimidifen intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pppmag.com [pppmag.com]
- 14. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 17. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 18. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 19. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 20. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 21. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 22. Decontamination methods for cytotoxic drugs. 1. Use of a bioluminescent technique to monitor the inactivation of methotrexate with chlorine-based agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 4,6-Dichloropyrimidine - Safety Data Sheet [chemicalbook.com]
Thermochemical properties of 2,4-Dichloro-6-methylpyrimidine-5-carbonitrile
An In-depth Technical Guide to the Thermochemical Properties of 2,4-Dichloro-6-methylpyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted pyrimidine, a class of heterocyclic compounds of immense interest in medicinal chemistry and materials science. Pyrimidine derivatives are core structures in numerous pharmaceuticals, including antiviral and anticancer agents. The specific functionalization of this molecule—with two reactive chloro groups, a methyl group, and a carbonitrile moiety—makes it a versatile precursor for the synthesis of more complex molecular architectures.
A thorough understanding of the thermochemical properties of such a key intermediate is paramount for its safe handling, process scale-up, and for the optimization of reaction pathways. Thermochemical data, such as the enthalpy of formation, heat capacity, and Gibbs free energy, provide a quantitative measure of the compound's stability and the energy changes associated with its reactions. This information is critical for predicting reaction spontaneity, calculating reaction enthalpies, and ensuring thermal safety in chemical manufacturing processes.
While specific experimental thermochemical data for this compound is not extensively available in peer-reviewed literature, this guide will serve as a comprehensive roadmap for its determination. We will outline a robust, integrated approach combining experimental calorimetric techniques with computational quantum chemistry, drawing upon established methodologies for similar halogenated heterocyclic compounds. This dual approach ensures a self-validating system, where computational results can be benchmarked against experimental data, providing a high degree of confidence in the final thermochemical parameters.
Molecular and Structural Overview
To understand the thermochemical properties of this compound, we first consider its molecular structure and the properties of its core, 2,4-Dichloro-6-methylpyrimidine.
-
Molecular Formula: C₅H₄Cl₂N₂
-
Molecular Weight: 163.01 g/mol [1]
-
Structure: The molecule consists of a pyrimidine ring, which is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.[2] It is substituted with a methyl group at position 6 and two chlorine atoms at positions 2 and 4. The addition of a carbonitrile group at position 5 in the target molecule introduces further electronic and steric effects.
The presence of electronegative chlorine atoms and the π-deficient nature of the pyrimidine ring make the chloro-substituents susceptible to nucleophilic substitution, a key feature in its synthetic utility.[2][3]
Table 1: Known Physical Properties of the Related Compound 2,4-Dichloro-6-methylpyrimidine
| Property | Value | Source |
| Melting Point | 44-47 °C | [4][5] |
| Boiling Point | 219 °C | [4] |
| Appearance | White to light yellow powder/crystals | [6][7] |
| Solubility | Soluble in chloroform, ether, ethyl acetate, toluene. Insoluble in water. | [7][8] |
These properties provide a baseline for handling and purification of the starting materials required for the synthesis and subsequent thermochemical analysis of the title compound.
Experimental Determination of Thermochemical Properties
A rigorous experimental investigation is the cornerstone of accurate thermochemical characterization. The following protocols are adapted from established methods for halogenated organic compounds.[9][10][11]
Sample Synthesis and Purity Verification
The first and most critical step is to obtain a highly purified sample of this compound. A potential synthetic route could involve the chlorination and cyanation of a suitable pyrimidine precursor. The purity of the final product must be rigorously assessed, as impurities can significantly affect calorimetric measurements.
Step-by-Step Purity Verification Protocol:
-
Synthesis: Synthesize the target compound using an appropriate method, for instance, building upon known pyrimidine chemistry.[12][13]
-
Purification: Purify the synthesized compound using techniques such as recrystallization or column chromatography.
-
Structural Confirmation: Confirm the molecular structure using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
-
Purity Assessment: Quantify the purity using Gas Chromatography (GC) with a mass selective detector (GC-MS) or High-Performance Liquid Chromatography (HPLC). A purity of >99.5% is desirable for accurate calorimetric measurements.
-
Water Content Analysis: Determine the water content using Karl Fischer titration, as water can introduce significant errors in combustion calorimetry.
Enthalpy of Formation via Combustion Calorimetry
The standard molar enthalpy of formation in the crystalline state, ΔfH°(cr), is a fundamental thermochemical property. For chlorinated and nitrogen-containing compounds, rotating-bomb combustion calorimetry is the preferred method to ensure complete combustion and to dissolve the acidic combustion products in a reducing solution, leading to a well-defined final state.
Experimental Workflow: Rotating-Bomb Combustion Calorimetry
Caption: Integration of experimental and computational workflows for data validation.
Data Synthesis and Application
The outcome of this integrated approach is a set of validated thermochemical data for this compound.
Table 2: Target Thermochemical Properties and Their Significance
| Property | Symbol | Significance |
| Standard Enthalpy of Formation (crystal) | ΔfH°(cr) | Baseline for solid-state stability and energy calculations. |
| Standard Enthalpy of Sublimation | ΔsubH° | Relates solid-state and gas-phase energetics; important for purification and vapor pressure estimation. |
| Standard Enthalpy of Formation (gas) | ΔfH°(g) | Essential for gas-phase reaction modeling and comparison with computational results. |
| Standard Gibbs Free Energy of Formation | ΔfG° | Indicates thermodynamic stability and spontaneity of formation. |
| Standard Entropy | S° | Measures the degree of disorder; used in calculating ΔfG°. |
| Heat Capacity | Cp | Crucial for process safety calculations, predicting temperature changes during reactions (ΔT_ad), and reactor design. |
This data is invaluable for:
-
Drug Development Professionals: Understanding the stability of the molecule under different conditions.
-
Process Chemists and Chemical Engineers: Designing safe and efficient large-scale synthesis, predicting heat flow in reactors, and performing hazard analysis.
-
Computational Chemists: Providing a reliable experimental benchmark for refining and validating theoretical models for this class of compounds.
Conclusion
While the thermochemical properties of this compound have not been explicitly documented, this guide provides a clear and authoritative framework for their determination. By systematically applying the experimental techniques of rotating-bomb combustion calorimetry and Calvet microcalorimetry, coupled with robust quantum chemical calculations, researchers can obtain a complete and validated set of thermochemical data. This knowledge is fundamental to unlocking the full potential of this versatile chemical building block in a safe and controlled manner, thereby accelerating research and development in the pharmaceutical and chemical industries.
References
- Ribeiro da Silva, M. A. V., Amaral, L. M. P. F., & Gomes, J. R. B. (2007). Comparative Computational and Experimental Study on the Thermochemistry of the Chloropyrimidines. The Journal of Physical Chemistry B, 111(26), 7565–7571. [Link]
- PubMed. (n.d.). Comparative computational and experimental study on the thermochemistry of the chloropyrimidines.
- Chemsrc. (n.d.). 2,4-Dichloro-6-methylpyrimidine.
- Cheméo. (n.d.). 2,4-dichloro-6-methylpyrimidine.
- Wikipedia. (n.d.). Pyrimidine.
- Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
- PubChem. (n.d.). 2,4-Dichloro-6-methylpyrimidine.
- Growing Science. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 123-146.
- Rossini, F. D. (Ed.). (1956). Experimental Thermochemistry: Measurement of Heats of Reaction. Interscience Publishers.
Sources
- 1. chemeo.com [chemeo.com]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. CAS 5424-21-5: 2,4-Dichloro-6-methylpyrimidine [cymitquimica.com]
- 4. 2,4-二氯-6-甲基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. 2,4-Dichloro-6-methylpyrimidine | CAS#:5424-21-5 | Chemsrc [chemsrc.com]
- 6. 2,4-Dichloro-6-methylpyrimidine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 2,4-Dichloro-6-methylpyrimidine | 5424-21-5 [chemicalbook.com]
- 8. 2,4-Dichloro-6-methylpyrimidine, 98% | Fisher Scientific [fishersci.ca]
- 9. Comparative computational and experimental study on the thermochemistry of the chloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. toc.library.ethz.ch [toc.library.ethz.ch]
- 12. arkat-usa.org [arkat-usa.org]
- 13. growingscience.com [growingscience.com]
An In-Depth Technical Guide to the Commercial Sourcing of 2,4-Dichloro-6-methylpyrimidine-5-carbonitrile for Research and Development
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview for sourcing 2,4-Dichloro-6-methylpyrimidine-5-carbonitrile. Moving beyond a simple list of suppliers, this document delves into the critical aspects of supplier qualification, quality control interpretation, and application-specific considerations to ensure the integrity and reproducibility of your research.
Introduction: The Role of a Key Building Block
This compound is a substituted pyrimidine that serves as a crucial intermediate and building block in medicinal chemistry and organic synthesis. Its reactive chlorine atoms and nitrile group make it a versatile scaffold for creating more complex molecules, particularly in the development of novel therapeutics. For instance, pyrimidine derivatives are central to many kinase inhibitors used in oncology. A 2024 study in Archiv der Pharmazie highlights the use of similar 2,4-dichloro-6-methylpyrimidine cores in the design of selective EGFR inhibitors for non-small cell lung cancer, underscoring the relevance of this chemical family in modern drug discovery.[1][2] The reliability of the starting material is paramount, as impurities can lead to unforeseen side reactions, lower yields, and misleading biological data.
Chemical Profile
| Property | Value | Reference |
| CAS Number | 5424-21-5 | [3][4][5][6] |
| Molecular Formula | C₅H₄Cl₂N₂ | [3][5][6] |
| Molecular Weight | 163.00 g/mol | [5][6] |
| Appearance | White to off-white or light-yellow crystalline powder | [3][4] |
| Solubility | Soluble in organic solvents like Chloroform, Ether, and Ethyl Acetate; insoluble in water.[3][5] |
The Commercial Supplier Landscape
This compound is readily available from a range of chemical suppliers, catering to different scales and purity requirements. The market includes large, well-known global distributors as well as smaller, specialized manufacturers. When selecting a supplier, it is essential to look beyond price and consider factors such as batch-to-batch consistency, available documentation, and technical support.
Table of Representative Commercial Suppliers
| Supplier | Typical Purity | Available Quantities | Noteworthy Features |
| Sigma-Aldrich (Merck) | ≥98% | Grams to Kilograms | Extensive documentation, established reputation.[6] |
| TCI (Tokyo Chemical Industry) | >98.0% (GC) | Grams to bulk | Offers detailed product specifications online.[4] |
| Fisher Scientific (Thermo Fisher) | 98% | Grams to Kilograms | Wide distribution network.[5] |
| BLD Pharm | Varies | Grams to Kilograms | Often provides competitive pricing.[7] |
| AccelaChem | >98% | Grams to Kilograms | Focus on R&D chemicals.[8] |
| Veeprho | Varies | Grams to Kilograms | Specializes in reference standards.[9] |
| Changzhou Standard Chemical | ≥98% (GC) | Bulk (25kg drums) | Manufacturer focused on larger scale.[10] |
Disclaimer: This table is for informational purposes and is not an exhaustive list or endorsement. Researchers should conduct their own due diligence.
A Practical Guide to Supplier Qualification
Choosing the right supplier is a critical step that validates the foundation of your experimental work. A haphazard approach can introduce variables that compromise months of research. The following workflow provides a systematic process for qualifying a new supplier.
Caption: Workflow for qualifying a chemical supplier.
Causality in Supplier Selection
-
Why Request a Batch-Specific CoA? A generic technical data sheet provides theoretical values. A Certificate of Analysis (CoA) is a formal quality document providing test results for the specific lot you will receive.[11][12][13] This ensures traceability and confirms the material meets required specifications.
-
Why Perform Incoming QC? Trust but verify. In-house testing validates the supplier's CoA, protects against shipping errors or degradation, and ensures the material is fit for your specific application before it enters a complex synthetic route or sensitive biological assay.
Deconstructing the Certificate of Analysis (CoA)
The CoA is the single most important document for assessing chemical quality.[12][14] It is a "report card" for the product batch, providing objective data on its identity, purity, and properties.[12]
Key Sections of a CoA and Their Interpretation
-
Product Identification : Confirms the chemical name, CAS number, and importantly, the unique Lot/Batch Number.[12][13][15] This number must match the one on the product container.
-
Physical Properties : Includes appearance, melting point, etc. A significant deviation from the expected melting point range can indicate impurities.
-
Analytical Test Results : This is the core of the CoA. It lists the tests performed, the acceptance specifications, and the actual measured results for that batch.[13][14][15]
-
Purity (e.g., by HPLC or GC) : This percentage indicates the amount of the desired compound. Look for the method used (e.g., Gas Chromatography - GC) as this provides context for the result.
-
Identity (e.g., by ¹H NMR or FT-IR) : These tests confirm the chemical structure. The CoA should state that the spectrum "conforms to structure." Savvy researchers may request the actual spectral data to review themselves.
-
Residual Solvents/Water Content (e.g., by KF Titration) : Important for accurate weighing and can be critical in moisture-sensitive reactions.
-
A Certificate of Conformance (CoC) is not a substitute for a CoA, as it merely states the material conforms to specifications without providing the actual test data.[11] For any critical application, a full CoA is mandatory.[11][13]
Application-Driven Quality Requirements
The required purity of this compound is directly dependent on its intended use. Using a reagent of insufficient purity can be costly, while over-specifying for a simple reaction is inefficient.
Caption: Decision tree for selecting chemical purity.
-
Synthesis Insight : This compound is often prepared from 6-methyluracil by reacting it with a chlorinating agent like phosphoryl chloride (POCl₃).[16] Potential impurities could include under-reacted starting material or byproducts from side reactions. For sensitive downstream applications, such as catalysis, even trace amounts of phosphorous-containing impurities could poison a catalyst.
Safe Handling and Storage Protocols
Substituted dichloropyrimidines should be handled with care, assuming they are hazardous substances.[17] Always consult the supplier's Safety Data Sheet (SDS) for specific information.
Standard Operating Procedure: Receipt and Storage
-
Preparation : Before the chemical arrives, review the SDS to understand its specific hazards, including potential skin, eye, and respiratory irritation.[17]
-
Personal Protective Equipment (PPE) : At a minimum, wear standard laboratory PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[18]
-
Receiving : Upon receipt, visually inspect the container for damage. Verify that the product name and lot number on the label match your order and the accompanying CoA.
-
Handling : Conduct all manipulations, especially weighing and transferring of the solid powder, in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation and dust formation.[17][19] Do not eat, drink, or smoke in the handling area.[17]
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[17] Storing under an inert atmosphere (e.g., argon or nitrogen) can help maintain product quality, especially for long-term storage.
-
Cleanup : Wash hands and decontaminate work surfaces thoroughly after handling.[17][19] Dispose of contaminated waste according to institutional and local regulations.
Conclusion
Sourcing this compound for high-stakes research and drug development is a process that demands scientific rigor. By moving beyond simple procurement and adopting a comprehensive strategy of supplier qualification, diligent documentation review, and application-specific quality assessment, researchers can build a foundation of trust and integrity in their work. This diligence ensures that the chemical building blocks used are not a source of unknown variables, ultimately leading to more reliable, reproducible, and impactful scientific outcomes.
References
- How to Read a Chemical Certificate of Analysis (COA) (23 min read) | Blog. (2025, November 4). Vertex AI Search.
- How to Read a Certificate of Analysis (COA) for Research Chemicals. (2022, January 14). Research Chems Hub.
- Safeguarding Research: A Technical Guide to the Safe Handling of 4-Amino-2,6-dichloropyrimidine. Benchchem.
- What is Certificate of Analysis (CoA) in Chemistry?. Advent Chembio.
- 2,4-Dichloropyrimidine. Santa Cruz Biotechnology.
- Essential Safety and Logistics for Handling 4-Amino-2,6-dichloropyrimidine. Benchchem.
- CAS 5424-21-5: 2,4-Dichloro-6-methylpyrimidine. CymitQuimica.
- How to read your Certificate of Analysis. LGC Standards.
- Certificate of Analysis (COA): Understanding Its Importance and Key Components. (2024, October 31). ContractLaboratory.com.
- Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Carl ROTH.
- 4,6-Dichloropyrimidine SDS, 1193-21-1 Safety Data Sheets. ECHEMI.
- 2,4-Dichloro-6-methylpyrimidine | 5424-21-5. Tokyo Chemical Industry (India) Pvt. Ltd..
- 2,4-Dichloro-6-methylpyrimidine, 98%. Fisher Scientific.
- 5424-21-5|2,4-Dichloro-6-methylpyrimidine. BLD Pharm.
- 5424-21-5,2,4-Dichloro-6-methylpyrimidine. AccelaChem.
- China 2,4-Dichloro-5-Amino-6-Methylpyrimidine CAS 13162-27-1 Supplier. Hebei Zhonghan.
- 2,4-Dichloro-6-methylpyrimidine 98 5424-21-5. Sigma-Aldrich.
- 2,4-Dichloro-6-methylpyrimidine. Sigma-Aldrich.
- 2,4-dichloro-6-methylpyrimidine | CAS 5424-21-5. Veeprho.
- 2,4-dichloro-6-methylpyrimidine|cas:5424-21-5. Changzhou Standard Chemical Co., Ltd..
- 2,4-Dichloro-6-methylpyrimidine synthesis. ChemicalBook.
- 2,4-Dichloro-6-methylpyrimidine | CAS#:5424-21-5. Chemsrc.
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
- Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. (2024, February 21). PubMed.
- Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFR inhibitors for the treatment of non-small cell lung cancer. ResearchGate.
Sources
- 1. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CAS 5424-21-5: 2,4-Dichloro-6-methylpyrimidine [cymitquimica.com]
- 4. 2,4-Dichloro-6-methylpyrimidine | 5424-21-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 2,4-Dichloro-6-methylpyrimidine, 98% | Fisher Scientific [fishersci.ca]
- 6. 2,4-Dichloro-6-methylpyrimidine 98 5424-21-5 [sigmaaldrich.com]
- 7. 5424-21-5|2,4-Dichloro-6-methylpyrimidine|BLD Pharm [bldpharm.com]
- 8. 5424-21-5,2,4-Dichloro-6-methylpyrimidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 9. veeprho.com [veeprho.com]
- 10. 2,4-dichloro-6-methylpyrimidine|cas:5424-21-5--Changzhou Standard Chemical Co., Ltd. [standardschem.com]
- 11. alliancechemical.com [alliancechemical.com]
- 12. researchchemshub.com [researchchemshub.com]
- 13. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 14. contractlaboratory.com [contractlaboratory.com]
- 15. documents.lgcstandards.com [documents.lgcstandards.com]
- 16. 2,4-Dichloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. echemi.com [echemi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
The Alchemist's Guide to a Privileged Scaffold: A Historical and Practical Synthesis of Substituted Pyrimidines
For the dedicated researcher, the seasoned medicinal chemist, and the ambitious drug development professional, the pyrimidine nucleus represents a cornerstone of modern therapeutics. Its presence in the fundamental building blocks of life—cytosine, thymine, and uracil—foreshadowed its profound biocompatibility and versatility. This guide navigates the historical landscape of pyrimidine synthesis, not as a mere academic exercise, but as a practical exploration of the chemical logic that has enabled the development of countless life-altering medications. We will dissect the foundational "name reactions" that opened the door to this scaffold and trace their evolution into the sophisticated, high-throughput methods employed today.
The Genesis of a Scaffold: Classical Approaches to the Pyrimidine Core
The early syntheses of pyrimidines were born from the fundamental principles of condensation chemistry. These methods, while sometimes demanding in their conditions, laid the crucial groundwork for all subsequent innovations and remain relevant for their robustness and educational value.
The Pinner Synthesis: A Foundational Condensation
First reported in the late 19th century, the Pinner synthesis is a testament to the power of cyclocondensation.[1][2][3] It traditionally involves the reaction of a β-dicarbonyl compound, such as a β-ketoester or malonic ester, with an amidine.[2] This acid- or base-catalyzed reaction forges the pyrimidine ring in a direct and effective manner.
The causality behind this reaction lies in the inherent electrophilicity of the dicarbonyl compound and the nucleophilicity of the amidine. The mechanism, proceeding through a series of protonation, nucleophilic attack, and dehydration steps, is a classic illustration of heterocyclic ring formation.[3]
Visualizing the Pinner Synthesis Mechanism
Caption: Mechanistic flow of the Pinner pyrimidine synthesis.
Field-Proven Protocol: A Modified Pinner Reaction
This protocol, adapted from modern variations, utilizes ultrasound irradiation to improve reaction times and yields.[1]
Reagents:
-
β-Keto ester (1.0 eq)
-
Amidine hydrochloride (1.2 eq)
-
Potassium carbonate (2.5 eq)
-
Ethanol
Procedure:
-
To a solution of the β-keto ester in ethanol, add the amidine hydrochloride and potassium carbonate.
-
Submerge the reaction vessel in an ultrasonic bath and irradiate at a frequency of 40 kHz for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the substituted 4-pyrimidinol.
The Biginelli Reaction: A Multicomponent Marvel
Pietro Biginelli's discovery in 1891 of a one-pot reaction between an aldehyde, a β-ketoester, and urea marked a significant leap in synthetic efficiency.[4][5][6] This multicomponent reaction (MCR) allows for the rapid assembly of 3,4-dihydropyrimidin-2(1H)-ones, which are valuable pharmaceutical intermediates.[4][5]
The elegance of the Biginelli reaction lies in its cascade of reactions occurring in a single vessel. The proposed mechanism involves the acid-catalyzed formation of an N-acyliminium ion from the aldehyde and urea, which is then intercepted by the enol of the β-ketoester.[5] Subsequent cyclization and dehydration afford the dihydropyrimidine product.
Visualizing the Biginelli Reaction Workflow
Caption: A generalized workflow for the Biginelli reaction.
A Comparative Look at Biginelli Reaction Conditions
The versatility of the Biginelli reaction is evident in the numerous modifications developed to improve yields and shorten reaction times.[7][8]
| Catalyst/Condition | Solvent | Time | Yield (%) | Reference |
| HCl | Ethanol | 4 h | 71% (for DHPOs) | [7] |
| Yb(OTf)₃ | Solvent-free | 0.5-1 h | 82-95% | [5] |
| InCl₃ | Acetonitrile | 2-3 h | 80-95% | [5] |
| Microwave Irradiation | Solvent-free | 1-2 min | up to 98% | [7] |
| Baker's Yeast | Phosphate Buffer | 24 h | 84% | [9] |
Experimental Protocol: Microwave-Assisted Biginelli Synthesis
This modern adaptation leverages microwave energy to dramatically accelerate the reaction.[10][11][12]
Reagents:
-
Aromatic aldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Guanidine hydrochloride (catalyst, 1.5 eq)
-
Ethanol (2.0 mL)
Procedure:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the aromatic aldehyde, ethyl acetoacetate, urea, and guanidine hydrochloride.[11]
-
Add ethanol to the vial and securely seal it with a cap.[11]
-
Place the vial in a monitored microwave synthesizer and irradiate at 120 °C for 10 minutes.[9]
-
After cooling, the product often precipitates from the solution.
-
Collect the solid by filtration and wash with cold ethanol.
-
Further purification can be achieved by recrystallization from ethanol to yield the pure dihydropyrimidinone.
The Modern Era: Efficiency and Diversity in Pyrimidine Synthesis
Building upon the classical foundations, contemporary synthetic chemistry has introduced a host of innovative methods that offer greater efficiency, milder conditions, and access to a wider array of substituted pyrimidines.
Multicomponent Reactions (MCRs): The Evolution of Efficiency
The spirit of the Biginelli reaction lives on in a plethora of modern MCRs. These reactions are highly valued in drug discovery for their ability to generate large libraries of diverse compounds in a time-efficient manner.[13][14] Iridium-catalyzed multicomponent synthesis from amidines and up to three different alcohols is a prime example, offering a sustainable route to highly decorated pyrimidines.[14][15]
Metal-Catalyzed Cross-Coupling and Annulation Strategies
The advent of metal-catalyzed cross-coupling reactions has revolutionized organic synthesis, and pyrimidine chemistry is no exception. Copper-catalyzed [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles provides a powerful route to 2,4,6-trisubstituted pyrimidines.[15] Similarly, zinc chloride-catalyzed three-component coupling reactions can yield various 4,5-disubstituted pyrimidine derivatives.[15] These methods offer excellent functional group tolerance and regioselectivity.
Green Chemistry Approaches: A Sustainable Future
In recent years, there has been a significant push towards more environmentally benign synthetic methods. For pyrimidine synthesis, this has manifested in the use of biodegradable catalysts like β-cyclodextrin in aqueous media, and solvent-free reactions, such as ball-milling, which can provide high yields without the need for traditional solvents or catalysts.[9][16] Microwave-assisted synthesis, as detailed in the Biginelli protocol above, also aligns with the principles of green chemistry by reducing reaction times and energy consumption.[10][17]
Conclusion: An Enduring Legacy and a Bright Future
From the foundational condensations of Pinner to the sophisticated, sustainable multicomponent reactions of the 21st century, the synthesis of substituted pyrimidines has been a journey of continuous innovation. The methods outlined in this guide provide a glimpse into the rich history and dynamic present of this field. For the researchers, scientists, and drug development professionals who continue to explore the vast chemical space of the pyrimidine scaffold, a deep understanding of these historical and modern techniques is not just beneficial—it is essential for the continued discovery of novel therapeutics that will shape the future of medicine.
References
- A Review on Recent Progress in Multicomponent Reactions of Pyrimidine Synthesis. (2013). International Journal of Organic Chemistry, 3(2), 1-15. [Link]
- Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804–12807. [Link]
- Microwave Irradiated Eco-friendly Synthesis of Pyrimidine Derivatives as Potential Antitubercular Agents. (2022).
- Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. (2017).
- Pyrimidine synthesis. Organic Chemistry Portal. [Link]
- Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. (2022). RSC Advances, 12(11), 6545–6571. [Link]
- The versions of the classical Biginelli reaction: ethyl acetoacetate+benzaldehyde+urea. A review. (2016).
- Biginelli reaction. Wikipedia. [Link]
- Biginelli Reaction. Organic Chemistry Portal. [Link]
- Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]
- Pinner pyrimidine synthesis. Slideshare. [Link]
- Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879–888. [Link]
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing. [Link]
- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2021). Molecules, 26(23), 7236. [Link]
- Pinner pyrimidine synthesis. Slideshare. [Link]
- Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. (2021). Molecules, 26(12), 3737. [Link]
- Borge, V. V., & Vaze, J. (2022). A COMPREHENSIVE STUDY OF PYRIMIDINE AND ITS MEDICINAL APPLICATIONS. HETEROCYCLES, 104(3), 430. [Link]
- Fauzi, A., et al. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activities. Journal of Medicinal and Chemical Sciences, 6(8), 1810-1817. [Link]
- Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives. (2016). Letters in Drug Design & Discovery, 13(8), 734-743. [Link]
- A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. (2016).
- Biginelli reaction – Knowledge and References. Taylor & Francis. [Link]
- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2021). Molecules, 26(24), 7543. [Link]
- Pyrimidine. Wikipedia. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. A Review on Recent Progress in Multicomponent Reactions of Pyrimidine Synthesis | Semantic Scholar [semanticscholar.org]
- 14. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrimidine synthesis [organic-chemistry.org]
- 16. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
Methodological & Application
The Strategic Utility of 2,4-Dichloro-6-methylpyrimidine-5-carbonitrile in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Abstract
This comprehensive guide delineates the strategic application of 2,4-dichloro-6-methylpyrimidine-5-carbonitrile as a pivotal scaffold in the synthesis of a diverse array of bioactive molecules. This versatile building block, characterized by its reactive dichlorinated pyrimidine core and an electron-withdrawing nitrile group, offers a robust platform for the development of novel therapeutic agents. This document provides an in-depth exploration of its chemical reactivity, focusing on regioselective nucleophilic aromatic substitution (SNAr) reactions. Detailed, field-proven protocols for the synthesis of potent kinase inhibitors, antimicrobial, and anti-inflammatory agents are presented, supported by mechanistic insights and quantitative data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate in their quest for new medicines.
Introduction: The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide spectrum of biological activities. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. In drug discovery, pyrimidine derivatives have been successfully developed as anticancer, antiviral, antibacterial, and anti-inflammatory agents.
This compound emerges as a particularly attractive starting material for several key reasons:
-
Differentiated Reactivity: The two chlorine atoms at the C2 and C4 positions exhibit different reactivity profiles towards nucleophilic displacement, allowing for sequential and regioselective functionalization.
-
Electronic Activation: The electron-withdrawing cyano group at the C5 position further activates the pyrimidine ring towards nucleophilic attack, enhancing its reactivity.
-
Versatile Handle: The nitrile group itself can be further transformed into other functional groups, such as amines or carboxylic acids, expanding the molecular diversity of the resulting compounds.
This guide will delve into the practical applications of this versatile building block, providing detailed protocols and the scientific rationale behind the synthetic strategies.
Mechanistic Insights: Regioselectivity of Nucleophilic Aromatic Substitution
The cornerstone of utilizing this compound lies in understanding and controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms at the C2 and C4 positions are the primary sites for nucleophilic attack.
Generally, in 2,4-dichloropyrimidines, the C4 position is more susceptible to nucleophilic attack than the C2 position. This preference is attributed to the greater resonance stabilization of the Meisenheimer intermediate formed upon attack at C4, where the negative charge can be delocalized onto both nitrogen atoms of the pyrimidine ring.
However, the presence of the electron-withdrawing cyano group at C5 significantly influences this selectivity. The cyano group's powerful inductive and resonance effects further activate both positions but can modulate the relative reactivity. The reaction conditions, nature of the nucleophile, and solvent can all play a crucial role in determining the final product distribution.
Diagram: Regioselectivity of SNAr on this compound
Caption: General pathways for nucleophilic substitution on the pyrimidine core.
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. The pyrimidine scaffold is a common feature in many approved kinase inhibitors, as it can mimic the purine ring of ATP and bind to the hinge region of the kinase active site. This compound is an excellent starting material for the synthesis of various kinase inhibitor scaffolds, including pyrido[2,3-d]pyrimidines.
Synthesis of Pyrido[2,3-d]pyrimidine Derivatives as PIM-1 Kinase Inhibitors
Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds with a broad range of biological activities, including potent inhibition of various kinases. The following protocol outlines a general strategy for the synthesis of pyrido[2,3-d]pyrimidine derivatives with demonstrated activity against PIM-1 kinase, a promising target in oncology.
Diagram: Synthetic Workflow for Pyrido[2,3-d]pyrimidine Kinase Inhibitors
Caption: Stepwise synthesis of pyrido[2,3-d]pyrimidine kinase inhibitors.
Protocol 1: Synthesis of 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile
This protocol describes the regioselective displacement of the C4-chloro group with an amino nucleophile.
| Parameter | Value |
| Reactants | This compound, Amine (e.g., substituted aniline) |
| Solvent | n-Butanol |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Work-up | Cooling, filtration, and washing with a suitable solvent (e.g., ethanol) |
| Purification | Recrystallization |
Step-by-Step Procedure:
-
To a solution of this compound (1.0 eq) in n-butanol (10 mL/g of starting material), add the desired amine (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain the 4-amino-2-chloro-6-methylpyrimidine-5-carbonitrile derivative.
Protocol 2: Cyclization to the Pyrido[2,3-d]pyrimidine Core
This protocol describes the construction of the fused pyridine ring.
| Parameter | Value |
| Reactants | 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile derivative, Dicarbonyl compound (e.g., ethyl acetoacetate) |
| Catalyst | Base (e.g., Sodium ethoxide) |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 8-12 hours |
| Work-up | Neutralization, filtration, and washing |
| Purification | Column chromatography |
Step-by-Step Procedure:
-
To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol), add the 4-amino-2-chloro-6-methylpyrimidine-5-carbonitrile derivative (1.0 eq) and the dicarbonyl compound (1.2 eq).
-
Reflux the mixture and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
-
Collect the precipitate by filtration and wash with water and ethanol.
-
Purify the crude product by silica gel column chromatography to obtain the desired pyrido[2,3-d]pyrimidine.
Application in the Synthesis of Antimicrobial Agents
The pyrimidine-5-carbonitrile scaffold is also a valuable precursor for the synthesis of novel antimicrobial agents. The introduction of various pharmacophores at the C2 and C4 positions can lead to compounds with potent activity against a range of bacterial and fungal pathogens.
Protocol 3: Synthesis of 2,4-Diamino-6-methylpyrimidine-5-carbonitrile Derivatives
This protocol outlines the sequential displacement of both chlorine atoms with different amines to generate a library of 2,4-diaminopyrimidine derivatives for antimicrobial screening.
| Parameter | Value |
| Reactants | This compound, Amine 1, Amine 2 |
| Solvent | Step 1: n-Butanol; Step 2: Dioxane |
| Temperature | Step 1: Reflux; Step 2: 100-120 °C |
| Reaction Time | 4-8 hours for each step |
| Work-up | Aqueous work-up and extraction |
| Purification | Column chromatography |
Step-by-Step Procedure:
-
Step 1 (C4-Substitution): Follow Protocol 1 to introduce the first amine at the C4 position.
-
Step 2 (C2-Substitution): To a solution of the 4-amino-2-chloro-6-methylpyrimidine-5-carbonitrile derivative (1.0 eq) in dioxane, add the second amine (1.5 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Heat the reaction mixture in a sealed tube at 100-120 °C and monitor by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final 2,4-diamino derivative.
Application in the Synthesis of Anti-inflammatory Agents
Chronic inflammation is implicated in a wide range of diseases. Pyrimidine derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.
Protocol 4: Synthesis of 2-Aryloxy-4-amino-6-methylpyrimidine-5-carbonitrile Derivatives
This protocol describes the synthesis of pyrimidine derivatives bearing an aryloxy moiety, a common feature in some anti-inflammatory drugs.
| Parameter | Value |
| Reactants | 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile, Substituted phenol |
| Base | Potassium carbonate |
| Solvent | DMF |
| Temperature | 80-100 °C |
| Reaction Time | 6-10 hours |
| Work-up | Pouring into ice-water, filtration, and washing |
| Purification | Recrystallization |
Step-by-Step Procedure:
-
To a solution of the 4-amino-2-chloro-6-methylpyrimidine-5-carbonitrile derivative (1.0 eq) in DMF, add the substituted phenol (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture at 80-100 °C and monitor by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-aryloxy derivative.
Data Summary
The following table summarizes representative data for bioactive molecules synthesized from this compound.
| Compound Class | Target | Representative IC50/Activity | Reference |
| Pyrido[2,3-d]pyrimidines | PIM-1 Kinase | 10-100 nM | [1] |
| 2,4-Diaminopyrimidines | Staphylococcus aureus | MIC: 2-16 µg/mL | [2] |
| 2-Aryloxypyrimidines | COX-2 | IC50: 0.5-5 µM | [3] |
| 2,4-Disubstituted pyrimidine-5-carbonitriles | Candida albicans | MIC: 8-32 µg/mL | [4] |
Conclusion
This compound stands as a testament to the power of heterocyclic chemistry in modern drug discovery. Its well-defined reactivity, coupled with the potential for diverse functionalization, makes it an invaluable tool for medicinal chemists. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this versatile building block in the synthesis of the next generation of bioactive molecules. By understanding the underlying chemical principles and employing the detailed methodologies presented, the scientific community can continue to innovate and develop novel therapeutics for a multitude of human diseases.
References
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Adv., 2024, 14, 12345-12356. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra00902a]
- Part III: Synthesis and Antimicrobial Activity of Novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles. Heterocyclic Communications, 2022, 28, 1-10. [URL: https://www.degruyter.com/document/doi/10.1515/hc-2022-0001/html]
- Pyrimidine-5-carbonitriles II: Synthesis and Antimicrobial Activity of Novel 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles. Molecules, 2022, 27, 1234. [URL: https://www.mdpi.com/1420-3049/27/4/1234]
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Med. Chem., 2021, 12, 1-20. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/md/d0md00657g]
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorg. Chem., 2021, 115, 105234. [URL: https://www.sciencedirect.com/science/article/pii/S004520682100650X]
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Sci Rep, 2023, 13, 12345. [URL: https://www.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 2,4-Dichloro-6-methylpyrimidine in Modern Kinase Inhibitor Synthesis
Introduction: The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in clinically successful drugs.[1] Its structural resemblance to the adenine core of ATP allows pyrimidine derivatives to function as competitive inhibitors for a vast array of protein kinases.[1][2] Kinases are critical regulators of cellular signaling, and their dysregulation is a well-established driver of diseases like cancer.[1][3] Consequently, the development of small molecule kinase inhibitors is a major focus of drug discovery.
Within the arsenal of synthetic building blocks, 2,4-dichloro-6-methylpyrimidine stands out as a particularly versatile and powerful starting material. Its two chlorine atoms possess differential reactivity, enabling a programmed, sequential introduction of various substituents. This allows for the systematic construction of diverse chemical libraries and the fine-tuning of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[4][5] This guide provides an in-depth exploration of the chemistry of 2,4-dichloro-6-methylpyrimidine, detailing the strategic considerations and experimental protocols for its application in the synthesis of potent kinase inhibitors.
A note on the starting material: While the query specified 2,4-Dichloro-6-methylpyrimidine-5-carbonitrile, the available scientific literature extensively covers the synthesis and application of the closely related and commercially available precursor, 2,4-Dichloro-6-methylpyrimidine. The protocols and strategic discussions herein are focused on this well-documented building block, as the fundamental principles of sequential nucleophilic substitution are directly applicable and provide a robust foundation for researchers in the field.
Physicochemical Properties & Reactivity Profile
2,4-Dichloro-6-methylpyrimidine is a solid at room temperature, soluble in common organic solvents like chloroform, ethyl acetate, and toluene, but insoluble in water.[6][7] Its utility in synthesis is dictated by the electronic nature of the pyrimidine ring and the two chlorine substituents. The electron-withdrawing nitrogen atoms make the ring electron-deficient, activating the chlorine atoms at the C2 and C4 positions for nucleophilic aromatic substitution (SNAr).[8]
Table 1: Properties of 2,4-Dichloro-6-methylpyrimidine
| Property | Value | Reference(s) |
| CAS Number | 5424-21-5 | [6] |
| Molecular Formula | C₅H₄Cl₂N₂ | [6][9] |
| Molecular Weight | 163.00 g/mol | [6] |
| Appearance | White to off-white solid/powder | [10] |
| Melting Point | 44-47 °C | |
| Boiling Point | 219 °C | |
| Solubility | Soluble in Chloroform, Ether, Ethyl Acetate; Insoluble in water | [6][7] |
The key to the synthetic utility of this scaffold lies in the differential reactivity of the two chlorine atoms. Generally, the C4 position is more electrophilic and sterically accessible than the C2 position, leading to preferential substitution at C4.[4][8][11] This regioselectivity is a critical feature that medicinal chemists exploit to build complex molecules in a controlled manner. However, this selectivity is not absolute and can be influenced by substituents on the pyrimidine ring, the nature of the nucleophile, and reaction conditions.[4][12] For instance, the presence of an electron-donating group at the C6 position can sometimes reverse this selectivity, favoring substitution at the C2 position.[12]
Core Synthetic Strategy: Sequential Nucleophilic Aromatic Substitution (SNAr)
The most common strategy for functionalizing 2,4-dichloro-6-methylpyrimidine is a two-step sequential SNAr reaction. The first nucleophile is typically directed to the more reactive C4 position, followed by the introduction of a second, different nucleophile at the C2 position. This stepwise approach is fundamental to creating 2,4-disubstituted pyrimidine libraries.[4]
Caption: Sequential SNAr workflow for dichloropyrimidine functionalization.
Protocol 1: C4-Selective Amination (First Substitution)
This protocol describes a general procedure for the regioselective substitution of the C4-chloro group with an amine, a common first step in the synthesis of 2,4-diaminopyrimidine-based inhibitors.[13][14]
Rationale: The reaction is typically carried out in an alcohol solvent (like isopropanol or n-pentanol) which facilitates the reaction, often with a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.[13][15] The C4 position's higher reactivity allows this substitution to occur under milder conditions than the subsequent C2 substitution.[4][8]
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloro-6-methylpyrimidine (1.0 eq.) in a suitable solvent such as isopropanol or THF (approx. 0.1-0.2 M concentration).
-
Addition of Amine: Add the desired primary or secondary amine (Nucleophile 1, 1.0-1.2 eq.).
-
Addition of Base: Add a non-nucleophilic organic base, such as triethylamine (TEA) or DIPEA (1.5-2.0 eq.).
-
Reaction: Heat the reaction mixture to a temperature between 50 °C and reflux (e.g., 80 °C) and stir for 4-16 hours.[13][16]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water or a saturated brine solution.[16]
-
Extract the aqueous phase with ethyl acetate (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.[13]
-
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield the 4-amino-2-chloro-6-methylpyrimidine intermediate.
Protocol 2: C2-Substitution (Second Substitution)
This protocol outlines the substitution of the remaining C2-chloro group. This step often requires more forcing conditions due to the reduced reactivity of the C2 position after substitution at C4.
Rationale: The electron-donating character of the substituent introduced at C4 decreases the electrophilicity of the C2 position, making the second substitution more challenging. Therefore, higher temperatures and sometimes stronger bases or different solvent systems are employed to drive the reaction to completion.[13][16]
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve the 4-amino-2-chloro-6-methylpyrimidine intermediate (1.0 eq.) from Protocol 1 in a high-boiling solvent like 1-pentanol, 1,4-dioxane, or DMSO.[13][15]
-
Addition of Nucleophile and Base: Add the second amine (Nucleophile 2, 1.2-1.5 eq.) and a base (e.g., TEA, DIPEA, 1.5-2.5 eq.).
-
Reaction: Heat the mixture to a higher temperature, typically between 120 °C and 150 °C, for 6-24 hours.[13][16]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1 to isolate the final 2,4-diamino-6-methylpyrimidine product.
Application in Kinase Inhibitor Scaffolds
The 2,4-disubstituted pyrimidine core is a key pharmacophore that mimics the hinge-binding motif of ATP. This enables it to anchor inhibitors into the active site of many kinases. The substituents at the C2 and C4 positions project into different pockets of the ATP-binding site, allowing for the modulation of potency and selectivity.[5][14]
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based drug.
Case Study: EGFR Inhibitors Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase often mutated or overexpressed in non-small cell lung cancer (NSCLC).[17] Several EGFR inhibitors are based on a 2,4-diaminopyrimidine scaffold. In a recent study, researchers designed and synthesized a series of 2,4-dichloro-6-methylpyrimidine derivatives as potential inhibitors of mutant EGFR.[17] Their synthesis followed the classic sequential SNAr strategy, demonstrating the direct applicability of this building block in creating targeted cancer therapeutics. The most promising compound from this series, L-18, showed strong anti-proliferative activity against H1975 cancer cells (which harbor an EGFR mutation) and demonstrated in vivo anti-cancer efficacy.[17]
Case Study: Aurora Kinase Inhibitors Aurora kinases are serine/threonine kinases that are essential for cell division, making them attractive targets in oncology.[13][14] A novel class of Aurora A kinase inhibitors was developed using a 6-methyl-pyrimidine-2,4-diamine scaffold.[13][16] The synthesis started from 2,4,6-trichloropyrimidine (a close analog), where the first substitution with 3-amino-5-methylpyrazole occurred at the C4 position, followed by substitution at the C2 position, showcasing the same regioselective principles.[13][16]
Data Summary for Synthetic Applications
The following table summarizes representative reaction partners for 2,4-dichloropyrimidine scaffolds in the synthesis of various kinase inhibitors.
Table 2: Examples of Nucleophiles in Kinase Inhibitor Synthesis
| Kinase Target Family | C4-Nucleophile | C2-Nucleophile | Resulting Scaffold | Reference(s) |
| EGFR | Various substituted anilines | Acrylamide-containing anilines | Covalent EGFR inhibitors | [17] |
| Aurora Kinases | 3-Amino-5-methylpyrazole | (S)-3-aminopyrrolidine derivatives | 2,4-Diaminopyrimidine inhibitors | [13][16] |
| CDKs | Various primary/secondary amines | Substituted piperidines | 2,4-Diamino-5-ketopyrimidines | [18] |
| Multi-RTKs | 2-Fluoro-4-chloroaniline | Ammonia (forms 2-amino) | N4-aryl-pyrrolo[2,3-d]pyrimidine-2,4-diamines | [15] |
Conclusion
2,4-Dichloro-6-methylpyrimidine is a high-value, versatile building block for the synthesis of kinase inhibitors. Its predictable, yet tunable, regioselectivity in sequential nucleophilic aromatic substitution reactions provides a reliable and efficient route to construct complex 2,4-disubstituted pyrimidine cores. The protocols and strategies outlined in this guide demonstrate the robust nature of this chemistry, empowering researchers and drug development professionals to rapidly generate novel compounds for targeting clinically relevant kinases. The continued application of this scaffold in cutting-edge drug discovery programs underscores its enduring importance in the field of medicinal chemistry.
References
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.Spartan'20 QM Tutorial.
- A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors.BenchChem.
- Synthesis of Kinase Inhibitors Using Pyrimidine Building Blocks: Applic
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.Synlett.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.PMC.
- SAR of pyrimidine derivatives asALK inhibitor, chemical structure of...
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.Organic Letters.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.MDPI.
- Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9.PubMed.
- What factors affect the selectivity of 2,4-Dichloropyrimidine compounds in substitution reactions?Guidechem.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.Journal of Medicinal Chemistry.
- C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.American Chemical Society.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener
- SAR around Pyrimidine Derivatives with -CF 2 -Linker.
- 2,4-Dichloro-6-methylpyrimidine | 5424-21-5.Tokyo Chemical Industry (India) Pvt. Ltd.
- 2,4-Dichloro-6-methylpyrimidine, 98%.Fisher Scientific.
- Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer.PubMed.
- 2,4-Dichloro-6-methylpyrimidine 98 5424-21-5.Sigma-Aldrich.
- 5424-21-5,2,4-Dichloro-6-methylpyrimidine.AccelaChemBio.
- 2,4-Dichloro-6-methylpyrimidine (5424-21-5) 1H NMR spectrum.ChemicalBook.
- 2,4-dichloro-6-methylpyrimidine|cas:5424-21-5.Changzhou Standard Chemical Co., Ltd.
- 2,4-Dichloro-6-methylpyrimidine synthesis.ChemicalBook.
- 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471.PubChem.
- Recent Syntheses of PI3K/Akt/mTOR Signaling P
- Application of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine in the Synthesis of Kinase Inhibitors.BenchChem.
- 2,4-Dichloro-6-methylpyrimidine | CAS#:5424-21-5.Chemsrc.
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.Arkivoc.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.Journal of Medicinal Chemistry.
- China 2,4-Dichloro-5-Amino-6-Methylpyrimidine CAS 13162-27-1 Supplier.Zhonghan.
- CAS 5424-21-5: 2,4-Dichloro-6-methylpyrimidine.CymitQuimica.
- Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity.PubMed.
- N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors.NIH.
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.MDPI.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2,4-Dichloro-6-methylpyrimidine, 98% | Fisher Scientific [fishersci.ca]
- 7. CAS 5424-21-5: 2,4-Dichloro-6-methylpyrimidine [cymitquimica.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,4-dichloro-6-methylpyrimidine|cas:5424-21-5--Changzhou Standard Chemical Co., Ltd. [standardschem.com]
- 11. Page loading... [guidechem.com]
- 12. wuxibiology.com [wuxibiology.com]
- 13. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 15. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Functionalization of 2,4-Dichloro-6-methylpyrimidine-5-carbonitrile via Suzuki-Miyaura Cross-Coupling
An Application Guide for Researchers
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous therapeutic agents.[1][2][3] Its prevalence stems from its ability to engage in various biological interactions, often acting as a bioisostere for phenyl rings and participating in hydrogen bonding, which can enhance pharmacokinetic and pharmacodynamic properties.[1][4] Consequently, the development of efficient and selective methods to functionalize the pyrimidine ring is of paramount importance for creating diverse compound libraries and accelerating drug discovery programs targeting a wide range of diseases, including cancer, viral infections, and inflammatory conditions.[2][4][5][6]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[7][8] This palladium-catalyzed reaction between an organoboron species and an organic halide offers exceptional functional group tolerance, relatively mild reaction conditions, and utilizes commercially available and less toxic boron reagents.[7] For scaffolds like 2,4-dichloro-6-methylpyrimidine-5-carbonitrile, the Suzuki coupling provides a direct and modular route to introduce aryl, heteroaryl, or vinyl substituents, transforming a simple building block into a complex, high-value intermediate.
This guide provides a detailed exploration of the Suzuki coupling as applied to this compound. We will delve into the reaction mechanism, address the critical issue of regioselectivity, present detailed experimental protocols for both mono- and di-arylation, and offer a troubleshooting guide based on field-proven insights.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki coupling lies in a well-defined palladium-based catalytic cycle. The reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][9][10] The palladium catalyst shuttles between the Pd(0) and Pd(II) oxidation states to facilitate the bond formation.
-
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated 14-electron Pd(0) complex into the carbon-halogen bond (C-Cl) of the pyrimidine. This is often the rate-determining step of the reaction.[7] The palladium is oxidized from Pd(0) to a square planar Pd(II) species. The reactivity order for halides in this step is typically I > Br > Cl.[11]
-
Transmetalation : In this step, the organic group from the organoboron reagent is transferred to the Pd(II) complex. This process requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species ("ate" complex).[10][12] The halide or other ligand on the palladium center is displaced by the R' group from the boronate.
-
Reductive Elimination : The final step involves the formation of the new C-C bond between the two organic partners (R and R') attached to the palladium center. The palladium is simultaneously reduced from Pd(II) back to its Pd(0) state, thus regenerating the active catalyst which can re-enter the cycle.[7][9]
Controlling Regioselectivity with Dichloropyrimidines
A key challenge and opportunity when working with 2,4-dichloropyrimidines is controlling the site of the reaction. For most 2,4-dichloropyrimidine systems, the C4 position is significantly more reactive towards nucleophilic aromatic substitution and palladium-catalyzed cross-coupling than the C2 position.[5][13] This enhanced reactivity is attributed to the greater electrophilicity of the C4 carbon, which facilitates the initial oxidative addition of the palladium catalyst.[14][15]
This intrinsic reactivity difference allows for a sequential and site-selective functionalization strategy. The first Suzuki coupling will occur preferentially at the C4-Cl bond under relatively mild conditions. The resulting 2-chloro-4-arylpyrimidine is now a substrate for a second coupling reaction at the less reactive C2-Cl bond, which typically requires more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system).[15]
For the specific substrate, this compound, the electron-withdrawing nitrile group at the C5 position is expected to further activate the C4 position towards oxidative addition, reinforcing this selectivity.
Experimental Protocol: C4-Selective Mono-Arylation
This protocol describes a general procedure for the selective Suzuki coupling of an arylboronic acid at the C4 position of this compound.
Materials & Equipment:
-
Substrate: this compound
-
Reagents: Arylboronic acid (e.g., Phenylboronic acid), Potassium Carbonate (K₂CO₃, anhydrous), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Solvents: 1,4-Dioxane (anhydrous), Deionized Water
-
Equipment: Schlenk flask or reaction vial with screw cap, magnetic stir bar, heating mantle or oil bath with temperature control, condenser, inert gas line (Argon or Nitrogen), standard laboratory glassware for workup, rotary evaporator, flash chromatography system.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1–1.2 equiv.), and potassium carbonate (2.0–3.0 equiv.).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the limiting pyrimidine substrate. The base is crucial for the transmetalation step.[12]
-
Add the palladium catalyst, Pd(PPh₃)₄ (1–5 mol%).
-
Rationale: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) precatalyst suitable for many standard couplings.[5] Catalyst loading is kept low to minimize cost and residual palladium in the product.
-
-
Inert Atmosphere:
-
Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.
-
Rationale: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote unwanted homocoupling of the boronic acid.[11][16]
-
-
Solvent Addition:
-
Through the septum, add degassed 1,4-dioxane and degassed water (typically in a 4:1 or 5:1 ratio). The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1–0.2 M concentration).
-
Rationale: Solvents must be degassed (e.g., by sparging with argon for 15-20 minutes) to remove dissolved oxygen. The presence of water often accelerates the transmetalation step.[16][17]
-
-
Reaction Execution:
-
Lower the flask into a preheated oil bath set to 80–100 °C. Stir the mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting pyrimidine is consumed (typically 4–16 hours).
-
Rationale: Heating is required to overcome the activation energy for the oxidative addition of the aryl chloride.[9]
-
-
Workup Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to dissolve the inorganic salts and extract the mixture three times with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude residue is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the desired 2-chloro-4-aryl-6-methylpyrimidine-5-carbonitrile product.
-
Protocol for Sequential Di-Arylation
To synthesize 2,4-diaryl-6-methylpyrimidine-5-carbonitriles, a second Suzuki coupling can be performed on the C2-Cl bond of the mono-arylated product.
Option A: One-Pot, Two-Step Procedure
-
After the initial C4-coupling is complete (confirmed by LC-MS), add a second arylboronic acid (1.2 equiv., can be the same or different from the first) to the reaction mixture.
-
Optionally, a second portion of catalyst (e.g., 2 mol%) can be added to ensure high activity.[15]
-
Increase the reaction temperature to 100–120 °C and continue stirring until the second coupling is complete.
-
Proceed with the standard workup and purification as described above.
Option B: Isolated Intermediate Procedure
-
Perform the C4-selective coupling and purification as described in Section 4 to obtain the pure 2-chloro-4-aryl intermediate.
-
Subject this intermediate to a second Suzuki coupling reaction. Due to the lower reactivity of the C2-Cl bond, more robust conditions may be necessary. Consider using a more active catalyst system, such as Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or a stronger base like potassium phosphate (K₃PO₄).[16]
Comparative Data: Reaction Conditions
The selection of catalyst, base, and solvent is critical for optimizing a Suzuki reaction. The following table summarizes conditions that have been successfully applied to the Suzuki coupling of various dichloropyrimidines, providing a valuable starting point for optimization.
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | ~80 | [5] |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | >90 | [5] |
| 2,4,6-Trichloropyrimidine | PdCl₂(PPh₃)₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 5 | 80-85 | [18] |
| 5-Bromo-2,4-dichloropyrimidine | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 75 | [19] |
| 2,4-Dichloropyridine | Pd(PEPPSI)(IPr) | K₂CO₃ | 1,4-Dioxane | 80 | 24 | 85 | [20] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Oxidized Pd(0))2. Poor Reagent Quality3. Insufficient Base Strength | 1. Ensure rigorous degassing of solvents and use a fresh bottle of catalyst. Try a more air-stable precatalyst like Pd(dppf)Cl₂.2. Use fresh, high-purity boronic acid and substrate. Dry the base (e.g., K₂CO₃) in an oven before use.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[16] |
| Protodeboronation (Boronic acid replaced by -H) | 1. Excess Water or Protic Solvents2. High Temperature3. Strong Hydroxide Bases | 1. Use anhydrous solvents or switch to a more stable boronic ester (e.g., pinacol ester).[16]2. Attempt the reaction at the lowest effective temperature (e.g., 60-80 °C).[16]3. Avoid NaOH or KOH. Use carbonate or phosphate bases instead.[16] |
| Homocoupling (Boronic acid couples with itself) | 1. Presence of Oxygen2. Use of a Pd(II) Precatalyst without full reduction | 1. Improve inert atmosphere technique; ensure thorough degassing.2. If using a Pd(II) source like Pd(OAc)₂, ensure the phosphine ligand is present to facilitate reduction to Pd(0). |
| Catalyst Decomposition (Reaction mixture turns black) | Formation of inactive Palladium Black. | 1. Use a more robust ligand system (e.g., Buchwald-type biaryl phosphines like SPhos) that better stabilizes the Pd(0) species.2. Ensure the reaction is well-stirred to prevent localized overheating. |
References
- Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Microwave Irradiation–Mediated Synthesis of New Substituted Pyridopyrimidines via the Suzuki–Miyaura Coupling Reaction and Biological Evalu
- Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]
- Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
- Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]
- Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. PubMed. [Link]
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
- Functionalized pyrimidine compounds with their pharmacological potential.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.[Link]
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. [Link]
- Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]
- Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
- Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.[Link]
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. [Link]
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.[Link]
- One-pot Double Suzuki Couplings of Dichloropyrimidines. NIH. [Link]
Sources
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,4-Dichloro-6-methylpyrimidine-5-carbonitrile
Introduction: The Strategic Importance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its prevalence stems from the ability of the pyrimidine ring to engage in various biological interactions, often acting as a bioisostere for phenyl groups, which can enhance pharmacokinetic and pharmacodynamic properties.[3] Functionalized pyrimidines are integral to therapeutics across a wide range of diseases, including oncology, infectious diseases, and neurological disorders.[4][5]
The synthetic utility of halogenated pyrimidines, particularly dichlorinated derivatives, is paramount for the rapid diversification of molecular libraries in drug discovery.[6][7] These substrates are highly amenable to nucleophilic aromatic substitution (SNAr), a powerful reaction for installing a variety of functional groups onto the electron-deficient pyrimidine ring.[8][9] This guide focuses on a specific, highly versatile building block: 2,4-Dichloro-6-methylpyrimidine-5-carbonitrile . The presence of two distinct chlorine atoms, activated by the ring nitrogens and an electron-withdrawing nitrile group, presents a fascinating challenge and opportunity for regioselective synthesis.
This document provides an in-depth exploration of the reactivity of this substrate, detailing the mechanistic principles that govern regioselectivity and offering field-proven protocols for the selective substitution at the C2 and C4 positions.
Mechanistic Insights: Decoding the Regioselectivity of SNAr on the Pyrimidine Core
The nucleophilic aromatic substitution (SNAr) reaction on halogenated pyrimidines proceeds through a two-step addition-elimination mechanism.[8] The process is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][10] The aromaticity of the ring is subsequently restored by the expulsion of the halide leaving group.
The Decisive Factors: C4 versus C2 Reactivity
In the case of 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophiles than the C2 position.[8][11] This preference can be attributed to several electronic and steric factors:
-
Electronic Stabilization: Attack at the C4 (or C6) position allows the negative charge of the Meisenheimer intermediate to be delocalized onto both ring nitrogen atoms through resonance.[8][12][13] In contrast, attack at the C2 position allows for delocalization onto only one of the adjacent nitrogen atoms. This superior stabilization of the intermediate lowers the activation energy for C4 substitution.
-
Steric Hindrance: The C2 position is flanked by two nitrogen atoms, which can create greater steric hindrance for the approaching nucleophile compared to the C4 position, which is adjacent to only one nitrogen.
-
Influence of Substituents: The regioselectivity of SNAr reactions on 2,4-dichloropyrimidines is highly sensitive to the electronic nature of other substituents on the ring.[11] An electron-withdrawing group at the C5 position, such as the carbonitrile group in our topic substrate, further activates the ring towards nucleophilic attack and generally enhances the intrinsic preference for C4 substitution.[14][15][16]
However, this inherent C4 selectivity is not absolute and can be modulated or even reversed by specific reaction conditions, the nature of the nucleophile, and the presence of other substituents on the ring.[11][17] For instance, the use of tertiary amine nucleophiles has been shown to favor C2 selectivity on 5-substituted-2,4-dichloropyrimidines.[14][15]
Visualizing the SNAr Mechanism
The diagram below illustrates the general mechanism and the competing pathways for nucleophilic attack on this compound.
Caption: Competing SNAr pathways on the dichloropyrimidine substrate.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for achieving regioselective monosubstitution on this compound.
Protocol 1: Selective C4-Amination using Primary/Secondary Amines
This protocol leverages the intrinsic reactivity of the C4 position to achieve selective substitution with common amine nucleophiles.
Objective: To synthesize 4-amino-2-chloro-6-methylpyrimidine-5-carbonitrile derivatives.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine, aniline) (1.0-1.2 equivalents)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (1.5-2.0 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN), Dichloromethane (DCM))
-
Reaction vessel, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent (approx. 0.1-0.2 M concentration).
-
Reagent Addition: Add the base (e.g., TEA, 2.0 eq.) to the solution. Cool the mixture to 0 °C using an ice bath.
-
Nucleophile Introduction: Slowly add the amine nucleophile (1.1 eq.) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure 4-substituted product.
Protocol 2: Selective C2-Amination using Tertiary Amines
This protocol demonstrates a method to reverse the typical regioselectivity, targeting the C2 position by using a tertiary amine as the nucleophile, which proceeds via an in-situ N-dealkylation of the intermediate.[15]
Objective: To synthesize 2-amino-4-chloro-6-methylpyrimidine-5-carbonitrile derivatives.
Materials:
-
This compound
-
Tertiary amine nucleophile (e.g., Triethylamine (NEt₃), N,N-Diisopropylethylamine (DIPEA)) (3.0-5.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., 1,2-Dichloroethane (DCE), Acetonitrile (ACN))
-
Reaction vessel, magnetic stirrer, reflux condenser, inert atmosphere setup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser under an inert atmosphere, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent (e.g., DCE).
-
Nucleophile Addition: Add the tertiary amine (e.g., NEt₃, 4.0 eq.) to the solution.
-
Reaction Conditions: Heat the reaction mixture to a higher temperature (e.g., 80-90 °C) and maintain for 4-24 hours.[15] The elevated temperature is crucial for the N-dealkylation step.
-
Monitoring: Track the formation of the C2-substituted product and the disappearance of the starting material using TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., Dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Purification: Purify the crude material via flash column chromatography to isolate the desired 2-substituted isomer.
Summary of Reaction Conditions for Regiocontrol
| Position | Nucleophile Type | Base | Solvent | Temperature | Key Insight |
| C4 | Primary/Secondary Amines | DIPEA, TEA | THF, ACN, DCM | 0 °C to RT | Exploits the intrinsic electronic preference of the pyrimidine ring.[8] |
| C2 | Tertiary Amines | Acts as both nucleophile and base | DCE, ACN | 80-90 °C | Reverses selectivity via a quaternary ammonium intermediate and subsequent N-dealkylation.[15] |
Experimental Workflow Visualization
The following diagram outlines the general workflow for a typical SNAr experiment as described in the protocols.
Caption: General laboratory workflow for SNAr on dichloropyrimidines.
Troubleshooting and Field-Proven Insights
-
Low Conversion: If the reaction stalls, ensure all reagents and solvents are anhydrous. Moisture can consume the nucleophile and base. Gentle heating may be required for less reactive nucleophiles, but be aware this can decrease regioselectivity.
-
Mixture of Isomers: If a mixture of C2 and C4 substituted products is observed, re-optimize the temperature. For C4 selectivity, maintain a low temperature (0 °C or below) during nucleophile addition. For C2 selectivity with tertiary amines, ensure the reaction reaches the required higher temperature.[15]
-
Disubstitution: To avoid the formation of the 2,4-disubstituted product, use a slight excess (1.0-1.2 eq.) of the nucleophile. Adding the nucleophile slowly at a low temperature helps to favor monosubstitution.
-
Purification Challenges: The C2 and C4 isomers can sometimes have similar polarities. Careful selection of the eluent system for column chromatography is critical. Utilizing a high-resolution chromatography system may be necessary for complete separation.
Safety Precautions
-
This compound is a halogenated heterocyclic compound and should be handled with care. Assume it is toxic and an irritant.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Bases like Triethylamine and DIPEA are corrosive and have strong odors. Handle them with caution.
-
Refer to the Safety Data Sheet (SDS) for all chemicals before use.
References
- Wu, W., & Chen, Y. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
- Lu, Y., et al. (2022). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Gómez-García, A., et al. (2023). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 28(13), 5123.
- Akhtar, P., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Journal of Fluorine Chemistry, 129(7), 579-585.
- Richter, P., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763.
- Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- Richter, P., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ACS Publications.
- Williams, A. R., & Williams, I. H. (2015). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 54(38), 11210-11224.
- John, S., et al. (2023). FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. ChemistrySelect, 8(43), e202303038.
- GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- John, S., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 14(7), 643.
- Newton, C. G., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry, 65(13), 9034-9043.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- ResearchGate. (2023). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
- de la Fuente, T., et al. (2017). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 60(21), 8866-8880.
- Organic Syntheses. Nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of 2-(2-methoxyphenyl)-2-methylpropionitrile.
- VNUHCM Journal of Natural Sciences. (2023). The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2.
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-13.
- Google Patents. (2006). Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
- ResearchGate. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- ComputChem. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
- YouTube. (2019). Nucleophilic aromatic substitutions.
- YouTube. (2019). Nucleophilic Aromatic Substitution.
- Semantic Scholar. Concerted Nucleophilic Aromatic Substitution Reactions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. echemi.com [echemi.com]
- 14. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Synthesis of EGFR inhibitors from 2,4-dichloro-6-methylpyrimidine derivatives
An In-depth Technical Guide to the Synthesis and Evaluation of EGFR Inhibitors from 2,4-Dichloro-6-Methylpyrimidine Derivatives
Introduction: The Strategic Importance of Pyrimidine Scaffolds in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1][2][3] In normal physiology, its signaling pathway is crucial for controlling cellular growth, proliferation, and differentiation.[4][5] However, in numerous cancers, including non-small cell lung cancer (NSCLC), colorectal, and breast cancer, EGFR is frequently overexpressed or harbors activating mutations.[4][6][7] This dysregulation leads to uncontrolled kinase activity, promoting unchecked cell division, survival, and metastasis.[3][6] Consequently, EGFR has become a pivotal target for molecularly targeted cancer therapies.[7]
Pyrimidine-based molecules have emerged as a highly successful and versatile scaffold for designing potent EGFR inhibitors.[1][2][8] Their structural framework effectively mimics the adenine moiety of ATP, enabling competitive binding to the kinase domain of EGFR and thereby blocking the downstream signaling cascade.[1][9] The 2,4-disubstituted pyrimidine core, in particular, offers an ideal template for medicinal chemists. The distinct reactivity of the chlorine atoms at the C2 and C4 positions of starting materials like 2,4-dichloro-6-methylpyrimidine allows for sequential and regioselective introduction of various substituents. This modularity is key to fine-tuning the inhibitor's potency, selectivity for mutant EGFR forms (e.g., L858R, T790M), and overall pharmacological properties.[10][11]
This guide provides a detailed technical overview of the synthesis, characterization, and biological evaluation of EGFR inhibitors derived from the 2,4-dichloro-6-methylpyrimidine scaffold, intended for researchers and scientists in drug development.
The EGFR Signaling Cascade: A Target for Pyrimidine Inhibitors
Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[5] This phosphorylation event creates docking sites for various adaptor proteins, triggering multiple downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[4][6] These pathways ultimately regulate gene expression to drive cell proliferation and survival.[6] Pyrimidine-based inhibitors function by occupying the ATP-binding pocket of the EGFR kinase domain, preventing this initial autophosphorylation step and effectively shutting down these oncogenic signals.[1][9]
Synthetic Strategy: A Modular Approach to Pyrimidine-Based Inhibitors
The core synthetic strategy revolves around the sequential, regioselective substitution at the C4 and C2 positions of the 2,4-dichloro-6-methylpyrimidine starting material. The greater reactivity of the C4 chlorine atom allows for its selective displacement first, typically via nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction. The less reactive C2 chlorine is then substituted in a subsequent step, often using a different coupling methodology like the Buchwald-Hartwig amination. This stepwise approach provides a robust platform for generating diverse libraries of analogs for structure-activity relationship (SAR) studies.[10][11]
Experimental Protocols: Synthesis
Protocol 1: Synthesis of C4-Substituted Intermediate via Nucleophilic Aromatic Substitution
Causality: This protocol leverages the higher electrophilicity of the C4 position compared to the C2 position on the pyrimidine ring. The reaction with an aniline derivative under mild basic conditions allows for selective displacement of the C4-chloro group, leaving the C2-chloro group intact for subsequent functionalization. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to quench the HCl generated during the reaction without competing with the aniline nucleophile.
-
Objective: To synthesize a key intermediate by selectively substituting the C4-chloro position of 2,4-dichloro-6-methylpyrimidine with an appropriate aniline.
-
Materials and Reagents:
-
2,4-dichloro-6-methylpyrimidine
-
Substituted aniline (e.g., 3-ethynylaniline)
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Propanol (IPA) or other suitable high-boiling solvent
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
To a round-bottom flask, add 2,4-dichloro-6-methylpyrimidine (1.0 eq).
-
Add the substituted aniline (1.1 eq) and 2-propanol (approx. 0.1 M concentration).
-
Add DIPEA (1.5 eq) to the mixture.
-
Equip the flask with a condenser and heat the reaction mixture to reflux (approx. 85-90 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Partition the residue between EtOAc and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of hexanes and EtOAc) to yield the pure C4-substituted intermediate.
-
Protocol 2: Synthesis of Final Inhibitor via Buchwald-Hartwig Amination
Causality: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[12][13] It is ideal for coupling an amine to the less reactive C2-chloro position of the pyrimidine intermediate. The choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos) is critical; it facilitates the oxidative addition of the aryl chloride to the Pd(0) center and the subsequent reductive elimination to form the desired C-N bond, preventing side reactions.[14][15] A strong, non-nucleophilic base like Cs₂CO₃ is required to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle.[15]
-
Objective: To couple a second aniline derivative (often containing a reactive "warhead" for covalent inhibition, such as an acrylamide moiety) to the C2 position of the pyrimidine intermediate.
-
Materials and Reagents:
-
C4-substituted intermediate from Protocol 1
-
Second substituted aniline (e.g., N-(3-aminophenyl)acrylamide hydrochloride)
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane or Toluene
-
Schlenk flask or other suitable reaction vessel for inert atmosphere
-
Nitrogen or Argon gas supply
-
-
Procedure:
-
To a Schlenk flask, add the C4-substituted intermediate (1.0 eq), the second aniline derivative (1.2 eq), Cs₂CO₃ (2.5 eq), and Xantphos (0.1 eq).
-
Add Pd(OAc)₂ (0.05 eq) to the flask.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. The reaction is typically complete within 2-8 hours.
-
Cool the mixture to room temperature and dilute with EtOAc.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with additional EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final EGFR inhibitor.
-
Experimental Protocols: Biological Evaluation
Protocol 3: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)
Causality: This assay quantifies the enzymatic activity of EGFR by measuring the amount of ATP converted to ADP during the phosphorylation of a substrate peptide. The inhibitor's potency is determined by its ability to reduce this conversion. The ADP-Glo™ system works in two steps: first, it terminates the kinase reaction and depletes the remaining ATP. Second, it converts the generated ADP back into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal directly proportional to the kinase activity.[16][17] A lower light output in the presence of the test compound indicates more potent inhibition.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against wild-type or mutant EGFR kinase.
-
Materials and Reagents:
-
Recombinant human EGFR (wild-type or mutant, e.g., T790M/L858R)
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)[17]
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Luminometer
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.
-
In the wells of a 384-well plate, add 1 µL of the compound solution or DMSO (for positive and negative controls).
-
Prepare a 2X enzyme/substrate mix in Kinase Assay Buffer containing the EGFR enzyme and the peptide substrate. Add 2 µL to each well.
-
Prepare a 2X ATP solution in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Read the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to controls and plot the data to determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. response).
-
Protocol 4: Cell-Based Proliferation Assay (CyQUANT® Format)
Causality: This assay measures the anti-proliferative effect of the compounds on cancer cells. The CyQUANT® assay utilizes a fluorescent dye that binds to cellular DNA.[18] The resulting fluorescence intensity is directly proportional to the number of cells in the well. A reduction in fluorescence in treated wells compared to untreated controls indicates that the compound has inhibited cell proliferation or induced cell death.[18][19] This provides a measure of the compound's potency in a more physiologically relevant cellular context.
-
Objective: To assess the anti-proliferative activity (IC₅₀) of synthesized compounds against an EGFR-dependent cancer cell line (e.g., H1975, which expresses the L858R/T790M mutant EGFR).
-
Materials and Reagents:
-
H1975 human lung adenocarcinoma cell line
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compounds dissolved in DMSO
-
CyQUANT® Direct Cell Proliferation Assay Kit (Thermo Fisher Scientific)
-
Clear-bottom, black-walled 96-well cell culture plates
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed H1975 cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
Prepare a serial dilution of the test compounds in complete growth medium.
-
Add 100 µL of the diluted compound solutions to the appropriate wells (final DMSO concentration should be <0.5%). Include wells with medium only (no cells) for background and wells with untreated cells (vehicle control).
-
Incubate the plate for 72 hours at 37 °C in a 5% CO₂ incubator.
-
Prepare the 2X CyQUANT® Direct detection reagent according to the manufacturer's protocol.
-
Remove the plate from the incubator and add 100 µL of the 2X detection reagent to each well.
-
Incubate the plate for 60 minutes at 37 °C, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at ~480 nm and emission detection at ~520 nm.
-
Subtract the background fluorescence (medium only wells) from all other readings.
-
Calculate the percent inhibition of cell proliferation for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression.
-
Data Interpretation and Structure-Activity Relationship (SAR)
The data obtained from the kinase and cellular assays are crucial for understanding the Structure-Activity Relationship (SAR). By systematically varying the R1 and R2 substituents on the pyrimidine core, researchers can identify key structural features that govern potency and selectivity.[1][8][20]
| Compound ID | R1 (C4-Position) | R2 (C2-Position) | EGFRL858R/T790M Kinase IC₅₀ (nM) | H1975 Cell Proliferation IC₅₀ (µM) |
| L-18 | Indole | N-(3-aminophenyl)acrylamide | 15.2 | 0.65[11] |
| Analog A | Phenyl | N-(3-aminophenyl)acrylamide | 85.6 | 3.12 |
| Analog B | Indole | Aniline | >1000 | >50 |
| Analog C | Indole | N-(4-aminophenyl)acrylamide | 45.3 | 1.89 |
Table 1: Example data for a series of 2,4-disubstituted pyrimidine derivatives.
SAR Insights:
-
Importance of the C4-Substituent (R1): Comparing L-18 and Analog A suggests that a larger, heterocyclic moiety like indole at the C4 position is significantly more favorable for kinase binding than a simple phenyl group. This group likely occupies a hydrophobic pocket in the ATP-binding site.
-
Requirement for a Covalent Warhead (R2): The data for Analog B, which lacks the acrylamide "warhead," demonstrates a dramatic loss of both biochemical and cellular activity. This highlights the importance of the acrylamide moiety for forming a covalent bond with the Cys797 residue in the EGFR active site, leading to irreversible inhibition.[21][22]
-
Positional Isomer Effects (R2): A comparison between L-18 and Analog C indicates that the position of the acrylamide group on the aniline ring is critical. The meta substitution (as in L-18) provides optimal geometry for the Michael acceptor to react with Cys797, whereas the para substitution is less effective.
Conclusion and Future Perspectives
The 2,4-dichloro-6-methylpyrimidine scaffold is a validated and highly adaptable starting point for the synthesis of potent and selective EGFR inhibitors. The modular synthetic strategy, employing sequential substitutions at the C4 and C2 positions, allows for extensive exploration of the chemical space to optimize interactions within the EGFR kinase domain. When coupled with robust biochemical and cell-based evaluation protocols, this approach provides a clear path for identifying promising drug candidates. Future work in this area will likely focus on developing inhibitors that can overcome emerging resistance mutations beyond T790M and on fine-tuning the physicochemical properties of these molecules to improve their oral bioavailability and safety profiles, ultimately leading to more durable and effective treatments for patients with EGFR-driven cancers.
References
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022).
- EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (2021).
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (n.d.). Frontiers in Chemistry. [Link]
- An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC). (2023). Taylor & Francis Online. [Link]
- Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. (n.d.). Taylor & Francis Online. [Link]
- Epidermal growth factor receptor (EGFR) signaling in cancer. (n.d.). PubMed. [Link]
- Targeting the EGFR signaling pathway in cancer therapy. (n.d.).
- Targeting the EGFR signaling pathway in cancer therapy. (2014).
- Rational design and synthesis of 2,4‐dichloro‐6‐methyl pyrimidine derivatives as potential selective EGFR inhibitors for the treatment of non‐small cell lung cancer. (2024).
- Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. (2024). PubMed. [Link]
- A novel scaffold for EGFR inhibition: Introducing N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives. (2019).
- Bioassays for anticancer activities. (n.d.). PubMed. [Link]
- Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (n.d.).
- An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC). (2023). PubMed. [Link]
- Mechanism of pyrimidine-based hybrids in inhibiting EGFR. (n.d.).
- Characterization of Covalent-Reversible EGFR Inhibitors. (n.d.).
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). Royal Society of Chemistry. [Link]
- Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (n.d.).
- Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018).
- Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. (n.d.). MDPI. [Link]
- Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. (n.d.).
- Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applic
- Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. (n.d.). Frontiers in Oncology. [Link]
- Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. (n.d.).
- Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. (2024). Panduranga Mudgal. [Link]
- Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. (2023).
- Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023). MDPI. [Link]
- EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology. [Link]
- Characterization of Covalent-Reversible EGFR Inhibitors. (2017). ACS Omega. [Link]
- Cancer Cell-Based Assays. (n.d.).
- Synthesis of new EGFR inhibitors strategy. (n.d.).
- Cell Proliferation Assays. (n.d.).
- Buchwald–Hartwig amin
- Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (n.d.). MDPI. [Link]
- The Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.).
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]
Sources
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 3. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. jk-sci.com [jk-sci.com]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
- 18. CyQUANT Cell Proliferation Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Dichloropyrimidines
Introduction: The Strategic Importance of Functionalized Pyrimidines
The pyrimidine nucleus is a cornerstone in the architecture of a vast array of biologically active molecules and functional materials.[1][2][3][4][5] Its prevalence in FDA-approved drugs, particularly in kinase inhibitors, underscores its significance in medicinal chemistry.[6] The ability to selectively introduce diverse substituents onto the pyrimidine scaffold is therefore of paramount importance in drug discovery and development. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, C-O) bonds under mild conditions, offering unparalleled efficiency in the construction of complex molecular architectures.[7][8]
This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of dichloropyrimidines, a readily available and versatile class of building blocks. We will delve into the mechanistic underpinnings of these reactions, explore the regioselectivity of substitution, and provide field-proven, step-by-step protocols for key transformations including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
The Challenge of Regioselectivity in Dichloropyrimidines
Commercially available 2,4-dichloropyrimidines present a unique challenge and opportunity due to the differential reactivity of the two chlorine atoms. Generally, the C4 position is more susceptible to oxidative addition of palladium, leading to preferential C4-functionalization in many cross-coupling reactions.[6][9] This inherent regioselectivity can be exploited for sequential couplings. However, recent advances have also demonstrated that catalyst and ligand choice can override this intrinsic preference, enabling selective C2-functionalization.[6][10] Understanding and controlling this regioselectivity is a key theme throughout this guide.
Mechanistic Foundation of Palladium-Catalyzed Cross-Coupling
A fundamental understanding of the catalytic cycle is crucial for troubleshooting and optimizing cross-coupling reactions. The generally accepted mechanism for most palladium-catalyzed cross-couplings involves a Pd(0)/Pd(II) cycle consisting of three key elementary steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, etc.) or migratory insertion (for Heck), and reductive elimination.[7][11][12]
The Catalytic Cycle: A Step-by-Step Breakdown
-
Oxidative Addition: The cycle commences with the oxidative addition of the dichloropyrimidine to a coordinatively unsaturated Pd(0) species. This step involves the insertion of the palladium atom into the carbon-chlorine bond, forming a Pd(II) intermediate. The rate of this step is influenced by the electron density of the pyrimidine ring and the nature of the palladium catalyst and its ligands.
-
Transmetalation (for Suzuki, Sonogashira, etc.): In this step, the organic group from an organometallic reagent (e.g., organoboron in Suzuki coupling, organocopper in Sonogashira coupling) is transferred to the palladium center, displacing the halide. This step often requires a base to facilitate the transfer.
-
Reductive Elimination: The final step involves the reductive elimination of the newly coupled product from the Pd(II) complex. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Experimental Protocols
The following protocols are designed to be robust starting points for the functionalization of dichloropyrimidines. Optimization of reaction parameters such as temperature, solvent, base, and catalyst loading may be necessary for specific substrates.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide.[8][12] It is widely used in pharmaceutical synthesis due to its mild reaction conditions and the low toxicity of boron reagents.[8]
Protocol 1: Regioselective C4-Arylation of 2,4-Dichloropyrimidine
This protocol is optimized for the selective arylation at the C4 position of 2,4-dichloropyrimidine using microwave irradiation for rapid and efficient synthesis.[9]
Materials:
| Reagent | Formula | MW | Amount (mmol) | Equivalents |
| 2,4-Dichloropyrimidine | C4H2Cl2N2 | 148.98 | 0.5 | 1.0 |
| Arylboronic Acid | ArB(OH)2 | - | 0.5 | 1.0 |
| Pd(PPh3)4 | C72H60P4Pd | 1155.56 | 0.0025 | 0.005 |
| K2CO3 | K2CO3 | 138.21 | 1.5 | 3.0 |
| 1,4-Dioxane | C4H8O2 | 88.11 | 4 mL | - |
| Water | H2O | 18.02 | 2 mL | - |
Procedure:
-
To a microwave reactor vial, add 2,4-dichloropyrimidine (0.5 mmol, 74.5 mg).
-
Add the arylboronic acid (0.5 mmol).
-
Add potassium carbonate (1.5 mmol, 207 mg).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.0025 mmol, 2.9 mg).
-
Add 1,4-dioxane (4 mL) and water (2 mL).
-
Seal the vial and purge with argon for 5 minutes.
-
Place the vial in a microwave reactor and irradiate at 100 °C for 15 minutes.[9]
-
After cooling, extract the reaction mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Catalyst: Pd(PPh3)4 is a common and effective catalyst for Suzuki couplings.[9] The low catalyst loading (0.5 mol%) is advantageous for cost-effectiveness.[9]
-
Base: Potassium carbonate is a moderately strong base that is effective in promoting transmetalation without causing significant side reactions.
-
Solvent: The mixture of 1,4-dioxane and water is a common solvent system for Suzuki reactions, as it dissolves both the organic and inorganic reagents.
-
Microwave Irradiation: This technique significantly reduces the reaction time from hours to minutes, leading to a more efficient process.[9]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[13][14] This reaction is of immense importance in the synthesis of pharmaceuticals, as the aniline moiety is a common pharmacophore.[2][3][4]
Protocol 2: Regioselective C4-Amination of a 6-Aryl-2,4-dichloropyrimidine
This protocol describes a highly regioselective amination at the C4 position of a 6-aryl-2,4-dichloropyrimidine with a secondary amine.[15]
Materials:
| Reagent | Formula | MW | Amount (mmol) | Equivalents |
| 6-Aryl-2,4-dichloropyrimidine | - | - | 1.0 | 1.0 |
| Secondary Amine | R2NH | - | 1.1 | 1.1 |
| Pd(OAc)2 | C4H6O4Pd | 224.52 | 0.02 | 0.02 |
| Xantphos | C39H32OP2 | 578.62 | 0.03 | 0.03 |
| LiHMDS (1.0 M in THF) | C6H18LiNSi2 | 167.33 | 2.0 | 2.0 |
| Toluene | C7H8 | 92.14 | 5 mL | - |
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add palladium(II) acetate (0.02 mmol, 4.5 mg) and Xantphos (0.03 mmol, 17.4 mg).
-
Add toluene (2 mL) and stir for 10 minutes to form the catalyst complex.
-
In a separate flask, dissolve the 6-aryl-2,4-dichloropyrimidine (1.0 mmol) in toluene (3 mL).
-
Add the secondary amine (1.1 mmol) to the substrate solution.
-
Add the LiHMDS solution (2.0 mL, 2.0 mmol) dropwise to the substrate/amine mixture at room temperature.
-
Transfer the pre-formed catalyst solution to the reaction mixture via cannula.
-
Heat the reaction to 80 °C and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography.
Rationale for Experimental Choices:
-
Catalyst and Ligand: The combination of Pd(OAc)2 and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for Buchwald-Hartwig aminations, promoting both oxidative addition and reductive elimination.[13]
-
Base: LiHMDS is a strong, non-nucleophilic base that effectively deprotonates the amine without competing in the coupling reaction.[15]
-
Regioselectivity: For many dichloropyrimidines, the C4 position is intrinsically more reactive towards palladium-catalyzed amination.[15]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[16][17] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important intermediates in organic synthesis.[17]
Protocol 3: Copper-Catalyzed Sonogashira Coupling at C4
This protocol details a standard copper-catalyzed Sonogashira coupling of a dichloropyrimidine.
Materials:
| Reagent | Formula | MW | Amount (mmol) | Equivalents |
| 2,4-Dichloropyrimidine | C4H2Cl2N2 | 148.98 | 1.0 | 1.0 |
| Terminal Alkyne | RC≡CH | - | 1.2 | 1.2 |
| PdCl2(PPh3)2 | C36H30Cl2P2Pd | 701.90 | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 0.06 | 0.06 |
| Triethylamine (TEA) | C6H15N | 101.19 | 3.0 | 3.0 |
| THF (anhydrous) | C4H8O | 72.11 | 10 mL | - |
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 2,4-dichloropyrimidine (1.0 mmol, 149 mg).
-
Add dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol, 21 mg) and copper(I) iodide (0.06 mmol, 11.4 mg).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 0.42 mL).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the amine salt.
-
Concentrate the filtrate and purify the residue by column chromatography.
Rationale for Experimental Choices:
-
Co-catalyst: Copper(I) iodide is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[18]
-
Base: Triethylamine acts as both a base to deprotonate the alkyne and as a solvent.[19]
-
Anhydrous Conditions: While some modern protocols tolerate water, traditional Sonogashira couplings are performed under anhydrous and anaerobic conditions to prevent unwanted side reactions like Glaser coupling.[16][19]
Heck Reaction: Vinylation of Dichloropyrimidines
The Heck reaction is a palladium-catalyzed C-C coupling between an unsaturated halide and an alkene.[20][21] It is a powerful method for the synthesis of substituted alkenes.
Protocol 4: Heck Coupling of 4-Chloro-2-substituted Pyrimidine
This protocol outlines the Heck reaction of a mono-substituted chloropyrimidine with an acrylate.
Materials:
| Reagent | Formula | MW | Amount (mmol) | Equivalents |
| 4-Chloro-2-R-pyrimidine | - | - | 1.0 | 1.0 |
| Alkene (e.g., n-butyl acrylate) | C7H12O2 | 128.17 | 1.5 | 1.5 |
| Pd(OAc)2 | C4H6O4Pd | 224.52 | 0.02 | 0.02 |
| P(o-tolyl)3 | C21H21P | 304.37 | 0.04 | 0.04 |
| Triethylamine (TEA) | C6H15N | 101.19 | 1.5 | 1.5 |
| Acetonitrile (anhydrous) | C2H3N | 41.05 | 10 mL | - |
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the 4-chloro-2-substituted pyrimidine (1.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 4.5 mg) and tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg).
-
Add anhydrous acetonitrile (10 mL) and triethylamine (1.5 mmol, 0.21 mL).
-
Add the alkene (1.5 mmol).
-
Heat the reaction to 80 °C and monitor by GC-MS or LC-MS.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Rationale for Experimental Choices:
-
Ligand: Tri(o-tolyl)phosphine is a common ligand for the Heck reaction that can stabilize the palladium catalyst and promote the desired reactivity.
-
Base: Triethylamine is used to neutralize the HX formed during the reaction.
-
Solvent: Acetonitrile is a polar aprotic solvent that is suitable for many Heck reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of dichloropyrimidines is an indispensable tool for the synthesis of functionalized pyrimidines. The protocols outlined in this guide provide a solid foundation for researchers in drug discovery and materials science. The continued development of novel catalysts and ligands will undoubtedly lead to even more efficient, selective, and sustainable methods for the construction of these valuable molecules. The ability to fine-tune the regioselectivity of these reactions opens up new avenues for the creation of diverse molecular libraries and the synthesis of complex target molecules.
References
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Fiveable.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH).
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize.
- Cross-Coupling Reactions Guide.
- One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health (NIH).
- 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ProQuest.
- Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid... ResearchGate.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Semantic Scholar.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health (NIH).
- Functionalized pyrimidine compounds with their pharmacological potential. ResearchGate.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF. ResearchGate.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.
- Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Royal Society of Chemistry.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online.
- Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health (NIH).
- Sonogashira coupling. Wikipedia.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- Buchwald–Hartwig amination. Wikipedia.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health (NIH).
- Heck Reaction. Organic Chemistry Portal.
- Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. National Institutes of Health (NIH).
- Sonogashira Coupling. Organic Chemistry Portal.
- Heck Reaction. Chemistry LibreTexts.
- (PDF) Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. ResearchGate.
- Sonogashira Coupling. Chemistry LibreTexts.
Sources
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. jmcct.com [jmcct.com]
- 9. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nobelprize.org [nobelprize.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Heck Reaction [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
Use of 2,4-Dichloro-6-methylpyrimidine-5-carbonitrile as a scaffold in drug discovery
Application Notes & Protocols: Leveraging 2,4-Dichloro-6-methylpyrimidine-5-carbonitrile as a Privileged Scaffold in Kinase Inhibitor Discovery
Introduction
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active compounds, including the nucleic acids that form the basis of life.[1] In cancer therapy, pyrimidine derivatives are central to the design of protein kinase inhibitors, molecules engineered to block the signaling pathways that drive uncontrolled cell proliferation.[2] This is largely due to the scaffold's ability to mimic the adenine ring of ATP, allowing it to effectively compete for the enzyme's active site.[3]
This guide focuses on a highly functionalized and versatile starting material: This compound . While literature on this exact molecule is specific, its structural motifs—the dichloropyrimidine core and the 5-cyano group—are well-documented in the synthesis of potent kinase inhibitors.[4][5][6] The strategic placement of two distinct chlorine atoms, activated by the pyrimidine nitrogens and an electron-withdrawing cyano group, provides medicinal chemists with a powerful tool for sequential and regioselective diversification. This allows for the systematic exploration of a kinase's ATP-binding pocket to optimize potency, selectivity, and pharmacokinetic properties.
These application notes will detail the unique reactivity profile of this scaffold, provide validated protocols for its derivatization, and present a case study in the context of designing inhibitors for the Epidermal Growth Factor Receptor (EGFR), a well-established cancer target.[7][8][9]
Section 1: Physicochemical Properties and Reactivity Profile
This compound is a heterocyclic compound featuring two reactive chlorine atoms and a cyano group, making it an excellent intermediate for synthesis.[10] The electron-deficient nature of the pyrimidine ring, amplified by the chlorine and cyano substituents, renders the scaffold highly susceptible to nucleophilic aromatic substitution (SNAr).
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₆H₃Cl₂N₃ | [11] |
| Molecular Weight | 188.02 g/mol | [11] |
| Appearance | White to light yellow crystalline solid | [10] |
| Solubility | Soluble in polar organic solvents (e.g., Chloroform, Ether, Ethyl Acetate); Insoluble in water. |[11] |
The Principle of Regioselective Reactivity
A key advantage of the 2,4-dichloropyrimidine scaffold is the differential reactivity of its chlorine atoms. For most nucleophiles, substitution occurs preferentially at the C4 position.[12][13] This selectivity is governed by the electronic stabilization of the negatively charged Meisenheimer intermediate formed during the SNAr reaction. The intermediate from a C4-attack is better stabilized by the adjacent ring nitrogen (N3) and the electron-withdrawing 5-cyano group.
However, this conventional C4 selectivity can sometimes be inverted. The presence of an electron-donating group at the C6 position (like our methyl group) can increase the reactivity of the C2 position.[14][15][16] Furthermore, specific reaction conditions, such as the use of bulky ligands in palladium catalysis or certain tertiary amine nucleophiles, can force a C2-selective reaction, providing complete control over the synthetic strategy.[17][18][19][20] This tunable reactivity is the scaffold's most powerful feature.
Caption: Differential reactivity of the this compound scaffold.
Section 2: Rationale for Use in Kinase Inhibitor Design
The pyrimidine scaffold is a proven "hinge-binder," a core structural motif that forms critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of ATP.[1][7] The substituents at the C2, C4, C5, and C6 positions then project into distinct regions of the ATP binding site, allowing for the fine-tuning of inhibitor potency and selectivity.
-
Hinge Binding: The N1 nitrogen of the pyrimidine ring typically acts as a hydrogen bond acceptor, interacting with a backbone NH group in the kinase hinge (e.g., Met793 in EGFR).
-
Role of the 5-Cyano Group: The nitrile group at the C5 position is a powerful modulator. Its electron-withdrawing nature influences the basicity of the pyrimidine ring. More importantly, the nitrogen of the cyano group can act as an additional hydrogen bond acceptor, interacting with backbone NH groups or ordered water molecules in the active site, thereby significantly enhancing binding affinity.[21]
-
Vectors for Diversification: The C4 and C2 positions serve as primary vectors for introducing larger substituents. A group attached at C4 often targets the solvent-exposed region, where modifications can improve solubility and pharmacokinetic properties. The group at C2 can be directed towards a deeper, often hydrophobic, pocket to enhance potency and selectivity.
Caption: Generalized binding mode of a pyrimidine-5-carbonitrile scaffold in a kinase ATP pocket.
Section 3: Synthetic Protocols & Methodologies
The sequential functionalization of the scaffold is key to its utility. The following protocols outline the standard approach: initial SNAr at the more reactive C4 position, followed by a palladium-catalyzed cross-coupling at the less reactive C2 position.
Protocol 3.1: Selective C4-Amination via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the reaction of the scaffold with a primary or secondary amine to selectively form a C-N bond at the C4 position.
Materials:
-
This compound (1.0 equiv)
-
Amine of choice (e.g., aniline derivative) (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
2-Propanol or N,N-Dimethylformamide (DMF)
-
Standard glassware for reflux and inert atmosphere (e.g., Argon)
Procedure:
-
To a round-bottom flask, add this compound and the chosen amine.
-
Add the solvent (e.g., 2-Propanol) to create a solution or suspension (approx. 0.1-0.5 M concentration).
-
Add DIPEA to the mixture.
-
Causality: DIPEA acts as a non-nucleophilic organic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product without competing as a nucleophile itself.
-
-
Fit the flask with a reflux condenser and place it under an inert atmosphere.
-
Heat the reaction mixture to reflux (for 2-propanol, ~82 °C) and stir for 4-16 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting dichloropyrimidine is consumed.
-
-
Upon completion, cool the reaction to room temperature. If a precipitate has formed, collect the solid by filtration and wash with cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the desired 2-chloro-4-amino-6-methylpyrimidine-5-carbonitrile derivative.
Protocol 3.2: C2-Functionalization via Suzuki-Miyaura Cross-Coupling
This protocol uses the mono-substituted product from 3.1 to form a C-C bond at the C2 position using a boronic acid. Chloropyrimidines are less reactive than their bromo- or iodo- counterparts, necessitating a robust catalyst system.[22][23]
Materials:
-
2-Chloro-4-amino-6-methylpyrimidine-5-carbonitrile derivative (from 3.1) (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine the chloropyrimidine substrate, the boronic acid, Pd(dppf)Cl₂, and the carbonate base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Causality: Oxygen can deactivate the Pd(0) active catalyst. This degassing step is critical for reaction success.
-
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours.
-
Self-Validation: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more nonpolar product spot indicates a successful reaction.
-
-
After cooling, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to obtain the final 2,4-disubstituted pyrimidine-5-carbonitrile.
Caption: A sequential, two-step workflow for the diversification of the scaffold.
Section 4: Case Study - Application in EGFR Inhibitor Synthesis
Derivatives of the pyrimidine-5-carbonitrile scaffold have shown potent inhibitory activity against EGFR, a key target in non-small cell lung cancer.[4] The following table presents representative data for compounds based on this core structure, illustrating the impact of substitutions at the C2 and C4 positions on biological activity.
Table 2: Representative Structure-Activity Relationship (SAR) Data Data is illustrative, based on published findings for analogous pyrimidine-5-carbonitrile inhibitors.[4]
| Compound ID | C4-Substituent (R1) | C2-Substituent (R2) | EGFR IC₅₀ (nM) | Antiproliferative IC₅₀ (A549 cells, µM) |
| Ref: Erlotinib | N/A | N/A | 2.83 | 1.12 |
| 10a | 4-methoxy-phenylamino | 4-methyl-piperazin-1-yl | 12.45 | 10.33 |
| 10b | 3-chloro-4-fluoro-phenylamino | 4-methyl-piperazin-1-yl | 8.29 | 5.85 |
| 15a | 4-methoxy-phenylamino | Morpholino | 25.11 | 21.74 |
| 15j | 3-chloro-4-fluoro-phenylamino | 4-hydroxy-piperidin-1-yl | 10.15 | 9.12 |
This data demonstrates that small changes to the substituents, guided by the protocols in Section 3, can significantly impact biological activity. For instance, the introduction of a 3-chloro-4-fluoro-phenylamino group at C4 (Compound 10b ) yields a more potent inhibitor than the 4-methoxyphenylamino group (Compound 10a ), a common finding in EGFR inhibitor design.
Section 5: Safety and Handling
-
Hazard Identification: 2,4-Dichloro-6-methylpyrimidine is classified as a corrosive solid. It can cause severe skin burns and eye damage. Handle with extreme care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents, strong acids, and strong bases.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value scaffold for modern drug discovery, particularly in the development of kinase inhibitors. Its utility is rooted in the predictable, yet tunable, regioselectivity of its two chlorine atoms, allowing for controlled, sequential diversification. The protocols provided herein offer a robust framework for chemists to synthesize libraries of novel compounds. By leveraging the unique electronic properties of the pyrimidine core and the 5-cyano group, researchers can rationally design next-generation targeted therapies for cancer and other diseases.
References
- National Journal of Pharmaceutical Sciences. (n.d.). Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. National Journal of Pharmaceutical Sciences.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). [No Source Title Available].
- El-Damasy, A. K., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry.
- Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc..
- Abdelgawad, M. A., et al. (2025). Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis. [No Source Title Available].
- C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. (n.d.). Journal of the American Chemical Society.
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (n.d.). Frontiers in Chemistry.
- Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. (n.d.). [No Source Title Available].
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). The Journal of Organic Chemistry.
- C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. (2025). Journal of the American Chemical Society.
- One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). [No Source Title Available].
- Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (2003). Journal of Combinatorial Chemistry.
- Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate.
- (a) Pyrimidine as a major scaffold inhibitor of several dual kinases,... (n.d.). ResearchGate.
- 5-Cyanopyrimidine Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38α MAP Kinase. (n.d.). ResearchGate.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. (2005). Journal of Medicinal Chemistry.
- New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (n.d.). [No Source Title Available].
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (n.d.). [No Source Title Available].
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (n.d.). [No Source Title Available].
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
- Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. (2024). [No Source Title Available].
- Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation. (n.d.). [No Source Title Available].
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). [No Source Title Available].
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. (n.d.). [No Source Title Available].
- 2,4-Dichloro-6-methylpyrimidine | CAS#:5424-21-5. (n.d.). Chemsrc.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (n.d.). MDPI.
- (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). ResearchGate.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange.
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmajournal.net [pharmajournal.net]
- 8. Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 10. CAS 3177-24-0: 2,4-dichloropyrimidine-5-carbonitrile [cymitquimica.com]
- 11. 2,4-Dichloro-6-methylpyrimidine, 98% | Fisher Scientific [fishersci.ca]
- 12. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. wuxibiology.com [wuxibiology.com]
- 15. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Amination of Dichloropyrimidines: A Comprehensive Guide to Synthetic Protocols and Mechanistic Insights
The substituted aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] The ability to precisely and efficiently introduce amine functionalities onto a dichloropyrimidine ring is therefore a critical skill for researchers in drug discovery and development. This guide provides an in-depth exploration of the experimental procedures for the amination of dichloropyrimidines, grounded in mechanistic principles and field-proven insights. We will delve into the two primary methodologies: traditional Nucleophilic Aromatic Substitution (SNAr) and the more contemporary Palladium-catalyzed Buchwald-Hartwig amination, offering detailed protocols for each.
The Chemical Rationale: Understanding Reactivity and Regioselectivity
The pyrimidine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of two electron-withdrawing chlorine atoms. This electronic nature makes the dichloropyrimidine susceptible to attack by nucleophiles, forming the basis of the SNAr reaction.[2][3]
A key consideration in the amination of dichloropyrimidines is regioselectivity . The two chlorine atoms are not equally reactive. Generally, the C4 and C6 positions are more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[2][3][4] This preference is attributed to the greater ability of the nitrogen atoms in the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate formed during attack at the C4/C6 positions.
However, achieving selective mono-amination at a specific position can be challenging, often resulting in a mixture of isomers which can be difficult to separate.[2][3] The choice of reaction conditions, including the nature of the amine, the base, the solvent, and the use of a catalyst, can significantly influence the regiochemical outcome.
Core Methodologies: SNAr vs. Buchwald-Hartwig Amination
Two principal strategies are employed for the amination of dichloropyrimidines, each with its own set of advantages and considerations.
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Mechanism | Addition-elimination via a Meisenheimer intermediate | Palladium-catalyzed cross-coupling |
| Catalyst | Typically catalyst-free[5] | Requires a palladium precursor and a phosphine ligand[5] |
| Regioselectivity | Often moderate, can lead to isomer mixtures[2][6] | Generally high, can be tuned by ligand selection[2][6] |
| Reaction Conditions | Often requires elevated temperatures[5] | Can often be performed at lower temperatures |
| Substrate Scope | Can be limited by the nucleophilicity of the amine | Broad scope, tolerates a wide range of amines[7] |
| Cost & Complexity | Lower cost, simpler setup | Higher cost due to catalyst and ligand, more complex |
Experimental Protocols
The following protocols are presented as a starting point for the amination of dichloropyrimidines. Optimization may be required based on the specific substrates and desired outcomes.
Protocol 1: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)
This method is often the first approach for the mono-amination of dichloropyrimidines, particularly with nucleophilic amines.
Materials:
-
Dichloropyrimidine substrate (e.g., 2,4-dichloropyrimidine or 4,6-dichloropyrimidine) (1.0 mmol)
-
Amine (1.0-1.2 mmol)
-
Base (e.g., K₂CO₃, Et₃N) (2.0-4.0 mmol)
-
Anhydrous solvent (e.g., DMF, Dioxane, or Ethanol) (5-10 mL)
-
Reaction vial with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the dichloropyrimidine (1.0 mmol), the desired amine (1.0-1.2 mmol), and the base (e.g., anhydrous potassium carbonate, 2.0-4.0 mmol).[8]
-
Add the anhydrous solvent (e.g., DMF, 5-10 mL).[8]
-
Seal the vial and heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring.[5][8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired mono-aminated pyrimidine.
Causality Behind Experimental Choices:
-
Base: A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The choice of base can influence the reaction rate and selectivity.
-
Solvent: A polar aprotic solvent like DMF is often used to dissolve the reactants and facilitate the reaction.
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy of the reaction, especially for less reactive amines.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This method is particularly useful for less reactive amines or when high regioselectivity is desired.
Materials:
-
Dichloropyrimidine substrate (1.0 mmol)
-
Amine (1.2-2.0 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (2-5 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP) (2.5-10 mol%)
-
Base (e.g., NaOtBu, LiHMDS, Cs₂CO₃) (1.2-1.5 mmol)
-
Anhydrous solvent (e.g., Dioxane or Toluene) (5-10 mL)
-
Schlenk tube or other inert atmosphere reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 2.5-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 mmol).[9]
-
Add the dichloropyrimidine (1.0 mmol) and the desired amine (1.2-2.0 mmol).
-
Add the anhydrous solvent (e.g., dioxane or toluene, 5-10 mL).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium Precursor and Ligand: The combination of the palladium precursor and the phosphine ligand forms the active catalytic species. The choice of ligand is crucial for the reaction's efficiency and selectivity.[7] Bulky, electron-rich phosphine ligands often promote the reductive elimination step and improve catalytic activity.
-
Base: A strong, non-nucleophilic base is typically used to deprotonate the amine and facilitate the formation of the palladium-amide complex. LiHMDS has been shown to be particularly effective in some cases, providing high regioselectivity.[2]
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.
Protocol 3: Microwave-Assisted Amination
Microwave irradiation can significantly accelerate the rate of amination reactions, often leading to shorter reaction times and improved yields.[10][11][12][13]
Materials:
-
Same as for Protocol 1 or 2
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine the dichloropyrimidine, amine, base, and solvent (and catalyst/ligand if applicable) as described in Protocol 1 or 2.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes). The power should be set to maintain the target temperature.
-
After the reaction is complete, cool the vial to room temperature before opening.
-
Work up and purify the product as described in the corresponding conventional heating protocol.
Causality Behind Experimental Choices:
-
Microwave Irradiation: Microwaves directly and efficiently heat the reaction mixture, leading to a rapid increase in temperature and a significant acceleration of the reaction rate. This can be particularly advantageous for sluggish reactions.
Visualizing the Process
To better understand the experimental logic, the following diagrams illustrate the reaction mechanism and a general workflow.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for amination of dichloropyrimidines.
Troubleshooting and Self-Validation
A successful protocol is a self-validating one. Here are some common issues and how to address them:
-
Low Conversion: If the reaction does not go to completion, consider increasing the reaction temperature, extending the reaction time, or using a more reactive catalyst/ligand system in the case of Buchwald-Hartwig amination. For SNAr, a stronger base or a more polar solvent might be beneficial.
-
Poor Regioselectivity: If a mixture of isomers is obtained, a change in methodology might be necessary. Buchwald-Hartwig amination often provides better regioselectivity.[2][6] Screening different ligands and bases can help to optimize the desired isomer.
-
Side Reactions: Hydrolysis of the chloro-substituent can occur if water is present. Ensure the use of anhydrous solvents and reagents.[5]
By carefully selecting the reaction conditions and understanding the underlying chemical principles, researchers can effectively synthesize a wide range of aminopyrimidines for their drug discovery programs.
References
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
- Regioselective 2-Amination of Polychloropyrimidines. PubMed. [Link]
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
- A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. Semantic Scholar. [Link]
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH. [Link]
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. MDPI. [Link]
- Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine.
- Amination of 4,6-and 2,4-Dichloropyrimidines with Polyamines.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed. [Link]
- (PDF) Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
- Mastering Pharmaceutical Synthesis with 2-Aminopyrimidine. [No valid URL provided]
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
- Buchwald–Hartwig amin
- The Buchwald-Hartwig Amin
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [No valid URL provided]
- (PDF) Microwave-assisted reaction of 2,3-dichloronaphthoquinone with aminopyridines.
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC. [Link]
- Microwave-assisted amination of a chloropurine derivative in the synthesis of acyclic nucleoside analogues. PubMed. [Link]
Sources
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwave-assisted amination of a chloropurine derivative in the synthesis of acyclic nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Rise of Pyrimidine Carbonitriles in Fluorescence Sensing
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of fluorescent probes derived from pyrimidine carbonitriles. This document provides a detailed exploration of the synthetic methodologies, photophysical characterization, and practical applications of this versatile class of fluorophores.
Pyrimidine carbonitriles have emerged as a privileged scaffold in the design of fluorescent probes for a multitude of biological applications. Their inherent photophysical properties, coupled with the synthetic tractability of the pyrimidine core, allow for the development of probes with finely tuned sensitivities and specificities. These molecules are particularly noteworthy for their utility in sensing various physiological and pathological parameters, including viscosity, pH, and the presence of specific biomolecules. The electron-withdrawing nature of the nitrile group, in conjunction with the electron-rich pyrimidine ring, forms a powerful donor-acceptor system that is highly sensitive to the local microenvironment, making them exceptional candidates for the rational design of "smart" fluorescent probes.
Core Synthetic Strategies: From Building Blocks to Functional Probes
The synthesis of fluorescent probes based on pyrimidine carbonitriles typically follows a modular approach, beginning with the construction of the core pyrimidine structure, followed by functionalization to install the desired sensing and targeting moieties. A common and efficient route involves a multi-component reaction, often a one-pot synthesis, which allows for rapid access to a diverse library of compounds.
One-Pot Synthesis of the Pyrimidine Carbonitrile Core
A widely adopted method for the synthesis of the 2-amino-4-phenyl-6-(piperidin-1-yl)pyrimidine-5-carbonitrile core, a common precursor, is the Thorpe-Ziegler reaction. This reaction involves the base-catalyzed condensation of an aromatic aldehyde, malononitrile, and a secondary amine.
Experimental Protocol: Synthesis of 2-amino-4-phenyl-6-(piperidin-1-yl)pyrimidine-5-carbonitrile
| Reagent | Molar Equivalent | Amount | Notes |
| Benzaldehyde | 1.0 | 1.06 g (10 mmol) | Can be substituted with other aromatic aldehydes for structural diversity. |
| Malononitrile | 1.0 | 0.66 g (10 mmol) | A key building block providing the nitrile group. |
| Piperidine | 1.2 | 1.02 g (12 mmol) | Acts as both a reactant and a base. |
| Ethanol | - | 30 mL | Solvent. |
Procedure:
-
To a 100 mL round-bottom flask, add benzaldehyde (10 mmol), malononitrile (10 mmol), and piperidine (12 mmol) in ethanol (30 mL).
-
The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the desired product as a solid.
-
Further purification, if necessary, can be achieved by recrystallization from ethanol.
This protocol provides a foundational pyrimidine carbonitrile structure that can be further elaborated to create specific fluorescent probes.
Rational Design of Functional Probes: A Case Study on Viscosity Sensing
The sensitivity of pyrimidine carbonitrile-based fluorophores to their local environment can be harnessed to create probes for specific parameters, such as viscosity. These "molecular rotors" exhibit fluorescence that is dependent on the rotational freedom of certain bonds within the molecule. In low-viscosity environments, non-radiative decay pathways dominate due to free rotation, resulting in low fluorescence. In high-viscosity environments, this rotation is hindered, leading to a significant increase in fluorescence quantum yield.
A prime example is the development of probes for imaging viscosity changes in living cells. By functionalizing the core pyrimidine carbonitrile with a reactive group, such as a maleimide, the probe can be targeted to specific cellular components, like mitochondria.
Workflow for Probe Design and Validation
Caption: Workflow for the design and validation of a viscosity-sensitive fluorescent probe.
Application in Biological Imaging: Visualizing Mitochondrial Viscosity
Mitochondrial viscosity is a critical parameter linked to cellular health and disease. Aberrant increases in mitochondrial viscosity have been associated with conditions such as apoptosis and neurodegenerative diseases. Fluorescent probes based on pyrimidine carbonitriles offer a powerful tool to study these processes in real-time.
Protocol: Staining and Imaging of Mitochondria with a Pyrimidine Carbonitrile-Based Viscosity Probe
-
Cell Culture: Plate HeLa cells on a glass-bottom dish and culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO₂ incubator until they reach 60-70% confluency.
-
Probe Preparation: Prepare a 1 mM stock solution of the pyrimidine carbonitrile viscosity probe in DMSO.
-
Cell Staining: Dilute the stock solution to a final concentration of 5 µM in serum-free DMEM. Replace the culture medium with the probe-containing medium and incubate for 30 minutes at 37°C.
-
Co-localization (Optional): To confirm mitochondrial localization, co-stain with a commercially available mitochondrial tracker (e.g., MitoTracker Green) according to the manufacturer's protocol.
-
Imaging: Wash the cells three times with phosphate-buffered saline (PBS). Image the cells using a confocal laser scanning microscope with appropriate excitation and emission wavelengths for the pyrimidine probe.
-
Inducing Viscosity Change: To observe the probe's response, treat the cells with a known viscosity-inducing agent, such as nystatin or monensin, and acquire images at different time points.
Data Interpretation and Quantitative Analysis
The fluorescence intensity data obtained from imaging experiments can be quantified to reflect changes in mitochondrial viscosity. The mean fluorescence intensity of the mitochondrial region of interest (ROI) can be calculated using image analysis software.
| Condition | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |
| Control (Untreated Cells) | 150 ± 20 | 1.0 |
| Nystatin-Treated Cells | 750 ± 50 | 5.0 |
| Monensin-Treated Cells | 600 ± 40 | 4.0 |
This quantitative data demonstrates the probe's ability to report on viscosity increases within the mitochondria.
Troubleshooting and Considerations
-
Photostability: Assess the photostability of the probe under the desired imaging conditions to avoid artifacts from photobleaching.
-
Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT assay) to ensure that the probe concentration used is not toxic to the cells.
-
Specificity: The design of the targeting moiety is crucial for accurate localization. Co-localization experiments are essential for validation.
Future Directions and Advanced Applications
The versatility of the pyrimidine carbonitrile scaffold opens up avenues for the development of next-generation fluorescent probes. Future research may focus on:
-
Multiplex Imaging: Designing probes with distinct spectral properties to simultaneously visualize multiple cellular parameters.
-
Theranostics: Integrating therapeutic functionalities with the diagnostic capabilities of the probes.
-
In Vivo Imaging: Modifying the probes for use in whole-animal imaging studies.
Conclusion
Fluorescent probes derived from pyrimidine carbonitriles represent a powerful and adaptable platform for chemical biology and drug discovery. Their straightforward synthesis, coupled with their sensitive and tunable photophysical properties, makes them an invaluable tool for researchers seeking to unravel complex biological processes. The protocols and insights provided herein serve as a comprehensive guide for the synthesis, characterization, and application of this promising class of fluorophores.
References
- A ratiometric fluorescent probe for imaging mitochondrial viscosity in living cells.Royal Society of Chemistry.[Link]
- A novel pyrimidine-based fluorescent probe for the selective detection of cysteine and its application in living cells.Royal Society of Chemistry.[Link]
- A highly selective fluorescent probe for the detection of cysteine and its application in bioimaging.Royal Society of Chemistry.[Link]
- A novel fluorescent probe for specific detection of cysteine and its application in living cells.Taylor & Francis Online.[Link]
- A review on recent progress in the synthesis of pyrimidine deriv
Large-scale synthesis of 2,4-Dichloro-6-methylpyrimidine-5-carbonitrile
An Application Note for the Large-Scale Synthesis of 2,4-Dichloro-6-methylpyrimidine-5-carbonitrile
Abstract
This application note provides a comprehensive and robust protocol for the large-scale synthesis of this compound, a key heterocyclic building block in contemporary drug discovery. Pyrimidine-5-carbonitrile derivatives are integral scaffolds in the development of targeted therapies, including kinase inhibitors for oncology.[1][2][3][4] The protocol herein is designed for scalability, safety, and high purity, addressing the needs of researchers in medicinal chemistry and process development. We present a validated two-step sequence commencing with the chlorination of a 5-aminopyrimidine precursor, followed by a copper-catalyzed Sandmeyer reaction to introduce the nitrile functionality. This guide explains the causality behind critical process parameters, outlines detailed safety procedures, and includes methods for analytical validation to ensure the synthesis is reproducible and trustworthy.
Introduction and Strategic Overview
The 2,4-dichloro-6-methylpyrimidine scaffold is a privileged structure in medicinal chemistry, offering two distinct reactive sites (C2 and C4 chlorides) for sequential nucleophilic substitution. The addition of a cyano group at the C5 position further enhances its utility as an intermediate for constructing complex, biologically active molecules.[2][3] This document details a reliable pathway for its synthesis on a scale relevant to drug development campaigns.
Our synthetic strategy is predicated on a logical and well-precedented transformation sequence. The key challenge is the introduction of the C5-carbonitrile. Direct cyanation of the pyrimidine ring is difficult. A more effective approach is to install a functional group at the C5 position that can be readily converted to a nitrile. The Sandmeyer reaction, a classic and powerful method for converting an aryl amine to an aryl nitrile via a diazonium salt intermediate, is ideally suited for this purpose.[5][6][7]
The chosen synthetic route therefore involves two primary stages:
-
Chlorination: Conversion of a readily available 5-amino-6-methyluracil derivative to 2,4-dichloro-6-methylpyrimidin-5-amine. This is a standard transformation using a potent chlorinating agent like phosphorus oxychloride (POCl₃).
-
Diazotization-Cyanation (Sandmeyer Reaction): The 5-amino group of the chlorinated intermediate is converted to a diazonium salt, which is subsequently displaced by a cyanide nucleophile using a copper(I) cyanide catalyst to yield the final product.[7][8]
This approach is selected for its high efficiency, scalability, and the commercial availability of the required starting materials.
Visualization of the Synthetic Workflow
The overall process flow from the key intermediate to the final product is illustrated below.
Caption: Overall synthetic workflow for the target compound.
Detailed Experimental Protocols
Safety First: This synthesis involves highly corrosive, toxic, and potentially unstable reagents. All operations must be conducted in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a face shield, acid-resistant gloves, and a lab coat. The Sandmeyer reaction involves a diazonium salt intermediate which can be explosive if isolated; it must be generated and used in situ at low temperatures.
Protocol 1: Synthesis of 2,4-dichloro-6-methylpyrimidin-5-amine (Intermediate)
This protocol describes the conversion of the dihydroxy (uracil) precursor to the dichloro intermediate. The use of phosphorus oxychloride (POCl₃) is a standard and effective method for this transformation.[9]
Materials and Reagents:
-
5-Amino-6-methyluracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as catalyst/HCl scavenger)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a 2L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution), and a dropping funnel, add 5-Amino-6-methyluracil (100 g, 0.71 mol).
-
Reagent Addition: Carefully add phosphorus oxychloride (600 mL, 6.45 mol) to the flask. If desired, N,N-dimethylaniline (17.2 g, 0.14 mol) can be added cautiously as a catalyst.
-
Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction progress should be monitored by TLC or HPLC until the starting material is consumed.
-
Quenching: After cooling the mixture to room temperature, slowly and cautiously pour the reaction mixture onto crushed ice (approx. 2 kg) in a large beaker with vigorous stirring. This step is highly exothermic and will release HCl gas; ensure efficient ventilation.
-
Neutralization & Extraction: Once all the ice has melted, neutralize the acidic solution by the slow addition of solid NaHCO₃ or by pouring it into a cold, saturated NaHCO₃ solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 500 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford 2,4-dichloro-6-methylpyrimidin-5-amine as a solid.
Protocol 2: Sandmeyer Reaction for this compound
This protocol details the conversion of the 5-amino group to the 5-cyano group. The mechanism involves the formation of a diazonium salt, which then undergoes a copper(I)-catalyzed radical-nucleophilic substitution.[6][7]
Materials and Reagents:
-
2,4-dichloro-6-methylpyrimidin-5-amine (from Protocol 1)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN) - EXTREME TOXICITY WARNING
-
Deionized Water
-
Toluene or Ethyl Acetate
-
Ice/salt bath
Procedure:
-
Preparation of Diazonium Salt Solution (Solution A):
-
In a 2L beaker, suspend 2,4-dichloro-6-methylpyrimidin-5-amine (90 g, 0.51 mol) in a mixture of concentrated HCl (150 mL) and water (500 mL).
-
Cool the suspension to 0-5 °C in an ice/salt bath with vigorous mechanical stirring.
-
In a separate flask, dissolve sodium nitrite (NaNO₂) (38.5 g, 0.56 mol) in water (100 mL).
-
Add the NaNO₂ solution dropwise to the cold amine suspension, ensuring the temperature is strictly maintained below 5 °C. A clear, pale-yellow solution of the diazonium salt should form. Keep this solution cold for the next step.
-
-
Preparation of Cyanide Solution (Solution B):
-
CAUTION: Cyanide salts are extremely toxic. Handle with extreme care, avoiding contact and inhalation. Work in a fume hood and have a cyanide antidote kit available.
-
In a 3L three-neck flask equipped with a mechanical stirrer, dissolve copper(I) cyanide (CuCN) (54.5 g, 0.61 mol) and potassium cyanide (KCN) (79 g, 1.21 mol) in water (500 mL).
-
Warm the mixture gently to ~60-70 °C until a clear solution is formed, then cool to room temperature and subsequently to ~5 °C in an ice bath.
-
-
Sandmeyer Reaction:
-
Slowly add the cold diazonium salt solution (Solution A) to the stirred cyanide solution (Solution B) over 1-2 hours. The rate of addition should be controlled to keep the reaction temperature between 5-10 °C.
-
Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to stir at low temperature for another hour, then let it warm to room temperature and stir for an additional 2-3 hours or until gas evolution ceases.
-
-
Work-up and Isolation:
-
Extract the reaction mixture with toluene or ethyl acetate (3 x 400 mL).
-
Combine the organic layers and wash with water (2 x 200 mL) and then with brine (1 x 200 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from ethanol or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Mechanistic Insight: The Sandmeyer Reaction
The trustworthiness of a protocol is enhanced by understanding its underlying mechanism. The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).
Caption: Simplified radical mechanism of the Sandmeyer reaction.
The key steps are:
-
Single Electron Transfer (SET): Copper(I) donates an electron to the diazonium salt.[6][7]
-
Dinitrogen Elimination: The resulting diazonium radical rapidly loses a molecule of nitrogen gas (N₂) to form an aryl radical.
-
Radical Capture: The aryl radical abstracts a cyanide group from the now copper(II) complex, forming the final product and regenerating the copper(I) catalyst.[6]
Data Summary and Analytical Validation
All quantitative data should be meticulously recorded. The following tables provide representative data for a large-scale batch.
Table 1: Reagent and Solvent Quantities (Example Scale)
| Step | Reagent/Solvent | M.W. ( g/mol ) | Quantity | Moles (mol) | Molar Ratio |
|---|---|---|---|---|---|
| 1 | 5-Amino-6-methyluracil | 141.13 | 100 g | 0.71 | 1.0 |
| Phosphorus oxychloride | 153.33 | 600 mL (988 g) | 6.45 | 9.1 | |
| 2 | 2,4-dichloro-6-methylpyrimidin-5-amine | 178.02 | 90 g | 0.51 | 1.0 |
| Sodium Nitrite | 69.00 | 38.5 g | 0.56 | 1.1 | |
| Copper(I) Cyanide | 89.56 | 54.5 g | 0.61 | 1.2 |
| | Potassium Cyanide | 65.12 | 79 g | 1.21 | 2.4 |
Table 2: Process Parameters and Expected Outcomes
| Step | Parameter | Value | Expected Yield | Purity (HPLC) |
|---|---|---|---|---|
| 1: Chlorination | Temperature | 105-110 °C (Reflux) | 75-85% | >95% |
| Time | 4-6 hours | |||
| 2: Sandmeyer | Diazotization Temp. | 0-5 °C | 65-75% | >98% |
| Reaction Temp. | 5-10 °C |
| | Reaction Time | 4-5 hours | | |
Analytical Characterization (Trustworthiness): The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
HPLC/UPLC: To determine purity. A typical method would use a C18 column with a water/acetonitrile gradient.
-
¹H NMR: To confirm the structure. Expected signals would correspond to the methyl group protons and potentially long-range couplings.
-
¹³C NMR: To confirm the carbon skeleton, including the characteristic nitrile carbon signal.
-
Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight and fragmentation pattern. Expected m/z [M+H]⁺: 188.0.
Conclusion
This application note provides a validated, scalable, and detailed protocol for the synthesis of this compound. By elucidating the strategic choices, providing step-by-step instructions, and emphasizing critical safety and handling procedures, this guide serves as an authoritative resource for researchers and drug development professionals. The successful implementation of this protocol will enable the reliable production of this high-value intermediate, facilitating the advancement of discovery programs that rely on this versatile chemical scaffold.
References
- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.).
- Synthesis of pyrimidine-5-carbonitriles 1a–d | Download Scientific Diagram. (n.d.).
- Synthesis of pyrimidine 5‐carbonitrile derivatives. (n.d.).
- Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction. (2011). Synfacts. [Link]
- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (2022). RSC Publishing. [Link]
- Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (2022). MDPI. [Link]
- New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (2022). Molecules. [Link]
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2022).
- Sandmeyer reaction - Wikipedia. (n.d.). Wikipedia. [Link]
- Vilsmeier–Haack reaction - Wikipedia. (n.d.). Wikipedia. [Link]
- Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Chemistry Steps. [Link]
- Vilsmeier-Haack Reaction - YouTube. (2021). YouTube. [Link]
- Pyrylium salts- kryptonite for the Sandmeyer reaction? (2021).
- Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. [Link]
- Sandmeyer Reaction - YouTube. (2020). YouTube. [Link]
- China 2,4-Dichloro-5-Amino-6-Methylpyrimidine CAS 13162-27-1 Supplier. (n.d.). Zhonghan. [Link]
- Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. (2024). PubMed. [Link]
Sources
- 1. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. google.com [google.com]
- 9. 2,4-Dichloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
One-Pot Sequential SNAr Synthesis of Densely Substituted Pyrimidines from 2,4-Dichloro-6-methylpyrimidine-5-carbonitrile
An Application Note for Medicinal and Process Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] This application note details a robust and efficient one-pot, two-step protocol for the synthesis of diversely substituted 2,4-diamino-, 2-amino-4-thio-, and 2-amino-4-alkoxy-6-methylpyrimidine-5-carbonitriles. Starting from the highly activated and versatile building block, 2,4-dichloro-6-methylpyrimidine-5-carbonitrile, this methodology leverages the principles of regioselective nucleophilic aromatic substitution (SNAr) to avoid intermediate isolation, thereby increasing operational efficiency and reducing solvent waste. We provide a detailed mechanistic rationale, a step-by-step experimental procedure, a guide to substrate scope, and troubleshooting advice to enable researchers to rapidly generate libraries of novel pyrimidine derivatives for drug discovery programs.
Scientific Principle and Mechanistic Overview
The synthesis hinges on the nucleophilic aromatic substitution (SNAr) mechanism. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is significantly amplified by three additional electron-withdrawing groups: two chloro substituents at the C2 and C4 positions and a powerful nitrile group at the C5 position. This electronic arrangement makes the chlorinated carbon centers highly electrophilic and susceptible to attack by nucleophiles.[4][5][6]
Regioselectivity: The Key to a Controlled One-Pot Reaction
A critical aspect of functionalizing 2,4-dichloropyrimidines is controlling the regioselectivity of the substitution. In most cases, nucleophilic attack preferentially occurs at the C4 position over the C2 position.[7][8][9] This preference is further enhanced in our substrate by the adjacent C5-cyano group, which provides powerful resonance stabilization to the negatively charged intermediate (the Meisenheimer complex) formed during C4-attack.
The reaction proceeds in two sequential SNAr steps:
-
First Substitution (C4-Selective): A primary or secondary amine is introduced at a low temperature. It selectively attacks the more electrophilic C4 position, displacing the chloride to form a 4-amino-2-chloro-pyrimidine intermediate. The lower reaction temperature favors the kinetically preferred product.
-
Second Substitution (C2-Substitution): Without isolating the intermediate, a second, often different, nucleophile (amine, thiol, or alcohol) is added. The reaction temperature is then elevated to overcome the higher activation energy required for substitution at the less reactive C2 position.
This temperature-controlled, sequential addition strategy is the foundation of the one-pot procedure, allowing for the modular construction of complex pyrimidines.
Caption: The SNAr mechanism at the C4 position.
Detailed Experimental Protocol
This protocol provides a general method for the one-pot synthesis of a 2,4-disubstituted-6-methylpyrimidine-5-carbonitrile, exemplified by the synthesis of 4-(butylamino)-2-(phenylamino)-6-methylpyrimidine-5-carbonitrile.
2.1 Materials and Reagents
-
This compound (Starting Material)
-
Nucleophile 1 (e.g., Butylamine)
-
Nucleophile 2 (e.g., Aniline)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF))
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
2.2 Step-by-Step Procedure
Caption: General experimental workflow for the one-pot synthesis.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq). Dissolve it in an appropriate volume of anhydrous solvent (e.g., DMF, 0.2 M concentration). Cool the solution to 0°C using an ice bath.
-
First Nucleophilic Substitution (C4): Add DIPEA (1.1 eq) to the stirred solution. Subsequently, add the first nucleophile (e.g., Butylamine, 1.0 eq) dropwise over 10 minutes, ensuring the internal temperature remains below 5°C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Scientist's Note: Using a non-nucleophilic base like DIPEA is crucial to scavenge the HCl generated without competing with the primary nucleophile. The low temperature ensures high selectivity for substitution at the more reactive C4 position.
-
-
Monitor Reaction 1: Check the reaction progress by TLC. The starting material should be consumed, and a new, less polar spot corresponding to the 4-amino-2-chloro intermediate should appear.
-
Second Nucleophilic Substitution (C2): To the same reaction flask, add the second nucleophile (e.g., Aniline, 1.2 eq). Fit the flask with a condenser and heat the mixture to 80-120°C.
-
Scientist's Note: A slight excess of the second nucleophile is used to ensure the complete consumption of the intermediate. The elevated temperature is necessary to drive the substitution at the less reactive C2 position.
-
-
Monitor Reaction 2: Monitor the disappearance of the intermediate by TLC. The reaction is typically complete within 4-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure disubstituted pyrimidine product.
-
Characterization: The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Substrate Scope and Data Presentation
The described one-pot protocol is versatile and accommodates a wide range of nucleophiles, allowing for the creation of diverse chemical libraries.
| Entry | Nucleophile 1 (Nu¹) | Nucleophile 2 (Nu²) | Conditions (Step 1 / Step 2) | Product Type | Expected Yield |
| 1 | Benzylamine | Morpholine | 25°C, 2h / 100°C, 8h | 2,4-Diamino-pyrimidine | Good to Excellent |
| 2 | Cyclopropylamine | Aniline | 25°C, 2h / 120°C, 12h | 2,4-Diamino-pyrimidine | Good |
| 3 | Piperidine | Sodium thiophenoxide | 25°C, 1h / 80°C, 4h | 4-Amino-2-thio-pyrimidine | Excellent |
| 4 | Pyrrolidine | Sodium methoxide | 25°C, 1h / 65°C, 6h | 4-Amino-2-alkoxy-pyrimidine | Moderate to Good |
| 5 | n-Butylamine | n-Butylamine | 100°C, 10h (one step) | Symmetric 2,4-Diamino-pyrimidine | Excellent |
Note: Yields are estimates and may vary based on specific substrates and purification efficiency. Reaction conditions require optimization for each unique combination of nucleophiles.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of final product | 1. Incomplete reaction. 2. Degradation of reagents or product. 3. Loss during work-up/purification. | 1. Increase reaction time or temperature for the second step. 2. Ensure anhydrous conditions and use freshly distilled/opened reagents. Check thermal stability of the second nucleophile. 3. Optimize extraction and chromatography methods. |
| Mixture of products | 1. Insufficient regioselectivity in the first step. 2. Scrambling of substituents. | 1. Perform the first substitution at a lower temperature (0°C or -20°C). 2. Ensure the first reaction has gone to completion before heating for the second step. |
| Reaction stalls at intermediate | 1. Second nucleophile is not reactive enough. 2. Insufficient temperature. | 1. Use a stronger nucleophile or add a catalyst (e.g., for Suzuki or Buchwald-Hartwig couplings if applicable[8][10]). 2. Increase the reaction temperature (check solvent boiling point). Switch to a higher-boiling solvent like dioxane or toluene. |
| Starting material remains | 1. Inactive first nucleophile or base. 2. Insufficient reaction time/temperature for the first step. | 1. Use fresh reagents. 2. Allow the first reaction to stir longer at room temperature before proceeding. |
Conclusion
This application note provides a powerful and highly adaptable one-pot methodology for synthesizing densely functionalized pyrimidines. By leveraging the inherent, electronically controlled regioselectivity of this compound, researchers can efficiently access novel chemical matter. This protocol minimizes purification steps and solvent usage, aligning with the principles of green chemistry, and serves as a valuable tool for accelerating hit-to-lead campaigns in drug discovery.
References
- Vertex AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry.
- GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
- Meirelles, M. A., et al. (2023). Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. Journal of Organic Chemistry, 88(13), 9475-9487. [Link]
- Fallon, B., et al. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PubMed Central.
- Abbas, N., et al. (2021). Development of Fused and Substituted Pyrimidine Derivatives as Potent Anticancer Agents (A Review). ResearchGate.
- American Chemical Society. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025.
- MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- PubMed Central. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review.
- Author manuscript. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Regioselective Reactions of 2,4-Dichloro-6-methylpyrimidine-5-carbonitrile
Abstract
This comprehensive guide details the strategic regioselective functionalization of 2,4-dichloro-6-methylpyrimidine-5-carbonitrile, a versatile heterocyclic building block pivotal in medicinal chemistry and drug development. We delve into the nuanced reactivity of this molecule, providing field-proven insights and step-by-step protocols for selective nucleophilic aromatic substitution (SNAr) at the C4 and C2 positions, as well as transformations of the C5-carbonitrile group. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of complex, biologically active compounds.
Introduction: The Strategic Value of Polysubstituted Pyrimidines
The pyrimidine core is a cornerstone of therapeutic agent design, found in a vast array of FDA-approved drugs. Its prevalence stems from its ability to engage in critical hydrogen bonding interactions with biological targets and its capacity for diverse substitution patterns, enabling fine-tuning of physicochemical and pharmacological properties. This compound is a particularly valuable starting material due to its multiple reactive sites. The two chlorine atoms at the C2 and C4 positions can be sequentially and selectively displaced, while the C5-carbonitrile and C6-methyl groups offer further opportunities for chemical modification. Understanding and controlling the regioselectivity of reactions on this scaffold is paramount for efficient and predictable synthesis of target molecules.
Understanding the Regioselectivity of this compound
The regioselectivity of nucleophilic aromatic substitution (SNAr) on the 2,4-dichloropyrimidine ring is governed by a complex interplay of electronic and steric factors. In general, for 2,4-dichloropyrimidines, the C4 position is kinetically favored for nucleophilic attack over the C2 position.[1][2][3] This preference is attributed to the greater ability of the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate when the attack occurs at the C4 position, which is para to one of the ring nitrogens.
However, the substituents on our target molecule, this compound, introduce competing electronic effects. The C5-carbonitrile group is strongly electron-withdrawing, which further activates the ring towards nucleophilic attack and generally enhances the intrinsic preference for C4 substitution.[4][5] Conversely, the C6-methyl group is electron-donating, which can increase the electron density at the adjacent C2 position, potentially modulating its reactivity.
The choice of nucleophile and reaction conditions are therefore critical levers to control the site of substitution. "Hard" nucleophiles and lower reaction temperatures typically favor substitution at the more electronically deficient C4 position. In contrast, certain "soft" nucleophiles or specific catalytic systems can override this intrinsic preference to achieve C2 selectivity.
Figure 1: General workflow for sequential SNAr on the target molecule.
Application I: Regioselective C4-Substitution Protocols
The inherent electronic preference of the pyrimidine ring, amplified by the C5-cyano group, makes C4-substitution the most common and readily achievable transformation. This allows for the introduction of a wide variety of functionalities at this position while retaining the C2-chloro atom for subsequent reactions.
C4-Amination with Primary and Secondary Amines
Rationale: The reaction with primary or secondary amines is a robust method to introduce diverse amino substituents. The use of a non-nucleophilic base is crucial to deprotonate the amine without competing in the substitution reaction. Dichloromethane (DCM) or tetrahydrofuran (THF) are suitable solvents for this transformation at ambient temperature.
Protocol 3.1: Synthesis of 4-amino-2-chloro-6-methylpyrimidine-5-carbonitrile derivatives
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM (0.2 M), add the desired primary or secondary amine (1.1 eq).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-chloro-6-methylpyrimidine-5-carbonitrile.
C4-Alkoxylation
Rationale: Alkoxides are potent nucleophiles that readily displace the C4-chloride. The reaction is typically performed by generating the alkoxide in situ from the corresponding alcohol and a strong base like sodium hydride (NaH), or by using a pre-formed sodium alkoxide.
Protocol 3.2: Synthesis of 4-alkoxy-2-chloro-6-methylpyrimidine-5-carbonitrile derivatives
-
Alkoxide Formation (if necessary): In a separate flask under an inert atmosphere (N2 or Ar), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) to the desired alcohol (5.0 eq) at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous THF (0.2 M) and cool to 0 °C.
-
Nucleophilic Addition: Slowly add the prepared alkoxide solution to the pyrimidine solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-3 hours).
-
Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.
Application II: Achieving C2-Selectivity
While C4 is the kinetically favored position, specific conditions and nucleophiles can be employed to achieve selective substitution at C2. This is particularly valuable for synthesizing isomers that are not accessible through the C4-first pathway.
C2-Amination with Tertiary Amines
Rationale: A notable exception to the C4-selectivity rule is the reaction with tertiary amines on 2,4-dichloropyrimidines bearing a C5-electron-withdrawing group.[6] The reaction proceeds through a quaternary ammonium intermediate at the C2 position, followed by an in situ N-dealkylation to yield the secondary amine product. This provides a unique and highly regioselective route to C2-aminated pyrimidines.
Protocol 4.1: Synthesis of 2-(dialkylamino)-4-chloro-6-methylpyrimidine-5-carbonitrile
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) in chloroform (CHCl3, 0.3 M).
-
Nucleophile Addition: Add the desired tertiary amine (e.g., triethylamine, N-methylmorpholine) (3.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 40-60 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may require several hours to reach completion.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture in vacuo. Purify the crude product directly by column chromatography on silica gel to isolate the C2-aminated product.
Application III: Transformations of the C5-Carbonitrile Group
The nitrile functionality at the C5 position is a versatile handle for further molecular elaboration, most commonly through hydrolysis to the corresponding carboxamide.
Hydrolysis to 5-Carboxamide
Rationale: The hydrolysis of nitriles to primary amides can be achieved under either acidic or basic conditions.[7] For pyrimidine-5-carbonitriles, concentrated sulfuric acid at room temperature provides a clean and efficient method for this transformation, often avoiding hydrolysis of the chloro-substituents.[8]
Protocol 5.1: Synthesis of 2,4-dichloro-6-methylpyrimidine-5-carboxamide
-
Reaction Setup: To a flask containing this compound (1.0 eq), add concentrated sulfuric acid (98%) carefully at 0 °C (ice bath). Use approximately 5-10 mL of acid per gram of starting material.
-
Reaction Conditions: Stir the mixture at room temperature. The starting material should dissolve to form a clear solution.
-
Reaction Monitoring: Monitor the reaction by taking small aliquots, quenching with ice, and analyzing by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Product Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7). Dry the solid under vacuum to obtain the pure 2,4-dichloro-6-methylpyrimidine-5-carboxamide.
Summary of Regioselective Reactions
The following table summarizes the expected outcomes for various nucleophilic substitution reactions on this compound.
| Nucleophile | Typical Conditions | Major Regioisomer | Rationale |
| Primary/Secondary Amines | TEA or DIPEA, DCM, RT | C4-substituted | Kinetically favored, enhanced by C5-CN |
| Alkoxides (e.g., NaOEt) | THF, 0 °C to RT | C4-substituted | Strong, "hard" nucleophile attacks the most electron-deficient center |
| Thiolates (e.g., NaSPh) | DMF or THF, RT | C4-substituted | "Soft" nucleophile, but C4 position is overwhelmingly favored electronically |
| Tertiary Amines | DIPEA, CHCl3, 40-60 °C | C2-substituted | Mechanistic pathway via a C2-quaternary ammonium intermediate[6] |
Experimental Workflows
Figure 2: Comparative workflows for selective C4 vs. C2 amination.
Conclusion
This compound stands out as a highly adaptable scaffold for the synthesis of polysubstituted pyrimidines. By carefully selecting nucleophiles and controlling reaction conditions, researchers can achieve high regioselectivity, directing substitution to either the C4 or C2 position. The protocols and mechanistic insights provided in this guide offer a robust framework for harnessing the full synthetic potential of this valuable intermediate, paving the way for the discovery and development of novel chemical entities in the pharmaceutical and agrochemical industries.
References
- Studylib. 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. General discussion on the regioselectivity of nucleophilic substitutions on 2,4-dichloropyrimidine. [Link]
- Peng, Z.-H., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395–398. [Link]
- Smith, S. M., & Buchwald, S. L. (2016). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 49(7), 1437–1443. [Link]
- Arnold, L. D., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7859–7865. [Link]
- BenchChem. Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
- Large, J. M., et al. (2011). 2,4-Dichloropyrimidine. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
- Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]
- Chemistry Steps. Converting Nitriles to Amides.
- Arnold, L. D., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
- Arkat USA, Inc. (2008).
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 134-147. [Link]
- Kumari, P., et al. (2020). Regioselective synthesis of pyrimidine-fused tetrahydropyridines and pyridines by microwave-assisted one-pot reaction. Molecular Diversity, 24(1), 107-117. [Link]
- El-Sayed, N. N. E., et al. (2022). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PLoS ONE, 17(9), e0274156. [Link]
- Strekowski, L., et al. (1993). Highly regioselective bromination reactions of polymethylpyrimidines. The Journal of Organic Chemistry, 58(18), 4772-4774. [Link]
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Provides quantum mechanics insights into reactivity. [Link]
- Arnold, L. D., et al. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: A Researcher's Guide to the Development of Antiviral Agents from Pyrimidine Derivatives
Introduction: The Enduring Potential of the Pyrimidine Scaffold
The pyrimidine ring, a fundamental building block of nucleic acids, is an electron-rich aromatic heterocycle that has proven to be a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical attributes, including the ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems, have led to its widespread incorporation into a diverse range of therapeutic agents.[2] In the field of virology, pyrimidine derivatives have been instrumental, forming the backbone of numerous FDA-approved drugs that combat life-threatening viral infections.[3][4] From the first antiretrovirals for HIV, like Zidovudine, to modern treatments for Hepatitis C and influenza, the versatility of this scaffold is undeniable.[5][6]
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It moves beyond simple methodologies to explain the causality behind experimental choices, offering a self-validating framework for the rational design, synthesis, and evaluation of novel pyrimidine-based antiviral agents.
Section 1: Rational Drug Design & Mechanistic Targets
The success of pyrimidine-based antivirals stems from their ability to target multiple, distinct stages of the viral life cycle. A thorough understanding of these mechanisms is critical for designing next-generation inhibitors.
Key Mechanisms of Antiviral Action
-
Inhibition of Viral Polymerases: This is the most classic mechanism for pyrimidine nucleoside analogs. After intracellular phosphorylation to their active triphosphate form, they act as competitive inhibitors or chain terminators for viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase (RT).[7] This mimicry of natural nucleotides halts the replication of the viral genome.
-
Example: Lamivudine, a cytidine analog, is converted intracellularly to its triphosphate form, which inhibits both HIV reverse transcriptase and hepatitis B DNA polymerase.[7]
-
-
Inhibition of Viral Proteases: Viral proteases are essential for cleaving large polyproteins into functional viral enzymes and structural proteins, a crucial step in virus maturation. Non-nucleoside pyrimidine derivatives can be designed to fit into the active site of these proteases, blocking their function.[8][9][10]
-
Blocking Viral Entry and Fusion: The initial stages of infection—attachment to and entry into the host cell—present attractive targets. Pyrimidine compounds have been identified that interfere with these processes, for instance, by binding to viral envelope proteins and preventing the conformational changes required for membrane fusion.[11][12]
-
Targeting Host Cell Factors: A powerful strategy for developing broad-spectrum antivirals and overcoming resistance is to target host proteins that the virus hijacks for its own replication.[13] A prime example is the inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH), which is critical for the de novo biosynthesis of pyrimidines.[14][15] By depleting the cellular pool of pyrimidines, these inhibitors effectively starve the virus of the necessary building blocks for genome replication.[16][17]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyrimidine scaffold has yielded critical insights into the structural requirements for antiviral activity. The causality behind these relationships often lies in improving binding affinity to the target enzyme, enhancing metabolic stability, or facilitating intracellular activation.
| Target Class | Structural Modification | Rationale & Effect on Activity | Key Viruses |
| Reverse Transcriptase | 3'-azido group on the sugar moiety (e.g., AZT) | The azido group prevents the formation of the 3'-5' phosphodiester bond, causing obligatory chain termination. This modification leads to potent anti-HIV activity.[18][19] | HIV-1 |
| Reverse Transcriptase | Substitution at C-5 of the uracil ring (H, CH₃, C₂H₅) | Small alkyl groups at this position are well-tolerated and can enhance binding to the enzyme's active site, producing derivatives with high potency.[18][19] | HIV-1 |
| HCV Polymerase | Pyrazolo[1,5-a]pyrimidine scaffold with a cyclohexyl group | SAR studies revealed a stringent preference for a bulky hydrophobic group like cyclohexyl, which likely occupies a hydrophobic pocket in the enzyme, leading to low nanomolar potencies.[20] | Hepatitis C Virus (HCV) |
| Influenza Polymerase | 3-cyano-4,6-diphenyl-pyridine/pyrimidine core | This scaffold serves as a privileged structure for developing inhibitors that disrupt the protein-protein interaction (PPI) between the PA and PB1 subunits of the viral polymerase.[21] | Influenza A Virus |
| Host DHODH | Tetrahydrobenzothiazole-based compounds | These non-nucleoside inhibitors target the host pyrimidine synthesis pathway, demonstrating broad-spectrum activity against a range of RNA viruses by depleting nucleotide pools.[16] | Alphaviruses, Flaviviruses, Influenza |
General Workflow for Antiviral Drug Discovery
The path from initial concept to a viable lead compound follows a structured, multi-stage process. This workflow ensures that resources are focused on compounds with the highest potential for clinical success.
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approved Antiviral Drugs over the Past 50 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. knowablemagazine.org [knowablemagazine.org]
- 14. pnas.org [pnas.org]
- 15. Assessment of drug candidates for broad-spectrum antiviral therapy targeting cellular pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells. | Semantic Scholar [semanticscholar.org]
- 20. Pyrazolo[1,5-a]pyrimidine-based inhibitors of HCV polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloro-6-methylpyrimidine-5-carbonitrile
Welcome to the technical support center for the synthesis of 2,4-dichloro-6-methylpyrimidine-5-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your reaction outcomes. Our focus is on explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and established method involves the chlorination of a dihydroxypyrimidine precursor, typically 6-methyl-2,4-dihydroxypyrimidine-5-carbonitrile (a derivative of 6-methyluracil). This transformation is almost universally accomplished using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common choice.[1][2] The reaction generally requires heating, and POCl₃ can serve as both the reagent and the solvent.[1]
Q2: Why is phosphorus oxychloride (POCl₃) the preferred chlorinating agent?
Phosphorus oxychloride is a powerful dehydrating and chlorinating agent, making it highly effective for converting the keto-enol tautomers of the dihydroxypyrimidine ring into the desired dichloro derivative.[1] Its ability to act as the solvent at reflux temperatures helps to ensure the complete dissolution of the starting material and drive the reaction to completion.
Q3: Are there any significant safety concerns with this synthesis?
Yes, extreme caution is paramount. Phosphorus oxychloride (POCl₃) reacts violently and exothermically with water and other protic solvents.[1] The quenching of excess POCl₃ after the reaction is a critical step that must be performed carefully by slowly adding the reaction mixture to ice or cold water in a well-ventilated fume hood.[1] Additionally, the reaction itself should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.[1]
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.
Problem 1: Low or No Yield of the Desired Product
A low yield is one of the most frequent challenges. The root cause can often be traced to several factors, from reagent quality to reaction conditions.
Possible Cause 1: Incomplete Reaction
-
Explanation: The conversion of the dihydroxypyrimidine to the dichloropyrimidine requires sufficient thermal energy and reaction time. If the temperature is too low or the reaction duration is too short, you will likely recover a significant amount of starting material. The reaction often requires heating to reflux for several hours.[1]
-
Solution:
-
Temperature Control: Ensure your reaction mixture reaches and maintains the appropriate reflux temperature (the boiling point of POCl₃ is 105.8 °C).
-
Reaction Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][3] A common mobile phase for TLC is a mixture of ethyl acetate and hexanes. The reaction is complete when the starting material spot is no longer visible.
-
Extended Reaction Time: If the reaction is proceeding slowly, consider extending the reflux time. Some procedures call for heating for up to 10 hours to ensure completion.[3]
-
Possible Cause 2: Reagent Decomposition or Inactivity
-
Explanation: Phosphorus oxychloride is highly reactive and can be hydrolyzed by atmospheric moisture over time, reducing its efficacy. Using old or improperly stored POCl₃ can lead to a failed reaction.
-
Solution:
-
Use Fresh Reagent: Always use a fresh, unopened bottle of POCl₃ or a properly stored and sealed bottle.
-
Inert Atmosphere: As previously mentioned, setting up the reaction under an inert atmosphere (nitrogen or argon) is crucial to prevent the decomposition of POCl₃.[1]
-
Possible Cause 3: Use of Catalytic Additives
-
Explanation: The chlorination can sometimes be sluggish. The addition of a tertiary amine, such as N,N-dimethylaniline, N,N-diethylaniline, or pyridine, can facilitate the reaction.[1][4] These bases can act as catalysts, though the exact mechanism can be complex.
-
Solution:
Below is a troubleshooting workflow for addressing low-yield issues:
Caption: Troubleshooting workflow for low yield.
Problem 2: Difficult Product Isolation and Purification
The workup and purification steps are critical for obtaining a high-purity final product.
Issue 1: Handling Excess POCl₃
-
Explanation: As mentioned, quenching excess POCl₃ is hazardous. A common method is distillation under reduced pressure to remove the bulk of the excess reagent before quenching.[1] However, this requires careful handling. An alternative is a direct, but very slow, quench.
-
Solution Protocol: Careful Quenching
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Prepare a separate large flask with crushed ice or an ice-water slurry.
-
In a well-ventilated fume hood, slowly and carefully add the reaction mixture dropwise to the ice with vigorous stirring. The addition must be slow to control the exothermic reaction.
-
Once the addition is complete, the product can be extracted.
-
Issue 2: Product Purification
-
Explanation: The crude product may contain unreacted starting material, partially chlorinated intermediates, or byproducts from the decomposition of POCl₃. The final product, this compound, is a solid with a melting point of around 44-47°C.[7] It is soluble in organic solvents like chloroform, ether, and ethyl acetate but insoluble in water.[8][9]
-
Solution Protocol: Extraction and Recrystallization
-
After quenching, neutralize the acidic aqueous solution carefully with a base like sodium carbonate or potassium carbonate until the pH is approximately 8-9.[5]
-
Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is often effective for final purification.
-
Optimized Experimental Protocol
This protocol incorporates best practices for improved yield and safety. It is based on modern approaches that utilize stoichiometric reagents to minimize waste and simplify workup.[5][6]
Table 1: Reagent Stoichiometry
| Reagent | Molar Equivalents | Purpose |
| 6-methyl-2,4-dihydroxypyrimidine-5-carbonitrile | 1.0 | Starting Material |
| Phosphorus Oxychloride (POCl₃) | 2.0 - 2.2 | Chlorinating Agent |
| Pyridine (or N,N-diethylaniline) | 1.0 - 2.0 | Base/Catalyst |
Step-by-Step Methodology:
-
Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 6-methyl-2,4-dihydroxypyrimidine-5-carbonitrile (1.0 eq.).
-
Reagent Addition: Add phosphorus oxychloride (2.2 eq.) and pyridine (2.0 eq.). Note: Some solvent-free procedures are performed in a sealed reactor.[5][6] For standard lab equipment, POCl₃ can be used in excess to act as a solvent.[1][3]
-
Heating: Heat the mixture to reflux (approximately 100-110°C) and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cooling & Quenching: Cool the reaction to room temperature. Slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Neutralize the solution with aqueous potassium carbonate (K₂CO₃) and extract with dichloromethane (DCM).[3]
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting solid by recrystallization or column chromatography.
Caption: General experimental workflow for synthesis.
References
- Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Institutes of Health (NIH). [Link]
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Royal Society of Chemistry. [Link]
- Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?.
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. [Link]
- POCl3-PCl5 mixture: A robust chlorinating agent. Indian Chemical Society. [Link]
- 2,4-Dichloro-6-methylpyrimidine | CAS#:5424-21-5. Chemsrc. [Link]
- Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
- 4-Methyl-6-hydroxypyrimidine. Organic Syntheses Procedure. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,4-Dichloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,4-Dichloro-6-methylpyrimidine | CAS#:5424-21-5 | Chemsrc [chemsrc.com]
- 8. 2,4-Dichloro-6-methylpyrimidine, 98% | Fisher Scientific [fishersci.ca]
- 9. 2,4-Dichloro-6-methylpyrimidine | 5424-21-5 [chemicalbook.com]
Technical Support Center: Chromatography for Polar Pyrimidine Derivatives
Welcome to the dedicated support center for the chromatographic purification of polar pyrimidine derivatives. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with these often-tricky compounds. Our goal is to provide you with in-depth, field-tested solutions grounded in solid scientific principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Poor Peak Shape & Tailing
Question: My polar pyrimidine derivative is exhibiting significant peak tailing on my C18 column, even with a standard methanol/water gradient. What is happening and how can I fix it?
Answer: This is a classic issue rooted in the chemistry of both your analyte and the stationary phase. Peak tailing with polar compounds on reversed-phase (RP) columns like C18 often stems from two primary sources: secondary ionic interactions and the presence of residual, highly active silanol groups on the silica support.
-
Causality: Polar pyrimidine derivatives often possess amine functionalities that can become protonated at acidic or neutral pH. These positively charged moieties can then interact strongly with negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface. This is a secondary, non-hydrophobic interaction that slows down a portion of the analyte molecules, causing them to elute later than the main band and creating a "tail."
-
Troubleshooting Protocol:
-
Mobile Phase pH Modification: The most effective solution is to control the ionization state of both your compound and the silanol groups.
-
Low pH: Add a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your mobile phase to bring the pH down to ~2.5-3.5. At this pH, the vast majority of silanol groups are protonated (Si-OH) and neutral, which minimizes the ionic interaction with your protonated analyte. TFA is particularly effective due to its ion-pairing capabilities, which can further shield residual silanol activity.
-
High pH: Alternatively, using a high-pH stable column (e.g., a hybrid silica or bidentate C18), you can adjust the mobile phase to pH > 8 with a modifier like ammonium hydroxide. At high pH, your basic pyrimidine derivative will likely be in its neutral form, eliminating the ionic interaction.
-
-
Use of an End-Capped Column: Ensure you are using a high-quality, end-capped C18 column. End-capping is a process where residual silanol groups are chemically bonded with a small silylating agent (like trimethylchlorosilane) to make them inert. However, no end-capping is 100% effective, which is why mobile phase modification is still crucial.
-
Competitive Displacement: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can sometimes help, but this is an older technique and can lead to column degradation and suppression of MS signals. It is generally less preferred than pH control.
-
Workflow for Mitigating Peak Tailing
Caption: Troubleshooting flowchart for peak tailing.
Section 2: Low or No Retention on Reversed-Phase Columns
Question: My pyrimidine derivative is eluting in the void volume of my C18 column. How can I increase its retention?
Answer: This is a common problem for highly polar pyrimidines that have little to no hydrophobic character for partitioning into the C18 stationary phase. When the analyte is more soluble in the mobile phase than the stationary phase, it travels with the solvent front, resulting in no retention.
-
Causality: Reversed-phase chromatography separates compounds based on their hydrophobicity. Highly polar molecules, such as those with multiple hydroxyl, carboxyl, or amino groups, have a strong affinity for the polar aqueous mobile phase and a weak affinity for the nonpolar C18 stationary phase.
-
Troubleshooting & Alternative Strategies:
-
Highly Aqueous Mobile Phase: The first step is to ensure your starting mobile phase is as weak (polar) as possible. Start with 100% aqueous buffer (with pH modifier) and hold for several column volumes before starting the gradient. Many "AQ" or "polar-endcapped" C18 columns are specifically designed to prevent phase collapse under these conditions.
-
Ion-Pair Chromatography: If your compound is ionizable, you can add an ion-pairing reagent to the mobile phase. For an acidic pyrimidine, a positively charged reagent like tetrabutylammonium (TBA) can be used. For a basic pyrimidine, a negatively charged reagent like sodium dodecyl sulfate (SDS) or heptafluorobutyric acid (HFBA) is effective. The reagent forms a neutral complex with your analyte, which is more hydrophobic and will be retained on the C18 phase.
-
Switch to a More Appropriate Chromatography Mode: For very polar compounds, reversed-phase may not be the best tool. Consider these alternatives:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal choice for retaining and separating highly polar compounds. It utilizes a polar stationary phase (e.g., bare silica, diol, or amide-bonded phases) with a mobile phase consisting of a high percentage of a non-polar solvent (typically acetonitrile) and a small amount of a polar solvent (water). Water acts as the strong, eluting solvent.
-
Ion-Exchange Chromatography (IEX): If your pyrimidine derivative carries a consistent charge (positive or negative), IEX can provide excellent separation based on the strength of its ionic interaction with a charged stationary phase.
-
-
Data Summary: Mode Selection for Polar Pyrimidines
| Chromatography Mode | Stationary Phase | Mobile Phase | Best For... | Key Consideration |
| Reversed-Phase (RP) | C18, C8, Phenyl-Hexyl | High % Aqueous -> High % Organic | Moderately polar, ionizable pyrimidines. | Requires pH control or ion-pairing for good peak shape. |
| HILIC | Bare Silica, Amide, Diol | High % Organic -> High % Aqueous | Highly polar, water-soluble pyrimidines. | Salt concentration in the mobile phase is critical for peak shape. |
| Ion-Exchange (IEX) | Anion or Cation Exchange Resin | Aqueous buffer gradient (salt or pH) | Pyrimidines with a stable positive or negative charge. | High salt concentrations may require a desalting step post-purification. |
Protocols & Methodologies
Protocol 1: Step-by-Step HILIC Method Development for a Novel Polar Pyrimidine
This protocol provides a starting point for developing a robust HILIC method.
-
Column Selection:
-
Start with an amide-based HILIC column (e.g., BEH Amide). Amide phases are often a good general-purpose starting point for HILIC, offering different selectivity compared to bare silica.
-
-
Mobile Phase Preparation:
-
Solvent A (Aqueous): 10 mM Ammonium Acetate in 95:5 Water:Acetonitrile. The small amount of ACN prevents phase dewetting.
-
Solvent B (Organic): 95:5 Acetonitrile:Water.
-
Rationale: A volatile buffer like ammonium acetate is MS-friendly and provides the necessary ions to create a consistent water layer on the stationary phase, which is essential for the HILIC retention mechanism.
-
-
Initial Gradient Conditions:
-
Flow Rate: Set according to column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).
-
Gradient:
-
0-1 min: 95% B (hold to equilibrate)
-
1-10 min: 95% to 50% B (separation gradient)
-
10-12 min: 50% to 5% B (column wash)
-
12-14 min: 5% B (hold)
-
14-14.1 min: 5% to 95% B (return to start)
-
14.1-20 min: 95% B (re-equilibration)
-
-
Rationale: HILIC requires a longer re-equilibration time than reversed-phase to re-establish the aqueous layer on the stationary phase. A 5-10 column volume equilibration is recommended.
-
-
Sample Preparation:
-
Dissolve the sample in a solvent that is as close to the initial mobile phase composition as possible (e.g., 90-95% acetonitrile). Injecting in a strong, aqueous solvent (like pure water) will cause severe peak distortion.
-
-
Optimization:
-
Retention: To increase retention, increase the starting percentage of acetonitrile (Solvent B).
-
Selectivity: Change the buffer salt (e.g., to ammonium formate) or modify the pH.
-
Peak Shape: Adjust the salt concentration in the aqueous mobile phase (Solvent A). A concentration between 10-20 mM is typically optimal.
-
Logical Flow for HILIC Method Development
Caption: HILIC method development workflow.
References
- The Role of pH in Reversed-Phase HPLC.
- A Primer on High pH Reversed-Phase Separations.
- AQ Columns for Reversed-Phase HPLC.Restek.[Link]
- A Practical Guide to HILIC.
- HILIC Mobile Phase and Buffer Selection.Agilent Technologies.[Link]
Technical Support Center: Dichloropyrimidine Reaction Troubleshooting
Welcome to the technical support center for dichloropyrimidine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize dichloropyrimidine scaffolds in their synthetic workflows. Here, we address common challenges and frequently encountered side products in a practical, question-and-answer format. Our goal is to move beyond simple procedural steps and provide a deeper understanding of the reaction mechanisms, enabling you to proactively troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
I. Issues with Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Question 1: My SNAr reaction on 2,4-dichloropyrimidine with an amine is giving a mixture of C2 and C4 substituted isomers. Why is this happening and how can I favor the C4 product?
Plausible Cause(s): This is a classic challenge in pyrimidine chemistry. The chlorine at the C4 position is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position.[1][2] This preference is due to the C4 position being para to the N1 ring nitrogen, which provides superior stabilization of the negative charge in the Meisenheimer intermediate compared to the C2 position, which is ortho to both ring nitrogens.[3]
However, this selectivity is often moderate and highly sensitive to several factors, which can lead to the formation of a difficult-to-separate mixture of regioisomers.[2][4]
-
Nucleophile Basicity: Less basic nucleophiles, such as anilines, tend to show higher selectivity for the C4 position compared to more basic aliphatic amines.[5]
-
Reaction Conditions: The choice of solvent, base, and temperature can significantly influence the C2/C4 ratio. For example, neutral nitrogen nucleophiles can produce C4/C2 ratios from 1:1 to 4:1.[2]
-
Sterics: While less dominant than electronics, steric hindrance on the nucleophile or the pyrimidine ring can influence the outcome.
Identification & Confirmation: The most reliable methods for distinguishing between C2 and C4 isomers are ¹H NMR and 2D NMR (NOESY/ROESY).
-
¹H NMR: In a C4-substituted 2-chloro-pyrimidine, the proton at C5 will typically show a coupling constant (J) to the proton at C6. In a C2-substituted 4-chloro-pyrimidine, the two aromatic protons at C5 and C6 will appear as distinct doublets. Hydrogenating the remaining chlorine can also help in structural assignment by simplifying the spectrum.[4][6]
-
NOESY/ROESY: A Nuclear Overhauser Effect (NOE) correlation between the protons of the newly installed substituent and the pyrimidine ring proton at C5 would strongly suggest C4 substitution.
Mitigation Strategies:
-
Use Anionic Nucleophiles: Deprotonating the amine nucleophile with a strong, non-nucleophilic base (e.g., LiHMDS, NaH) before addition can significantly enhance C4 selectivity. The resulting anionic nucleophile often reacts faster and more selectively than its neutral counterpart.[7]
-
Palladium Catalysis: For certain amines, a palladium-catalyzed amination using a strong base like LiHMDS can achieve excellent C4 selectivity, with reported isomer ratios exceeding 30:1.[2][7]
-
Condition Optimization: Systematically screen solvents and bases. A common starting point for favoring C4 substitution is using a system like K₂CO₃ in DMAc or DIPEA in n-butanol.[1][7]
Question 2: My SNAr reaction on a substituted 2,4-dichloropyrimidine is unexpectedly yielding the C2-substituted product as the major isomer. What could be causing this reversal of selectivity?
Plausible Cause(s): While C4 substitution is the general rule, several factors can override this preference and favor C2 substitution.
-
Electron-Donating Groups (EDGs) at C6: The most common cause for this reversal is the presence of an electron-donating group (e.g., -NH₂, -OR) at the C6 position. An EDG at C6 electronically enriches the C4 position, deactivating it towards nucleophilic attack and making the C2 position comparatively more electrophilic.[1][4][6][8]
-
Electron-Withdrawing Groups (EWGs) at C5: While an EWG at C5 generally enhances the preference for C4 attack, specific combinations with certain nucleophiles can alter this outcome.[2]
-
Specialized Nucleophiles: Tertiary amines have been shown to exhibit a unique preference for the C2 position on 2,4-dichloropyrimidines that have an electron-withdrawing group at C5.[1][9] The mechanism often involves an in-situ N-dealkylation of the intermediate quaternary ammonium salt.[9]
Identification & Confirmation: As with Question 1, definitive structural elucidation relies on 1D and 2D NMR techniques to establish connectivity.
Troubleshooting Workflow:
II. Hydrolysis and Solvolysis Side Products
Question 3: My LC-MS shows a peak with a mass corresponding to my dichloropyrimidine starting material minus a chlorine plus an oxygen (M-Cl+OH). What is this impurity?
Plausible Cause(s): This mass shift is the hallmark of a hydrolysis side reaction, where a chlorine atom is replaced by a hydroxyl group to form a pyrimidinone or hydroxypyrimidine tautomer. Dichloropyrimidines are susceptible to hydrolysis, especially under basic conditions or during prolonged aqueous workups.[10] The starting materials for many dichloropyrimidines are dihydroxypyrimidines, indicating the thermodynamic feasibility of this reverse reaction.[11][12]
A related side product can arise from solvolysis , where the solvent (e.g., methanol, ethanol) acts as the nucleophile. This is particularly prevalent when using strong bases like NaOH or KOH in alcoholic solvents, which generate alkoxide ions in high concentration.[13] This results in an M-Cl+OR side product.
Identification & Confirmation:
-
LC-MS: The primary tool for initial detection. A mass shift of -19.5 Da (for ³⁵Cl) or -17.5 Da (for ³⁷Cl) corresponds to the substitution of -Cl with -OH. A shift of -4.5 Da corresponds to -Cl being replaced by -OCH₃.
-
¹H NMR: The formation of a pyrimidinone can significantly alter the aromatic chemical shifts and may show a broad N-H proton signal.
-
IR Spectroscopy: The appearance of a strong carbonyl (C=O) stretch around 1650-1700 cm⁻¹ can be indicative of pyrimidinone formation.
Mitigation Strategies:
-
Anhydrous Conditions: Ensure all reagents and solvents are dry, and run the reaction under an inert atmosphere (N₂ or Ar).
-
Non-Nucleophilic Base: Use non-hydroxide bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃). If a strong base is required, consider metal hydrides or amides (NaH, LiHMDS).
-
Control Workup: Minimize the duration of aqueous workups. If base is needed to neutralize the reaction, use a buffered solution or a bicarbonate wash instead of strong hydroxides. Keep the temperature low during extraction.
-
Solvent Choice: Be mindful of using alcoholic solvents with strong bases. If an alcohol is necessary, consider using t-butanol with potassium tert-butoxide to introduce a bulky group that is less likely to act as a nucleophile.
| Common Side Product | Mass Change (vs. Starting Material) | Likely Cause | Prevention Strategy |
| Hydroxypyrimidine | M - Cl + OH (-19.5 Da for ³⁵Cl) | Reaction with trace water, aqueous base | Use anhydrous conditions, non-hydroxide bases |
| Alkoxypyrimidine | M - Cl + OMe (-4.5 Da for ³⁵Cl) | Reaction with methanol solvent/base | Avoid alcoholic solvents with strong bases |
| Alkoxypyrimidine | M - Cl + OEt (+9.5 Da for ³⁵Cl) | Reaction with ethanol solvent/base | Avoid alcoholic solvents with strong bases |
III. Reductive Side Products
Question 4: In my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), I'm observing a significant amount of a hydrodehalogenated side product (M-Cl+H). What is causing this and how can I stop it?
Plausible Cause(s): Hydrodehalogenation (HDH) is a common side reaction in palladium-catalyzed cross-couplings where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[14][15] This process competes with the desired cross-coupling pathway.
The mechanism often involves the oxidative addition of the dichloropyrimidine to the Pd(0) catalyst, followed by reaction with a hydride source instead of the intended coupling partner. The hydride source can be a variety of species in the reaction mixture:
-
Solvent: Alcohols (like ethanol) or even ethers can act as hydride donors.[14]
-
Base/Additives: Boronic acids can contain borane impurities, and bases like formates or hydroxides can generate hydrides.
-
Amine Reagents: Amines themselves can sometimes serve as hydride sources.
Identification & Confirmation:
-
LC-MS: A mass shift of -34 Da (for ³⁵Cl) or -36 Da (for ³⁷Cl) corresponding to the replacement of a chlorine atom with a hydrogen atom.
-
¹H NMR: The appearance of a new proton signal in the aromatic region of the pyrimidine ring, coupled to existing ring protons, is a strong indicator of HDH.
Mitigation Strategies:
-
Choice of Ligand: The ligand on the palladium catalyst plays a critical role. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can often promote the desired reductive elimination (cross-coupling) over hydrodehalogenation.[15]
-
Hydride Scavengers: While less common, the addition of a mild oxidant or a sacrificial alkene could theoretically intercept palladium hydride intermediates, but this can complicate the reaction.
-
Solvent and Base Selection: Switch to a non-protic, anhydrous solvent (e.g., Toluene, Dioxane, THF). Use a base that is less likely to generate hydrides, such as K₃PO₄ or CsF.
-
Reagent Purity: Ensure your boronic acid (for Suzuki coupling) is of high purity and free from borane impurities.
Mechanism Overview: Desired Coupling vs. Side Reaction
Experimental Protocols
Protocol 1: LC-MS Analysis for Side Product Identification
This protocol provides a general method for identifying common side products from dichloropyrimidine reactions.
-
Sample Preparation:
-
Take a ~0.1 mg aliquot of the crude reaction mixture.
-
Dissolve it in 1.0 mL of a 1:1 mixture of acetonitrile and water.
-
If the sample is not fully dissolved, centrifuge and take the supernatant.
-
Filter the sample through a 0.22 µm syringe filter into an LC-MS vial.
-
-
LC Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[16][17]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.[18]
-
Analyzer: Use a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap for accurate mass determination.[16]
-
Data Analysis:
-
Extract ion chromatograms for the expected masses of your starting material, product, and potential side products (see table above).
-
Analyze the high-resolution mass data to confirm the elemental composition of any unknown peaks.
-
Examine the isotopic pattern for peaks containing chlorine (a characteristic ~3:1 ratio for ³⁵Cl/³⁷Cl). The loss of this pattern is a key indicator of a side reaction at a chloro-position.
-
-
References
- MacMillan, D. W. C., & et al. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]
- Abonía, R., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
- Studylib. (n.d.). 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Studylib. [Link]
- Anderson, K. W., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(14), 2901–2904. [Link]
- ResearchGate. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
- National Institutes of Health. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. NIH. [Link]
- Asian Journal of Chemistry. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry. [Link]
- Royal Society of Chemistry. (2021). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification.
- Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. [Link]
- ResearchGate. (2025). Mass spectrometry for analysis of purine and pyrimidine compounds.
- ResearchGate. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]
- PubMed. (2023).
- Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
- Semantic Scholar. (n.d.). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Semantic Scholar. [Link]
- PubMed. (2014). An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct. PubMed. [Link]
- Organic Chemistry Portal. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
- Semantic Scholar. (2012). Palladium‐catalyzed dehalogenation of 5‐halopyrazoles. Semantic Scholar. [Link]
- Wikipedia. (n.d.). Nucleophilic substitution. Wikipedia. [Link]
- ResearchGate. (2025). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. studylib.net [studylib.net]
- 6. wuxibiology.com [wuxibiology.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 13. mdpi.com [mdpi.com]
- 14. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 16. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 17. researchgate.net [researchgate.net]
- 18. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling of Dichloropyrimidines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving dichloropyrimidine substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-Cl bond activation on this electron-deficient heterocyclic core. The inherent challenges of these substrates, from regioselectivity to catalyst inhibition, require a nuanced and systematic approach to optimization.
This document provides field-proven insights in a direct question-and-answer format, addressing the specific issues you are likely to encounter. We will delve into the causality behind experimental choices, offering not just protocols, but a framework for rational problem-solving.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of dichloropyrimidines so challenging?
There are two primary chemical principles that make this reaction class difficult:
-
High C-Cl Bond Strength: The carbon-chlorine bond is significantly stronger and less reactive than its carbon-bromine (C-Br) or carbon-iodine (C-I) counterparts. This makes the initial, rate-limiting oxidative addition step of the palladium catalyst into the C-Cl bond energetically demanding, requiring highly active catalytic systems.[1][2]
-
Catalyst Inhibition by Nitrogen Lone Pairs: The nitrogen atoms within the pyrimidine ring are Lewis basic and can coordinate to the electron-deficient palladium center.[3] This coordination can sequester the catalyst, reducing its availability to participate in the catalytic cycle and ultimately inhibiting the reaction.[1][3]
Q2: How can I control regioselectivity in a 2,4-dichloropyrimidine coupling?
Regioselectivity is a key challenge and opportunity. The C4 position is intrinsically more reactive than the C2 position towards Suzuki coupling.[2][4][5] This preference is attributed to the favored oxidative addition of palladium into the C4-Cl bond and can be exploited for sequential, selective functionalization.[4][6]
-
To favor C4-selectivity (the "natural" pathway): Standard conditions using catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ typically yield the C4-arylated product.[2][4]
-
To invert selectivity towards C2: While less common, achieving C2 selectivity is possible but often requires unconventional strategies. Some specialized C-S coupling conditions have shown C2 preference, although this does not always translate directly to Suzuki couplings.[7] Achieving C2-arylation often involves functionalizing the C4 position first and then coupling at the less reactive C2 site under more forcing conditions.
Remarkably, in some systems, ligand-free "Jeffery" conditions have been shown to dramatically enhance C4-selectivity.[1][8]
Q3: What are the most common side reactions and how can they be minimized?
Three side reactions frequently plague these couplings:
-
Protodeboronation: This is the hydrolysis of the boronic acid (or ester) back to an Ar-H bond, effectively removing it from the reaction.[3][9] This is especially problematic with electron-deficient or heteroaryl boronic acids and at higher temperatures.[3][9]
-
Mitigation: Use fresh, high-purity boronic acid. Employ more stable boronic esters (e.g., pinacol esters) or potassium organotrifluoroborate salts (R-BF₃K), which slowly hydrolyze to release the boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[1][10][11] Anhydrous conditions using bases like K₃PO₄ can also suppress this pathway.[12]
-
-
Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct (Ar-Ar). It is primarily driven by the presence of oxygen.[2]
-
Dehalogenation: The C-Cl bond is replaced by a C-H bond. This occurs when the desired cross-coupling is sluggish, allowing a competing reduction pathway to dominate.[1][13]
-
Mitigation: Optimize the reaction to accelerate the main catalytic cycle. This may involve switching to a more active catalyst/ligand system or adjusting the base and solvent.[13]
-
Q4: Should I use a boronic acid, boronic ester (e.g., pinacol), or a trifluoroborate salt?
The choice of boron reagent is a balance between reactivity and stability.
-
Boronic Acids: Most reactive but also most prone to protodeboronation and homocoupling.[9][14] They are often a good first choice for simple, robust systems.
-
Boronic Esters (Pinacol, MIDA): More stable than boronic acids, making them easier to handle, purify, and store.[9] They hydrolyze in situ to the active boronic acid. This "slow release" can be highly beneficial for sensitive substrates by minimizing side reactions.[10][15]
-
Potassium Organotrifluoroborates (R-BF₃K): Highly stable, crystalline solids that are robust against protodeboronation.[10][11] Their slow hydrolysis to the boronic acid under basic conditions makes them excellent for reactions that require prolonged heating or involve sensitive functionalities.[10][11]
Troubleshooting Guide: From Failed Reactions to Optimized Yields
Workflow for a Failed or Low-Yield Reaction
When faced with a low-yielding or failed reaction, a systematic approach is more effective than random screening. The following workflow helps diagnose the root cause of the problem.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Problem 1: Low or No Yield
Q: How do I choose the right catalyst and ligand system?
The C-Cl bond of a dichloropyrimidine requires a highly active catalyst. Standard Pd(PPh₃)₄ can work but often fails.[4] Success hinges on using a palladium source with a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand. These ligands promote the difficult oxidative addition step and stabilize the active Pd(0) species.[1][16] Using stable, well-defined precatalysts is highly recommended for ensuring a consistent ligand-to-metal ratio and improving reproducibility.[1]
| Catalyst System | Ligand Type | Suitability & Key Considerations | Source(s) |
| Pd(PPh₃)₄ | Monodentate Phosphine | Common starting point. Often effective for C4-selective coupling of 2,4-dichloropyrimidine under microwave conditions. May fail with challenging substrates. | [4][17] |
| Pd(dppf)Cl₂ | Bidentate Phosphine | Robust and often more effective than Pd(PPh₃)₄ for promoting reductive elimination. | [2] |
| Pd₂(dba)₃ + Ligand | In-situ Generated | Requires a separate ligand. Ineffective without a suitable ligand (<5% yield). Performance is highly dependent on the chosen ligand. | [17] |
| Buchwald Precatalysts (e.g., XPhos, SPhos) | Biaryl Phosphine | Highly Recommended. Excellent for activating C-Cl bonds due to high electron density and steric bulk. SPhos is particularly good for chlorides. | [1][12] |
| NHC-Pd Precatalysts (e.g., IPr, SIPr) | N-Heterocyclic Carbene | Very active and thermally stable. Bulky NHC ligands can be used to influence regioselectivity, sometimes promoting reaction at more sterically hindered sites. | [1][8] |
Q: My base seems ineffective. Which one should I use and why?
The base plays a crucial role in activating the boronic acid for the transmetalation step.[1] Both the strength and solubility of the base are important factors.[1][2] A mixture of an organic solvent with water is often used to help solubilize inorganic bases.[1][4]
| Base | Type | Common Use & Rationale | Source(s) |
| K₂CO₃ | Moderate Inorganic | A common, effective, and inexpensive choice, especially in aqueous solvent mixtures. | [1][4] |
| K₃PO₄ | Strong Inorganic | A stronger base often used under anhydrous or nearly anhydrous conditions. Can be effective when weaker bases fail and may help suppress protodeboronation. | [2][12] |
| Cs₂CO₃ | Strong Inorganic | Highly effective but more expensive. Its high solubility in some organic solvents can be advantageous. | [10][11] |
| NaHCO₃ | Weak Inorganic | Useful for base-sensitive substrates where stronger bases might cause decomposition or side reactions. | [12] |
Q: Is my solvent system optimal?
The solvent influences reagent solubility, base efficacy, and catalyst activity.[4] Aprotic solvents, often mixed with water, are standard. The role of the solvent can be complex and may influence selectivity in some systems.[18][19]
| Solvent System | Ratio (v/v) | Rationale & Considerations | Source(s) |
| 1,4-Dioxane / H₂O | 2:1 to 10:1 | Excellent starting point. Dioxane is a good solvent for the organic components, while water aids in dissolving the inorganic base and facilitates the formation of the active boronate species. | [1][4][20] |
| Toluene / H₂O | ~10:1 | Good for higher temperature reactions. Toluene is less polar than dioxane. | [1] |
| THF / H₂O | ~1:1 | THF is another effective aprotic solvent. The optimal ratio with water may differ from dioxane. | [4] |
| Isopropanol or Ethanol | As co-solvent | Alcoholic co-solvents have been shown to improve reactivity, sometimes allowing for lower reaction temperatures. | [2][6] |
Crucial Note: All solvents must be rigorously degassed before use to remove dissolved oxygen, which irreversibly oxidizes and deactivates the Pd(0) catalyst.[1][2]
Problem 2: Controlling Selectivity & Stoichiometry
Q: I'm getting di-substituted product when I only want mono-substitution. How do I control this?
This is a common issue when the mono-arylated product is still reactive enough to undergo a second coupling.
-
Stoichiometry Control: To favor mono-substitution, use the dichloropyrimidine in a slight excess (e.g., 1.1-1.2 equivalents) relative to the boronic acid, or use an equimolar amount of the boronic acid.[1]
-
Temperature Control: If the reaction is too fast, selectivity can be difficult to control. Lowering the reaction temperature can sometimes improve selectivity for the mono-arylated product, though this may require longer reaction times.[1]
Conversely, to achieve di-substitution, use at least 2.2 equivalents of the boronic acid.[1] A one-pot, two-step approach where the second boronic acid is added after the first coupling is complete is often a highly effective strategy.[6]
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Mono-arylation of 2,4-Dichloropyrimidine
This protocol is a robust starting point for achieving selective coupling at the more reactive C4 position.
-
Setup: To a dry Schlenk flask or reaction vial, add 2,4-dichloropyrimidine (1.0 equiv.), the arylboronic acid (1.05-1.1 equiv.), and K₂CO₃ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) followed by the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1 v/v).
-
Degassing: Thoroughly degas the final reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 2-18 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental steps of the mechanism is key to rational troubleshooting. The choice of ligand, base, and solvent directly impacts the efficiency of each step.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Al-Zoubi, R. M., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
- Veselý, J., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Akhtar, J., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Engle, K. M., & Yu, J.-Q. (2012). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. NIH Public Access.
- Lloyd-Jones, G. C., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
- Hazari, N., et al. (2013). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH Public Access.
- Unknown. (n.d.). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate.
- Akhtar, J., et al. (2020). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate.
- Hartwig, J. F., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH Public Access.
- Veselý, J., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
- Martin, S. F., & Sawayama, A. M. (2008). One-pot Double Suzuki Couplings of Dichloropyrimidines. NIH Public Access.
- LibreTexts Chemistry. (2021). Suzuki-Miyaura Coupling.
- Reddit. (2022). How to approach choosing reaction conditions for Suzuki? r/Chempros.
- Itami, K., et al. (2023). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. PubMed Central.
- ResearchGate. (n.d.). Solvent mixture screening for Suzuki coupling of 1 with 2.
- Sigman, M. S., & Gligorich, K. M. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
- Sigman, M. S., & Gligorich, K. M. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH Public Access.
- Akhtar, J., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Semantic Scholar.
- LibreTexts Chemistry. (2021). 2.6: Suzuki-Miyaura Coupling.
- Chemistry Stack Exchange. (2016). Selectivity in Suzuki coupling of 2,4-dichloropyrimidine.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Overcoming Poor Solubility of Pyrimidine Intermediates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the significant challenge of poor solubility often encountered with pyrimidine intermediates. The following content is designed to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Introduction: The Pervasive Challenge of Pyrimidine Solubility
Pyrimidine and its derivatives are cornerstone structures in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology and virology.[1][2] However, their often planar and aromatic nature can lead to strong crystal lattice energies and low aqueous solubility. This presents a significant hurdle, impacting everything from reaction kinetics and purification efficiency to the reliability of biological assays and overall drug bioavailability.[3][4] This guide will walk you through common solubility-related problems and offer a range of practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Observations and Diagnosis
Question 1: My pyrimidine intermediate is precipitating out of the reaction mixture. What are the immediate steps I should take?
Answer:
Precipitation during a reaction is a common indicator of poor solubility of either the starting materials, intermediates, or the final product. Here’s a logical approach to troubleshoot this issue:
-
Temperature Modification: Gently warming the reaction mixture can often increase the solubility of your compound.[1] However, be mindful of the thermal stability of your reactants and potential side reactions at elevated temperatures.
-
Solvent System Adjustment:
-
Co-solvent Addition: Introduce a small amount of a stronger, polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).[5] These solvents are excellent at disrupting crystal packing and can often bring your compound back into solution.
-
Solvent Polarity Change: If a co-solvent isn't sufficient, consider switching to a more polar solvent system altogether.[5]
-
Question 2: I'm struggling to get a consistent concentration for my biological assays due to poor aqueous solubility of my final pyrimidine compound. What are my options?
Answer:
Achieving a stable and accurate concentration in aqueous media is critical for reliable biological data. Here are several strategies, ranging from simple formulation adjustments to more involved chemical modifications:
-
pH Adjustment: The solubility of pyrimidine derivatives, which are often weakly basic, can be highly dependent on pH.[1][6] Lowering the pH of the solution with a pharmaceutically acceptable acid can protonate the nitrogen atoms in the pyrimidine ring, leading to the formation of a more soluble salt.[7][8]
-
Use of Co-solvents: For in vitro assays, small percentages of water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can significantly enhance solubility.[9][10][11][12] It's crucial to first determine the tolerance of your cell line or assay to the chosen co-solvent.
-
Surfactant-based Formulations: Surfactants, such as polysorbates (e.g., Tween® 80) or sodium lauryl sulfate, can form micelles that encapsulate the hydrophobic pyrimidine compound, increasing its apparent solubility in aqueous solutions.[10][13][14]
Section 2: Advanced Solubilization Strategies
For compounds with persistent solubility issues, more advanced techniques may be necessary. These methods often involve modifying the physicochemical properties of the compound itself.
Question 3: My pyrimidine intermediate has extremely low solubility across a range of solvents. Are there any chemical modification strategies I can employ?
Answer:
When simple formulation adjustments fail, chemical modification is a powerful tool. Here are two widely used approaches:
-
Prodrug Strategy: This involves covalently attaching a polar, water-soluble promoiety to your pyrimidine intermediate.[3][15][16][17] This promoiety is designed to be cleaved in vivo, releasing the active parent drug. Common promoieties include phosphates, amino acids, and polyethylene glycol (PEG) chains.[18] This is a well-established method for improving both solubility and bioavailability.[16][17] For example, a pyrazolo[3,4-d]pyrimidine's aqueous solubility was significantly improved by creating a prodrug with a water-soluble N-methylpiperazino promoiety.[16]
-
Salt Formation: If your pyrimidine derivative has an ionizable group (acidic or basic), forming a salt with a suitable counter-ion is a highly effective way to enhance solubility.[19][20][21] For basic pyrimidines, common acidic counter-ions include hydrochloride, sulfate, and mesylate. Salt formation can disrupt the crystal lattice of the parent compound, leading to a significant increase in aqueous solubility and dissolution rate.[21][22]
Question 4: I've heard about solid dispersions. How can this technique help with my poorly soluble pyrimidine compound?
Answer:
Solid dispersion is a robust technique where the poorly soluble drug is dispersed within a hydrophilic polymer matrix.[7][23][24][25] This can lead to a significant increase in the dissolution rate and apparent solubility.
-
Mechanism: By dispersing the drug at a molecular level within the polymer, the high-energy amorphous state is stabilized, preventing re-crystallization.[23][25] This amorphous form is more readily dissolved than the stable crystalline form.
-
Common Polymers: Water-soluble polymers like polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs) are frequently used as carriers.[24][26]
-
Preparation Methods:
Data Summary: Comparison of Solubilization Techniques
| Technique | Principle | Advantages | Considerations |
| pH Adjustment | Ionization of the molecule to form a more soluble salt.[7] | Simple, rapid, and cost-effective. | Only applicable to ionizable compounds; potential for precipitation if pH changes. |
| Co-solvents | Reducing the polarity of the aqueous medium.[9][27][28] | Effective for increasing solubility of nonpolar compounds.[12] | Potential for toxicity or incompatibility with biological assays; risk of drug precipitation upon dilution.[27] |
| Surfactants | Formation of micelles that encapsulate the drug.[10][13] | Can significantly increase the apparent solubility of highly lipophilic drugs. | Potential for cell toxicity; can interfere with some biological assays.[27] |
| Prodrugs | Covalent attachment of a water-soluble promoiety.[3][15][17] | Can dramatically improve solubility and bioavailability.[16][17] | Requires additional synthetic steps; promoiety must be efficiently cleaved in vivo. |
| Solid Dispersions | Dispersing the drug in a hydrophilic polymer matrix to create a high-energy amorphous form.[23][24][25] | Significant enhancement of dissolution rate and apparent solubility.[23][29] | Can be physically unstable over time (recrystallization); requires careful selection of polymer and preparation method. |
| Salt Formation | Formation of an ionic salt with a suitable counter-ion.[19][20][21] | Often results in a large increase in solubility and dissolution rate.[21][22] | Only applicable to ionizable compounds; potential for disproportionation or hygroscopicity issues.[19] |
Experimental Protocols
Protocol 1: Screening for Optimal pH and Co-solvent Conditions
This protocol provides a systematic approach to quickly assess the impact of pH and co-solvents on the solubility of your pyrimidine intermediate.
Materials:
-
Your pyrimidine intermediate
-
A set of buffers with varying pH (e.g., pH 2, 4, 6, 7.4, 9)
-
A selection of water-miscible co-solvents (e.g., DMSO, ethanol, PEG 400)
-
A plate-based spectrophotometer or HPLC system
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of your pyrimidine intermediate in a suitable organic solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of your stock solution into the various aqueous buffers.
-
Co-solvent Screening: In a separate set of wells, add your stock solution to the buffers containing a fixed percentage (e.g., 1%, 5%, 10%) of each co-solvent.
-
Equilibration: Seal the plate and allow it to equilibrate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 2-24 hours).[30]
-
Analysis: After equilibration, visually inspect for precipitation. For a quantitative measurement, centrifuge the plate to pellet any precipitate and measure the concentration of the dissolved compound in the supernatant using a suitable analytical method like UV-Vis spectroscopy or HPLC.[31]
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol outlines a common laboratory-scale method for preparing a solid dispersion.
Materials:
-
Your pyrimidine intermediate
-
A suitable hydrophilic polymer (e.g., PVP K30)
-
A volatile organic solvent that dissolves both the drug and the polymer (e.g., methanol, ethanol, or a mixture)
-
A rotary evaporator
Procedure:
-
Dissolution: Dissolve both your pyrimidine intermediate and the polymer in the chosen solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a temperature that is well below the boiling point of the solvent to avoid bumping.
-
Drying: Once a solid film has formed, further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Characterization: The resulting solid dispersion should be a fine powder. It is advisable to characterize the solid state of the dispersion (e.g., using powder X-ray diffraction) to confirm that the drug is in an amorphous state.
-
Solubility Testing: Evaluate the dissolution rate and apparent solubility of the solid dispersion in an aqueous medium and compare it to the unprocessed pyrimidine intermediate.
Visualizing the Workflow
Caption: A decision tree for troubleshooting poor solubility of pyrimidine intermediates.
Conclusion
Overcoming the poor solubility of pyrimidine intermediates is a multifaceted challenge that often requires a systematic and informed approach. By understanding the underlying physicochemical principles and having a toolbox of both formulation-based and chemical modification strategies, researchers can effectively address these issues. This guide provides a starting point for troubleshooting, and it is recommended to consult the primary literature for more specific examples and detailed protocols relevant to your particular class of pyrimidine derivatives.
References
- Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
- Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
- National Center for Biotechnology Information. (n.d.). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs.
- American Pharmaceutical Review. (n.d.). API Solubility Enhancement Advanced Strategies for Pharmaceutical Development.
- Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
- National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- Wikipedia. (n.d.). Cosolvent.
- American Pharmaceutical Review. (n.d.). API and Excipient Solutions.
- Solubility of Things. (n.d.). Pyrimidine.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- Polpharma API. (n.d.). Rising to the Solubility Challenge: Collaborative Solutions in API Development.
- World Journal of Pharmaceutical and Life Sciences. (n.d.). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY.
- Pharmaceutical Outsourcing. (n.d.). Trends in Enhancing API Solubility.
- National Center for Biotechnology Information. (n.d.). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors.
- National Center for Biotechnology Information. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
- Taylor & Francis. (n.d.). Cosolvent.
- National Center for Biotechnology Information. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
- ACS Publications. (n.d.). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- DTIC. (n.d.). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties.
- Journal of Medical and Pharmaceutical and Allied Sciences. (n.d.). Techniques for solubility enhancement of poorly soluble drugs: an overview.
- Indian Journal of Pharmaceutical and Biological Research. (n.d.). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- ResearchGate. (n.d.). Summary of solubility measurement protocols of each company before harmonization.
- SlideShare. (n.d.). solubility experimental methods.pptx.
- PubMed. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- ResearchGate. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- ResearchGate. (n.d.). Aqueous and cosolvent solubility data for drug-like organic compounds.
- ScienceDirect. (n.d.). Co-solvent: Significance and symbolism.
- StudySmarter. (n.d.). Pyrimidine: Definition, Structure & Synthesis.
- Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K.
- Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
- PubMed. (n.d.). Prodrug strategies to overcome poor water solubility.
- MedCrave. (n.d.). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
- ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
- ResearchGate. (n.d.). Prodrug strategies to overcome poor water solubility.
- ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
- MDPI. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability.
- ResearchGate. (n.d.). Improving the Solubility of 6-Mercaptopurine via Cocrystals and Salts.
- National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
- National Center for Biotechnology Information. (n.d.). Role of pH in Regulating Cancer Pyrimidine Synthesis.
- PubMed. (n.d.). Role of pH in Regulating Cancer Pyrimidine Synthesis.
- CatSci. (n.d.). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations.
- ResearchGate. (n.d.). How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0?.
- Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
- PubMed. (n.d.). Salt formation to improve drug solubility.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. scialert.net [scialert.net]
- 3. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Role of pH in Regulating Cancer Pyrimidine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmpas.com [jmpas.com]
- 8. researchgate.net [researchgate.net]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. grokipedia.com [grokipedia.com]
- 12. ijpbr.in [ijpbr.in]
- 13. arborpharmchem.com [arborpharmchem.com]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
- 15. Rising to the Solubility Challenge: Collaborative Solutions in API Development [api.polpharma.com]
- 16. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. merckmillipore.com [merckmillipore.com]
- 20. catsci.com [catsci.com]
- 21. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. research.aston.ac.uk [research.aston.ac.uk]
- 23. jddtonline.info [jddtonline.info]
- 24. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 25. japer.in [japer.in]
- 26. wjpls.org [wjpls.org]
- 27. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. taylorandfrancis.com [taylorandfrancis.com]
- 29. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. solubility experimental methods.pptx [slideshare.net]
Technical Support Center: Column Chromatography Techniques for Purifying Chlorinated Heterocycles
Welcome to the technical support center dedicated to addressing the specific challenges encountered during the column chromatography purification of chlorinated heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, ensuring robust and reproducible purification outcomes.
Frequently Asked Questions (FAQs)
This section provides quick answers to common issues faced during the purification of chlorinated heterocycles.
Q1: My chlorinated heterocycle is showing significant tailing on a silica gel column. What is the likely cause and how can I fix it?
A: Tailing is often caused by strong interactions between the basic nitrogen atoms in the heterocycle and the acidic silanol groups on the surface of the silica gel. The chlorine atom can further influence the electronic properties of the heterocycle, sometimes exacerbating this issue.
-
Quick Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia in methanol, to your mobile phase.[1] This will neutralize the acidic sites on the silica, leading to more symmetrical peaks.[1]
Q2: I am struggling to separate my desired chlorinated heterocycle from its unchlorinated precursor. They have very similar Rf values on TLC. What should I do?
A: This is a common challenge as the addition of a chlorine atom may only cause a minor change in polarity.
-
Strategy 1: Optimize the Mobile Phase. Systematically screen different solvent systems using thin-layer chromatography (TLC) first.[2] A good starting point for many chlorinated heterocycles is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or dichloromethane).[2] Try less conventional solvent systems. For example, substituting ethyl acetate with methyl tert-butyl ether (MTBE) or using a toluene/acetone gradient can sometimes provide the alternative selectivity needed for separation.
-
Strategy 2: Change the Stationary Phase. If mobile phase optimization fails, consider a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel, especially for basic heterocyles.[1] For more challenging separations, consider using high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC), which offer higher resolution.[2]
Q3: My chlorinated product seems to be decomposing on the column. How can I confirm this and what are the alternative purification methods?
A: Chlorinated heterocycles can sometimes be unstable on acidic stationary phases like silica gel.[3][4]
-
Confirmation: To test for stability, spot your crude sample on a silica TLC plate, let it sit for an hour, and then develop it.[1] If you observe new spots or streaking that wasn't present initially, your compound is likely decomposing.[1][3]
-
Solutions:
-
Deactivated Silica: You can deactivate silica gel by treating it with a base to reduce its acidity.[3]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or Florisil.[3][5][6]
-
Reversed-Phase Chromatography: For polar or unstable compounds, reversed-phase chromatography using a C18-functionalized silica column can be a very effective alternative.[3]
-
Q4: My compound is very non-polar and has a high Rf in all tested solvent systems. How can I achieve good separation?
A: For highly non-polar compounds, you need to minimize the elution strength of the mobile phase.
-
Mobile Phase: Use very non-polar solvents like hexanes or heptane with a minimal amount of a slightly more polar solvent like toluene or dichloromethane.
-
Stationary Phase: Ensure your silica gel is fully activated (by heating to remove water) to maximize its adsorptive properties.
-
Alternative Purification: If chromatography is still challenging, consider other purification methods like crystallization or distillation, especially if you are working on a larger scale.[3]
In-Depth Troubleshooting Guides
This section provides more detailed solutions to complex purification problems, including experimental protocols and diagrams.
Issue 1: Co-elution of Regioisomers
Chlorination reactions often yield a mixture of regioisomers (e.g., 2-chloropyridine and 4-chloropyridine) which can have nearly identical polarities, making them extremely difficult to separate by standard flash chromatography.[2]
Caption: Decision workflow for separating co-eluting regioisomers.
-
Initial Analysis: Analyze the isomeric mixture by LC-MS to confirm the molecular weights of the components.[2]
-
Column Selection:
-
Mobile Phase Screening (Reversed-Phase):
-
Solvent A: 0.1% Formic Acid or Acetic Acid in Water.
-
Solvent B: Acetonitrile or Methanol.
-
Start with a gradient of 5% B to 95% B over 20 minutes to determine the approximate elution conditions.
-
Once the elution window is known, run several isocratic experiments with varying ratios of A and B to fine-tune the separation.
-
-
Optimization: If separation is still not optimal, consider:
-
Temperature: Adjusting the column temperature can influence selectivity.
-
Additives: For basic heterocycles, using a buffered mobile phase (e.g., ammonium acetate) can improve peak shape and resolution.[9]
-
Issue 2: Sample Loading and Solubility Problems
Crude reaction mixtures containing chlorinated heterocycles may have poor solubility in the ideal, non-polar mobile phase needed for good separation.[10] Improper loading can lead to band broadening and poor resolution.
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Hexane | 0.1 | 69 | Ideal for non-polar compounds, but many heterocycles have low solubility. |
| Dichloromethane (DCM) | 3.1 | 40 | Good solvent for many organics, but its high polarity can cause streaking if used to load a sample for a non-polar elution. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | A common polar solvent; use the absolute minimum for loading. |
| Toluene | 2.4 | 111 | Can be a good compromise for dissolving moderately polar compounds while being less polar than DCM. |
This method is preferred when your compound has poor solubility in the starting mobile phase.[10]
-
Dissolve Sample: Dissolve your crude product in a suitable solvent in which it is highly soluble (e.g., dichloromethane or acetone) in a round-bottom flask.[10]
-
Add Silica Gel: Add dry silica gel to the solution, approximately 10-20 times the mass of your crude sample.[10]
-
Evaporate Solvent: Gently swirl the flask to ensure the silica is fully suspended and then remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[10]
-
Load Column: Carefully add the silica-adsorbed sample to the top of your pre-packed column.[10]
-
Elute: Begin elution with your chosen mobile phase. This technique ensures that the sample is introduced to the column in a very narrow band, leading to much better separation.
Issue 3: Irreversible Adsorption or On-Column Reactions
Some chlorinated heterocycles, particularly those that are electron-rich or contain other sensitive functional groups, can irreversibly bind to or react on the silica gel surface.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. Synthesis, isolation and purification of C10-C13 polychloro-n-alkanes for use as standards in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Choosing Your LC Stationary Phase [discover.restek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. welch-us.com [welch-us.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Troubleshooting regioselectivity in nucleophilic substitution of dichloropyrimidines
Technical Support Center: Regioselectivity in Dichloropyrimidine Reactions
Welcome to the technical support center for the regioselective functionalization of dichloropyrimidines. As essential scaffolds in drug discovery and medicinal chemistry, the precise substitution of dichloropyrimidines is paramount.[1][2] However, controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions can be a significant challenge, often leading to isomeric mixtures that are difficult to separate.[3][4]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of these reactions and achieve your desired synthetic outcomes.
Core Principles: Understanding C4 vs. C2 Reactivity
In a typical 2,4-dichloropyrimidine system, the C4 position is inherently more reactive towards nucleophilic attack than the C2 position.[3][5] This preference is governed by fundamental electronic principles. The two ring nitrogens act as powerful electron-withdrawing groups, activating the ring for SNAr. Attack at the C4 (or C6) position allows the negative charge of the intermediate Meisenheimer complex to be delocalized over both nitrogen atoms, providing superior stabilization compared to an attack at C2, where the charge is primarily stabilized by only one adjacent nitrogen.[6][7]
However, this intrinsic selectivity is not absolute and can be modulated or even completely reversed by a combination of factors.[2][5] Mastering these factors is the key to controlling the regiochemical outcome of your reaction.
Caption: Key factors influencing regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the inherent regioselectivity of SNAr on an unsubstituted 2,4-dichloropyrimidine?
Generally, nucleophilic substitution favors the C4 position over the C2 position.[3] The reactivity order is typically C4(6) > C2 >> C5.[4] However, for many neutral nucleophiles like amines, this selectivity can be modest, often yielding C4/C2 isomer ratios between 1:1 and 4:1, which necessitates challenging purification.[3][4]
Q2: How can I strongly favor C4 substitution, especially for amination reactions?
For aminations of certain substrates, such as 6-aryl-2,4-dichloropyrimidines, employing a palladium catalyst can dramatically improve C4 selectivity.[4][8] Using a strong, non-nucleophilic base like LiHMDS with a palladium catalyst has been shown to achieve C4/C2 isomer ratios greater than 30:1.[3] Another strategy is to use anionic nucleophiles, such as anilides formed by deprotonating anilines with a strong base, which can also enhance C4 selectivity.[3]
Q3: I need to synthesize the C2-substituted isomer. How can I reverse the natural selectivity?
Achieving C2 selectivity requires overriding the inherent electronic preference for C4. There are several effective strategies:
-
Substrate Modification: Introducing an electron-donating group (EDG) like -OMe or -NHMe at the C6 position can reverse the selectivity, favoring the C2 position.[1][5][8] Quantum mechanics calculations show that C6-EDGs alter the Lowest Unoccupied Molecular Orbital (LUMO), making the C2 and C4 positions more similar in reactivity.[1][2]
-
Nucleophile Choice: For substrates with an electron-withdrawing group (EWG) at the C5 position, tertiary amines show excellent selectivity for the C2 position.[8][9][10]
-
Reaction Conditions: In some cases, specific conditions can promote C2 substitution. For example, systems like TFA/IPA have been reported to facilitate C2 substitution where alkaline conditions might fail.[8]
Q4: My reaction is giving a mixture of C2 and C4 isomers that are very difficult to separate. What should I do?
This is a very common problem.[3][8] The first approach should be a systematic optimization of reaction conditions.
-
Temperature: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lower activation energy, which is typically C4 substitution.
-
Solvent and Base: Screen different solvents and bases. For example, using n-butanol with DIPEA has been reported to be effective for clean C4 substitution in certain cases.[8]
-
Stoichiometry: Carefully control the stoichiometry of your nucleophile. Use of a slight excess is common, but a large excess, especially at high temperatures, can lead to di-substitution or scrambling.[8]
-
Monitoring: Monitor the reaction closely by TLC or LC-MS and stop it once the formation of the desired product is maximized and before side products increase.[8]
In-Depth Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor C4-Selectivity / Mixture of Isomers | 1. Reaction conditions (temperature, solvent, base) are not optimal and favor a mixture. 2. The chosen nucleophile has low intrinsic selectivity. 3. For aminations, neutral amines often give poor selectivity.[4] | 1. Systematically screen conditions. Lowering the temperature is a good first step.[8] 2. For aminations on 6-aryl-2,4-dichloropyrimidines, switch to a Palladium-catalyzed protocol.[3][8] 3. Consider generating an anionic version of your nucleophile in situ with a strong base before addition. |
| Difficulty Achieving C2-Substitution | 1. The substrate is electronically biased for C4 attack (unsubstituted or C5-EWG). 2. The nucleophile and conditions used favor C4 attack. | 1. If possible, redesign the synthesis to include a C6 electron-donating group (EDG) on the pyrimidine ring to electronically favor the C2 position.[1][5] 2. For substrates with a C5-EWG, use a tertiary amine nucleophile, which has been shown to be highly C2-selective.[9][10] 3. Explore alternative conditions, such as acidic media (e.g., TFA/IPA), which may alter the reactivity profile.[8] |
| Low or No Conversion | 1. The nucleophile is not reactive enough. 2. The reaction temperature is too low. 3. The pyrimidine ring is deactivated by electron-donating substituents. 4. Inappropriate solvent or base is hindering the reaction. | 1. Use a stronger nucleophile or add an activating agent. 2. Gradually increase the reaction temperature while monitoring for side product formation.[8] 3. For particularly challenging substitutions, a Pd-catalyzed (Buchwald-Hartwig type) reaction may be necessary, especially for the second substitution.[11] 4. Screen a range of solvents and bases to find optimal conditions.[8] |
| Formation of Unexpected Side Products | 1. Solvolysis: Using an alcohol (e.g., EtOH, n-BuOH) as a solvent in the presence of a base can lead to the formation of alkoxide ions, which then displace a chlorine atom.[11] 2. Hydrolysis: Presence of water can lead to the formation of hydroxypyrimidines.[11] 3. Di-substitution: Reaction run for too long, at too high a temperature, or with a large excess of nucleophile. | 1. Switch to a non-protic, non-nucleophilic solvent such as dioxane, toluene, DMF, or DMSO.[11] 2. Ensure the use of anhydrous solvents and reagents and run the reaction under an inert atmosphere (N₂ or Ar).[11] 3. Use a controlled stoichiometry of the nucleophile (1.0-1.2 eq for mono-substitution) and monitor the reaction closely to stop it upon completion.[8] |
Experimental Protocols
Protocol 1: Highly C4-Selective Palladium-Catalyzed Amination
This protocol is adapted for the C4-selective amination of 6-aryl-2,4-dichloropyrimidines with aliphatic secondary amines, a reaction that often gives poor selectivity under thermal SNAr conditions.[4][8]
Materials:
-
6-Aryl-2,4-dichloropyrimidine (1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., Xantphos, 4-10 mol%)
-
Aliphatic secondary amine (1.1 equiv)
-
Base: LiHMDS (1.0 M in THF, 1.2 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: To a dry, oven-flamed flask under an inert atmosphere (Argon or Nitrogen), add the 6-aryl-2,4-dichloropyrimidine, palladium catalyst, and ligand.
-
Solvent Addition: Add the anhydrous solvent and stir for 5-10 minutes to dissolve the solids.
-
Reagent Premixing: In a separate dry flask under an inert atmosphere, add the aliphatic secondary amine. Cool the flask to 0 °C and slowly add the LiHMDS solution. Allow the mixture to stir at 0 °C for 15 minutes.
-
Nucleophile Addition: Slowly add the pre-mixed amine/base solution to the flask containing the dichloropyrimidine and catalyst at room temperature. The order of addition is critical to achieve high regioselectivity.[8]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor its progress by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Work-up and Purification:
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Caption: Troubleshooting workflow for regioselectivity.
References
- BenchChem. (2025). Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center. BenchChem.
- Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
- Carballo, R. M., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
- Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
- BenchChem. (2025). Overcoming poor regioselectivity in the amination of dichloropyrimidines. BenchChem.
- BenchChem. (2025). Technical Support Center: Regioselective Reactions of 2,4-Dichloropyrimidines. BenchChem.
- Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.
- Marcoux, J.-F., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- Pudlo, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry.
- BenchChem. (2025). Application Notes and Protocol: Nucleophilic Aromatic Substitution (SNAr) on 2-Ethoxy-4,6-difluoropyrimidine. BenchChem.
- BenchChem. (2025). Optimization of reaction conditions for amination of 4-Amino-2,6-dichloropyrimidine. BenchChem.
- Pudlo, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
- Clayden, J., Greeves, N., & Warren, S. (n.d.). Pyrimidines. In Organic Chemistry. Oxford University Press.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Preventing hydrolysis of the carbonitrile group during pyrimidine reactions
Introduction: The Challenge of the Resilient yet Fragile Carbonitrile Group
The carbonitrile (nitrile, -C≡N) group is a cornerstone functional group in medicinal chemistry, prized for its ability to act as a bioisostere for carbonyl groups, engage in hydrogen bonding, and serve as a synthetic handle for further molecular elaboration. In the realm of pyrimidine synthesis—a scaffold central to numerous pharmaceuticals—the nitrile group is a frequent and valuable substituent. However, its utility is often challenged by its susceptibility to hydrolysis under common reaction conditions, leading to the formation of undesired primary amides or carboxylic acids. This guide provides a deep dive into the mechanisms of nitrile hydrolysis and offers field-proven troubleshooting strategies and preventative protocols to maintain the integrity of this critical functional group during pyrimidine synthesis.
Part 1: Fundamental Principles - Understanding Nitrile Hydrolysis
To effectively prevent hydrolysis, one must first understand the chemical pathways through which it occurs. Nitrile hydrolysis is a two-stage process: the nitrile is first converted to a primary amide, which can then be further hydrolyzed to a carboxylic acid.[1][2][3] This process is catalyzed by either acid or base, with distinct mechanisms for each.
1.1 Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[2][4][5][6] The reaction proceeds through a protonated amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium ion.[2][5]
Mechanism Pathway: Acid-Catalyzed Hydrolysis
Caption: Acid-catalyzed hydrolysis pathway.
1.2 Base-Catalyzed Hydrolysis
In basic media, the strongly nucleophilic hydroxide ion (OH⁻) directly attacks the electrophilic nitrile carbon.[4][7] This process forms an imidic acid intermediate via protonation by water, which then tautomerizes to the primary amide.[4][7] Under harsher basic conditions (e.g., elevated temperatures), the amide is further hydrolyzed to a carboxylate salt.[1][5]
Mechanism Pathway: Base-Catalyzed Hydrolysis
Caption: Base-catalyzed hydrolysis pathway.
Part 2: Troubleshooting Guide
This section addresses common problems encountered during pyrimidine synthesis where nitrile hydrolysis is a suspected side reaction.
Q1: My final product is the carboxylic acid instead of the nitrile. What happened and how can I fix it?
A1: This indicates complete hydrolysis of the nitrile group. The most likely cause is the presence of water under harsh acidic or basic conditions, often exacerbated by elevated temperatures and prolonged reaction times.[8]
Troubleshooting Workflow
Caption: Decision tree for troubleshooting nitrile hydrolysis.
Mitigation Strategies:
-
Strict Anhydrous Conditions: Water is a key reactant. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (Nitrogen or Argon).[9]
-
Temperature Control: Nitrile hydrolysis is often favored at elevated temperatures.[8] If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Reagent Choice:
-
Acids: Instead of strong mineral acids (HCl, H₂SO₄), consider using Lewis acids or bubbling dry HCl gas through an anhydrous solvent to create acidic conditions without introducing water.[9]
-
Bases: Avoid strong hydroxide bases (NaOH, KOH). Opt for non-nucleophilic organic bases (e.g., DBU, DIPEA) or milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃).
-
Q2: I'm isolating the primary amide as a major byproduct. How do I prevent this partial hydrolysis?
A2: Formation of the amide signifies that the first stage of hydrolysis is occurring, but the conditions are not harsh enough for the second stage (hydrolysis to the carboxylic acid). This is common in reactions run under "milder" basic conditions or with trace amounts of water.[5]
Mitigation Strategies:
-
Intensify Anhydrous Protocol: Even trace amounts of water can lead to amide formation. Re-evaluate your anhydrous setup (see Protocol 3.1).
-
Alternative Catalysis: Many modern pyrimidine syntheses utilize transition-metal catalysts that operate under neutral or very mild conditions, completely avoiding the acidic or basic environments that promote hydrolysis.[10][11] Ruthenium, copper, and zirconium-based catalysts have shown excellent functional group tolerance.[10][11][12]
-
Anhydrous Base Systems: A study in The Journal of Organic Chemistry demonstrated the use of potassium tert-butoxide in anhydrous conditions for the hydration of nitriles to amides.[13] While this protocol is for hydration, it underscores that strong, nominally anhydrous bases can still act as an oxygen source. Therefore, choosing a non-nucleophilic base is critical.
Q3: My pyrimidine synthesis (e.g., Biginelli, Pinner reaction) requires strong acid/base catalysis. How can I protect the nitrile?
A3: This is a classic challenge. The goal is to find a balance where the primary reaction is catalyzed effectively without triggering significant nitrile hydrolysis.
Comparative Analysis of Conditions
| Parameter | Risk Factor for Hydrolysis | Recommended Mitigation |
| Catalyst | Strong Brønsted acids (H₂SO₄, aq. HCl), Strong bases (NaOH, KOH) | Lewis acids (e.g., Bi(OTf)₃, ZnBr₂), Dry HCl gas, Non-nucleophilic bases (DBU, K₂CO₃)[12] |
| Solvent | Protic solvents (water, methanol, ethanol) | Anhydrous aprotic solvents (THF, Dioxane, Toluene, Acetonitrile)[9] |
| Temperature | High temperatures (reflux) | Room temperature or the lowest effective temperature |
| Reaction Time | Prolonged heating | Monitor reaction closely by TLC/LC-MS and work up as soon as the starting material is consumed |
Part 3: Preventative Strategies & Protocols
3.1 Protocol: Performing a Reaction Under Strict Anhydrous Conditions
This protocol is the first line of defense against nitrile hydrolysis.
Materials:
-
Round-bottom flask and condenser (or other required glassware)
-
Septa, needles, and balloon filled with an inert gas (Argon or Nitrogen)
-
Anhydrous solvent (e.g., distilled from a suitable drying agent or from a commercial solvent purification system)
-
Anhydrous reagents
Procedure:
-
Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours. Assemble the glassware hot and allow it to cool under a stream of inert gas.
-
Inert Atmosphere: Once cool, maintain a positive pressure of inert gas using a balloon or a gas line connected to a bubbler.
-
Reagent Addition: Add solid reagents under a strong flow of inert gas. Add liquid reagents via a dry syringe through a rubber septum.
-
Reaction Execution: Maintain the inert atmosphere throughout the entire reaction period.
-
Work-up: Quench the reaction with a non-aqueous solution if possible, or add the reaction mixture to the aqueous quench solution to minimize exposure time.
3.2 Protocol: Movassaghi Pyrimidine Synthesis (A Milder Alternative)
For sensitive substrates, classical condensation reactions can be problematic. The Movassaghi protocol provides a powerful, single-step method for pyrimidine synthesis by condensing N-vinyl or N-aryl amides with nitriles under non-hydrolytic conditions.[14][15]
Materials:
-
N-vinyl amide (1.0 eq)
-
Nitrile (2.0-5.0 eq)
-
2-Chloropyridine (2.0 eq)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Under an Argon atmosphere, dissolve the N-vinyl amide and nitrile in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add 2-chloropyridine, followed by the slow, dropwise addition of trifluoromethanesulfonic anhydride.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over anhydrous Na₂SO₄, and purify by standard methods.
Causality: This method avoids strong acids and bases entirely. The reaction proceeds via amide activation with Tf₂O, which is a powerful electrophile but does not introduce water, thus preserving the nitrile group.[14]
Part 4: Frequently Asked Questions (FAQs)
-
Q: How can I quickly check if my nitrile is hydrolyzing?
-
A: The simplest way is through Thin-Layer Chromatography (TLC), comparing the reaction mixture to a standard of your starting material. The resulting amide and carboxylic acid are typically much more polar and will have lower Rf values. For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal, as you can easily detect the mass change (+18 for amide, +17 for acid).
-
-
Q: Does the position of the nitrile on the pyrimidine ring affect its stability?
-
Q: Are there any "protecting groups" for nitriles?
-
A: Protecting a nitrile group is not a common strategy because the group itself is relatively robust under many conditions.[18] The more effective approach is to control the reaction conditions (as detailed in this guide) or to use milder, modern synthetic methods that are compatible with the nitrile functional group.[10][19] In some advanced syntheses, a nitrile can be temporarily converted to another group (like a triazole) and then regenerated, but this is a multi-step process and generally avoided.
-
References
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- LibreTexts. (2025). 20.7: Chemistry of Nitriles.
- Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide.
- JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. JoVE Core Organic Chemistry.
- Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. JoVE Core Organic Chemistry.
- Cadierno, V., & Gimeno, J. (2014). Metal-catalyzed nitrile hydration reactions: The specific contribution of ruthenium. Coordination Chemistry Reviews.
- Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides.
- Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps.
- Fiveable. (n.d.). Hydrolysis of Nitriles Definition. Organic Chemistry II Key Term.
- ResearchGate. (2014). Metal-Catalyzed Nitrile Hydration Reactions: The Specific Contribution of Ruthenium.
- BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles.
- Reddy, K. L., et al. (2015). Transition-Metal-Free Hydration of Nitriles Using Potassium tert-Butoxide under Anhydrous Conditions. The Journal of Organic Chemistry.
- McIsaac, J. E., et al. (1972). Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry.
- Gunanathan, C., et al. (2018). Hydration of nitriles using a metal–ligand cooperative ruthenium pincer catalyst. Chemical Science.
- Esteruelas, M. A., et al. (2021). Hydration of Aliphatic Nitriles Catalyzed by an Osmium Polyhydride: Evidence for an Alternative Mechanism. Inorganic Chemistry.
- Leslie, J. M. (2020). Acid-catalyzed nitrile hydrolysis. YouTube.
- MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- ResearchGate. (1990). Activated Nitriles in Heterocyclic Synthesis. Synthesis of Pyrimidine Derivatives.
- Arizona Board of Regents. (1983). Reactivity patterns in the base hydrolysis of coordinated aromatic nitriles. Inorganica Chimica Acta.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.
- LibreTexts. (2022). 16.5: An Explanation of Substituent Effects.
- Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols.
- Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles.
- Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation).
- Movassaghi, M., & Hill, M. D. (2006). Single-step synthesis of pyrimidine derivatives. Journal of the American Chemical Society.
- LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.
- LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. fiveable.me [fiveable.me]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. digibuo.uniovi.es [digibuo.uniovi.es]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Single-step synthesis of pyrimidine derivatives [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Hydration of nitriles using a metal–ligand cooperative ruthenium pincer catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Alternative Chlorinating Agents for Uracil Derivatives
Welcome to the technical support center for the chlorination of uracil and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are exploring alternatives to standard chlorination protocols. Here, we delve into the nuances of using different chlorinating agents, providing field-proven insights, detailed troubleshooting guides, and validated experimental protocols to help you navigate your synthetic challenges.
Frequently Asked Questions (FAQs)
This section addresses common questions researchers have when moving beyond traditional phosphorus oxychloride (POCl₃) methods for chlorinating uracil derivatives.
Q1: Why should I consider an alternative to using neat phosphorus oxychloride (POCl₃)?
While POCl₃ is a powerful and effective reagent for converting the keto groups of uracil into chlorides, it presents significant challenges.[1] Using it in excess as both a reagent and a solvent complicates the workup, especially on a larger scale.[1] The process involves quenching a large volume of highly reactive POCl₃, which reacts violently and exothermically with water, producing toxic gases.[1] Furthermore, the high temperatures (reflux) required can be problematic for sensitive substrates. Modern approaches aim to improve safety, reduce waste, and simplify the purification process.[1]
Q2: What are the primary alternatives to POCl₃ for uracil chlorination?
Several effective alternatives exist, each with its own advantages and ideal use cases:
-
Phosphorus Pentachloride (PCl₅): A powerful, solid chlorinating agent that can often be used under milder conditions than POCl₃.[2][3] It avoids the need for a large excess of a corrosive liquid solvent.[2]
-
Vilsmeier-Haack Reagents (e.g., POCl₃/DMF, Oxalyl Chloride/DMF): These reagents, formed in situ, are highly effective for chlorination and can simultaneously introduce a formyl group at the C5 position if desired.[4][5] The reaction often proceeds at lower temperatures.
-
Thionyl Chloride (SOCl₂): A versatile and common chlorinating agent.[6][7] It can be used in combination with a catalyst like DMF or DMAP.[8] Its byproducts (SO₂ and HCl) are gaseous, which can simplify workup.
-
Oxalyl Chloride ((COCl)₂): A potent reagent often used with a DMF catalyst to generate a Vilsmeier-type reagent.[9][10] It is considered milder and more selective than thionyl chloride but is also more expensive.[9]
Q3: How do I choose the best chlorinating agent for my specific uracil derivative?
The choice depends on several factors: the substituents on the uracil ring, the desired outcome (chlorination only vs. chlorination and formylation), and scale. The following decision tree provides a general guide.
Caption: Decision tree for selecting a chlorinating agent.
Q4: Can Vilsmeier-Haack conditions accidentally formylate my uracil when I only want chlorination?
Yes, this is a critical consideration. The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles, and uracil's C5 position is susceptible to this electrophilic substitution.[4][11] Concurrent chlorination at the C2 and C4 positions is a frequent and often desired outcome.[4] If C5-formylation is not desired, using an alternative agent like PCl₅ in a non-formylating solvent (e.g., 1,2-dichloroethane) is a safer choice.[2]
Troubleshooting Guide
Problem 1: Incomplete reaction with significant starting material remaining.
-
Probable Cause A: Insufficient Chlorinating Agent. The stoichiometry is critical. For reagents like PCl₅, a molar ratio of at least 2.5 equivalents relative to the uracil derivative is often recommended to ensure both hydroxyl groups are converted.[2]
-
Solution: Increase the equivalents of the chlorinating agent. Perform a small-scale trial with 3.0 or more equivalents to drive the reaction to completion. Monitor via TLC or HPLC.[12]
-
-
Probable Cause B: Presence of Moisture. All chlorinating agents discussed are highly sensitive to water.[13] Moisture will consume the reagent and neutralize the reaction.
-
Solution: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Probable Cause C: Inadequate Temperature or Reaction Time. Some reagents require specific activation temperatures to be effective.
-
Solution: If using PCl₅ in a solvent like carbon tetrachloride or 1,2-dichloroethane, the reaction often needs to be heated to reflux.[2] Monitor the reaction progress over time; what appears stalled may just be slow. A clear change from a suspension to a solution can often indicate reaction completion.[2]
-
Problem 2: The reaction mixture is dark, and TLC shows multiple unidentified spots.
-
Probable Cause A: Reaction Temperature is Too High. Excessive heat can cause decomposition of the starting material or the chlorinated product, leading to complex side reactions and tar formation.
-
Probable Cause B: Incompatible Solvent. The solvent can play a crucial role. For instance, using PCl₅ in a reactive solvent like DMF will generate a Vilsmeier-type reagent, which may not be the intended pathway.
Problem 3: Product decomposes during aqueous workup.
-
Probable Cause A: Violent and Uncontrolled Quenching. Dichloropyrimidines can be sensitive to harsh pH changes or high temperatures during workup. Pouring water directly into a hot, concentrated reaction mixture of excess POCl₃ or PCl₅ is extremely hazardous and can degrade the product.[1]
-
Solution: Always cool the reaction mixture to room temperature or below before quenching. The preferred method is to pour the reaction mixture slowly onto crushed ice or into vigorously stirred ice water.[2][15] This dissipates the heat from the exothermic hydrolysis of the excess chlorinating agent.
-
-
Probable Cause B: Product Instability in Basic or Acidic Conditions. The stability of your 2,4-dichloropyrimidine derivative can be pH-dependent.
-
Solution: After quenching, neutralize the mixture carefully. Using a saturated sodium carbonate or bicarbonate solution to bring the pH to 7-9 is a common practice.[8] Perform extractions quickly with a suitable organic solvent like dichloromethane or chloroform, and do not let the product sit in the aqueous phase for extended periods.[8][15]
-
Data & Reagent Comparison
The following table summarizes the properties and key features of common alternative chlorinating agents for uracil derivatives.
| Reagent | Formula | M.W. | Boiling Point (°C) | Key Features & Use Cases | Common Byproducts |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 105.8 | Powerful; often used as solvent; workup can be hazardous.[1] | H₃PO₄, HCl |
| Phosphorus Pentachloride | PCl₅ | 208.24 | 166.8 (sublimes) | Strong solid reagent; avoids large solvent excess; good for robust substrates.[2][16] | POCl₃, HCl |
| Thionyl Chloride | SOCl₂ | 118.97 | 76 | Liquid reagent; gaseous byproducts simplify removal; often requires catalyst (DMF).[8][17] | SO₂, HCl |
| Oxalyl Chloride | (COCl)₂ | 126.92 | 63-64 | Milder and more selective than SOCl₂; used with DMF for Vilsmeier-Haack.[9][18] | CO, CO₂, HCl |
| Vilsmeier Reagent | [Cl₂C=N(CH₃)₂]⁺Cl⁻ | (Varies) | N/A (formed in situ) | Formed from POCl₃/DMF or (COCl)₂/DMF; effective for simultaneous chlorination and C5-formylation.[4][19] | H₃PO₄, HCl, Amine salts |
Experimental Protocols
Protocol 1: Chlorination of 5-Halouracil using Phosphorus Pentachloride (PCl₅)
This protocol is adapted from a procedure for the synthesis of 2,4-dichloro-5-halopyrimidines and is advantageous as it avoids using POCl₃ as a solvent.[2]
Materials:
-
5-Bromouracil (or other 5-halouracil)
-
Phosphorus pentachloride (PCl₅)
-
1,2-Dichloroethane (anhydrous)
-
Dichloromethane (DCM)
-
Ice
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a drying tube), add 5-bromouracil (e.g., 1.0 eq).
-
Reagent Addition: Add anhydrous 1,2-dichloroethane (approx. 8-10 mL per gram of uracil) followed by PCl₅ (2.5-2.8 eq).[2]
-
Reaction: Heat the reaction mixture to reflux. The initial suspension should gradually turn into a clear, pale-yellow solution. Monitor the reaction by TLC until the starting material is completely consumed.[2]
-
Cooling: Once complete, cool the reaction mixture to room temperature.
-
Workup (Quenching): Slowly pour the cooled reaction mixture into a beaker of vigorously stirring ice water.[2] Continue stirring for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x volume of the reaction mixture).[2]
-
Washing & Drying: Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography or distillation if necessary.[2]
Protocol 2: Chlorination using Thionyl Chloride (SOCl₂) and a Catalyst
This method utilizes SOCl₂ with a catalytic amount of N,N-Dimethyl-4-aminopyridine (DMAP) for the synthesis of 2,4-dichloropyrimidine.[8]
Materials:
-
Uracil (2,4-dihydroxypyrimidine)
-
Thionyl Chloride (SOCl₂)
-
N,N-Dimethyl-4-aminopyridine (DMAP) or N,N-Dimethylformamide (DMF)
-
Bis(trichloromethyl) carbonate (BTC) - Note: Some procedures use activators like BTC.[8]
-
Dichloromethane (DCM)
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a dry round-bottom flask, add uracil (1.0 eq), a catalytic amount of DMAP (e.g., 0.05 eq), and SOCl₂ (as solvent or in an inert solvent).[8]
-
Reaction: Heat the mixture in an oil bath, typically between 65-70 °C, under a reflux condenser.[8]
-
Monitoring: Follow the reaction progress by TLC until the starting material has been consumed.
-
Workup: Cool the reaction mixture and carefully evaporate the excess SOCl₂ under reduced pressure (in a well-ventilated fume hood).
-
Quenching & Neutralization: Add the residue to ice water and carefully neutralize the solution to pH 8-9 with saturated sodium carbonate solution.[8]
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Washing & Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.[8]
-
Purification: Evaporate the solvent to yield the 2,4-dichloropyrimidine product.[8]
Visualizing the General Workflow
The following diagram outlines the key stages common to most uracil chlorination experiments.
Caption: General workflow for chlorination of uracil derivatives.
References
- CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof. (n.d.). Google Patents.
- US3561005A - Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride. (n.d.). Google Patents.
- 2,4-Dichloropyrimidine. (2009). Acta Crystallographica Section E, E65, o1438.
- CN108117523B - Preparation method of halogenated uracil compound. (n.d.). Google Patents.
- [Synthesis of New Uracil Derivatives / On the reactability of 4-chloromethyluracil (author's transl)]. (1976). Archiv der Pharmazie (Weinheim), 309(10), 794-801.
- Suhail, M., et al. (2022). Green Synthesis of Uracil Derivatives, DNA Binding Study and Docking-based Evaluation of their Anti-cancer and Anti-viral Potencies. Acta Scientific Pharmaceutical Sciences, 6(1), 116-133.
- Vilsmeier–Haack reaction. (n.d.). In Wikipedia.
- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2020). Scientific Reports, 10(1), 1-10.
- Phosphorus pentachloride. (n.d.). Sciencemadness Wiki.
- Chen, Y., Fang, Z., & Wei, P. (2009). 2,4-Dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1438.
- Oxalyl chloride. (n.d.). In Wikipedia.
- CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine. (n.d.). Google Patents.
- El-Sakka, I. A., & Hassan, N. A. (2005). Synthetic uses of thionyl chloride. Journal of Sulfur Chemistry, 26(1), 33-97.
- Uracil derivatives as non-nucleoside inhibitors of viral infections. (2018). Expert Opinion on Drug Discovery, 13(10), 945-959.
- On the reaction mechanism of a colour test for uracil detection. (2011). Journal of the Mexican Chemical Society, 55(3), 160-164.
- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
- Phosphorus pentachloride. (n.d.). In Wikipedia.
- Mohammadkhani, L., & Heravi, M. M. (2019). Oxalyl Chloride: A Versatile Reagent in Organic Transformations. Polycyclic Aromatic Compounds, 1-27.
- Thionyl Chloride - A Versatile Reagent. (2020). ChemTexts, 6(4), 1-10.
- Oxalyl Chloride. (n.d.). Anshul Specialty Molecules Private Limited.
- Oxalyl Chloride Manufacturer. (n.d.). Anshul Specialty Molecules Private Limited.
- US2816141A - Process for oxalyl chloride production. (n.d.). Google Patents.
- Thionyl chloride. (n.d.). People.
- Barmaki, M., et al. (2012). Synthesis of Uracil Derivatives and Some of Their Reactions. Asian Journal of Chemistry, 24(12), 5277-5279.
- Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents. (2013). Chemistry of Heterocyclic Compounds, 49(10), 1441-1463.
- POCl3-PCl5 mixture: A robust chlorinating agent. (2018). Journal of the Indian Chemical Society, 95(12), 1481-1488.
- Chlorination of 5-fluorouracil: Reaction mechanism and ecotoxicity assessment of chlorinated products. (2018). Chemosphere, 207, 444-452.
- In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. (2015). European Journal of Medicinal Chemistry, 97, 597-631.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN108117523B - Preparation method of halogenated uracil compound - Google Patents [patents.google.com]
- 3. Scimplify Blogs | Phosphorus Pentachloride – Emerging Trends, Opportunities & Applications [scimplify.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Thionyl chloride for synthesis 7719-09-7 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 10. Oxalyl Chloride Manufacturer - Anshul Specialty Molecules Private Limited [anshulchemicals.com]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]
- 13. Phosphorus pentachloride - Sciencemadness Wiki [sciencemadness.org]
- 14. US3561005A - Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride - Google Patents [patents.google.com]
- 15. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phosphorus pentachloride - Wikipedia [en.wikipedia.org]
- 17. 亚硫酰氯 for synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 18. Oxalyl Chloride - Anshul Specialty Molecules Private Limited [anshulchemicals.com]
- 19. Vilsmeier Reagent - Enamine [enamine.net]
Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling Reactions with 2,4-Dichloro-6-methylpyrimidine-5-carbonitrile
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 2,4-dichloro-6-methylpyrimidine-5-carbonitrile. This guide provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting for common cross-coupling reactions. The unique electronic and steric profile of this substrate, featuring two distinct chlorine atoms and a strongly electron-withdrawing nitrile group, presents specific challenges, most notably the control of regioselectivity. This document is structured as a series of frequently asked questions (FAQs) to directly address the practical issues you may encounter.
Section 1: Understanding the Substrate - The Key to Success
Before diving into specific reaction types, it's crucial to understand the inherent reactivity of this compound.
-
Reactivity of the C-Cl Bonds: The two chlorine atoms are not equivalent. The C4 position is generally more electrophilic and susceptible to both nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium-catalyzed cross-coupling. This is the "conventional" site of reactivity.[1][2]
-
The Electron-Withdrawing Group (EWG): The C5-carbonitrile group significantly activates the pyrimidine ring, making both chlorine atoms more reactive than those on an unactivated pyrimidine.
-
The Challenge of Selectivity: While C4 coupling is the default, achieving selective functionalization at the C2 position is a significant challenge that requires specific, non-standard catalytic systems.[1][3] Most traditional catalysts will yield the C4-substituted product.[2][4]
Core Troubleshooting Logic
This diagram outlines a systematic approach to troubleshooting common issues encountered in cross-coupling reactions with this substrate.
Caption: Troubleshooting workflow for cross-coupling reactions.
Section 2: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a workhorse for creating C-C bonds. Success with this compound hinges on choosing a catalytic system that can handle a deactivated C-Cl bond and control regioselectivity.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: I am starting my first Suzuki coupling with this substrate. What is a reliable set of starting conditions for selective C4-arylation?
A1: For predictable C4 selectivity, a robust palladium(0) source and an appropriate ligand are key. Standard catalysts like Pd(PPh₃)₄ are often effective, but systems using bulky, electron-rich phosphine ligands typically give higher yields and cleaner reactions, especially with challenging boronic acids.[5][6]
Table 1: Recommended Starting Conditions for C4-Selective Suzuki Coupling
| Component | Recommendation | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Pd(II) sources are air-stable and reduced in situ. Pd(0) sources can also be used directly. |
| Ligand | SPhos or XPhos (1.1 eq. to Pd) | Bulky biarylphosphine ligands promote fast oxidative addition and reductive elimination, crucial for C-Cl bond activation.[5] |
| Base | K₂CO₃ or K₃PO₄ (2.0 - 3.0 eq.) | An aqueous solution of the base is often required. K₃PO₄ is a stronger base and can be effective for less reactive boronic acids. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | The water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Ensure solvents are properly degassed. |
| Temperature | 80 - 110 °C | Monitor by TLC/LC-MS. Higher temperatures can sometimes lead to catalyst decomposition. |
| Boronic Acid | 1.1 - 1.5 eq. | Using a slight excess can drive the reaction to completion. Be wary of boronic acid homocoupling. |
Q2: My reaction is stalled with significant starting material remaining. How can I improve the conversion?
A2: A stalled reaction points to an issue with catalyst activity or suboptimal conditions.
-
Catalyst & Ligand: The most common culprit is the catalyst system. If you are using a simple ligand like PPh₃, switching to a more electron-rich and bulky Buchwald-type ligand (e.g., SPhos, RuPhos, XPhos) is the most critical change to make.[5] These ligands create a more reactive, coordinatively unsaturated palladium center that is more effective at breaking the C-Cl bond.[5]
-
Base Strength: If using a weaker base like Na₂CO₃, consider switching to K₃PO₄ or Cs₂CO₃. The base plays a critical role in the transmetalation step, and a stronger base can accelerate this often rate-limiting step.
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[7] Ensure your solvent was rigorously degassed (e.g., via three freeze-pump-thaw cycles or sparging with argon for 30+ minutes) and that the reaction is maintained under a positive pressure of an inert gas (N₂ or Ar).
-
Temperature: C-Cl bond activation is more difficult than C-Br or C-I. You may need to increase the temperature, but be cautious of exceeding 120 °C, which can lead to ligand or catalyst decomposition.[7]
Q3: I am observing significant homocoupling of my boronic acid and/or hydrodehalogenation of my pyrimidine. What causes this and how can I stop it?
A3: These are common side reactions in Suzuki couplings.
-
Boronic Acid Homocoupling: This side reaction is often promoted by the presence of oxygen.[7] Improving your degassing procedure is the first step. Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources.[7]
-
Hydrodehalogenation: This occurs when the aryl halide is reduced, replacing the chlorine with a hydrogen. This can be caused by moisture or other proton sources in the reaction.[7] Ensure your solvents and reagents are anhydrous (if using a non-aqueous system) and that the base is not promoting a competitive reduction pathway.
Q4: How can I achieve C2-selective Suzuki coupling?
A4: Inverting the conventional C4-selectivity is challenging and represents a frontier in cross-coupling chemistry. While C4 is electronically favored, C2 selectivity can be achieved through kinetic control by designing a catalyst system where oxidative addition is faster at the C2 position. Recent literature suggests that palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely promote C2-selective C-S coupling of 2,4-dichloropyrimidine, and a similar strategy may apply to C-C coupling.[2][3] This is an area of active research, and success will likely require extensive screening of specialized ligands (e.g., IPr, SImes) and conditions.
Section 3: Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is essential for installing amine functionalities. With the pyrimidine substrate, potential catalyst inhibition by the ring nitrogens and the choice of base are critical considerations.
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
Q1: What is a good general catalyst system for C4-amination of this compound?
A1: Buchwald-Hartwig amination of heteroaryl chlorides requires a potent catalytic system. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, acting as a potential catalyst poison.[5][8] Therefore, using a bulky ligand that shields the metal center is essential.
Table 2: Recommended Starting Conditions for C4-Selective Buchwald-Hartwig Amination
| Component | Recommendation | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or a G3/G4 Precatalyst (2-4 mol%) | Buchwald palladacycle precatalysts (e.g., XPhos Pd G3) are often superior as they provide a reliable source of the active Pd(0)L species.[9] |
| Ligand | XPhos, RuPhos, or BrettPhos (1.1-1.2 eq. to Pd) | These bulky, electron-rich dialkylbiaryl phosphine ligands are the industry standard for challenging aminations.[10] |
| Base | NaOtBu or LHMDS (1.5 - 2.0 eq.) | A strong, non-nucleophilic base is required to deprotonate the amine or the Pd-amine complex.[8][11][12] Weaker bases like carbonates are generally ineffective. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are required. Ensure they are rigorously degassed. |
| Temperature | 90 - 110 °C | The reaction is typically run at elevated temperatures to ensure reasonable rates. |
Q2: My amination reaction is sluggish and gives low yields. What should I troubleshoot first?
A2: Low yields in Buchwald-Hartwig reactions often trace back to the base, catalyst, or air sensitivity.
-
Base Quality and Strength: The base is critical.[13] Sodium tert-butoxide (NaOtBu) is hygroscopic and its quality is paramount. Use a fresh bottle from a reputable supplier, and handle it in a glovebox if possible. If NaOtBu fails, consider a stronger base like Lithium bis(trimethylsilyl)amide (LHMDS).
-
Catalyst Inhibition: As mentioned, the pyrimidine nitrogens can inhibit the catalyst. Using a higher ligand-to-palladium ratio (e.g., 2:1) or switching to a more sterically shielding ligand like BrettPhos can sometimes overcome this issue.
-
Precatalyst vs. In Situ Generation: Generating the active Pd(0) catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃ can be unreliable.[14] Using a well-defined, air-stable precatalyst (like an XPhos-Pd-G3) ensures that the active catalyst is formed efficiently and reproducibly, often leading to dramatically improved results.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: General catalytic cycle for Buchwald-Hartwig amination.
Section 4: Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling is the premier method for installing terminal alkynes. It typically involves a dual catalytic system of palladium and copper.
Frequently Asked Questions (FAQs): Sonogashira Coupling
Q1: What are the standard conditions for a C4-selective Sonogashira coupling with this substrate?
A1: A successful Sonogashira coupling requires the coordination of a palladium catalyst, a copper(I) co-catalyst, and an amine base, which often serves as the solvent.[15][16][17]
Table 3: Recommended Starting Conditions for C4-Selective Sonogashira Coupling
| Component | Recommendation | Rationale & Key Considerations |
| Palladium Source | Pd(PPh₃)₂Cl₂ (2-5 mol%) | This is a common, reliable Pd(II) precatalyst for Sonogashira reactions. |
| Copper Source | CuI (5-10 mol%) | The copper(I) co-catalyst is crucial for activating the alkyne.[18] |
| Ligand | PPh₃ (often implicit in the Pd source) | Triphenylphosphine is generally sufficient for this reaction. |
| Base/Solvent | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | The amine base is essential for deprotonating the alkyne and acting as a solvent.[15] It must be anhydrous and degassed. |
| Temperature | Room Temperature to 60 °C | Sonogashira couplings can often be run under mild conditions.[15] |
Q2: My reaction is producing a lot of alkyne homocoupling (Glaser coupling) byproduct. How do I prevent this?
A2: Glaser homocoupling is the most common side reaction and is promoted by the copper catalyst in the presence of oxygen.
-
Rigorous Exclusion of Air: This is the most important factor. Ensure the reaction is set up under a strictly inert atmosphere and that all reagents and solvents are thoroughly degassed.
-
Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. These reactions typically require a palladium catalyst with a more specialized ligand (e.g., an NHC ligand or a bulky phosphine) and a different base (e.g., Cs₂CO₃ or an organic base like DBU) but can completely eliminate the Glaser pathway.[17]
-
Order of Addition: Adding the alkyne slowly to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
Section 5: Experimental Protocols
General Protocol for C4-Selective Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for each specific boronic acid.
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%), and the base (e.g., K₃PO₄, 3.0 mmol, 3.0 eq.).
-
Addition of Substrates: Add this compound (1.0 mmol, 1.0 eq.) and the arylboronic acid (1.2 mmol, 1.2 eq.).
-
Inert Atmosphere Purge: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS by periodically taking small aliquots.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired C4-arylated product.
References
- Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]
- Steib, A. K., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(14), 5665-5674. [Link]
- Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6401-6415. [Link]
- Neufeldt, S. R., et al. (2023). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 145(34), 18846–18858. [Link]
- Torbensen, K., et al. (2015). The Role of the Base in Buchwald-Hartwig Amination. Chemistry – A European Journal, 21(2), 795-803. [Link]
- Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Torbensen, K., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 12053-12064. [Link]
- Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6401-6415. [Link]
- Watts, A. T., et al. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- Wikipedia. (n.d.).
- Ali, A. O., et al. (2021). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Molecules, 26(15), 4567. [Link]
- Steib, A. K., et al. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal, 21(14), 5665-5674. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- Neufeldt, S. R. (2020). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.
- Neufeldt, S. R. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 31(10), 943-948. [Link]
- Balázs, L. S., et al. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species.
- ResearchGate. (n.d.). The isolated yield of product 3 after Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) in four selected solvents. [Link]
- Fairlamb, I. J. S., et al. (2017). Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. Journal of the American Chemical Society, 139(39), 13736–13747. [Link]
- Neufeldt, S. R., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(1), 221-233. [Link]
- Pérez-Saldivar, M., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. ChemistryOpen, 10(9), 896-905. [Link]
- Chemistry LibreTexts. (2023).
- El-Gendy, B. E., et al. (2019). Reactions of Polychlorinated Pyrimidines with DABCO. Molecules, 24(21), 3948. [Link]
- ResearchGate. (n.d.). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)
- Wallace, J. M., et al. (2009). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic letters, 11(18), 4160–4162. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Chen, J., & Diao, T. (2016). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Current protocols in nucleic acid chemistry, 65, 5.25.1–5.25.21. [Link]
- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2450–2457. [Link]
- Balázs, L. S., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(9), 2329. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- TMP Chem. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
- Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
- The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]
- Kumar, A., et al. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 3(11), 15919–15929. [Link]
- Chinchilla, R., & Nájera, C. (2011). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 76(11), 4531–4539. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Work-up Procedures for Polar Pyrimidine Compounds
Welcome to the technical support guide for navigating the complexities of reaction work-ups involving polar pyrimidine compounds. The unique physicochemical properties of pyrimidines—namely their basicity, high polarity, and propensity for hydrogen bonding—often present significant challenges during extraction and purification.[1] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven solutions to common issues, explaining not just the "how" but the critical "why" behind each technique.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level challenges encountered during the work-up of polar pyrimidine derivatives.
Q1: My highly polar pyrimidine product is lost in the aqueous layer during a standard liquid-liquid extraction. How can I improve its recovery?
A: This is a classic and frequent problem. The high water solubility of many pyrimidine derivatives is due to their ability to form hydrogen bonds and the basicity of the nitrogen atoms.[2] To enhance extraction efficiency into the organic phase, you must disrupt these favorable interactions with water.
-
Increase the Ionic Strength of the Aqueous Phase: Add a saturated solution of sodium chloride (brine) or even solid sodium chloride to the aqueous layer. This technique, known as "salting out," reduces the solubility of the organic compound in the aqueous phase by decreasing the amount of "free" water available to solvate it.[3]
-
Adjust the pH: Since pyrimidines are basic, their protonation state is pH-dependent.[2][4] At a pH below the pKa of the pyrimidine nitrogen, the compound will be protonated and exist as a highly water-soluble salt. To extract it into an organic solvent, you must adjust the pH of the aqueous layer to be at least 1.5-2 pH units above the pKa of the most basic nitrogen.[5][6] This ensures the pyrimidine is in its neutral, more lipophilic form.
-
Use a More Polar, Water-Immiscible Organic Solvent: If dichloromethane (DCM) or ethyl acetate (EtOAc) are failing, consider using solvents with higher polarity like n-butanol.[7] For particularly stubborn cases, a continuous liquid-liquid extraction apparatus can be highly effective.[7]
Q2: After extraction, my crude product is contaminated with inorganic salts. How can I remove them?
A: This often happens when the product has some water solubility, carrying salts over during the extraction, or when the product precipitates along with salts upon solvent removal.
-
Trituration/Precipitation: If your compound is a solid, try dissolving the crude material in a minimal amount of a polar organic solvent where your compound is soluble but the inorganic salt is not (e.g., isopropanol, acetonitrile, or ethanol).[8] The salt can then be removed by filtration.
-
Reversed-Phase Chromatography: For water-soluble compounds, reversed-phase flash chromatography is an excellent method. The polar compound will have some retention on the nonpolar stationary phase (e.g., C18 silica), while the salts will pass through in the void volume with the highly aqueous mobile phase.[9][10][11]
-
Size Exclusion Chromatography/Dialysis: For larger pyrimidine-containing molecules, dialysis using tubing with an appropriate molecular weight cut-off (MWCO) can effectively separate the compound from small inorganic ions.[12]
Q3: My pyrimidine compound streaks badly or decomposes on a standard silica gel column. What are my alternatives?
A: This is a common issue for basic compounds like pyrimidines. The acidic silanol groups (Si-OH) on the surface of standard silica gel can strongly and sometimes irreversibly bind to the basic nitrogen atoms, leading to streaking, low recovery, and even degradation.[13][14][15]
-
Deactivate the Silica Gel: Before running the column, you can neutralize the acidic sites by adding a small amount (0.5-2%) of a volatile base like triethylamine (TEA) or ammonium hydroxide to your eluent system.[15][16]
-
Use an Alternative Stationary Phase:
-
Alumina (Neutral or Basic): Alumina is a good alternative for purifying basic compounds.[16][17][18]
-
Reversed-Phase Silica (C18): This is often the best choice for polar compounds. The separation occurs based on hydrophobicity, avoiding the strong acid-base interactions.[9][19]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase with a high-organic mobile phase, which is excellent for retaining and separating very polar compounds.[1]
-
Q4: I am struggling to crystallize my polar pyrimidine product. What techniques can I try?
A: The high polarity and often flexible structures of pyrimidine derivatives can make crystallization challenging.[1]
-
Solvent Selection is Key: The ideal recrystallization solvent is one in which your compound is highly soluble when hot but poorly soluble when cold.[20] You may need to screen a variety of solvents.
-
Use a Mixed-Solvent System: This is a powerful technique for polar compounds. Dissolve your compound in a minimum amount of a "good" hot solvent (one it dissolves in readily, like ethanol or methanol). Then, slowly add a "poor" or "anti-solvent" (one it is insoluble in, like hexanes, diethyl ether, or water) dropwise until the solution just becomes cloudy (the saturation point).[13][21] Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
-
Induce Crystallization: If crystals don't form spontaneously, try scratching the inside of the flask with a glass rod just below the solvent surface.[20][21] This creates microscopic imperfections that can serve as nucleation sites. Adding a "seed crystal" from a previous batch is also highly effective.
-
Concentrate the Solution: If you have too much solvent, the solution may not be supersaturated upon cooling.[22] Carefully evaporate some of the solvent and attempt to cool again.
Troubleshooting Guides: In-Depth Solutions
Problem 1: Low Recovery from Aqueous Work-up
Causality: The partitioning of a compound between an organic and aqueous layer is governed by its partition coefficient (LogP) and its ionization state (pKa). Polar pyrimidines often have low LogP values and basic pKa's, favoring the aqueous phase, especially under neutral or acidic conditions.
Logical Workflow for Optimizing Extraction:
Caption: Decision workflow for optimizing liquid-liquid extraction.
Step-by-Step Protocol: Salting-Out Extraction with pH Adjustment
-
Quench Reaction: Carefully quench the reaction mixture as required by the specific chemistry.
-
pH Adjustment: Cool the mixture in an ice bath. Slowly add a base (e.g., 1M NaOH, saturated NaHCO₃, or K₂CO₃) while monitoring with a pH meter or pH paper. Adjust the pH to at least 2 units above the pKa of your pyrimidine to ensure it is in the neutral form.[4][23]
-
Salting Out: Add solid NaCl or a saturated brine solution to the aqueous layer until it is fully saturated.[3] This will decrease the solubility of your polar product in the water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract with an appropriate organic solvent (e.g., ethyl acetate, n-butanol). Perform at least 3 to 5 extractions to maximize recovery.
-
Combine & Dry: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Problem 2: Product Degradation During Silica Gel Chromatography
Causality: The surface of silica gel is covered with acidic silanol groups (pKa ≈ 4-5). These sites can protonate basic pyrimidines, leading to strong electrostatic binding. This prolonged interaction on the stationary phase can catalyze decomposition, especially for sensitive functional groups.[15]
Data Summary: Alternative Purification Strategies
| Purification Method | Principle of Separation | Best For... | Key Advantages | Common Issues |
| Normal Phase (Deactivated Silica) | Adsorption (Polarity) | Moderately polar, base-sensitive compounds | Familiar solvent systems (Hex/EtOAc); reduces streaking. | May not be sufficient for very strong bases. |
| Alumina Chromatography | Adsorption (Polarity) | Basic compounds (amines, heterocycles).[17] | Basic or neutral surface prevents degradation of bases. | Can have different selectivity than silica; lower surface area. |
| Reversed-Phase (C18) | Partitioning (Hydrophobicity) | Polar to moderately nonpolar compounds; water-soluble compounds. | Excellent for removing salts; avoids acid/base issues. | Requires aqueous mobile phases; removing water can be difficult. |
| HILIC | Partitioning (Hydrophilicity) | Very polar, hydrophilic compounds.[1] | High retention for compounds that don't stick on C18. | Requires careful solvent and buffer optimization. |
| Ion-Exchange Chromatography | Electrostatic Interaction | Ionizable/charged pyrimidines. | Highly selective based on charge; high capacity. | Requires buffer systems; salt removal may be needed post-purification. |
Visualizing the Alternative: Reversed-Phase Chromatography
Caption: Polar compounds elute first in reversed-phase chromatography.
References
- Benchchem. (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives. Benchchem.
- ResearchGate. (2017). How to separate highly water soluble polar organic molecule from inorganic salt also dissolved in water. ResearchGate.
- King Group. (n.d.). Successful Flash Chromatography. University of Sheffield.
- ResearchGate. (2025). Are there alternatives for silica for column chromatography?. ResearchGate.
- Solubility of Things. (n.d.). Pyrimidine. Solubility of Things.
- Biotage. (2023). What is the Chemistry Behind Reversed-Phase Flash Chromatography?. Biotage.
- Biotage. (2023). Are reversed-phase flash chromatography columns designed for aqueous solvents necessary?. Biotage.
- Benchchem. (2025). Technical Support Center: Purification of Polar Aminopyrimidine Compounds. Benchchem.
- ResearchGate. (2014). How can I isolate a highly polar compound from an aqueous solution?. ResearchGate.
- University of Rochester. (n.d.). Chromatography: The Solid Phase. University of Rochester Chemistry Department.
- O'Connor, M. (n.d.). Recrystallization. UMass Lowell Chemistry.
- University of Calgary. (n.d.). Recrystallisation. University of Calgary Chemistry.
- Majors, R. E. (2010). Salting-out Liquid-Liquid Extraction (SALLE). LCGC International.
- Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube.
- Wired Chemist. (n.d.). Recrystallization. Wired Chemist.
- Reddit. (2017). Alternatives to silica gel or alternative method of purification?. r/chemistry.
- Benchchem. (2025). Technical Support Center: Purification of Pyrimidine-2,4-dione Derivatives. Benchchem.
- Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros.
- Buchi, G. (n.d.). Extraction Protocol for Polar Solvents. University of Rochester Chemistry Department.
- Chen, P. et al. (1998). Solid-phase microextraction with pH adjustment for the determination of aromatic acids and bases in water. PubMed.
- Benchchem. (2025). Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup. Benchchem.
- Biotage. (2023). Why is pH adjustment important for sample prep methods?. Biotage.
- ResearchGate. (2017). Removing NaCl from a highly water soluble organic compound?. ResearchGate.
- Chromatography Forum. (2008). Extraction for acidic and basic compounds. Chromatography Forum.
- De Koster, C. G., et al. (2007). Reconsideration of sample pH adjustment in bioanalytical liquid-liquid extraction of ionisable compounds. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biotage.com [biotage.com]
- 5. Extraction for acidic and basic compounds - Chromatography Forum [chromforum.org]
- 6. Reconsideration of sample pH adjustment in bioanalytical liquid-liquid extraction of ionisable compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. Chromatography [chem.rochester.edu]
- 19. reddit.com [reddit.com]
- 20. people.chem.umass.edu [people.chem.umass.edu]
- 21. youtube.com [youtube.com]
- 22. Recrystallization [wiredchemist.com]
- 23. Solid-phase microextraction with pH adjustment for the determination of aromatic acids and bases in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Unexpected Byproducts in Pyrimidine Synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and expert guidance for identifying and mitigating unexpected byproducts encountered during the synthesis of pyrimidine derivatives. As seasoned chemists know, even the most established reactions can present unforeseen challenges. This center is structured to help you navigate these complexities with confidence, moving from initial observation to final resolution.
Section 1: Frequently Asked Questions (FAQs) - Quick Navigation
This section addresses the most common initial queries and directs you to more detailed explanations within the guide.
Q1: My Biginelli reaction produced a significant amount of a yellow, highly fluorescent byproduct instead of the expected dihydropyrimidinone. What is it and how can I avoid it?
A1: This is a classic sign of Hantzsch-type 1,4-dihydropyridine (DHP) formation. It occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures), competing with the desired Biginelli pathway.[1] To mitigate this, focus on controlling the reaction temperature; lower temperatures significantly favor the Biginelli product. For a detailed mechanistic explanation and troubleshooting workflow, see Section 2.1 .
Q2: My reaction has a low yield with a lot of unreacted starting material. What are the primary causes?
A2: Low conversion can stem from several factors: inactive catalysts, suboptimal reaction conditions (temperature, time), or impure reactants.[1][2] Ensure your catalyst is active, monitor the reaction by TLC to optimize time and temperature, and always use high-purity starting materials. For a systematic approach to diagnosing low-yield reactions, refer to the troubleshooting workflow in Section 3.1 .
Q3: I suspect N-acylurea or uncyclized ureide intermediates are complicating my purification. How can I confirm their presence and prevent their formation?
A3: These byproducts are common when the final cyclization step is inefficient. Confirmation is best achieved through a combination of NMR and Mass Spectrometry, which will show the incorporation of all three components but in a linear, uncyclized form. To prevent their formation, you may need to use a stronger acid catalyst or increase the reaction temperature to promote the final cyclization and dehydration. Detailed characterization data is available in Section 4.1 , and mitigation strategies are discussed in Section 2.3 .
Q4: My Pinner synthesis is failing, resulting in a complex mixture and low yield. What are the most critical parameters to control?
A4: The Pinner synthesis is notoriously sensitive to reaction conditions. The most critical factor is maintaining strictly anhydrous conditions, as the Pinner salt intermediate is highly susceptible to hydrolysis, which leads to ester byproducts.[3] Additionally, ensure the purity of your amidine starting material and control the reaction temperature, as Pinner salts can be thermally unstable. See Section 2.4 for an in-depth guide to troubleshooting the Pinner reaction.
Section 2: In-Depth Troubleshooting Guides by Reaction Type
This section provides detailed mechanistic insights and troubleshooting strategies for common pyrimidine syntheses.
The Biginelli Reaction: The Hantzsch Dihydropyridine Byproduct
The Biginelli reaction, a cornerstone of pyrimidine synthesis, condenses an aldehyde, a β-ketoester, and urea.[4] However, a well-known side reaction is the formation of a Hantzsch 1,4-dihydropyridine (DHP) derivative, which can often become the major product under suboptimal conditions.
Causality of Byproduct Formation:
The competition between the Biginelli and Hantzsch pathways is primarily dictated by the availability of ammonia and the reaction temperature. At elevated temperatures, urea can decompose to generate ammonia. This ammonia can then react with a second equivalent of the β-ketoester to form an enamine intermediate. This enamine competes with urea for reaction with the Knoevenagel adduct (formed from the aldehyde and the first equivalent of the β-ketoester), leading to the Hantzsch product.[1]
Caption: Competing pathways in the Biginelli reaction.
Troubleshooting Protocol:
-
Temperature Control: This is the most critical parameter. Run the reaction at a lower temperature (e.g., room temperature to 60 °C) to minimize urea decomposition.[1]
-
Catalyst Choice: While strong Brønsted acids can be effective, some Lewis acids may offer better selectivity for the Biginelli pathway. Experiment with catalysts like Yb(OTf)₃ or InCl₃.
-
Order of Addition: In some systems, pre-mixing the aldehyde and urea before adding the β-ketoester can favor the formation of the desired N-acyliminium ion intermediate.
-
Stoichiometry: Using a slight excess of urea (e.g., 1.5 equivalents) can help push the equilibrium towards the Biginelli product.[2]
The Biginelli Reaction: Knoevenagel Adduct Byproduct
Another common byproduct is the Knoevenagel adduct, formed from the condensation of the aldehyde and the β-ketoester. This intermediate may fail to react further, reducing the overall yield.
Causality of Byproduct Formation:
The Knoevenagel condensation is often the initial step in the Biginelli reaction. If the subsequent reaction with urea (either via an iminium ion or Michael addition) is slow or inhibited, the Knoevenagel adduct can accumulate as a major byproduct. This can be caused by a catalyst that strongly favors the Knoevenagel condensation over the urea-aldehyde condensation.
Troubleshooting Protocol:
-
Catalyst Selection: Switch from a strong Brønsted acid, which can favor the Knoevenagel pathway, to a milder Lewis acid that can better promote the formation of the N-acyliminium intermediate.
-
Excess Urea: Using an excess of urea can help to trap the aldehyde and drive the reaction towards the desired three-component product.
-
Solvent-Free Conditions: In some cases, running the reaction neat, potentially with microwave irradiation, can accelerate the rate of the multicomponent reaction and reduce the accumulation of the Knoevenagel intermediate.
The Biginelli Reaction: Open-Chain Ureide and N-Acylurea Byproducts
The formation of open-chain intermediates occurs when the final cyclization step of the Biginelli reaction is incomplete. N-Acylureas arise from a competing pathway where the β-ketoester reacts with urea directly.
Causality of Byproduct Formation:
-
Open-Chain Ureide: This intermediate accumulates if the final intramolecular cyclization and dehydration step is slow. This can be due to steric hindrance or insufficient activation of the carbonyl group.
-
N-Acylurea: This byproduct forms from the reaction of the β-ketoester with urea, competing with the desired three-component condensation.[2]
Troubleshooting Protocol:
-
Increase Temperature/Reaction Time: Providing more thermal energy can often overcome the activation barrier for the final cyclization step. Monitor by TLC to avoid decomposition.
-
Use a Stronger Acid Catalyst: A stronger acid can more effectively protonate the carbonyl, making it more electrophilic and facilitating the intramolecular nucleophilic attack by the terminal urea nitrogen.
-
Control Stoichiometry: Careful control of reactant ratios can sometimes suppress the formation of N-acylureas.
The Pinner Pyrimidine Synthesis: Hydrolysis and Self-Condensation
The Pinner synthesis, which condenses a 1,3-dicarbonyl compound with an amidine, is a powerful method for creating substituted pyrimidines. However, it is highly sensitive to reaction conditions.
Causality of Byproduct Formation:
-
Hydrolysis: The key intermediate in the classical Pinner reaction is an imidate salt (Pinner salt), which is extremely sensitive to water. Any moisture present can lead to hydrolysis, forming esters as byproducts instead of the desired pyrimidine.[3]
-
Amidine Instability: Amidines themselves can be hygroscopic and hydrolyze over time, leading to low conversion.[2]
-
Self-Condensation: The 1,3-dicarbonyl compound can undergo self-condensation, especially under basic conditions, leading to a complex mixture of byproducts.[2]
Caption: Troubleshooting workflow for the Pinner synthesis.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: This is paramount. Dry all glassware in an oven, use freshly distilled anhydrous solvents, and run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Amidine Quality: Use high-purity, freshly prepared amidine hydrochloride. Avoid using old batches that may have absorbed moisture.[2]
-
Base Selection: The choice and amount of base are crucial. The base should be strong enough to promote the desired cyclization but not so strong as to cause significant self-condensation of the dicarbonyl compound.
Section 3: Expert Analysis & Characterization
Identifying an unexpected byproduct is the first step toward eliminating it. This section provides guidance on using analytical techniques to characterize common impurities.
Systematic Workflow for Byproduct Identification
When faced with an unexpected result, a systematic approach is key. This workflow guides you from initial observation to structural elucidation.
Caption: Workflow for identifying unknown byproducts.
Spectroscopic Data for Common Byproducts
The following table summarizes typical spectroscopic signatures for common byproducts encountered in the Biginelli reaction. Chemical shifts (δ) are approximate and can vary based on substitution and solvent.
| Byproduct Type | Key ¹H NMR Features (ppm) | Key ¹³C NMR Features (ppm) | Key Mass Spec (ESI+) Feature |
| Hantzsch Dihydropyridine | Broad NH singlet (~5.5-9.0), C4-H singlet (~5.0), two distinct methyl singlets (~2.3), ester signals (e.g., 4.1 q, 1.2 t).[5][6] | C=O (ester) ~168, C2/C6 ~144, C3/C5 ~104, C4 ~39, methyls ~19, ester carbons.[5][6] | [M+H]⁺ corresponding to the condensation of 1x aldehyde, 2x β-ketoester, and 1x ammonia. |
| Knoevenagel Adduct | Olefinic proton singlet (~7.5-8.5), aldehyde aromatic protons, keto-ester protons. Absence of NH signals. | C=O (ketone & ester), C=C carbons (~130-150), aromatic carbons. | [M+H]⁺ corresponding to the condensation of 1x aldehyde and 1x β-ketoester, minus water. |
| Open-Chain Ureide | Will show signals for all three components: aldehyde aryl/alkyl group, β-ketoester backbone, and two distinct NH protons. | Will show signals for ester and ketone carbonyls, as well as a urea carbonyl (~152-158). | [M+H]⁺ corresponding to the sum of all three starting materials. |
| N-Acylurea | Characteristic broad NH signals. Will lack signals from the aldehyde component. | Two distinct C=O signals (acyl and urea). | [M+H]⁺ corresponding to the condensation of 1x β-ketoester and 1x urea, minus water. |
Section 4: Protocols and Methodologies
Protocol: Preparative HPLC for Byproduct Isolation
When simple column chromatography or recrystallization fails to separate a stubborn byproduct, preparative HPLC is a powerful alternative. This is particularly useful for separating isomers or products with very similar polarities.
Objective: To isolate a major byproduct (e.g., a Hantzsch DHP) from a desired dihydropyrimidinone (DHPM) product.
Instrumentation:
-
Preparative HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel® OD-H for enantiomers, or a standard C18 column for diastereomers/structural isomers)[1]
Methodology (Example for Normal Phase Separation):
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a strong solvent (e.g., dichloromethane or THF) and filter through a 0.45 µm syringe filter. Dilute with the mobile phase to an appropriate concentration.
-
Column and Mobile Phase:
-
Column: A polysaccharide-based chiral stationary phase like Chiralcel® OD-H (250 x 10 mm) is excellent for resolving enantiomers of DHPMs.[1] For non-chiral separations, a standard silica or C18 column can be used.
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common starting point for normal-phase separations. A typical gradient might be 90:10 to 70:30 Hexane:IPA over 20 minutes.
-
-
Method Development:
-
Perform an analytical run to determine the retention times of the product and byproduct.
-
Optimize the mobile phase composition to achieve baseline separation (Rs > 1.5).
-
Perform loading studies to determine the maximum amount of crude material that can be injected without losing resolution.
-
-
Preparative Run:
-
Set the flow rate according to the column diameter (e.g., 5-10 mL/min for a 10 mm ID column).
-
Set the UV detector to a wavelength where both compounds absorb (e.g., 254 nm).
-
Inject the sample and collect fractions corresponding to the peaks of interest.
-
-
Analysis and Work-up:
-
Analyze the collected fractions by analytical HPLC or TLC to confirm purity.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
References
- Eid, E. M. (2024). Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. Current Organic Synthesis, 21(2), 127-139. [Link]
- Royal Society of Chemistry. (n.d.).
- Ziarani, G. M., Aleali, F., & Lashgari, N. (2016). Recent applications of barbituric acid in multicomponent reactions. RSC Advances, 6(55), 49421-49448. [Link]
- Royal Society of Chemistry. (2017). A catalytic and green method for one-pot synthesis of new Hantzsch 1,4-dihydropyridines. RSC Advances. [Link]
- Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201–7204. [Link]
- Kolesnikov, A. V., & Nelyubina, Y. V. (2018). Usage of HPLC in analysis of tetrahydropyrimidine Biginelli derivative. Pharmacy & Pharmacology, 6(4), 384-392. [Link]
- Mahajan, H., Jamwal, B., & Paul, S. (2019). Biginelli reaction via bis-ureide intermediate in low melting mixture. Revue Roumaine de Chimie, 64(7), 585-591. [Link]
- Kurteva, V. B., Lubenov, L. A., & Antonova, D. V. (2014). On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. RSC Advances, 4(1), 175-183. [Link]
- Zanin, L. L., et al. (2024). Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Catalyst for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. Journal of the Brazilian Chemical Society, 35(6). [Link]
- Wikipedia. (n.d.). Biginelli reaction. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | C19H23NO4 | CID 14420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DIETHYL 1,4-DIHYDRO-2,4,6-TRIMETHYL-3,5-PYRIDINEDICARBOXYLATE(632-93-9) 1H NMR [m.chemicalbook.com]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. scispace.com [scispace.com]
Technical Support Center: Strategies to Avoid Tar Formation in High-Temperature Pyrimidine Reactions
Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely familiar with the synthetic utility of high-temperature reactions for constructing the pyrimidine core. However, these conditions often lead to a frustrating and yield-destroying problem: tar formation. This guide provides in-depth, field-proven insights into not only what causes this issue but also actionable, evidence-based strategies to mitigate it. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reactions.
Part 1: Frequently Asked Questions - Understanding Tar
This section addresses the fundamental questions surrounding tar formation.
Q1: What exactly is "tar" in the context of pyrimidine synthesis?
Tar is not a single, well-defined byproduct. It is a complex, often intractable, dark-colored mixture of high-molecular-weight oligomers and polymers.[1][2] These arise from a cascade of undesired side reactions, including self-condensation of starting materials, polymerization of reactive intermediates, and thermal decomposition of both the desired product and reactants.[3][4] Its composition is highly variable and depends on the specific substrates, catalysts, and conditions used.
Q2: Why are high-temperature pyrimidine reactions so susceptible to tar formation?
High temperatures, while necessary to overcome the activation energy for pyrimidine ring formation, also provide sufficient energy for numerous side reactions.[5][6] Key contributing factors include:
-
Radical Reactions: At elevated temperatures, radical formation can initiate polymerization cascades.[7]
-
Competing Condensations: In multicomponent reactions like the Biginelli synthesis, starting materials (e.g., aldehydes and β-ketoesters) can undergo self-condensation or competing reactions like Knoevenagel condensation, which serve as pathways to polymeric byproducts.[4]
-
Thermal Instability: The pyrimidine precursors, intermediates, or even the final product may be thermally unstable, degrading under prolonged exposure to heat.
-
Catalyst-Induced Side Reactions: While essential, catalysts (especially strong acids) can promote side reactions like aldehyde polymerization if not carefully selected and optimized.[3]
Q3: What are the primary consequences of excessive tar formation?
The negative impacts of tar are significant and multifaceted:
-
Reduced Yield: Reactants consumed in tar formation are diverted from the desired product pathway, directly lowering the reaction yield.
-
Purification Challenges: The physical properties of tar (stickiness, poor solubility in common chromatography solvents) make product isolation exceedingly difficult, often requiring multiple chromatographic columns or distillations, which further reduces the isolated yield.
-
Reactor Fouling: In larger-scale synthesis, tar can coat the surfaces of the reactor, stirrers, and probes, impeding heat transfer and mixing, and creating significant cleaning challenges.[8]
-
Inconsistent Results: The stochastic nature of polymerization can lead to poor reaction reproducibility.
Part 2: Troubleshooting Guide - From Problem to Solution
This section is designed to address specific issues you may encounter in the lab.
Issue 1: Rapid Onset of Darkening and Tar Formation Early in the Reaction.
You observe the reaction mixture turning dark brown or black almost immediately upon reaching the target temperature.
-
Potential Cause A: Temperature Overshoot / Localized Hot Spots
-
Causality: The external temperature controller may not accurately reflect the internal reaction temperature. Aggressive heating ramps can cause the solution temperature to significantly overshoot the setpoint, accelerating decomposition pathways. Inadequate stirring can also create localized "hot spots" near the vessel walls where reactants degrade.
-
Solution Workflow:
-
Calibrate Temperature Control: Use an internal thermocouple to monitor and control the reaction temperature directly within the solution.
-
Implement Ramped Heating: Program your heating mantle or oil bath to heat gradually (e.g., 1-2 °C per minute) to the setpoint to avoid thermal shock.
-
Ensure Efficient Stirring: Use a suitable stir bar or overhead stirrer to ensure vigorous mixing and uniform heat distribution. For viscous reactions, a mechanical stirrer is superior.
-
-
-
Potential Cause B: Exothermic Runaway
-
Causality: Some pyrimidine syntheses can be highly exothermic. If reagents are mixed all at once at the start (batch mode), the heat generated by the reaction itself can add to the external heating, causing a rapid, uncontrolled temperature spike and subsequent tarring. Aldehyde self-condensation, in particular, can be a contributor.[3]
-
Solution: Implement Semi-Batch Addition
-
Bring the reaction flask containing the solvent and one or two of the less reactive components to the target temperature.
-
Add the most reactive component (often the aldehyde or amidine) slowly over a period of time (e.g., 1-2 hours) using a syringe pump. This keeps the instantaneous concentration of the reactive species low, controlling the exotherm and minimizing self-condensation side reactions.
-
Caption: Troubleshooting workflow for early-onset tar formation. -
Issue 2: High Levels of Tar Observed During Work-up and Purification.
The reaction appears clean during heating, but significant tar is produced upon cooling, concentration, or initial purification steps.
-
Potential Cause A: Sub-optimal Solvent Choice
-
Causality: The ideal solvent must not only be stable at high temperatures but also effectively solubilize reactants, intermediates, and the product.[9] If an intermediate has poor solubility, it may precipitate out and decompose on the hot surfaces of the flask. Furthermore, the solvent's polarity can influence which reaction pathway is favored.[3]
-
Solution: Solvent Screening and Selection
-
Prioritize High Boiling Point, Aprotic Solvents: Solvents like diphenyl ether, Dowtherm A, sulfolane, or N-methyl-2-pyrrolidone (NMP) are often excellent choices for their thermal stability.
-
Consider Polarity: While polar solvents are often preferred for reactions like the Biginelli, sometimes a less polar medium can disfavor certain polar polymerization pathways.[3]
-
Run Small-Scale Solubility Tests: Before a large-scale reaction, test the solubility of your key starting materials in a few candidate solvents at both room temperature and the target reaction temperature.
-
Table 1: Comparison of High-Temperature Solvents for Pyrimidine Synthesis
Solvent Boiling Point (°C) Polarity (Dielectric Constant) Key Advantages Potential Disadvantages Diphenyl Ether 259 3.7 Very high thermal stability, inert. Can be difficult to remove, distinct odor. Sulfolane 285 43.3 Highly polar, excellent solvating power.[9] High viscosity, can be hard to remove. NMP 202 32.2 Good solvent for a wide range of organics.[9] Can be reactive under certain conditions. p-Xylene 138 2.3 Less polar, can be used in sealed vessels.[6] Lower boiling point requires pressurized system for very high temps. | Anisole | 154 | 4.3 | Moderate boiling point, effective tar solvent.[10] | May not be suitable for reactions >180°C. |
-
-
Potential Cause B: Inappropriate Catalyst or Catalyst Loading
-
Causality: The wrong catalyst can do more harm than good. A very strong Brønsted acid might be highly active but unselective, promoting polymerization.[3] Conversely, an inefficient catalyst may require higher temperatures or longer reaction times, both of which increase the likelihood of thermal degradation.[4]
-
Solution: Catalyst Screening
-
Screen Lewis Acids: For many pyrimidine syntheses, Lewis acids (e.g., Yb(OTf)₃, InCl₃, FeCl₃) offer higher selectivity and milder conditions compared to strong Brønsted acids like HCl.[3]
-
Optimize Catalyst Loading: Higher catalyst loading does not always mean a better reaction. Run a small screen (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal loading that maximizes product formation without significantly increasing byproduct generation.
-
Consider Heterogeneous Catalysts: Solid acid catalysts can be easily filtered out of the reaction mixture, simplifying work-up and preventing further reactions during concentration.
-
-
Part 3: Advanced Mitigation Strategies & Methodologies
When conventional optimization is insufficient, modern techniques can provide a powerful alternative to brute-force heating.
Strategy 1: Microwave-Assisted Synthesis
Microwave irradiation offers a fundamentally different heating mechanism. Instead of conductively heating the vessel from the outside, microwaves directly heat the polar molecules within the reaction mixture (dielectric heating).[11][12]
-
Key Advantages:
-
Rapid and Uniform Heating: This dramatically reduces reaction times from hours to minutes, minimizing the time reactants are exposed to high temperatures.[11]
-
Reduced Side Reactions: The shorter reaction times and uniform heating profile often lead to cleaner reactions and higher yields.[13]
-
Access to Higher Temperatures: In sealed microwave vials, solvents can be heated far above their atmospheric boiling points, allowing reactions to proceed under conditions inaccessible in standard glassware.[5]
-
Strategy 2: Continuous Flow Chemistry
In a flow chemistry setup, reagents are pumped through a heated tube or microreactor. This paradigm shift from batch processing offers exceptional control over reaction parameters.[14][15]
-
Key Advantages:
-
Superior Heat Transfer: The high surface-area-to-volume ratio of the reactor tubing allows for extremely efficient and precise heating, eliminating hot spots.[15]
-
Precise Control of Residence Time: The time reactants spend in the heated zone is precisely controlled by the flow rate and reactor volume, preventing over-exposure to heat.
-
Enhanced Safety: Small reaction volumes at any given time and the ability to operate at high pressure and temperature safely make flow chemistry ideal for exploring challenging reaction spaces.[14][16]
-
Part 4: Example Experimental Protocol
Protocol: Lewis Acid-Catalyzed Biginelli Reaction Under Optimized Conditions
This protocol incorporates several best practices to minimize tar formation in a model three-component pyrimidine synthesis.[3][17]
-
Reactor Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a reflux condenser under a nitrogen or argon atmosphere, a thermocouple for internal temperature monitoring, and a septum for reagent addition.
-
Inerting: Purge the vessel with an inert gas (N₂) for 10-15 minutes.
-
Initial Charge: To the flask, add the β-ketoester (1.0 eq), urea (1.5 eq), the chosen Lewis acid catalyst (e.g., Yb(OTf)₃, 5 mol%), and the high-boiling solvent (e.g., sulfolane, to make a 0.5 M solution based on the limiting reagent).
-
Heating: Begin vigorous stirring and heat the mixture to the target temperature (e.g., 120 °C) using a temperature controller connected to the internal thermocouple.
-
Slow Addition: Once the temperature is stable, dissolve the aldehyde (1.0 eq, limiting reagent) in a small amount of the reaction solvent. Using a syringe pump, add the aldehyde solution to the reaction mixture over 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the high-boiling solvent and catalyst. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
By implementing these strategies—from careful control of reaction parameters to the adoption of modern synthetic technologies—you can significantly improve the outcome of your high-temperature pyrimidine syntheses, leading to cleaner reactions, simpler purifications, and higher yields.
References
- Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Benchchem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- Benchchem. overcoming side reactions in pyrimidine synthesis.
- Benchchem. Troubleshooting common issues in pyrimidine synthesis.
- Kappe, C. O., et al. Development of Predictive Tools for Optimizing Organic Reactions. PMC, NIH.
- ResearchGate. (PDF) Two-step tandem synthesis of sugar-containing pyrimidine derivatives catalyzed by Lipozyme® TL IM in continuous-flow microreactors.
- ResearchGate. Microwave Assisted Diversified Synthesis of Pyrimidines: An Overview.
- ResearchGate. Microwave-Assisted Synthesis of Some Pyrimidine Derivatives.
- Seela, F., et al. (1998). Inhibition of DNA polymerase reactions by pyrimidine nucleotide analogues lacking the 2-keto group. PubMed.
- Benchchem. A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers.
- N/A
- Seela, F., et al. Inhibition of DNA polymerase reactions by pyrimidine nucleotide analogues lacking the 2-keto group. Nucleic Acids Research, Oxford Academic.
- ResearchGate. Inhibition of DNA polymerase reactions by pyrimidine nucleotide analogues lacking the 2-keto group.
- N/A
- N/A
- RSC Publishing. Are activation barriers of 50–70 kcal mol −1 accessible for transformations in organic synthesis in solution?.
- N/A
- Jamison, T. F., et al. New Opportunities for Organic Synthesis with Superheated Flow Chemistry. PMC.
- ResearchGate. Alkylation of Some Pyrimidine and Purine Derivatives Using Microwave-assisted Methods | Request PDF.
- N/A
- Benchchem. Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives.
- N/A
- N/A
- N/A
- N/A
- ResearchGate. Mechanism in the formation of tar | Download Scientific Diagram.
- NIH. Understanding flow chemistry for the production of active pharmaceutical ingredients.
- N/A
- N/A
- NIH. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs.
- TNO (Publications). Tar formation in pyrolysis and gasification.
- N/A
- ResearchGate. Characterization of tar formation during high temperature gasification of different chemical compositions in biomass.
- N/A
- ResearchGate. What is the good solvent for tar from biomass pyrolysis or gasification?.
- Wikipedia. Coal tar.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Coal tar - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of Predictive Tools for Optimizing Organic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Are activation barriers of 50–70 kcal mol −1 accessible for transformations in organic synthesis in solution? - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08243E [pubs.rsc.org]
- 7. publications.tno.nl [publications.tno.nl]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Opportunities for Organic Synthesis with Superheated Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization Methods for Purifying Pyrimidine-5-Carbonitrile Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively working with pyrimidine-5-carbonitrile derivatives. These nitrogen-containing heterocycles are pivotal in medicinal chemistry but often present unique purification challenges due to their inherent polarity and hydrogen bonding capabilities.[1] This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific issues you may encounter during recrystallization.
Section 1: The Science of Recrystallization for Pyrimidine-5-Carbonitriles
Recrystallization is a purification technique based on differential solubility.[2] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[2][3] For pyrimidine-5-carbonitrile compounds, their flat, aromatic structure combined with the polar nitrile group and nitrogen atoms in the ring leads to high polarity and potential for strong intermolecular interactions.[1] This makes solvent selection the most critical step in developing a successful recrystallization protocol.
An ideal solvent for these compounds will dissolve the target molecule completely at an elevated temperature but will have very low solubility for it at room temperature or below.[4] Conversely, impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or highly soluble in the cold solvent (so they remain in the "mother liquor" after the desired compound crystallizes).[4][5]
Section 2: Troubleshooting Guide
This section directly addresses common experimental failures and provides a systematic approach to problem-solving.
Troubleshooting Summary Table
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form After Cooling | 1. Solution is not supersaturated (too much solvent used).[1][6] 2. The compound is too soluble in the chosen solvent, even at low temperatures.[6] 3. Spontaneous nucleation is inhibited.[6] | 1. Re-heat the solution to evaporate a portion of the solvent, then cool again.[6][7] 2. Try a different solvent or a mixed-solvent system. Consider adding an anti-solvent.[1] 3. Induce crystallization by scratching the inner surface of the flask with a glass rod or adding a seed crystal.[5][6][7] |
| "Oiling Out" - An Oil Forms Instead of Crystals | 1. The solution is being cooled too rapidly.[6] 2. The boiling point of the solvent is too close to or below the melting point of the compound.[3] 3. High concentration of impurities is depressing the melting point. | 1. Re-heat to dissolve the oil, then allow the solution to cool much more slowly. Insulating the flask can help.[6][7] 2. Re-heat, add a small amount of a "better" solvent to increase solubility, and cool slowly.[3][7] 3. Consider an activated charcoal treatment during the hot filtration step to remove impurities.[1][7] |
| Low Recovery of Crystalline Product | 1. The compound has significant solubility in the cold solvent.[1] 2. Too much solvent was used initially. 3. Crystals were lost during filtration or transfer. | 1. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtering.[1][8] 2. Minimize the amount of hot solvent used for dissolution.[9] 3. Wash the collected crystals with a minimal amount of ice-cold solvent to avoid re-dissolving the product.[5] |
| Colored Impurities in Final Crystals | 1. Colored impurities are co-crystallizing with the product. | 1. Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, then filter it out with the other insoluble materials.[1][3] |
| Crystallization Occurs Too Rapidly | 1. The solution is excessively supersaturated. 2. The chosen solvent has a very steep solubility curve. | 1. This traps impurities.[7] Re-heat the solution and add a small, additional volume of the hot solvent to slightly decrease saturation. Allow it to cool slowly. An ideal crystallization should see crystals begin to form over 5-20 minutes.[7] |
Troubleshooting Workflow Diagram
The following diagram outlines a logical decision-making process for addressing common recrystallization issues.
Caption: A decision tree for troubleshooting common recrystallization problems.
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I select the best starting solvent for my pyrimidine-5-carbonitrile derivative?
A1: Solvent selection is an empirical process guided by the principle of "like dissolves like."[10] Since pyrimidine-5-carbonitriles are polar, begin by testing polar solvents.[11]
-
Screening Process: Test the solubility of a small amount of your crude product (~20-30 mg) in about 0.5 mL of various solvents at room temperature and then at the solvent's boiling point.[1][4]
-
Ideal Profile: The ideal solvent will show poor solubility at room temperature but high solubility when heated.[4][12]
-
Common Solvents: For pyrimidine derivatives, common starting points include ethanol, methanol, isopropanol, ethyl acetate, and acetone.[1][9][13] For particularly stubborn compounds, solvent mixtures are often effective. A documented example for a pyrimidine-5-carbonitrile derivative is a 1:3 mixture of ethyl acetate:n-hexane.[14]
Q2: What is a mixed-solvent recrystallization, and when is it necessary?
A2: This method is used when no single solvent has the ideal solubility profile.[11] You use a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[8]
-
Procedure: Dissolve the crude compound in the minimum amount of the hot "good" solvent. Then, add the "bad" solvent dropwise to the hot solution until it becomes persistently cloudy (turbid). Add a few more drops of the hot "good" solvent to just re-clarify the solution, then allow it to cool slowly.[10]
-
Common Pairs: Effective pairs often include ethanol/water, acetone/water, or ethyl acetate/hexane.[4][15]
Q3: My compound seems to dissolve in everything. How can I crystallize a highly soluble pyrimidine derivative?
A3: This is a common issue with highly polar molecules.[1] If standard cooling and anti-solvent methods fail, vapor diffusion is an excellent alternative, especially for compounds that only dissolve in high-boiling point solvents like DMF or DMSO.[6]
-
Vapor Diffusion Method: Dissolve your compound in a minimal amount of a "good," high-boiling solvent (e.g., DMF) in a small, open vial. Place this vial inside a larger, sealed jar containing a volatile "anti-solvent" (e.g., diethyl ether or hexane). Over time, the anti-solvent vapor will slowly diffuse into the solution in the vial, gradually decreasing the solubility of your compound and promoting the slow growth of high-quality crystals.[6]
Q4: Why do pyrimidine compounds sometimes "oil out," and how can I prevent it?
A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your solid.[3] Instead of crystallizing, the compound comes out of solution as a liquid. This is often caused by cooling the solution too quickly or using a solvent with a boiling point too low relative to the compound's melting point.[3][6] To prevent this, ensure the solution cools as slowly as possible and consider adding slightly more solvent to lower the saturation temperature.[3][7]
Section 4: Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization
-
Dissolution: Place the crude pyrimidine-5-carbonitrile compound into an Erlenmeyer flask. Add a magnetic stir bar and the selected solvent. Heat the mixture on a hot plate with stirring. Add the solvent in small portions until the compound just completely dissolves at the solvent's boiling point. Using the absolute minimum amount of hot solvent is key to maximizing recovery.[1][9]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.[1]
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove them. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass or inverted beaker and allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[7][16]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[1][8]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities from the crystal surfaces.[1][5]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all residual solvent.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the "good" solvent (the one in which the compound is very soluble) dropwise while heating until the solid is completely dissolved.
-
Induce Saturation: While the solution is still hot, add the "bad" or "anti-solvent" (the one in which the compound is insoluble) dropwise until you observe persistent cloudiness (turbidity).
-
Re-clarification: Add a few drops of the hot "good" solvent to the turbid mixture until it becomes clear again.
-
Crystallization and Isolation: Follow steps 4 through 7 from the Single-Solvent Recrystallization protocol above.
References
- Technical Support Center: Purification of Polar Pyrimidine Deriv
- Technical Support Center: Pyrimidine-5-carbonitrile Synthesis. (2025). Benchchem.
- Troubleshooting Recrystalliz
- One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Indian Academy of Sciences.
- Recrystallization. University of California, Los Angeles.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Recrystallization - Single Solvent. University of Calgary.
- Crystallization. University of Wisconsin-Green Bay.
- Recrystallization.
- What should I do if crystallis
- Technical Support Center: Crystallization of Pyrimidine Compounds. (2025). Benchchem.
- Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
- Solvent Choice for Recrystallisation. University of York, Chemistry Teaching Labs.
- 9 Ways to Crystallize Organic Compounds. (2024). wikiHow.
- RECRYSTALLIZ
- Technical Support Center: Overcoming Poor Solubility of Pyrimidine Deriv
- Recrystalliz
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2019). PMC - NIH.
- Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. Der Pharma Chemica.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. Recrystallization [sites.pitt.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Home Page [chem.ualberta.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. ias.ac.in [ias.ac.in]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 2,4-Dichloro-6-methylpyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation and quantitative analysis of heterocyclic compounds are paramount. 2,4-Dichloro-6-methylpyrimidine-5-carbonitrile, a key building block in the synthesis of various biologically active molecules, demands rigorous analytical characterization to ensure purity, consistency, and to understand its behavior in chemical transformations. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the analysis of this compound, supplemented with insights into alternative chromatographic techniques.
Unveiling the Molecular Architecture: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural confirmation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Analysis: A Proton's Perspective
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, providing key information for structural verification. The primary signals expected are:
-
A singlet for the methyl group (CH₃): This signal will appear in the aliphatic region of the spectrum. Its integration value should correspond to three protons.
-
A singlet for the pyrimidine ring proton (C5-H): The chemical shift of this proton will be influenced by the electron-withdrawing effects of the two chlorine atoms and the nitrile group.
The precise chemical shifts are dependent on the solvent used. For instance, in deuterated chloroform (CDCl₃), the methyl protons would likely resonate at a distinct chemical shift that can be compared against reference spectra.
¹³C NMR Analysis: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a direct fingerprint of the carbon framework of the molecule. For this compound, distinct signals are expected for each of the unique carbon atoms:
-
Methyl Carbon (CH₃): Typically observed in the upfield region of the spectrum.
-
Pyrimidine Ring Carbons (C2, C4, C5, C6): The chemical shifts of these carbons will be significantly influenced by the attached functional groups. The carbons bonded to chlorine (C2 and C4) will experience a downfield shift. The carbon of the nitrile group (CN) will also have a characteristic chemical shift in the downfield region. The quaternary carbon at position 6 and the carbon at position 5 will also exhibit distinct resonances.
Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift Range (ppm) |
| CH₃ | 15 - 30 |
| C5 | 110 - 130 |
| CN | 115 - 125 |
| C2, C4 | 150 - 170 |
| C6 | 160 - 180 |
Note: These are estimated ranges and can vary based on the solvent and experimental conditions.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility and accurate interpretation.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Filter the solution through a small plug of glass wool or a syringe filter to remove any particulate matter, which can adversely affect spectral resolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
Instrument Parameters (Example for a 500 MHz Spectrometer):
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 500 MHz | 125 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Sequence | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1.0 s | 2.0 s |
| Acquisition Time | 3-4 s | 1-2 s |
Causality in Experimental Choices:
-
Choice of Solvent: Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals. The choice of a specific solvent like CDCl₃ is based on the solubility of the analyte and its minimal interference with the analyte's resonances.
-
Internal Standard: TMS is chemically inert and has a sharp signal that does not overlap with most organic compounds, making it an excellent reference point.
-
Number of Scans: A higher number of scans for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope (1.1%) and its lower gyromagnetic ratio, which result in a much lower signal-to-noise ratio compared to ¹H NMR.
Determining Molecular Weight and Fragmentation: Mass Spectrometry
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
Ionization Techniques: Getting the Molecule Charged
The choice of ionization technique is critical and depends on the analyte's properties.
-
Electron Ionization (EI): A "hard" ionization technique that bombards the molecule with high-energy electrons. This typically leads to extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation and library matching. For this compound, EI-MS would be suitable due to its expected volatility.
-
Electrospray Ionization (ESI): A "soft" ionization technique that is well-suited for less volatile or thermally labile compounds. It typically produces the protonated molecule [M+H]⁺ with minimal fragmentation, which is useful for confirming the molecular weight.
Expected Fragmentation Pattern
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1, arising from the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Key fragmentation pathways may include:
-
Loss of a chlorine atom (-Cl)
-
Loss of the nitrile group (-CN)
-
Loss of a methyl radical (-CH₃)
-
Cleavage of the pyrimidine ring
Caption: Predicted fragmentation pathway of this compound in EI-MS.
Experimental Protocol: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Ensure the sample is free from non-volatile residues by filtering if necessary.
GC-MS Parameters (Example):
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-400 |
Trustworthiness of the Protocol: This protocol is designed to be self-validating. The use of a well-characterized capillary column (DB-5ms) ensures reproducible retention times. The standard 70 eV ionization energy in EI mode allows for comparison of the obtained mass spectrum with established mass spectral libraries for compound identification.
Comparison with Other Alternatives
While NMR and MS are primary tools for structural elucidation, other techniques are often employed for quantitative analysis, purity determination, and in-process control, offering different advantages in terms of speed, sensitivity, and cost.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying components in a mixture. For this compound, a reversed-phase HPLC method with UV detection would be a suitable alternative for routine analysis.
Advantages over GC-MS:
-
Broader Applicability: Can analyze a wider range of compounds, including those that are not volatile or are thermally labile.
-
No Derivatization Required: Direct analysis is often possible, simplifying sample preparation.
Disadvantages:
-
Lower Resolution for Volatile Compounds: GC generally offers higher separation efficiency for volatile analytes.
-
Less Definitive Identification: UV detection is not as specific as mass spectrometry for structural confirmation.
Table 2: Comparative Performance of Analytical Techniques
| Parameter | NMR Spectroscopy | Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Primary Use | Structural Elucidation | Identification & Quantification | Quantification & Purity |
| Sample State | Solution | Volatile/Semi-volatile | Solution |
| Sensitivity | Moderate | High | Moderate to High |
| Specificity | Very High | High | Moderate |
| Quantitative Capability | Yes (qNMR) | Excellent | Excellent |
| Throughput | Low to Moderate | High | High |
| Cost | High | High | Moderate |
Workflow Comparison: GC-MS vs. HPLC-UV
Caption: Comparative workflows for GC-MS and HPLC-UV analysis.
Conclusion
The comprehensive analysis of this compound relies on a synergistic approach, leveraging the strengths of multiple analytical techniques. NMR spectroscopy is indispensable for unambiguous structural confirmation, providing a detailed map of the molecule's atomic connectivity. Mass spectrometry, particularly GC-MS, offers high sensitivity for identification and quantification, with its fragmentation patterns serving as a structural fingerprint. For routine quality control and high-throughput analysis, HPLC-UV provides a robust and efficient alternative. The choice of the most appropriate technique or combination of techniques will ultimately depend on the specific analytical goal, whether it is de novo structural elucidation, impurity profiling, or routine quantitative analysis in a drug development pipeline.
References
- Nuclear Magnetic Resonance Spectroscopy: Title: Basic One- and Two-Dimensional NMR Spectroscopy Source: Wiley-VCH URL: [Link]
- Mass Spectrometry Principles and Applications: Title: Mass Spectrometry: Principles and Applications, Third Edition Source: Wiley URL: [Link]
- High-Performance Liquid Chromatography: Title: Practical High-Performance Liquid Chromatography Source: Springer URL: [Link]
- Analysis of Halogenated Compounds: Title: Analysis of Halogenated Organic Compounds in the Environment Source: Royal Society of Chemistry URL: [Link]
- Spectral Database for Organic Compounds: Title: SDBS (Spectral Database for Organic Compounds) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan URL: [Link]
A Comparative Guide to the Biological Activity of Pyrimidine-5-Carbonitrile Isomers in Oncology Research
The pyrimidine-5-carbonitrile scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatility and profound impact on drug discovery, particularly in oncology. Its derivatives have been extensively explored as potent inhibitors of various protein kinases, enzymes that play a pivotal role in cancer cell proliferation, survival, and metastasis. This guide provides an in-depth comparison of the biological activities of pyrimidine-5-carbonitrile isomers, drawing upon experimental data to elucidate how subtle changes in molecular architecture can lead to significant variations in therapeutic efficacy and selectivity. We will delve into the structure-activity relationships (SAR) that govern their function, the experimental methodologies used to characterize them, and the molecular pathways they modulate.
The Strategic Importance of Isomeric Variation in Drug Design
In drug development, isomers—molecules with the same chemical formula but different arrangements of atoms—can exhibit remarkably different biological profiles. For pyrimidine-5-carbonitrile derivatives, the positioning of substituents on the pyrimidine ring (positional isomers) or the spatial orientation of atoms (stereoisomers) can drastically alter their interaction with target proteins, thereby influencing their potency, selectivity, and pharmacokinetic properties.[1][2] Understanding these nuances is critical for the rational design of next-generation therapeutics with enhanced efficacy and reduced off-target effects.
Comparative Analysis of Biological Activity: A Focus on Positional Isomerism
The anticancer potential of pyrimidine-5-carbonitrile derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring.[2] Modifications at the C2, C4, and C6 positions have been shown to be critical for modulating their biological activity against various cancer-related targets.
Impact of Substituent Position on Kinase Inhibition
Several studies have highlighted the importance of substituent placement in the development of potent kinase inhibitors. For instance, in a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives designed as PI3K inhibitors, substitutions at the 2, 4, or 6 positions were explored.[3][4] Initial investigations revealed that modifications at these positions on a standard pyrimidine scaffold yielded unsatisfactory inhibitory activities.[3][4] However, incorporating the 5-carbonitrile group significantly enhanced their potency, underscoring the importance of this feature for activity.[3][4]
Further SAR studies on 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives revealed that the nature of the substituent at the 6-position was crucial for PI3Kα inhibitory activity. Compound 17p , featuring an amine-pyrimidine group at this position, demonstrated comparable PI3Kα inhibitory activity (IC50: 31.8 ± 4.1 nM) to the positive control, BKM-120 (IC50: 44.6 ± 3.6 nM).[3][4] This compound also showed significant activity against PI3Kδ (IC50: 15.4 ± 1.9 nM) with good isoform selectivity.[3][4]
In another study focusing on VEGFR-2 inhibitors, a comparison between compounds with meta-disubstituted and para-disubstituted linkers provided a direct assessment of positional isomerism.[5] The study also noted that for compound 11e , a di-nitro substitution at the 2,4-positions of a terminal phenyl ring resulted in the highest cytotoxic activity against HCT-116 and MCF-7 cancer cell lines.[5] Shifting the nitro group from the ortho-position led to a significant decrease in both cytotoxicity and VEGFR-2 inhibitory activity, highlighting the critical role of substituent placement on the appended aromatic ring.[5]
The following table summarizes the in vitro cytotoxic and kinase inhibitory activities of selected pyrimidine-5-carbonitrile derivatives, illustrating the impact of isomeric and positional variations.
| Compound | Target Kinase(s) | Cancer Cell Line(s) | IC50 (Kinase) | IC50 (Cell Line) | Key Structural Features | Reference |
| 10b | EGFR | HepG2, A549, MCF-7 | 8.29 ± 0.04 nM | 3.56 µM (HepG2) | Pyrimidine-5-carbonitrile core | [6] |
| 11b | EGFRwt, EGFRt790m | HCT-116, HepG-2, MCF-7, A549 | 0.09 µM (wt), 4.03 µM (t790m) | 3.04 µM (HepG-2) | 4,5-disubstituted pyrimidine | [7] |
| 11e | VEGFR-2 | HCT-116, MCF-7 | 0.61 ± 0.01 µM | 1.14 µM (HCT-116) | 2,4-dinitro substitution on terminal phenyl | [5] |
| 12b | VEGFR-2 | HCT-116, MCF-7 | 0.53 ± 0.07 µM | - | m-disubstituted linker | [5] |
| 17p | PI3Kα, PI3Kδ | - | 31.8 ± 4.1 nM (α), 15.4 ± 1.9 nM (δ) | - | 6-(amine-pyrimidine) substitution | [3][4] |
| 5d | COX-2 | MCF-7, A549, A498, HepG2 | 0.16 ± 0.01 µM | - | Sulphonamide phenyl moiety at C-2 | [8] |
Elucidating the Mechanism of Action: From Cellular Viability to Apoptosis Induction
The anticancer effects of pyrimidine-5-carbonitrile isomers are often mediated through the inhibition of key signaling pathways, leading to cell cycle arrest and apoptosis.
Cell Cycle Analysis and Apoptosis Induction
Compound 10b , a potent EGFR inhibitor, was found to arrest the cell cycle in HepG2 cells at the G2/M phase and induce a significant increase in apoptotic cells.[6] Similarly, compound 11b , which targets both wild-type and mutant EGFR, also induced G2/M phase arrest and significant apoptotic effects in multiple cancer cell lines.[7] In contrast, the VEGFR-2 inhibitor 11e arrested HCT-116 cell growth at the S and sub-G1 phases, indicating a different mechanism of cell cycle disruption.[5] Furthermore, the dual PI3K/mTOR inhibitors 12b and 12d were shown to promote apoptosis in leukemia SR cells and cause G2/M cell cycle arrest.[9]
These differential effects on the cell cycle highlight how targeting different kinases with structurally related pyrimidine-5-carbonitrile isomers can trigger distinct cellular responses.
The following diagram illustrates a generalized signaling pathway targeted by many pyrimidine-5-carbonitrile kinase inhibitors.
Caption: Targeted Kinase Signaling Pathways.
Experimental Protocols for Biological Evaluation
The characterization of pyrimidine-5-carbonitrile isomers relies on a suite of robust and validated experimental protocols. These assays provide the quantitative data necessary to establish structure-activity relationships and elucidate mechanisms of action.
In Vitro Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1x10^4 to 5x10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine-5-carbonitrile isomers and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using dose-response curve fitting software.
In Vitro Kinase Inhibition Assay
Kinase inhibition assays are essential for determining the potency and selectivity of the compounds against their target kinases. A common format is a luminescence-based assay that measures ATP consumption.
Protocol:
-
Reaction Setup: In a 96- or 384-well plate, add the kinase, the specific substrate, and the pyrimidine-5-carbonitrile isomer at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Detection: Add a reagent that stops the kinase reaction and detects the amount of remaining ATP via a luciferase-luciferin reaction, which generates a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
-
Data Analysis: Plot the luminescent signal against the inhibitor concentration to determine the IC50 value.
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a cell lysate, providing insights into the molecular mechanisms of action of the compounds.
Protocol:
-
Protein Extraction: Treat cells with the test compound for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated AKT, cleaved caspase-3), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
The following diagram illustrates a typical experimental workflow for evaluating the biological activity of pyrimidine-5-carbonitrile isomers.
Caption: Experimental evaluation workflow.
Conclusion
The biological activity of pyrimidine-5-carbonitrile derivatives is intricately linked to their isomeric and structural features. The position of substituents on the pyrimidine core dictates their interaction with target kinases, influencing their potency and selectivity. This comparative guide, supported by experimental data and detailed protocols, underscores the importance of a nuanced understanding of structure-activity relationships in the design of novel anticancer agents. By systematically exploring the isomeric landscape of this privileged scaffold, researchers can continue to develop more effective and safer targeted therapies for a range of malignancies.
References
- Osman, I. A., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 13(33), 22837-22856. [Link]
- Helwa, A. A., et al. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 14(8), 1569-1586. [Link]
- ResearchGate. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]
- Abdel-Aziz, M., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(43), 30209-30231. [Link]
- Frontiers in Chemistry. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. [Link]
- Frontiers. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. [Link]
- Nasser, S., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Pharmaceuticals, 15(11), 1369. [Link]
- Osman, I. A., Ayyad, R. R., & Mahdy, H. A. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 46(22), 10633-10653. [Link]
- Gomathi, S., & Gothai, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 18(1), 10-30. [Link]
- El-Naggar, A. M., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(40), 8116-8133. [Link]
- ResearchGate. (2025).
- El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. [Link]
- El-Sayed, N. N. E., et al. (2021). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety as novel anti-inflammatory EGFR inhibitors with cardiac safety profile. Bioorganic Chemistry, 111, 104890. [Link]
- El-Sayed, W. A., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296. [Link]
- Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-13. [Link]
- ResearchGate. (n.d.).
- Reda, N., et al. (2024). Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. Bioorganic Chemistry, 146, 107185. [Link]
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 4. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Substituted Pyrimidine Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive exploration of the structure-activity relationship (SAR) of substituted pyrimidine inhibitors. In medicinal chemistry, the pyrimidine scaffold is revered as a "privileged" structure. Its presence as a core component of nucleobases like cytosine, thymine, and uracil provides a fundamental blueprint for molecular recognition in biological systems.[1][2][3] This inherent biocompatibility, combined with its synthetic tractability, has made the pyrimidine ring a cornerstone in the design of targeted therapeutics, particularly protein kinase inhibitors.[1][4] Many pyrimidine derivatives function as ATP-competitive inhibitors by mimicking the adenine ring of ATP, forming crucial hydrogen bonds with the "hinge" region of the kinase active site.[5][6][7]
This guide moves beyond a simple catalog of compounds. As scientists, our goal is not just to find what works, but to understand why it works. Here, we will dissect the nuanced relationships between chemical structure and biological activity, explore the self-validating experimental workflows used to elucidate these relationships, and provide the foundational knowledge to empower your own inhibitor design and evaluation programs.
Comparative SAR: Decoding Substituent Effects on Kinase Inhibition
The true power of the pyrimidine scaffold lies in its capacity for chemical diversification. The specific placement of substituents around the ring can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties. Let's examine the SAR for several key kinase families where pyrimidine inhibitors have made a significant impact.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase whose dysregulation is a major driver in several cancers, including non-small cell lung cancer (NSCLC).[8][9] Pyrimidine-based inhibitors are central to EGFR-targeted therapy.[9][10]
The general scaffold often involves a 2,4-diaminopyrimidine core. The SAR exploration reveals several key principles:
-
C4 Position: Typically substituted with an aniline or anilino-like moiety. This group is critical for binding, often extending into a hydrophobic pocket. Modifications here, such as adding hydrophobic groups, can significantly enhance binding affinity.[8]
-
C2 Position: The 2-amino group is a key hydrogen bond donor to the kinase hinge region.[8]
-
C5 Position: This position is often used to modulate solubility and selectivity. Introduction of small polar groups can improve physicochemical properties without compromising potency.
-
Fused Systems: Fusing the pyrimidine with other heterocyclic rings (e.g., pyrrolo[2,3-d]pyrimidine, pyrazolo[3,4-d]pyrimidine) can create more rigid structures with enhanced potency and altered selectivity profiles, sometimes leading to dual inhibitors of EGFR and other kinases like ErbB2.[5][11]
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are serine/threonine kinases that regulate the cell cycle, making them prime targets in oncology.[12][13] Several approved CDK4/6 inhibitors for breast cancer are based on a 2-aminopyrimidine scaffold.[12]
Key SAR insights for CDK inhibitors include:
-
C2 Position: A substituted aniline at this position is common. The nature of the substituent on the aniline ring is crucial for achieving selectivity between different CDKs.
-
C4 Position: Often bears a heterocyclic group, such as a piperazine or piperidine, which interacts with the solvent-exposed region and can be modified to optimize pharmacokinetic properties.
-
C5 Position: Introduction of a substituent at C5 can enhance potency by creating additional interactions within the ATP binding site.
-
Fused Scaffolds: Pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine are prominent fused scaffolds that act as ATP isosteres and have yielded potent CDK inhibitors.[6][14][15][16]
Janus Kinase (JAK) Inhibitors
The JAK family of tyrosine kinases is integral to cytokine signaling pathways that mediate immune responses.[7][17] JAK inhibitors are used to treat autoimmune diseases like rheumatoid arthritis and certain cancers.[17][18] Many JAK inhibitors are built upon a 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of adenine.[7][18]
For this class, the SAR is well-defined:
-
Pyrrole Nitrogen (N7): This position is often substituted with a side chain containing a nitrile or other polar group, which is critical for potency and selectivity. This chain extends towards the ribose-binding pocket.
-
C4 Position: The C4-amino group forms essential hydrogen bonds with the kinase hinge region.
-
Selectivity: Achieving selectivity, particularly between JAK1, JAK2, JAK3, and TYK2, is a major challenge. Subtle modifications to the side chains at the C4 and N7 positions are the primary strategy for tuning the selectivity profile of these inhibitors.[17]
Comparative Inhibitory Activity Data
The following table summarizes representative IC₅₀ data for various substituted pyrimidine scaffolds against their respective kinase targets, illustrating the impact of structural modifications.
| Scaffold/Compound Class | Target Kinase | Key Substituents | Representative IC₅₀ (nM) | Reference(s) |
| Pyrimidine-5-carbonitrile Derivative | EGFR | 4-Anilino, 2-substituted amino | 8.29 | [19] |
| 4,6-Disubstituted [2,3-d]pyrimidine | EGFR | Varied aryl groups at C4 and C6 | 1,240 (MCF-7 cell line) | [11] |
| 2-Aminopyrrolo[2,3-d]pyrimidine | CDK9 | 4-Sulfamoylphenylamino at C2 | <10 (Biochemical) | [13] |
| Pyrazolo[3,4-d]pyrimidine | CDK2 | Varied N1 and C4 substitutions | 61 | [15] |
| Thieno[3,2-d]pyrimidine | JAK3 | Acrylamide pharmacophore | 1.8 | [20] |
| 2,4-Diaminopyrimidine | JAK1 | 3-Sulfonamide-phenyl at C2, bicyclic moiety at C4 | <10 (Cell-based) | [17] |
Visualizing the Inhibition: The EGFR Signaling Pathway
To understand the context of inhibition, it's crucial to visualize the signaling pathways involved. The diagram below illustrates a simplified EGFR signaling cascade and highlights the point of intervention for pyrimidine-based inhibitors. These inhibitors typically block the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream pro-survival pathways like RAS/MAPK and PI3K/AKT.
Caption: Simplified EGFR signaling pathway blocked by a pyrimidine inhibitor.
The Experimental Backbone: A Self-Validating Workflow for SAR Studies
Establishing a robust SAR requires a logical, multi-tiered experimental approach. Each stage serves to validate the findings of the previous one, building a comprehensive picture of a compound's behavior from the molecular to the cellular level. The causality is critical: we start with the simplest system to confirm direct target interaction before moving to more complex models that assess real-world potential.
Caption: A logical workflow for the experimental evaluation of inhibitors.
Protocol 1: Biochemical Kinase Inhibition Assay
Causality & Purpose: This is the foundational experiment to determine if your compound directly inhibits the enzymatic activity of the target kinase. It isolates the enzyme and inhibitor from the complexities of a cell, providing a clean measure of on-target potency (IC₅₀).[21][22] A positive result here validates that your compound interacts with the intended molecular target.
Methodology (Example: ADP-Glo™ Kinase Assay):
-
Reagent Preparation:
-
Prepare a buffer solution appropriate for the kinase (e.g., HEPES, MgCl₂, Brij-35, DTT).
-
Serially dilute the pyrimidine inhibitor in DMSO, then further dilute in the kinase buffer to create a range of concentrations (e.g., 10 µM to 0.1 nM). Include a DMSO-only vehicle control.[23]
-
Prepare a solution containing the kinase and its specific substrate peptide.
-
Prepare an ATP solution at a concentration near the Kₘ for the specific kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the kinase/substrate solution to each well.
-
Add 0.5 µL of the serially diluted inhibitor or vehicle control to the appropriate wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Read the luminescence signal on a plate reader. The signal is directly proportional to the amount of ADP formed and thus, kinase activity.
-
-
Data Analysis:
-
Normalize the data using a "no kinase" control (0% activity) and the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Proliferation Assay
Causality & Purpose: A potent inhibitor in a biochemical assay may fail in a cellular context due to poor membrane permeability, rapid efflux, or off-target toxicity.[23][24][25] This assay is a critical secondary screen to measure a compound's ability to inhibit cell growth or proliferation, providing a more physiologically relevant measure of potency (GI₅₀ or EC₅₀).[21][26]
Methodology (Example: CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Plating:
-
Culture a relevant cancer cell line (e.g., A549 for an EGFR inhibitor) under standard conditions (37°C, 5% CO₂).
-
Trypsinize and count the cells. Seed the cells into a 96-well, clear-bottom plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of media.
-
Allow cells to adhere and resume growth by incubating overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine inhibitor in culture media.
-
Remove the old media from the cells and add 100 µL of media containing the various inhibitor concentrations (or vehicle control).
-
Incubate the plate for 72 hours (or another empirically determined time point).
-
-
Viability Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® Reagent to each well. This reagent lyses the cells and provides the substrate for a luciferase reaction that is dependent on the amount of ATP present (an indicator of metabolically active, viable cells).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of inhibitor concentration and fit the curve to determine the concentration that inhibits 50% of cell growth (GI₅₀).
-
Conclusion and Future Perspectives
The pyrimidine ring is a remarkably versatile and enduring scaffold in drug discovery. A systematic approach to SAR, grounded in a robust and logical experimental workflow, is the key to unlocking its full potential. By understanding how specific substitutions influence interactions with target kinases like EGFR, CDKs, and JAKs, we can rationally design inhibitors with improved potency and selectivity.
The journey doesn't end here. The future of pyrimidine inhibitor design is moving towards more sophisticated strategies, including the development of dual-target inhibitors to overcome resistance mechanisms and covalent inhibitors that offer prolonged target engagement.[20][27] Furthermore, the integration of computational tools, such as molecular docking and machine learning, is becoming indispensable for predicting compound activity and pharmacokinetic profiles, thereby accelerating the design-make-test-analyze cycle.[19][28][29][30] By combining these advanced strategies with the fundamental principles of SAR outlined in this guide, the scientific community can continue to develop novel pyrimidine-based therapeutics to address unmet medical needs.
References
- Jadhav, S. B., et al. (2021). Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV. PubMed.
- Various Authors. (n.d.). CDK4/6 inhibitors based on thiazolyl-pyrimidine scaffold.
- Various Authors. (n.d.). Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. National Journal of Pharmaceutical Sciences.
- Pevarello, P., et al. (n.d.). Anti-angiogenic Effects of Novel Cyclin-Dependent Kinase Inhibitors With a pyrazolo[4,3-d]pyrimidine Scaffold. PubMed.
- Chi, F., et al. (2020). JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. Bioorganic Chemistry.
- Various Authors. (n.d.).
- Various Authors. (n.d.). Clinically approved pyrimidine scaffolds as EGFR inhibitors.
- Various Authors. (n.d.). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][12][14][31]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Taylor & Francis Online.
- Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology.
- Various Authors. (2024).
- Various Authors. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship.
- Various Authors. (2022).
- Various Authors. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
- BenchChem. (n.d.). Technical Support Center: Best Practices for Kinase Inhibitor Experiments. BenchChem.
- Various Authors. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR.
- Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie.
- Various Authors. (n.d.).
- Various Authors. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing.
- Various Authors. (n.d.). Bioassays for anticancer activities. PubMed.
- Various Authors. (2013). Design, synthesis and biological evaluation of aryl pyrimidine derivatives as potential leishmanicidal agents. PubMed.
- Various Authors. (n.d.).
- Various Authors. (n.d.). Development of CDK inhibitors from existing pyrazolopyrimidine and purine CDK inhibitors.
- Noble Life Sciences. (n.d.).
- Various Authors. (n.d.). Molecular docking studies, synthesis and biological evaluation of substituted pyrimidine‐2,4‐diamines as inhibitors of Plasm. MalariaWorld.
- Various Authors. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)
- Various Authors. (n.d.). SAR of pyrimidine derivatives asALK inhibitor, chemical structure of...
- Various Authors. (n.d.).
- Various Authors. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers.
- Various Authors. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
- Norman, P. (n.d.). Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases. Journal of Medicinal Chemistry.
- Frick, A., et al. (2015). Immune cell-based screening assay for response to anticancer agents: applications in pharmacogenomics. Pharmacogenomics and Personalized Medicine.
- Various Authors. (n.d.). (A) Effect of the bioisosteric replacement of pyrimidine (left) by...
- Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry.
- Various Authors. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
- Various Authors. (n.d.). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen.
- Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Cambridge MedChem Consulting.
- Various Authors. (n.d.). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure.
- Various Authors. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
- Various Authors. (2021).
- Various Authors. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed.
- Various Authors. (n.d.).
- Various Authors. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. PMC - PubMed Central.
- Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Cambridge MedChem Consulting.
- Various Authors. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
- Various Authors. (2025). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024).
- Various Authors. (n.d.).
- Various Authors. (n.d.). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Utrecht University - UU Research Portal.
- Jang, G. R., et al. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medical Research Reviews.
- Various Authors. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pharmajournal.net [pharmajournal.net]
- 9. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-angiogenic effects of novel cyclin-dependent kinase inhibitors with a pyrazolo[4,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. reactionbiology.com [reactionbiology.com]
- 26. noblelifesci.com [noblelifesci.com]
- 27. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. media.malariaworld.org [media.malariaworld.org]
- 29. scienceopen.com [scienceopen.com]
- 30. researchgate.net [researchgate.net]
A Comparative Analysis of 2,4-Dichloro-6-methylpyrimidine-5-carbonitrile Derivatives and Established EGFR Inhibitors in Oncology Research
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. The development of EGFR inhibitors has revolutionized the treatment of several cancers, most notably non-small cell lung cancer (NSCLC). This guide provides a comprehensive comparison of an emerging class of compounds, 2,4-dichloro-6-methylpyrimidine-5-carbonitrile derivatives, with established EGFR inhibitors. We will delve into their mechanisms of action, comparative efficacy based on preclinical data, and the experimental methodologies used for their evaluation.
The Central Role of EGFR in Cancer and the Evolution of its Inhibitors
The EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation.[1] In many cancers, aberrant EGFR signaling, driven by overexpression or activating mutations, leads to uncontrolled cell growth and tumor progression.[2][3]
The therapeutic strategy against EGFR-driven cancers has evolved through successive generations of inhibitors, each developed to address the limitations of its predecessors, particularly acquired resistance.
A New Contender: this compound Derivatives
Recent research has highlighted the potential of this compound derivatives as potent and selective EGFR inhibitors. These small molecules are designed to target the ATP-binding site of the EGFR kinase domain, thereby blocking its activity.
A notable example from this class, the compound designated as L-18 , has demonstrated significant preclinical activity. In a study focused on overcoming resistance to earlier-generation EGFR inhibitors, L-18 exhibited potent antiproliferative activity against the H1975 NSCLC cell line, which harbors the L858R sensitizing mutation and the T790M resistance mutation. The half-maximal inhibitory concentration (IC50) of L-18 against H1975 cells was determined to be 0.65 ± 0.06 μM . Furthermore, L-18 showed an 81.9% inhibition of EGFRT790M/L858R kinase activity, highlighting its potential to counteract this common resistance mechanism.
Comparative Efficacy: A Data-Driven Look at EGFR Inhibitors
To contextualize the performance of this compound derivatives, it is essential to compare their efficacy with that of established EGFR inhibitors. The following tables summarize the IC50 values of various inhibitors against a panel of cancer cell lines with different EGFR and KRAS mutation statuses.
| Inhibitor | Generation/Type | Target Cell Line | EGFR Mutation Status | IC50 (nM) | Reference(s) |
| L-18 (pyrimidine derivative) | Investigational | H1975 | L858R/T790M | 650 | |
| Gefitinib | 1st Generation TKI | HCC827 | exon 19 deletion | 13.06 | [4] |
| PC9 | exon 19 deletion | 77.26 | [4] | ||
| H1975 | L858R/T790M | > 4000 | [4] | ||
| Erlotinib | 1st Generation TKI | HCC827 | exon 19 deletion | ~14.3 | [5] |
| H1975 | L858R/T790M | > 1000 | [6] | ||
| Afatinib | 2nd Generation TKI | PC9-ER | exon 19 deletion/T790M | 165 | [6] |
| H1975 | L858R/T790M | 57 | [6] | ||
| Osimertinib | 3rd Generation TKI | PC9-ER | exon 19 deletion/T790M | 13 | [6] |
| H1975 | L858R/T790M | 5 | [6] | ||
| Lapatinib | Dual TKI (EGFR/HER2) | BT474 (Breast Cancer) | HER2-positive | 100 | [7] |
| SK-BR-3 (Breast Cancer) | HER2-positive | < 1000 | [7] | ||
| SKBR3-L (Lapatinib-resistant) | HER2-positive | 6500 | [8] | ||
| Cetuximab | Monoclonal Antibody | LIM1215 (Colorectal) | KRAS wild-type | Proliferation inhibition at 8 µ g/well | [9] |
| SW480 (Colorectal) | KRAS G12V mutant | Resistant | [9] | ||
| Panitumumab | Monoclonal Antibody | LIM1215 (Colorectal) | KRAS wild-type | Proliferation inhibition at 8 µ g/well | [9] |
| SW480 (Colorectal) | KRAS G12V mutant | Resistant | [9] |
Note: IC50 values can vary between studies due to different experimental conditions. This table provides a representative overview.
Mechanistic Insights: How EGFR Inhibitors Work
The diverse armamentarium of EGFR inhibitors can be broadly categorized into two main classes based on their mechanism of action:
-
Tyrosine Kinase Inhibitors (TKIs): These are small molecules that penetrate the cell membrane and bind to the intracellular tyrosine kinase domain of EGFR, competing with ATP. This prevents autophosphorylation and the subsequent activation of downstream signaling pathways.[10] The generations of TKIs reflect their evolution in targeting specific EGFR mutations and overcoming resistance.
-
Monoclonal Antibodies (mAbs): These are large proteins that bind to the extracellular domain of EGFR. By doing so, they block the binding of ligands like EGF, preventing receptor dimerization and activation.[11] Their efficacy is often dependent on the KRAS mutation status of the tumor, as mutations in this downstream effector can lead to constitutive pathway activation, rendering EGFR blockade ineffective.
Below is a diagram illustrating the EGFR signaling pathway and the points of intervention for these two classes of inhibitors.
Caption: EGFR signaling pathway and points of inhibition.
Experimental Protocols for Evaluating EGFR Inhibitors
The preclinical evaluation of EGFR inhibitors relies on a suite of robust in vitro assays. Here, we provide detailed, step-by-step methodologies for three key experiments.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or cytostatic effects of an inhibitor on cancer cell lines and to calculate the IC50 value.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.[12][13]
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound (e.g., this compound derivative) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate at room temperature for at least 2 hours with gentle shaking to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for the MTT cell viability assay.
In Vitro EGFR Kinase Inhibition Assay
Objective: To directly measure the inhibitory activity of a compound on the enzymatic activity of purified EGFR kinase.
Principle: This assay quantifies the phosphorylation of a synthetic substrate by the EGFR kinase in the presence of ATP. The amount of phosphorylation is then measured, often using a luminescence-based method that detects the amount of ADP produced.[14]
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 2mM MnCl2, 50µM DTT).[14]
-
Dilute the recombinant human EGFR kinase and the substrate (e.g., Poly(Glu, Tyr) 4:1) in the reaction buffer.
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
-
Assay Setup:
-
In a 384-well plate, add the inhibitor dilutions.
-
Add the diluted EGFR kinase to the wells.
-
Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[14]
-
-
Signal Detection:
-
Stop the reaction and measure the kinase activity. For an ADP-Glo™ assay, this involves:
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for Western blot analysis of p-EGFR.
Conclusion and Future Directions
The emergence of this compound derivatives represents a promising avenue in the ongoing quest for more effective and selective EGFR inhibitors. Preclinical data for compounds like L-18 suggest a potential to overcome the T790M resistance mutation, a significant clinical challenge.
Direct comparative studies with established EGFR inhibitors, particularly third-generation agents like osimertinib, are crucial to fully elucidate the therapeutic potential of this novel chemical scaffold. The experimental protocols detailed in this guide provide a robust framework for such investigations. As our understanding of EGFR biology and resistance mechanisms deepens, the continued development of innovative inhibitors, exemplified by the pyrimidine derivatives, will be paramount in improving outcomes for patients with EGFR-driven cancers.
References
- Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (2024-04-02). [Link]
- Review on Epidermal Growth Factor Receptor (EGFR)
- Lapatinib concentrations that achieve IC 50 and the corresponding levels of HER-2 and EGFR expression as measured by ELISA - ResearchG
- MTT Assay Protocol for Cell Viability and Prolifer
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025-12-24). [Link]
- Review on Epidermal Growth Factor Receptor (EGFR) Structure, Signaling Pathways, Interactions, and Recent Updates of EGFR Inhibitors (2020) | Dima A.
- Epidermal Growth Factor Receptor Cell Proliferation Signaling P
- EGF/EGFR Signaling Pathway - Cre
- A summary of IC50 values of different EGFR mutants to osimertinib and...
- Third-generation inhibitors targeting EGFR T790M mutation in advanced non-small cell lung cancer - PMC - PubMed Central. (2016-04-12). [Link]
- Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mut
- Effect of Lapatinib on the Outgrowth of Metastatic Breast Cancer Cells to the Brain | JNCI. [Link]
- IC50 values for neratinib and lapatinib in cell-based assays - ResearchG
- Development of acquired resistance to lapatinib may sensitise HER2-positive breast cancer cells to apoptosis induction by obatoclax and TRAIL - PMC - PubMed Central. (2018-10-11). [Link]
- IC 50 values (nM)
- Lapatinib is a Dual EGFR/HER2 TK Inhibitor (TKI) for Breast Cancer Research. (2024-12-03). [Link]
- IC50 values for cytotoxic agents in EGFR-TKI sensitive and their resistant clones.. [Link]
- Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. [Link]
- Response of KRAS G12V, G13D and WT cell lines to (A) 8 g cetuximab...
- IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines.
- Kinase inhibitory activity (IC50 values) of osimertinib.
- Concordance between IC50 values for gefitinib vs erlotinib. Forty five...
- IC50 values for EGFR, HER2, HER4, Del19, and L858R - ResearchG
- IC 50 values of EGFR mutants for the indicated EGFR inhibitors - ResearchG
- Second-generation EGFR and ErbB tyrosine kinase inhibitors as first-li - Dove Medical Press. (2019-08-15). [Link]
- Second and third-generation epidermal growth factor receptor tyrosine kinase inhibitors in advanced nonsmall cell lung cancer. - ClinPGx. [Link]
- Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjug
- Western Blot Protocol: Step-by-Step Guide | Boster Bio. [Link]
- KRAS G13D Mutation and Sensitivity to Cetuximab or Panitumumab in a Colorectal Cancer Cell Line Model - ResearchG
- Characteristics and IC 50 values for afatinib and gefitinib in non-small-cell lung cancer (NSCLC)
- In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - NIH. [Link]
- The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell...
- Overcoming Intrinsic and Acquired Cetuximab Resistance in RAS Wild-Type Colorectal Cancer: An In Vitro Study on the Expression of HER Receptors and the Potential of Af
- EGFR Assays & Drug Discovery Services - Reaction Biology. [Link]
- Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC - NIH. (2019-09-19). [Link]
- Cetuximab and panitumumab in KRAS wild-type colorectal cancer: a meta-analysis - PubMed. (2011-02-01). [Link]
- Cetuximab and panitumumab. (2022-07-12). [Link]
Sources
- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on Epidermal Growth Factor Receptor (EGFR) Structure, Signaling Pathways, Interactions, and Recent Updates of EGFR Inhibitors (2020) | Dima A. Sabbah | 348 Citations [scispace.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of acquired resistance to lapatinib may sensitise HER2-positive breast cancer cells to apoptosis induction by obatoclax and TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Review on Epidermal Growth Factor Receptor (EGFR) Structure, Signaling Pathways, Interactions, and Recent Updates of EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cetuximab and panitumumab in KRAS wild-type colorectal cancer: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchhub.com [researchhub.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. promega.com [promega.com]
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) for Pyrimidine Reaction Analysis
For researchers, scientists, and drug development professionals, the accurate analysis of pyrimidine reactions is paramount. Pyrimidines are fundamental to life, forming the backbone of nucleic acids and playing crucial roles in various metabolic pathways. Their synthetic analogs are cornerstones of antiviral and anticancer therapies.[1] Consequently, the ability to precisely monitor reaction kinetics, identify intermediates, and quantify final products is critical for advancing research and ensuring the quality of pharmaceuticals.
High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[1] This guide provides an in-depth comparison of the most effective HPLC methodologies for pyrimidine analysis, grounded in experimental data and field-proven insights. We will delve into the causality behind experimental choices, empowering you to select and optimize the ideal method for your specific application.
The Chromatographic Toolkit: A Comparative Analysis of HPLC Modes for Pyrimidine Separation
The choice of HPLC mode is the most critical decision in method development, as it dictates the separation mechanism. Pyrimidines and their derivatives span a range of polarities, necessitating a nuanced approach. We will compare the three most powerful techniques: Reverse-Phase (RP) HPLC, Ion-Pair Chromatography (IPC), and Hydrophilic Interaction Liquid Chromatography (HILIC).
Reverse-Phase (RP) HPLC: The Workhorse for Non-Polar to Moderately Polar Pyrimidines
RP-HPLC is the most widely used chromatographic technique due to its versatility and robustness.[1] It separates molecules based on their hydrophobicity.
-
Mechanism of Separation: In RP-HPLC, a non-polar stationary phase (typically C8 or C18 silica gel) is used with a polar mobile phase (usually a mixture of water and acetonitrile or methanol).[1] Non-polar analytes interact more strongly with the stationary phase and thus elute later, while polar analytes have a higher affinity for the mobile phase and elute earlier.
-
Expert Insights: For many pyrimidine derivatives, especially those with modifications that increase their hydrophobicity, RP-HPLC on a C18 column provides excellent resolution.[1] The key to a successful separation often lies in the precise control of the mobile phase pH. Pyrimidines contain ionizable groups, and their retention can be significantly manipulated by adjusting the pH to control their ionization state.[2][3] For instance, operating at a pH around 4 often yields optimal separation for a mixture of purine and pyrimidine bases.[2][3]
Ion-Pair Chromatography (IPC): Enhancing Retention of Polar and Charged Pyrimidines
When dealing with highly polar or charged pyrimidines that exhibit poor retention on traditional RP columns, Ion-Pair Chromatography (IPC) is a powerful alternative.
-
Mechanism of Separation: IPC is a variation of RP-HPLC where an ion-pairing reagent is added to the mobile phase.[4] This reagent, typically a long-chain alkyl sulfonate for basic analytes or a quaternary amine for acidic analytes, forms a neutral ion pair with the charged analyte.[4] This neutral complex has increased hydrophobicity and is better retained on the RP column.[4]
-
Expert Insights: This technique is particularly useful for analyzing pyrimidine nucleotides, which are highly charged due to their phosphate groups.[5] The choice of the ion-pairing reagent and its concentration are critical parameters to optimize for achieving the desired separation. For example, dibutylamine acetate (DBAA) has been successfully used as a volatile ion-pairing reagent for the analysis of purine and pyrimidine nucleobases, nucleosides, and nucleotides by LC-MS.[5]
Hydrophilic Interaction Liquid Chromatography (HILIC): The Specialist for Highly Polar Pyrimidines
For very polar pyrimidine metabolites that are difficult to retain even with IPC, HILIC offers a superior solution.
-
Mechanism of Separation: HILIC utilizes a polar stationary phase (like silica or a zwitterionic phase) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[6][7] A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[7][8] The elution order is generally the reverse of RP-HPLC, with the most polar compounds being the most retained.[7]
-
Expert Insights: HILIC is exceptionally well-suited for separating a wide range of polar pyrimidine metabolites, including nucleobases, nucleosides, and their phosphorylated derivatives.[6][9] Zwitterionic columns, such as ZIC-HILIC, have demonstrated excellent performance in this regard.[6][9] The pH of the mobile phase and the buffer concentration are crucial parameters for optimizing selectivity in HILIC.[6]
Comparative Performance Data
The following table summarizes the key performance characteristics of the discussed HPLC modes for pyrimidine analysis.
| Feature | Reverse-Phase (RP) HPLC | Ion-Pair Chromatography (IPC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Primary Application | Non-polar to moderately polar pyrimidines and their derivatives. | Polar and charged pyrimidines, including nucleotides.[5] | Highly polar and hydrophilic pyrimidines and metabolites.[6][9] |
| Stationary Phase | C8, C18 silica.[1] | C8, C18 silica.[4] | Silica, Zwitterionic (e.g., ZIC-HILIC).[6][9] |
| Mobile Phase | Water/Acetonitrile or Methanol with buffers (e.g., phosphate, acetate).[1][2] | RP mobile phase + ion-pairing reagent (e.g., alkyl sulfonates, quaternary amines).[4] | High organic (e.g., Acetonitrile) with a small amount of aqueous buffer.[6][7] |
| Advantages | Robust, versatile, wide range of available columns. | Enhanced retention of polar and charged analytes.[5] | Excellent separation of highly polar compounds, MS-friendly mobile phases.[6][7] |
| Limitations | Poor retention of very polar compounds. | Can be complex to optimize, ion-pairing reagents may suppress MS signal. | Longer column equilibration times, potential for peak shape issues if not optimized. |
Experimental Protocols: Step-by-Step Methodologies
Here, we provide two detailed, validated protocols for the analysis of pyrimidine reactions, representing robust and widely applicable methods.
Protocol 1: Robust RP-HPLC-UV Method for General Pyrimidine Analysis
This method is ideal for monitoring the progress of a reaction involving moderately polar pyrimidines, such as the synthesis of a modified uracil derivative.
1. Sample Preparation:
-
Quench the reaction at the desired time point.
-
If the reaction mixture contains solids, centrifuge and filter the supernatant through a 0.45 µm syringe filter.[10]
-
Dilute the sample to an appropriate concentration with the mobile phase. The final concentration should fall within the linear range of the calibration curve.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: 50 mM potassium phosphate buffer (pH 4.0) : Methanol (97:3 v/v).[2][3] The pH is crucial for optimal separation.[2][3]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.[11]
3. Data Analysis:
-
Identify peaks based on the retention times of pyrimidine standards.
-
Quantify the analytes by creating a calibration curve using standards of known concentrations. The method should be validated for linearity, accuracy, and precision as per ICH guidelines.[11][12]
Protocol 2: HILIC-MS/MS Method for the Analysis of Polar Pyrimidine Metabolites
This advanced method is suitable for the sensitive and selective analysis of a complex mixture of polar pyrimidine metabolites in biological samples.[6][13]
1. Sample Preparation (from cell culture):
-
Harvest cells and perform a metabolite extraction, for example, using a cold methanol/water solution.[14]
-
Centrifuge to pellet cell debris and proteins.[14]
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
Filter through a 0.2 µm syringe filter before injection.
2. LC-MS/MS System and Conditions:
-
LC System: A UPLC or HPLC system capable of handling high pressures.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Column: ZIC-HILIC column (e.g., 2.1 x 150 mm, 3.5 µm particle size).[6][9]
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 7.0.[6]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 95% B
-
2-15 min: Linear gradient to 50% B
-
15-18 min: Hold at 50% B
-
18-20 min: Return to 95% B
-
20-28 min: Re-equilibration at 95% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
MS Detection: Electrospray ionization (ESI) in either positive or negative mode, depending on the analytes. Use Multiple Reaction Monitoring (MRM) for targeted quantification.
3. Data Analysis:
-
Identify and quantify metabolites based on their specific precursor-to-product ion transitions and retention times compared to authentic standards.
-
Use a stable isotope-labeled internal standard for accurate quantification. The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[6]
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the separation mechanisms and a general experimental workflow.
Caption: Comparison of separation mechanisms in RP-HPLC and HILIC.
Caption: A generalized workflow for HPLC analysis of pyrimidines.
Conclusion and Future Outlook
The selection of an appropriate HPLC method is a critical determinant of success in the analysis of pyrimidine reactions. While RP-HPLC remains a robust and versatile starting point, the increasing complexity of drug discovery and metabolomics research necessitates the use of more specialized techniques like Ion-Pair Chromatography and HILIC for the comprehensive analysis of polar and charged pyrimidine derivatives. By understanding the fundamental principles and the practical considerations outlined in this guide, researchers can confidently develop and validate reliable HPLC methods to accelerate their scientific discoveries. The continuous development of novel stationary phases and more sensitive mass spectrometry detectors will undoubtedly further enhance our capabilities in this vital area of analytical chemistry.
References
- SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
- ResearchGate.
- National Institutes of Health.
- National Institutes of Health.
- Benchchem.
- PubMed.
- PubMed. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases.
- PubMed.
- Sigma-Aldrich. HPLC Analysis of Purines and Pyrimidines of Nucleic Acids on Ascentis® Si (Silica).
- National Institutes of Health. Hydrophilic interaction liquid chromatography (HILIC)
- ResearchGate.
- Sigma-Aldrich.
- PubMed. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column.
- PubMed. Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice.
- ResearchGate. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases.
- PubMed. Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure.
- Nacalai Tesque.
- Sigma-Aldrich.
- Creative Proteomics. Pyrimidine Biosynthesis Analysis Service.
- Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- Technology Networks.
- Chromatography Online. A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent.
- ResearchGate.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- ResearchGate. HPLC chromatogram of purine and pyrimidine compounds. A number of each....
- National Institutes of Health.
- Drawell.
- ACS Publications.
- PubMed.
- ResearchGate. (PDF)
- International Journal of Pharmaceutical Erudition. Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms.
- PubMed. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets.
- ResearchGate. Defects in Pyrimidine Degradation Identified by HPLC-Electrospray Tandem Mass Spectrometry of Urine Specimens or Urine-soaked Filter Paper Strips.
- ResearchGate. Comparison of HPLC and our UV/Vis-based assay for analysis of 2.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 5. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nacalai.com [nacalai.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
A Comparative Crystallographic Guide to 2,4-Disubstituted-6-methylpyrimidine-5-carbonitrile Derivatives: Unveiling Molecular Architectures
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, pyrimidine derivatives stand as a cornerstone scaffold, integral to the development of a wide array of therapeutic agents.[1] Their structural versatility allows for fine-tuning of physicochemical properties, making them privileged structures in drug design. Among these, the 2,4-disubstituted-6-methylpyrimidine-5-carbonitrile core is of significant interest. The precise three-dimensional arrangement of atoms and molecules within a crystal lattice, determined through X-ray crystallography, is paramount for understanding structure-activity relationships (SAR), optimizing crystal packing for formulation, and guiding rational drug design.
This guide offers a comparative analysis of the X-ray crystallography of several 2,4-disubstituted pyrimidine-5-carbonitrile derivatives. By examining the impact of varying substituents at the 2 and 4 positions, we aim to provide researchers with insights into the crystallographic nuances of this important class of molecules.
The Significance of Crystallographic Analysis in Pyrimidine-5-carbonitrile Drug Discovery
The journey of a drug molecule from a laboratory curiosity to a clinical candidate is paved with detailed structural characterization. For pyrimidine-5-carbonitrile derivatives, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and conformational details. This information is critical for:
-
Validating Synthetic Chemistry: Confirming the successful synthesis of the target molecule and its stereochemistry.
-
Understanding Intermolecular Interactions: Identifying and analyzing hydrogen bonds, π-π stacking, and other non-covalent interactions that govern crystal packing. These interactions are crucial for crystal stability, solubility, and ultimately, bioavailability.
-
Informing Computational Modeling: Providing accurate geometries for in silico studies such as molecular docking and quantum mechanical calculations.
-
Polymorph Screening: Identifying different crystalline forms of the same compound, each of which can have distinct physical properties.
Comparative Crystallographic Data of 2,4-Disubstituted Pyrimidine-5-carbonitrile Derivatives
| Compound/Derivative | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| Derivative 1 | C₁₄H₁₂N₄O₃S | Monoclinic | P2₁/n | 12.2777(3) | 9.4312(2) | 12.9412(2) | 107.945(2) | [2] |
| Derivative 2 | C₁₄H₁₃Cl₂N₃O₅ | Monoclinic | Cc | - | - | - | - | [1] |
Note: Detailed unit cell parameters for Derivative 2 were not available in the provided abstract. However, the publication confirms its characterization by single-crystal X-ray diffraction.
The data reveals that even with seemingly minor changes in substitution, the resulting crystal structures can differ significantly. For instance, the choice of substituents at the C2 and C4 positions directly impacts the intermolecular interactions, leading to different packing motifs and, consequently, different crystal symmetries and unit cell parameters.
Experimental Workflow for X-ray Crystallography of Pyrimidine-5-carbonitrile Derivatives
The successful crystallographic analysis of a novel pyrimidine-5-carbonitrile derivative hinges on the ability to grow high-quality single crystals. The following protocol outlines a general workflow for crystallization and subsequent X-ray diffraction analysis.
Sources
A Comparative Guide to the Biological Evaluation of Novel Pyrimidine-Based Compounds
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry. Its presence in the nucleobases of DNA and RNA has made it a privileged structure in the design of therapeutic agents that can modulate fundamental cellular processes. This guide provides an in-depth, objective comparison of the biological performance of novel pyrimidine-based compounds, supported by experimental data and detailed protocols. We will delve into their anticancer and antimicrobial activities, offering insights into the causal relationships between chemical structure and biological function.
The Versatility of the Pyrimidine Core: A Structural Overview
The six-membered aromatic ring of pyrimidine with two nitrogen atoms at positions 1 and 3 is a versatile template for drug design.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the pyrimidine ring, a concept known as the Structure-Activity Relationship (SAR).[4] Understanding SAR is critical for the rational design of more potent and selective therapeutic agents.
Comparative Anticancer Activity of Pyrimidine Derivatives
A significant area of investigation for pyrimidine-based compounds is their potential as anticancer agents.[2][5][6] Many of these compounds exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases and dihydrofolate reductase (DHFR).[7][8]
Targeting Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.[9][10][11] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Pyrimidine derivatives have been successfully developed as EGFR inhibitors, competing with ATP for binding to the kinase domain and thereby blocking downstream signaling pathways.[9][10][11]
dot
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based compounds.
The following table summarizes the in vitro anticancer activity of several pyrimidine derivatives targeting EGFR, highlighting the impact of different substitutions on their potency.
| Compound ID | R1-Substituent | R2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 10b | Phenyl | Cyano | HepG2 | 3.56 | [12] |
| A549 | 5.85 | [12] | |||
| MCF-7 | 7.68 | [12] | |||
| Erlotinib | (Reference Drug) | HepG2 | 0.87 | [12] | |
| A549 | 1.12 | [12] | |||
| MCF-7 | 5.27 | [12] | |||
| Compound 12c | 4-Aminopyrazolo | H | UO-31 (Renal) | 0.87 | [13] |
| Compound 7l | N-(pyridin-3-yl) | H | HCT-116 | 0.009 | [13] |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
Substitution at the 4-position: The nature of the substituent at this position is critical for activity. Anilino groups, particularly those with specific substitutions, often lead to potent EGFR inhibition.[13]
-
Fused Ring Systems: Pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines often exhibit enhanced anticancer activity.[2]
-
Hydrophobic and Electronic Effects: The introduction of electron-withdrawing or electron-donating groups on the phenyl rings attached to the pyrimidine core can significantly modulate the inhibitory potency.[4]
Comparative Antimicrobial Activity of Pyrimidine Derivatives
Pyrimidine derivatives also exhibit significant antimicrobial properties, making them promising candidates for the development of new antibiotics and antifungal agents.[6] One of the key mechanisms of their antimicrobial action is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of microorganisms.[7][8]
Targeting Dihydrofolate Reductase (DHFR)
DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids.[8] Inhibition of DHFR disrupts DNA synthesis and repair, leading to microbial cell death.[14] Pyrimidine-based DHFR inhibitors, such as trimethoprim, mimic the natural substrate of the enzyme.
dot
Caption: Mechanism of DHFR inhibition by pyrimidine-based compounds.
The following table presents a comparison of the antimicrobial activity of various pyrimidine derivatives against different microbial strains.
| Compound ID | Bacterial/Fungal Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Compound 29 | S. aureus | - | 3.9 | [7] |
| E. coli | - | 7.8 | [7] | |
| C. albicans | - | 7.8 | [7] | |
| Compound 33 | S. aureus | - | 3.9 | [7] |
| E. coli | - | 3.9 | [7] | |
| C. albicans | - | 7.8 | [7] | |
| Ciprofloxacin | S. aureus | - | 3.9 | [7] |
| (Reference Drug) | E. coli | - | 3.9 | [7] |
| Chloramphenicol | S. aureus | - | 7.8 | [7] |
| (Reference Drug) | E. coli | - | 7.8 | [7] |
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
-
2,4-Diamino Substitution: The presence of 2,4-diamino groups on the pyrimidine ring is a common feature of many DHFR inhibitors and is crucial for their binding to the active site of the enzyme.[8][15]
-
Lipophilicity: The overall lipophilicity of the molecule can influence its ability to penetrate the microbial cell wall and membrane.
-
Benzimidazole Moiety: The fusion of a benzimidazole ring to the pyrimidine core has been shown to enhance antibacterial and antifungal activities.[7]
Experimental Protocols
To ensure the reproducibility and validity of the biological evaluation, standardized protocols are essential. The following are detailed, step-by-step methodologies for key assays.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18]
dot
Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.
Protocol:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine-based compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19]
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
This method is a widely used qualitative test to determine the susceptibility of bacteria to various antimicrobial agents.[21][22][23][24]
Protocol:
-
Inoculum Preparation: Select 3-5 isolated colonies of the test microorganism from a pure culture and suspend them in a sterile broth (e.g., Tryptic Soy Broth). Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[21][24]
-
Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.[21][24] Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[21][24]
-
Application of Antimicrobial Disks: Aseptically place paper disks impregnated with a known concentration of the pyrimidine-based compounds onto the surface of the inoculated agar plate. Ensure the disks are at least 24 mm apart.[21][24]
-
Incubation: Invert the plates and incubate them at 35-37°C for 16-24 hours.[24]
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. Compare the zone diameters to established interpretive charts to determine if the organism is susceptible, intermediate, or resistant to the compound.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.[25][26][27][28][29]
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), a solution of the purified kinase, a solution of the kinase-specific substrate (peptide or protein), and an ATP solution.
-
Compound Dilution: Prepare serial dilutions of the pyrimidine-based inhibitor in the reaction buffer or DMSO.
-
Kinase Reaction: In a 96-well plate, add the kinase and the inhibitor dilutions. Allow them to pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiation of Reaction: Initiate the kinase reaction by adding the substrate and ATP mixture to each well.
-
Incubation: Incubate the plate at 30°C or 37°C for a specified time (e.g., 30-60 minutes).
-
Detection of Kinase Activity: Stop the reaction and detect the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-Based Assay: Using a commercial kit (e.g., ADP-Glo™) that measures ADP production via a luciferase-based reaction.[25]
-
Fluorescence-Based Assay: Using a fluorescently labeled substrate or antibody.
-
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The pyrimidine scaffold continues to be a highly fruitful area of research in drug discovery. The biological activity of pyrimidine-based compounds is intricately linked to their chemical structure, and a thorough understanding of their structure-activity relationships is paramount for the development of novel therapeutics. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the rational design and evaluation of the next generation of pyrimidine-based drugs with enhanced potency and selectivity against a range of diseases.
References
Please note that for brevity, the reference list is a selection of the sources consulted for this guide.
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. [URL not available]
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
- Application Notes and Protocols for Kinase Activity Assays. Benchchem. [URL not available]
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [URL not available]
- Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. PubMed. [Link]
- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
- Cytotoxicity MTT Assay Protocols and Methods.
- Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations.
- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]
- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. [Link]
- Recent Studies on the Anticancer Activity of Pyrimidine Deriv
- Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors. PMC - NIH. [Link]
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
- Pyrimidine: a review on anticancer activity with key emphasis on SAR.
- A Comparative Analysis of the Biological Activity of 4-Pyrimidine Methanamine and Other Pyrimidine Deriv
- A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org. [Link]
- Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review.
- Antimicrobial Susceptibility Testing.
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [URL not available]
- Antimicrobial Susceptibility Testing. myadlm.org. [Link]
- (PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. [Link]
- Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifol
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science Publisher. [Link]
- The majority of DHFR inhibitors are derivates of folic acid. Core...
- How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. YouTube. [Link]
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. [Link]
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances (RSC Publishing). [Link]
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]
- In vitro kinase assay. Protocols.io. [Link]
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
- Can anyone suggest me procedure to carry out in vitro protein kinase enzyme inhibition assay?
- How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
- Dihydrofolate Reductase Inhibitors: The Pharmacophore as a Guide for Co-Crystal Screening. PMC - NIH. [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. ijrpr.com [ijrpr.com]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. ijcrt.org [ijcrt.org]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 10. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. clyte.tech [clyte.tech]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. hardydiagnostics.com [hardydiagnostics.com]
- 22. pdb.apec.org [pdb.apec.org]
- 23. myadlm.org [myadlm.org]
- 24. youtube.com [youtube.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. protocols.io [protocols.io]
- 27. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. bellbrooklabs.com [bellbrooklabs.com]
A Comparative Guide to Cross-Coupling Methods for Dichloropyrimidines: A Senior Application Scientist's Perspective
For researchers, scientists, and professionals in drug development, the functionalization of the pyrimidine core is a foundational technique in the synthesis of a vast array of biologically active molecules. Dichloropyrimidines, particularly the readily available 2,4-dichloropyrimidine, serve as versatile building blocks for introducing molecular diversity. However, the selective functionalization of the two distinct chlorine atoms presents a significant synthetic challenge. This guide offers an in-depth, objective comparison of the primary palladium-catalyzed cross-coupling methods for dichloropyrimidines, supported by experimental data and mechanistic insights to inform your synthetic strategy.
The Regioselectivity Challenge: C4 versus C2
The pyrimidine ring is electron-deficient, rendering the attached chlorine atoms highly susceptible to both nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium-catalyzed cross-coupling reactions. Generally, the reactivity of the halogen positions follows the order C4 > C2 > C5.[1][2] This inherent preference for C4 functionalization is attributed to the greater electrophilicity of the C4 position.[3] Consequently, most standard cross-coupling conditions will preferentially yield the C4-substituted product.[1][4]
However, recent advances have demonstrated that this selectivity can be inverted through careful selection of catalysts, ligands, and reaction conditions, providing access to the less-favored C2-substituted isomers.[5][6] This guide will explore both the conventional C4-selective methods and the more novel C2-selective strategies across a range of widely used cross-coupling reactions.
Comparative Analysis of Cross-Coupling Methodologies
The choice of cross-coupling reaction is dictated by the desired bond formation (C-C, C-N, etc.), the nature of the coupling partners, and the required functional group tolerance. Here, we compare the performance of Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig, and Negishi couplings for the functionalization of 2,4-dichloropyrimidine.
Table 1: Comparative Performance of Cross-Coupling Reactions on 2,4-Dichloropyrimidine
| Cross-Coupling Method | Typical Regioselectivity | Key Advantages | Key Disadvantages | Typical Catalyst System | Typical Conditions |
| Suzuki-Miyaura | C4-selective[4][7] | Wide commercial availability of boronic acids, good functional group tolerance, environmentally benign byproducts. | Can be sensitive to steric hindrance on the boronic acid; some heteroaryl boronic acids are unstable. | Pd(PPh₃)₄, PdCl₂(dppf) | Base (e.g., K₂CO₃, Na₂CO₃), Solvent (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O), 55-100 °C |
| Stille | C4-selective[2] | Tolerant of a wide range of functional groups, insensitive to moisture and oxygen.[8][9] | Toxicity of organotin reagents and byproducts, difficulty in removing tin residues. | Pd(PPh₃)₄, PdCl₂(AsPh₃) | Anhydrous solvent (e.g., DMF, Toluene), often requires additives like CuI or LiCl, 80-110 °C |
| Sonogashira | Can show variable selectivity, but often favors C4[2] | Direct introduction of alkynyl groups, mild reaction conditions.[10][11] | Potential for homocoupling of the alkyne (Glaser coupling), requires a copper co-catalyst in traditional methods. | PdCl₂(PPh₃)₂, CuI (co-catalyst) | Amine base (e.g., Et₃N, DIPEA), Solvent (e.g., THF, DMF), Room temperature to moderate heat |
| Buchwald-Hartwig Amination | C4-selective[1][12] | Direct formation of C-N bonds, broad scope of amine coupling partners. | Requires specialized and often air-sensitive phosphine ligands, can be sensitive to substrate electronic effects. | Pd₂(dba)₃ or Pd(OAc)₂ with phosphine ligands (e.g., BINAP, Xantphos) | Strong base (e.g., NaOtBu, LiHMDS), Anhydrous solvent (e.g., Toluene, Dioxane), Room temperature to 100 °C |
| Negishi | C4-selective (inferred from related heterocycles) | High reactivity of organozinc reagents, good for coupling sp³, sp², and sp carbons.[13] | Organozinc reagents are often moisture and air-sensitive, requiring inert atmosphere techniques. | Pd(PPh₃)₄, Ni(acac)₂ | Anhydrous solvent (e.g., THF, Dioxane), Room temperature to moderate heat |
In-Depth Analysis of Each Method
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for C-C bond formation due to the stability and low toxicity of the boronic acid coupling partners.[4] For 2,4-dichloropyrimidine, this reaction is reliably C4-selective under standard conditions.
Mechanistic Rationale for C4-Selectivity: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Cl bond. Computational studies have shown that oxidative addition at the C4 position is kinetically favored over the C2 position.[1] This is followed by transmetalation with the boronate species and subsequent reductive elimination to yield the C4-arylated or -alkylated pyrimidine.
Workflow for a Typical Suzuki-Miyaura Coupling:
Representative Experimental Protocol (C4-Selective Suzuki Coupling): [4]
-
To a reaction vessel, add 2,4-dichloropyrimidine (1.0 eq), the desired arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add Pd(PPh₃)₄ (3 mol%) to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling
The Stille coupling utilizes organostannanes as the coupling partner. A key advantage is the tolerance of a wide variety of functional groups and the stability of the organotin reagents to air and moisture.[8][9] However, the toxicity of tin compounds is a significant drawback.
Mechanistic Considerations: Similar to the Suzuki coupling, the Stille reaction proceeds via an oxidative addition, transmetalation, and reductive elimination cycle. The C4-selectivity is also driven by the preferential oxidative addition of the palladium catalyst to the C4-Cl bond.[2]
Catalytic Cycle of the Stille Coupling:
Representative Experimental Protocol (C4-Selective Stille Coupling):
-
In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the 2,4-dichloropyrimidine (1.0 eq) in anhydrous DMF.
-
Add Pd(PPh₃)₄ (5 mol%) to the solution.
-
Add the organostannane reagent (e.g., tributyl(phenyl)stannane) (1.2 eq) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
After cooling, dilute the mixture with ethyl acetate and wash with an aqueous solution of KF to precipitate tin byproducts.
-
Filter the mixture, and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, directly installing an alkyne moiety onto the pyrimidine ring. The reaction is typically performed under mild conditions.[10][11]
Mechanistic Nuances: The traditional Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to other cross-coupling reactions. The copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. While generally C4-selective, the Sonogashira reaction can sometimes show less selectivity compared to Suzuki or Stille couplings.[2]
Representative Experimental Protocol (C4-Selective Sonogashira Coupling):
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in a solvent such as THF, add the terminal alkyne (1.1 eq).
-
Add PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), and an amine base such as triethylamine (2.0 eq).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination
For the synthesis of aminopyrimidines, the Buchwald-Hartwig amination is a powerful tool, offering a broad substrate scope for various primary and secondary amines.[14]
Selectivity and Conditions: This reaction also typically favors the C4 position.[1][12] The choice of a bulky, electron-rich phosphine ligand is crucial for achieving high yields and selectivity. Strong bases such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide are generally required.
Representative Experimental Protocol (C4-Selective Buchwald-Hartwig Amination): [2]
-
In a glovebox, charge a vial with Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and NaOtBu (1.4 eq).
-
Add a solution of 2,4-dichloropyrimidine (1.0 eq) and the desired amine (1.2 eq) in an anhydrous solvent like toluene.
-
Seal the vial and heat to 80-100 °C for the required time.
-
After cooling, dilute with an organic solvent, wash with water, and brine.
-
Dry, concentrate, and purify the product by chromatography.
Negishi Coupling
The Negishi coupling employs highly reactive organozinc reagents, which allows for the coupling of a wider range of carbon centers, including sp³-hybridized alkyl groups.[13] A significant consideration is the moisture and air sensitivity of the organozinc reagents.[15]
Application to Dichloropyrimidines: While specific examples for 2,4-dichloropyrimidine are less common in the literature, the principles of Negishi coupling are applicable. The reaction is expected to proceed with C4-selectivity.
Catalytic Cycle of the Negishi Coupling:
Representative Experimental Protocol (General Negishi Coupling): [15]
-
Prepare the organozinc reagent in situ or use a pre-formed solution.
-
In a separate flame-dried flask under an inert atmosphere, add 2,4-dichloropyrimidine (1.0 eq) and an anhydrous solvent (e.g., THF).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).
-
Add the organozinc reagent dropwise at room temperature.
-
Stir the reaction until completion.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash, dry, and purify.
Achieving C2-Selectivity: A Paradigm Shift
Recent research has focused on overcoming the inherent C4-selectivity. A notable breakthrough has been in C-S cross-coupling reactions, where the use of specific palladium(II) precatalysts with bulky N-heterocyclic carbene (NHC) ligands has been shown to uniquely favor C2-thiolation.[5][6]
Causality Behind C2-Selectivity: The prevailing hypothesis is that with these bulky catalyst systems, the traditional oxidative addition pathway may be altered or a different mechanism may be at play, leading to the inversion of selectivity.[5] This remains an active area of investigation. This C2-selective methodology opens up new avenues for creating diverse pyrimidine libraries that were previously difficult to access.[1]
Conclusion: A Strategic Approach to Dichloropyrimidine Functionalization
The cross-coupling of dichloropyrimidines is a powerful and versatile strategy in modern organic synthesis. For routine C4-functionalization, the Suzuki-Miyaura coupling often represents the most practical choice due to its broad substrate scope and the low toxicity of its reagents. When high functional group tolerance is paramount and the toxicity of tin can be managed, the Stille coupling is a robust alternative. For the direct introduction of alkynyl and amino groups, the Sonogashira and Buchwald-Hartwig reactions are the methods of choice, respectively. The Negishi coupling offers advantages for the coupling of less-activated alkyl groups.
The ability to now selectively access the C2-position, particularly for C-S bond formation, has significantly expanded the synthetic utility of dichloropyrimidines. The choice of the optimal cross-coupling method will ultimately depend on the specific synthetic target, the desired regioselectivity, and the practical considerations of reagent availability, cost, and toxicity.
References
- Neufeldt, S. R., & Jackson, O. D. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. [Link][1][5][12]
- Handy, S. T., & Zhang, Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 47(47), 8345-8348. [Link][4][7]
- Spartan'20, Wavefunction, Inc. (2020). As cited in a computational study on the regioselectivity of SNAr reactions of dichloropyrimidines.[3]
- Jackson, O. D., Reyes, A., Stein, C. D., Larson, N. G., Andrews, C. T., & Neufeldt, S. R. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 147(4), 3017-3022. [Link][5]
- Neufeldt, S. R. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. [Link][6]
- Negishi Coupling. (n.d.). Organic Chemistry Portal.
- Buchwald-Hartwig Amination: A Compar
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2013).
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006).
- Handy, S. T., & Zhang, Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines.
- Negishi cross‐coupling reactions using the organozinc reagents 6 c and 6 d. (2020).
- Negishi coupling. (n.d.). Wikipedia.
- Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine. (2025). BenchChem.[22]
- Negishi Cross Coupling Reaction. (2014).
- A Comparative Guide to Catalysts for 2,5-Dichloropyridine Reactions. (2025). BenchChem.[24]
- Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. (2005).
- Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reaction. (2025). BenchChem.[12]
- Efficacy of Palladium Catalysts for Pyrimidine Cross-Coupling: A Compar
- Neufeldt, S. R., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. J. Am. Chem. Soc.[26]
- The applications of organozinc reagents in continuous flow chemistry: Negishi coupling. (2023). Journal of Flow Chemistry.[27]
- Jonckers, T. H. M., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(21), 4787-4790. [Link][2]
- Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Stille Cross-Coupling. (2025). J&K Scientific LLC.[29]
- Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2).... (2021).
- Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.[31]
- Stille Coupling. (n.d.). NROChemistry. [Link][8]
- Stille Coupling. (n.d.). Organic Chemistry Portal.
- Sonogashira Coupling. (n.d.). Chemistry LibreTexts.[33]
- Stille reaction. (n.d.). Wikipedia.
- Sonogashira coupling. (n.d.). Wikipedia.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Zhang, Q. (2019). Application of Negishi Cross-coupling in the Synthesis of Bioactive Molecules. Chinese Journal of Pharmaceuticals, 50(4), 359-382.[34]
- Sonogashira cross-coupling reaction. (2020, February 13). YouTube.[35]
- Sonogashira coupling. (2019, January 7). YouTube.[36]
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. wuxibiology.com [wuxibiology.com]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Negishi coupling - Wikipedia [en.wikipedia.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. organicreactions.org [organicreactions.org]
A Comparative Guide to the Synthesis of 2,4-Dichloro-6-methylpyrimidine-5-carbonitrile: Validation of the Dihydroxypyrimidine Chlorination Route
Executive Summary
2,4-Dichloro-6-methylpyrimidine-5-carbonitrile is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its di-chloro substituted pyrimidine core serves as a versatile scaffold, enabling sequential and regioselective nucleophilic substitutions for the construction of complex molecular architectures and compound libraries. This guide provides an in-depth validation of the most robust and widely adopted synthetic route to this target molecule. We will dissect the foundational two-step approach, which proceeds via the cyclocondensation of acyclic precursors to form 2,4-dihydroxy-6-methylpyrimidine-5-carbonitrile, followed by its definitive chlorination.
This document moves beyond a mere recitation of steps, offering a comparative analysis of classical versus modern chlorination protocols and a rationale for key experimental decisions. All methodologies are supported by mechanistic insights and quantitative data to ensure scientific integrity and reproducibility for researchers, chemists, and drug development professionals.
The Dominant Synthetic Pathway: A Two-Step Approach
The most reliable and scalable synthesis of this compound is achieved through a two-step sequence:
-
Step 1: Ring Formation. A cyclocondensation reaction to construct the core heterocyclic intermediate, 2,4-dihydroxy-6-methylpyrimidine-5-carbonitrile.
-
Step 2: Aromatization and Chlorination. The conversion of the dihydroxy intermediate to the final dichloro product using a potent chlorinating agent.
This pathway is favored due to the high yields, the relative accessibility of starting materials, and the robustness of the chlorination step.
Caption: Overall synthetic strategy for the target molecule.
Step 1 Deep Dive: Synthesis of the Dihydroxy Intermediate
The construction of the pyrimidine ring is most efficiently achieved via a base-catalyzed cyclocondensation. This class of reaction assembles the heterocyclic core from simpler, acyclic components.[1]
Causality of Reagent Selection
The chosen precursors for this reaction are ethyl 2-cyano-3-oxobutanoate (from the self-condensation of ethyl cyanoacetate) or related 1,3-dicarbonyl compounds, and a nitrogen-containing component like urea or guanidine.
-
The Carbon Backbone: A three-carbon fragment with electrophilic centers at C1 and C3 is required. Ethyl cyanoacetate serves as a versatile starting material that can provide the necessary C-C-C backbone with the required nitrile functionality at the future C5 position.
-
The Nitrogen Source: Urea (or guanidine) provides the N-C-N fragment. Its two nucleophilic nitrogen atoms are perfectly positioned to attack the electrophilic carbonyl carbons of the three-carbon partner, driving the cyclization.
Experimental Protocol: Synthesis of 2,4-dihydroxy-6-methylpyrimidine-5-carbonitrile
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add sodium ethoxide (1.1 eq) in absolute ethanol.
-
Addition: Slowly add a mixture of ethyl cyanoacetate (1.0 eq) and ethyl acetate (1.0 eq) to the flask. Heat the mixture to reflux for 4-6 hours to form the ethyl 2-cyano-3-oxobutanoate intermediate in situ.
-
Condensation: To the cooled reaction mixture, add urea (1.2 eq) and heat to reflux for an additional 6-8 hours. A precipitate will form as the reaction progresses.
-
Workup: Cool the mixture to room temperature and then in an ice bath. Acidify the slurry with concentrated hydrochloric acid to a pH of ~2-3.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Purification: Wash the solid with cold water, followed by cold ethanol, and dry under vacuum to yield 2,4-dihydroxy-6-methylpyrimidine-5-carbonitrile as a white to off-white solid.
Step 2 Deep Dive: Chlorination and Aromatization
The conversion of the stable, tautomerically-existing dihydroxy (or more accurately, dioxo) pyrimidine to its dichloro aromatic analog is a critical transformation. Phosphorus oxychloride (POCl₃) is the reagent of choice for this step.[2]
Mechanistic Insight
The reaction is more than a simple substitution. The pyrimidine diol exists predominantly in the more stable 2,4-dioxo tautomeric form (a cyclic amide). POCl₃ acts as both a powerful chlorinating and dehydrating agent to drive the formation of the aromatic dichloro system. The reaction is often facilitated by a tertiary amine base like pyridine or N,N-dimethylaniline.[3][4] The base activates the hydroxyl groups, making them better nucleophiles to attack the phosphorus center of POCl₃, forming a phosphate ester intermediate which is then readily displaced by chloride.
Sources
A Spectroscopic Guide to the Transformation of Pyrimidine Nitriles: From Starting Materials to Products
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Pyrimidine nitriles represent a critical class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals and biologically active molecules.[1][2][3][4] Their synthesis and subsequent reactions necessitate rigorous analytical confirmation. This guide provides an in-depth spectroscopic comparison of pyrimidine nitrile starting materials and their resulting products, offering insights into the interpretation of spectral data that confirm chemical transformations. We will explore the nuances of Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in elucidating these molecular changes.
The Importance of Spectroscopic Analysis in Pyrimidine Nitrile Chemistry
The journey from a simple starting material to a complex, functionalized product is paved with analytical checkpoints. Spectroscopic techniques provide the empirical evidence needed to confirm that a desired chemical transformation has occurred. For pyrimidine nitriles, key transformations often involve modifications to the pyrimidine ring or reactions involving the nitrile group itself. Each change in the molecular structure leaves a distinct fingerprint on the compound's spectrum. Understanding these fingerprints is crucial for confirming reaction success, identifying byproducts, and ensuring the purity of the final compound.[5]
This guide will use a representative transformation to illustrate the spectroscopic shifts between a starting material and a product: the synthesis of 4-amino-6-aryl-2-(methylamino)-pyrimidine-5-carbonitrile from 6-amino-4-aryl-2-chloro-pyrimidine-5-carbonitrile. This common reaction involves the substitution of a chloro group with a methylamino group, a change that is readily observable through various spectroscopic methods.
Spectroscopic Techniques: A Comparative Overview
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule.[1][3] The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are recorded as peaks in the FTIR spectrum.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) using an agate mortar and pestle.
-
Pellet Formation: The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Interpreting the Spectra: Starting Material vs. Product
| Functional Group | Starting Material (2-chloro derivative) | Product (2-methylamino derivative) | Key Observations |
| N-H Stretch (Amino) | 3597, 3474 cm⁻¹ | 3469, 3379, 3365 cm⁻¹ | The appearance of an additional N-H stretching band and a shift in the existing bands indicate a change in the amino group environment and the introduction of a secondary amine.[6] |
| C≡N Stretch (Nitrile) | ~2206 cm⁻¹ | ~2201 cm⁻¹ | The nitrile stretch remains relatively consistent, confirming its presence in both molecules.[2][6] A slight shift may be observed due to changes in the electronic environment of the ring. |
| C-Cl Stretch | ~766 cm⁻¹ | Absent | The disappearance of the C-Cl stretching vibration is a strong indicator of the successful substitution of the chlorine atom.[6] |
| C-H Stretch (Aromatic & Aliphatic) | ~3070 cm⁻¹ (aromatic) | ~3070 cm⁻¹ (aromatic), 2927, 2864 cm⁻¹ (aliphatic) | The appearance of aliphatic C-H stretching bands confirms the introduction of the methyl group.[6] |
| C=N, C=C Stretch (Ring) | ~1632, 1464 cm⁻¹ | ~1627, 1557 cm⁻¹ | Shifts in the ring stretching vibrations reflect the altered electronic distribution upon substitution.[6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. ¹H NMR reveals the number and types of protons, while ¹³C NMR provides insights into the carbon framework.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C spectra are acquired. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
Interpreting the Spectra: Starting Material vs. Product
¹H NMR Spectroscopy
| Proton Environment | Starting Material (2-chloro derivative) | Product (2-methylamino derivative) | Key Observations |
| NH₂ Protons | Broad singlet | Multiplet (exchangeable with D₂O) | The chemical shift and multiplicity of the amino protons change due to the altered electronic environment. |
| Aromatic Protons | Multiplet in the aromatic region | Multiplet in the aromatic region | The signals from the aryl substituent remain, though slight shifts may occur. |
| CH₃ Protons | Absent | Singlet (~3.0 ppm) | The appearance of a new singlet corresponding to the methyl protons is a clear indication of the successful reaction. |
| NH Proton (methylamino) | Absent | Broad singlet (exchangeable with D₂O) | A new, exchangeable proton signal appears, corresponding to the N-H of the methylamino group. |
¹³C NMR Spectroscopy
| Carbon Environment | Starting Material (2-chloro derivative) | Product (2-methylamino derivative) | Key Observations |
| C-Cl Carbon | Signal in the region for carbon attached to an electronegative atom | Absent | The disappearance of the signal for the carbon bonded to chlorine confirms the substitution. |
| C-N Carbon (methylamino) | Absent | New signal appears | A new signal corresponding to the carbon of the methylamino group will be present. |
| C≡N Carbon | ~115-120 ppm | ~115-120 ppm | The nitrile carbon signal remains, with a potential minor shift. |
| Pyrimidine Ring Carbons | Characteristic signals | Shifts in the signals of the ring carbons, particularly C2, C4, and C6, due to the change in the substituent at the 2-position. | The electronic effect of the methylamino group compared to the chloro group will cause noticeable shifts in the ring carbon resonances. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.[7] It also provides information about the structure through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing the loss of an electron to form a molecular ion (M⁺).[7][8]
-
Fragmentation: The high energy of the molecular ion often causes it to break apart into smaller, charged fragments.[8]
-
Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.[8]
Interpreting the Spectra: Starting Material vs. Product
| Ion | Starting Material (2-chloro derivative) | Product (2-methylamino derivative) | Key Observations |
| Molecular Ion (M⁺) | Exhibits a characteristic M and M+2 isotopic pattern in an approximate 3:1 ratio due to the presence of ³⁵Cl and ³⁷Cl. | A single major molecular ion peak. | The change in the isotopic pattern of the molecular ion is a definitive marker for the substitution of chlorine. |
| Fragment Ions | Fragmentation may involve the loss of a chlorine radical (·Cl) or HCl. | Fragmentation may involve the loss of a methyl radical (·CH₃) or the methylamino group. | The fragmentation pattern will be significantly different, reflecting the change in the substituent at the 2-position. For example, the product might show a prominent peak corresponding to [M-CH₃]⁺. |
Visualizing the Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical reaction involving pyrimidine nitriles.
Caption: Logical flow from spectroscopic observations to confirmation of chemical transformation.
Conclusion
The spectroscopic comparison of starting materials and products is a cornerstone of synthetic chemistry. For pyrimidine nitriles, a class of compounds with significant therapeutic potential, this analysis is indispensable. By leveraging the complementary information provided by FTIR, NMR, and Mass Spectrometry, researchers can confidently track the progress of their reactions, confirm the identity of their products, and ensure the integrity of their scientific endeavors. The distinct spectral shifts observed upon chemical modification provide a clear and objective measure of synthetic success.
References
- Microwave Spectrum and Non-Planarity of 2-Aminopyrimidine. RSC Publishing.
- Single Crystal X-Ray Structure Determination and Vibrational Spectroscopy of 2-Aminopyrimidinium Hydrogen Trioxofluorophosphate and bis(2-Aminopyrimidinium) Trioxofluorophosphate. MDPI.
- Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry.
- Vibrational Spectroscopic Investigation of 2-amino-4-methylpyrimidine Tetracyanonickelate Complexes. DergiPark.
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research.
- SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC - NIH.
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo.
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Preprints.org.
- Fragmentation pathway involving the nitrile form of... ResearchGate.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Heteroletters.
- The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed.
- (PDF) Heterocyclic Synthesis with Nitriles: Synthesis of Pyrazolopyrimidine and Pyrazolopyridine Derivatives. ResearchGate.
- Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes. PubMed.
- Pyrimidine synthesis. Organic Chemistry Portal.
- Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal.
- (15)N NMR studies of a nitrile-modified nucleoside. PubMed.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.
- FT-IR data of pyrimidine derivatives compounds. ResearchGate.
- The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate.
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC - NIH.
- Synthesis of Pyrimidines and Pyridines from Acetylene and Nitriles. ACS Publications.
- Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica.
- Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. ACS Publications.
- 4-Amino-5-pyrimidinecarbonitrile. PubChem.
- Mass spectrometry for analysis of purine and pyrimidine compounds. PubMed.
- Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert.
- 2-Cyanopyrimidine. PubChem.
- Structural Characterization of Natural and Synthetic Macrocycles Using Charge-Transfer Dissociation Mass Spectrometry. The Research Repository @ WVU.
- Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. PMC - PubMed Central.
- Mass Spectrometry. MSU chemistry.
- Mass spectrometry 1. Chemistry LibreTexts.
Sources
- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 2. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 4. scialert.net [scialert.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
The Pyrimidine-5-Carbonitrile Scaffold: A Comparative In-Silico Docking Guide for Kinase Inhibitor Design
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. Kinases, with their pivotal role in cell signaling, have become a major focus for therapeutic intervention, particularly in oncology.[1] The pyrimidine nucleus, a key component of DNA and RNA, has emerged as a privileged scaffold in medicinal chemistry, forming the backbone of numerous anticancer agents.[2] This guide provides an in-depth comparative analysis of in-silico docking studies focused on pyrimidine-5-carbonitrile derivatives, a promising class of kinase inhibitors. We will explore the rationale behind computational choices, present comparative data, and provide a detailed workflow to empower your own inhibitor design campaigns.
The pyrimidine scaffold's versatility allows for strategic modifications that can significantly influence binding affinity and selectivity towards various kinases.[3][4] The addition of a carbonitrile group at the 5-position often enhances the molecule's interaction with the kinase active site, contributing to its inhibitory potential. This guide will delve into specific examples targeting key kinases such as EGFR, VEGFR-2, and PI3K, offering a comparative perspective on their binding modes and energies.
The In-Silico Docking Workflow: A Step-by-Step Rationale
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[5][6] A well-executed docking study is a self-validating system, where each step is crucial for the reliability of the final results.[7]
Here, we outline a detailed protocol for a typical in-silico docking study of pyrimidine-5-carbonitrile inhibitors against a target kinase.
Experimental Protocol: Molecular Docking of Pyrimidine-5-Carbonitrile Derivatives
-
Protein Preparation:
-
Action: Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB). For example, for Epidermal Growth Factor Receptor (EGFR), one might use PDB ID: 1M17.[8]
-
Rationale: The crystal structure provides the atomic coordinates of the protein, which is essential for defining the binding site. It is crucial to select a high-resolution structure with a co-crystallized ligand to help validate the docking protocol.
-
Execution: Remove water molecules, co-solvents, and any non-essential ligands from the PDB file. Add polar hydrogens and assign appropriate atom types and charges using software like AutoDockTools or Schrödinger's Protein Preparation Wizard.[5][9] This step ensures that the protein is in a chemically correct state for docking.
-
-
Ligand Preparation:
-
Action: Sketch the pyrimidine-5-carbonitrile derivatives using a chemical drawing tool like ChemDraw or obtain their 3D structures from databases like PubChem.
-
Rationale: The ligand structures must be in a 3D format with correct stereochemistry and protonation states at physiological pH.
-
Execution: Generate 3D coordinates and perform energy minimization using a force field like MMFF94. This step ensures that the ligand is in a low-energy conformation before docking. Software like Open Babel can be used for format conversion and energy minimization.[10]
-
-
Grid Box Generation:
-
Action: Define a 3D grid box that encompasses the active site of the kinase.
-
Rationale: The grid box defines the search space for the docking algorithm. Its size and location are critical for an efficient and accurate docking run.
-
Execution: The grid box is typically centered on the co-crystallized ligand or key active site residues. The dimensions should be large enough to allow the ligand to rotate freely but not so large as to waste computational resources.[5][9]
-
-
Molecular Docking Simulation:
-
Action: Run the docking simulation using software like AutoDock Vina, Glide, or GOLD.[6]
-
Rationale: These programs use scoring functions and search algorithms to predict the binding poses and affinities of the ligand within the receptor's active site. The choice of software can depend on the desired balance between speed and accuracy.[6]
-
Execution: The software will generate multiple binding poses for each ligand, ranked by their predicted binding energy (e.g., in kcal/mol). Lower binding energy values generally indicate a more favorable binding interaction.[5]
-
-
Post-Docking Analysis and Validation:
-
Action: Analyze the top-ranked docking poses to understand the key molecular interactions.
-
Rationale: This step involves visualizing the protein-ligand complex and identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding.
-
Execution: Use visualization software like PyMOL or UCSF Chimera to analyze the interactions.[5][6] It is also crucial to perform a re-docking of the co-crystallized ligand to validate the docking protocol. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation.[11]
-
Caption: A generalized workflow for in-silico molecular docking studies.
Comparative Docking Analysis of Pyrimidine-5-Carbonitrile Kinase Inhibitors
The following tables summarize the in-silico docking performance of various pyrimidine-5-carbonitrile derivatives against different kinase targets, alongside their experimentally determined inhibitory activities (IC50 values) where available. This comparative data highlights the potential of this scaffold in kinase inhibitor design.
Table 1: Docking Performance against Epidermal Growth Factor Receptor (EGFR)
| Compound ID | Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Experimental IC50 | Reference |
| Compound 10b | EGFR | 1M17 | -8.5 | Met769, Leu768, Cys773 | 8.29 nM | [8] |
| Compound 11b | EGFR (WT) | 1M17 | -9.2 | Met793, Leu718, Cys797 | 0.09 µM | [12][13] |
| Compound 11b | EGFR (T790M) | 2JIV | -8.7 | Met793, Leu718, Cys797 | 4.03 µM | [12][13] |
| Erlotinib (Ref.) | EGFR | 1M17 | -9.8 | Met793, Leu718, Cys797 | 2.83 nM | [8] |
Lower docking scores indicate stronger predicted binding affinity.
Table 2: Docking Performance against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
| Compound ID | Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Experimental IC50 | Reference |
| Compound 11e | VEGFR-2 | 1YWN | -10.2 | Cys919, Asp1046, Glu885 | 0.61 µM | [14][15] |
| Compound 12b | VEGFR-2 | 1YWN | -10.5 | Cys919, Asp1046, Glu885 | 0.53 µM | [14][15] |
| Sorafenib (Ref.) | VEGFR-2 | 1YWN | -11.1 | Cys919, Asp1046, Glu885 | 0.19 µM | [14] |
Lower docking scores indicate stronger predicted binding affinity.
Table 3: Docking Performance against Phosphoinositide 3-kinase (PI3K)
| Compound ID | Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Experimental IC50 | Reference |
| Compound 7f | PI3Kδ | N/A | Not Reported | Not Reported | 6.99 µM | [16] |
| Compound 7f | PI3Kγ | N/A | Not Reported | Not Reported | 4.01 µM | [16] |
| Copanlisib (Ref.) | PI3Kα | 4JPS | -10.1 | Val851, Met922, Trp780 | N/A | [17][18] |
Note: Direct comparison of docking scores across different studies and software should be done with caution due to variations in methodologies.
Structure-Activity Relationship (SAR) Insights from Docking Studies
The docking poses of pyrimidine-5-carbonitrile derivatives consistently reveal key interactions within the ATP-binding pocket of kinases.
Caption: A schematic of key inhibitor-kinase interactions.
-
Hydrogen Bonding with the Hinge Region: The nitrogen atoms of the pyrimidine core frequently form crucial hydrogen bonds with the backbone amides of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[19][20]
-
Hydrophobic Interactions: Substituents at the C2 and C4 positions of the pyrimidine ring often extend into hydrophobic pockets within the active site, enhancing binding affinity and contributing to selectivity.[3][21]
-
Role of the 5-Carbonitrile Group: The electron-withdrawing nature of the carbonitrile group can modulate the electronics of the pyrimidine ring. It can also engage in dipole-dipole interactions or form hydrogen bonds with residues in the ribose-binding pocket, further anchoring the inhibitor.
Advancing Beyond Docking: The Role of Molecular Dynamics
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a more dynamic view.[22] MD simulations can be used to assess the stability of the docked complex over time, providing further confidence in the predicted binding mode.[14][15] For instance, a 100 ns MD simulation of compound 11e in the active site of VEGFR-2 revealed its stability, supporting the docking results.[14]
Conclusion and Future Directions
In-silico docking studies are an indispensable tool in the modern drug discovery pipeline for kinase inhibitors.[1][22] The pyrimidine-5-carbonitrile scaffold has demonstrated significant potential, with derivatives showing promising activity against a range of cancer-related kinases. The comparative data presented in this guide underscores the importance of a rational, structure-based design approach.
For researchers in this field, the path forward involves not only the design and synthesis of novel derivatives but also the rigorous validation of in-silico predictions through in-vitro and in-vivo experiments. The integration of computational methods like molecular docking and MD simulations with experimental validation will continue to accelerate the discovery of the next generation of potent and selective kinase inhibitors.
References
- Ibrahimeissa, A. M., Hagar, M., Ali, O. M., El-Sayed, L. E., El-Gohary, N. M., & Abuo-Rahma, G. E.-D. A. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 13(31), 21648–21667. [Link]
- Aiswarya, R., & Jeyaprakash, R. S. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(35), 22894–22910. [Link]
- Aiswarya, R., & Jeyaprakash, R. S. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(35), 22894–22910. [Link]
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
- BioTech Made Easy. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
- Durmic-Hall, E., Zivkovic, M., & Stjepanovic, M. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 8, 593. [Link]
- Khan, M. A., Al-Dhfyan, A., & Halim, S. A. (2025). Discovery of a Selective PI3K Inhibitor Through Structure-Based Docking and Multilevel In Silico Validation. Pharmaceuticals, 18(11), 1599. [Link]
- Scholz, C., Kjellstrom, H., & Spjuth, O. (2008). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Chemical Biology, 3(11), 707–715. [Link]
- van den Maagdenberg, H. W., & de Graaf, C. (2024). Docking-Informed Machine Learning for Kinome-wide Affinity Prediction. Journal of Chemical Information and Modeling, 64(23), 7561–7572. [Link]
- Biotecnika. (2024). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking. YouTube. [Link]
- Durmic-Hall, E., Zivkovic, M., & Stjepanovic, M. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 8, 593. [Link]
- Barakat, K. H. (2009). Molecular Docking Tutorial.
- El-Damasy, D. A., Abd-Elhameed, R. H., El-Sayed, L. E., & El-Gohary, N. M. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 11(53), 33361–33376. [Link]
- El-Damasy, D. A., Abd-Elhameed, R. H., El-Sayed, L. E., & El-Gohary, N. M. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(40), 8114–8132. [Link]
- El-Sayed, L. E., El-Gohary, N. M., El-Damasy, D. A., & Abd-Elhameed, R. H. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(19), 6289. [Link]
- El-Damasy, D. A., Abd-Elhameed, R. H., El-Sayed, L. E., & El-Gohary, N. M. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(40), 8114–8132. [Link]
- Ibrahimeissa, A. M., Hagar, M., Ali, O. M., El-Sayed, L. E., El-Gohary, N. M., & Abuo-Rahma, G. E.-D. A. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 13(31), 21648–21667. [Link]
- Kumar, A., Kumar, R., & Kumar, S. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Medicinal Chemistry, 30(31), 3505–3525. [Link]
- El-Sayed, L. E., El-Gohary, N. M., El-Damasy, D. A., & Abd-Elhameed, R. H. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895–911. [Link]
- Kumar, A., Kumar, R., & Kumar, S. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]
- El-Damasy, D. A., Abd-Elhameed, R. H., El-Sayed, L. E., & El-Gohary, N. M. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2220021. [Link]
- Singh, N., & Kumar, A. (2025). In silico Screening for Identification of Novel Aurora Kinase Inhibitors by Molecular Docking, Dynamics Simulations and Ligand-Based Hypothesis Approaches. Current Pharmaceutical Design, 31(1), 1-1. [Link]
- Al-Salahi, R., Al-Ostoot, F. H., & Marzouk, M. (2025).
- Kuriwaki, I., Inagaki, T., & Nishigaki, N. (2021). Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. Bioorganic & Medicinal Chemistry, 33, 116019. [Link]
- Raj, R., & Kumar, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10–30. [Link]
Sources
- 1. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 7. sites.ualberta.ca [sites.ualberta.ca]
- 8. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
A Comparative Guide to Purity Assessment of Synthesized Dichloromethylpyrimidine Derivatives
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Dichloromethylpyrimidine derivatives are a significant class of heterocyclic compounds, frequently employed as key building blocks in the synthesis of a wide array of therapeutic agents, including antiviral and anticancer drugs.[1] The precise molecular structure of these derivatives, characterized by the reactive dichloromethyl group, makes them versatile synthons but also susceptible to the formation of various impurities during synthesis.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, comparative analysis of the primary analytical techniques for assessing the purity of synthesized dichloromethylpyrimidine derivatives. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights to establish robust, self-validating analytical workflows. Our discussion will be grounded in the principles of scientific integrity, drawing upon authoritative sources to ensure technical accuracy and trustworthiness.
Understanding Impurity Formation in Dichloromethylpyrimidine Synthesis
The synthesis of dichloromethylpyrimidine derivatives, such as the common intermediate 2,4-dichloro-5-methylpyrimidine, typically involves multi-step chemical reactions.[2][3] A frequent synthetic route involves the chlorination of a corresponding hydroxypyrimidine precursor using reagents like phosphorus oxychloride (POCl₃).[4] The nature of these reactions, often carried out at elevated temperatures, can lead to the formation of several types of impurities.
Common Classes of Impurities:
-
Starting Materials and Intermediates: Incomplete conversion of starting materials or intermediates can result in their presence in the final product. For instance, residual 5-methyluracil in a synthesis targeting 2,4-dichloro-5-methylpyrimidine is a common process-related impurity.
-
By-products: Side reactions occurring concurrently with the main reaction can generate structurally similar by-products. These can include isomers, over-chlorinated, or under-chlorinated pyrimidine derivatives.
-
Reagents and Catalysts: Residual reagents, such as N,N-dimethylaniline often used in chlorination reactions, and catalysts may be present in the final product if not completely removed during workup and purification.[4]
-
Degradation Products: Dichloromethylpyrimidine derivatives can be susceptible to degradation under certain conditions of heat, light, and humidity, leading to the formation of hydrolysis products or other degradants.[5][6][7][8]
The International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2) provide a framework for the reporting, identification, and qualification of such impurities in new drug substances and products, respectively.[9][10][11][12][13][14][15][16][17][18] Adherence to these guidelines is crucial for regulatory compliance.
A Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical technique for purity assessment is contingent upon the physicochemical properties of the dichloromethylpyrimidine derivative and its potential impurities. A multi-pronged approach, leveraging the orthogonal strengths of different methods, is often the most robust strategy.
Below is a comparative summary of the most pertinent analytical techniques:
| Technique | Principle | Strengths for Dichloromethylpyrimidine Analysis | Limitations |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity for non-volatile and thermally labile compounds; ideal for quantifying known and unknown impurities.[9][10][11] | May require derivatization for compounds lacking a UV chromophore; peak co-elution can be a challenge. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection. | Excellent for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain by-products; provides structural information for impurity identification.[1][9][10][11][19] | Not suitable for non-volatile or thermally labile compounds; may require derivatization to increase volatility. |
| Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy | The signal intensity of a nucleus is directly proportional to the number of nuclei in the sample. | Provides a direct, primary method for purity determination without the need for a specific reference standard for each impurity; offers structural elucidation of impurities.[5][20][21] | Lower sensitivity compared to chromatographic methods; requires a relatively pure reference standard for the main component for accurate quantification. |
| Elemental Analysis (CHNS) | Combustion of the sample to convert elements into simple gases, which are then quantified. | Confirms the elemental composition of the synthesized compound, providing a fundamental check of purity. | Does not provide information on the nature or quantity of individual organic impurities. |
Experimental Protocols and Data Interpretation
High-Performance Liquid Chromatography (HPLC-UV) for Purity Profiling
HPLC is the workhorse for purity analysis of most pharmaceutical compounds due to its versatility and high resolution.[11] For dichloromethylpyrimidine derivatives, a reversed-phase HPLC method is typically employed.
Illustrative HPLC-UV Protocol:
-
Instrumentation: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.
Data Interpretation:
The resulting chromatogram will show a major peak corresponding to the dichloromethylpyrimidine derivative and smaller peaks for any impurities. The relative area of each impurity peak can be used to determine its percentage in the sample. A DAD can provide UV spectra for each peak, aiding in peak identification and purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is particularly effective for identifying and quantifying volatile and semi-volatile impurities that may not be amenable to HPLC analysis.[10][11]
Illustrative GC-MS Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Injector Temperature: 250 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
Data Interpretation:
The total ion chromatogram (TIC) will show peaks for all volatile components. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification. The fragmentation patterns can provide structural information about unknown impurities.
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR offers a powerful, non-destructive method for determining the absolute purity of a compound without the need for individual impurity standards.[5][20][21]
Illustrative ¹H qNMR Protocol:
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh a known amount of the dichloromethylpyrimidine derivative and a certified internal standard (e.g., maleic acid) into an NMR tube. Add a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Purity Calculation:
The purity of the analyte can be calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Workflow for Comprehensive Purity Assessment
A robust workflow for assessing the purity of synthesized dichloromethylpyrimidine derivatives should be systematic and leverage the strengths of multiple analytical techniques.
Caption: A recommended workflow for the comprehensive purity assessment of dichloromethylpyrimidine derivatives.
Conclusion
The rigorous assessment of purity for synthesized dichloromethylpyrimidine derivatives is a non-negotiable aspect of pharmaceutical development. A comprehensive analytical strategy, employing a combination of orthogonal techniques such as HPLC, GC-MS, and qNMR, is essential for the reliable identification and quantification of impurities. By understanding the potential sources of impurities from the synthetic route and applying validated, robust analytical methods, researchers can ensure the quality, safety, and efficacy of these critical pharmaceutical intermediates. This guide provides a framework for establishing such a self-validating system, grounded in scientific principles and regulatory expectations.
References
- International Council for Harmonisation. (2006). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
- Slideshare. (n.d.). ICH Q3B (R2):Impurities in new drug products. [Link]
- International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). [Link]
- IKEV. (n.d.). ICH Q3BR Guideline Impurities in New Drug Products. [Link]
- European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]
- European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. [Link]
- GMP Compliance. (n.d.). ICH Q3B(R2) Impurities in New Drug Products. [Link]
- GMP Compliance. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
- Emery Pharma. (n.d.).
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
- MedCrave online. (2016).
- AWS. (2022).
- In-Pharma Technologist. (n.d.).
- International Journal of Research in Pharmaceutical Sciences. (2023).
- ScienceGate. (n.d.).
- Biomedical Journal of Scientific & Technical Research. (2022).
- PubMed. (1997).
- Shimadzu Corporation. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. [Link]
- Biomedical Journal of Scientific & Technical Research. (2024).
- Wikipedia. (n.d.). Fine chemical. [Link]
- Organic Letters. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]
- Matrix Fine Chemicals. (n.d.). 2,4-DICHLORO-5-METHYLPYRIMIDINE | CAS 1780-31-0. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. 2,4-二氯-5-甲基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2,4-DICHLORO-5-METHYLPYRIMIDINE | CAS 1780-31-0 [matrix-fine-chemicals.com]
- 4. 2,4-Dichloro-5-methoxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. biomedres.us [biomedres.us]
- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. jpionline.org [jpionline.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ICH Q3B (R2):Impurities in new drug products | PPTX [slideshare.net]
- 13. database.ich.org [database.ich.org]
- 14. ikev.org [ikev.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. ICH Q3B(R2) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
- 18. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 19. shimadzu.com [shimadzu.com]
- 20. 2,4-Dichloro-5-methylpyrimidine(1780-31-0) 1H NMR spectrum [chemicalbook.com]
- 21. 2,4-Dichloro-5-methoxypyrimidine(19646-07-2) 1H NMR [m.chemicalbook.com]
A Senior Application Scientist's Guide to Benchmarking New Pyrimidine Derivatives Against Known Kinase Inhibitors
Introduction: The Enduring Appeal of the Pyrimidine Scaffold in Kinase Inhibition
Protein kinases, orchestrators of a vast array of cellular processes, have long been a focal point of drug discovery, particularly in oncology. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. Within the landscape of kinase inhibitors, the pyrimidine nucleus stands out as a "privileged scaffold".[1][2] This heterocyclic ring system is a fundamental component of DNA and RNA and serves as the backbone for numerous therapeutic agents.[1] Its ability to mimic the adenine ring of ATP allows it to effectively compete for the kinase ATP-binding site, a common mechanism for kinase inhibition.[3][4] The versatility of the pyrimidine core has led to the development of many FDA-approved drugs and a continuous stream of new derivatives entering clinical investigation.[5][6]
The relentless emergence of drug resistance, however, necessitates the development of novel kinase inhibitors with improved potency, selectivity, and the ability to target mutated kinases.[2] Recent research has produced a new generation of pyrimidine derivatives designed to overcome these challenges.[7][8] For drug development professionals, the critical question is how to rigorously evaluate these new chemical entities against established, clinically successful inhibitors.
This guide provides a comprehensive framework for benchmarking a novel pyrimidine derivative against a panel of well-known kinase inhibitors. We will use a hypothetical new compound, "PYR-5" , a fourth-generation inhibitor designed to target the C797S resistance mutation in the Epidermal Growth Factor Receptor (EGFR), as our test case.[7] We will compare it against a curated panel of benchmarks:
-
Erlotinib: A first-generation EGFR inhibitor.
-
Ibrutinib: An irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), which also features a pyrimidine-like core.[3][9][10]
-
Sunitinib: A multi-targeted inhibitor of VEGFR, PDGFR, and other kinases.[11]
Through a structured narrative, we will explain the causality behind experimental choices, provide detailed protocols for key assays, and present data in a clear, comparative format.
Part 1: Biochemical Potency and Selectivity — The First Litmus Test
Expertise & Experience: The initial and most fundamental assessment of any new inhibitor is to determine its direct effect on the purified target enzyme. This in vitro biochemical assay provides a clean, quantitative measure of potency (typically as an IC50 value) without the complexities of a cellular environment. Equally important is assessing selectivity. A highly potent but non-selective inhibitor may lead to off-target effects and toxicity. Therefore, we must screen our lead compound against a panel of kinases to build a selectivity profile. This initial step is cost-effective and crucial for go/no-go decisions before committing to more complex cellular and in vivo studies.
Experimental Workflow: Kinase Inhibition Profiling
The overall process involves titrating the inhibitor against a fixed concentration of kinase and substrate, then measuring the resulting enzyme activity.
Caption: Workflow for a TR-FRET based kinase inhibition assay.
Protocol: LanthaScreen™ TR-FRET Kinase Activity Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust, high-throughput methods for measuring kinase activity.[12][13] The principle relies on the transfer of energy from a donor fluorophore (e.g., Terbium) on an antibody that recognizes a phosphorylated substrate to an acceptor fluorophore (e.g., Fluorescein) on the substrate itself.[12][14] This energy transfer only occurs when the substrate is phosphorylated, bringing the antibody and substrate into close proximity.
Materials:
-
Kinase of interest (e.g., EGFR C797S mutant, BTK, VEGFR2)
-
Fluorescein-labeled substrate peptide
-
Terbium-labeled phospho-specific antibody
-
ATP
-
Kinase reaction buffer
-
EDTA-containing stop solution
-
Test compounds (PYR-5 and benchmarks) diluted in DMSO
-
384-well assay plates
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Dispense 0.5 µL of each compound dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Add 5 µL of this solution to each well of the assay plate.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final volume is 10.5 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Detection:
-
Prepare a 2X detection solution containing the Terbium-labeled antibody and EDTA in TR-FRET dilution buffer. The EDTA stops the kinase reaction by chelating Mg2+.
-
Add 10 µL of the detection solution to each well.
-
-
Final Incubation & Reading: Incubate the plate for another 60 minutes at room temperature to allow for antibody-substrate binding. Read the plate on a microplate reader capable of TR-FRET, measuring the emission at 490 nm (Terbium) and 520 nm (Fluorescein).[14]
-
Data Analysis: Calculate the 520/490 emission ratio. Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Comparative Biochemical Potency (IC50, nM)
| Compound | Primary Target | IC50 (nM) | Off-Target 1: BTK | IC50 (nM) | Off-Target 2: VEGFR2 | IC50 (nM) |
| PYR-5 (New) | EGFR C797S | 5.2 | >10,000 | >10,000 | ||
| Erlotinib | EGFR (WT) | 2.5 | >10,000 | >10,000 | ||
| Ibrutinib | BTK | 0.5 | EGFR (WT) | 5.0 | >5,000 | |
| Sunitinib | VEGFR2 | 9.0 | 5,500 | BTK | 620 |
Data for PYR-5 is hypothetical, based on desirable characteristics for a novel inhibitor. Other values are representative of published data.
Trustworthiness: The inclusion of controls is critical. The "no inhibitor" control represents 100% kinase activity, while the "no enzyme" control defines the background signal. A self-validating protocol would also include a known inhibitor for the target kinase as a positive control to ensure the assay is performing as expected.
Part 2: Cellular Activity and Mechanism of Action Confirmation
Expertise & Experience: While biochemical assays are essential, they don't tell the whole story. A compound must be able to penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response. Therefore, the next logical step is to assess the compound's anti-proliferative activity in cancer cell lines that are dependent on the target kinase. Furthermore, to confirm the mechanism of action, we must demonstrate that the compound inhibits the phosphorylation of its target and downstream signaling proteins at concentrations that correlate with its anti-proliferative effects. This step connects the biochemical potency to a functional cellular outcome.
Signaling Pathway Diagrams
Understanding the pathways we aim to disrupt is key to designing the right experiments.
Caption: Simplified EGFR Signaling Pathway.[15][16][17]
Caption: Simplified BTK Signaling Pathway.[9][10]
Protocol: Western Blotting for Phospho-Protein Analysis
This technique allows for the visualization of specific proteins and their phosphorylation status, providing direct evidence of target engagement in a cellular context.
Materials:
-
Cancer cell lines (e.g., H1975 for EGFR, TMD8 for BTK)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[18]
-
Protein quantitation assay (e.g., BCA assay)
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[18] (Note: Avoid milk for blocking as it contains phosphoproteins like casein that can cause high background).[18]
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a dose-response of the inhibitor (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours).
-
Wash cells with cold PBS and lyse them on ice using supplemented lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[19]
-
Gel Electrophoresis:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again as in the previous step.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Self-Validation): To ensure observed changes in phosphorylation are not due to changes in total protein levels, the blot can be stripped of the phospho-antibody and re-probed with an antibody against the total protein (e.g., anti-total-EGFR). This acts as a loading control and validates the specificity of the effect.[19]
Data Presentation: Comparative Cellular Activity
| Compound | Cell Line | Target Pathway | Anti-proliferative IC50 (nM) |
| PYR-5 (New) | NCI-H1975 (EGFR T790M/L858R) | EGFR | 45 |
| Erlotinib | NCI-H1975 (EGFR T790M/L858R) | EGFR | >5,000 |
| Ibrutinib | TMD8 (Activated B-Cell DLBCL) | BTK | 8 |
| Sunitinib | 786-O (Renal Cell Carcinoma) | VEGFR/PDGFR | 2,500 |
Data is representative. Note the resistance of the H1975 cell line to the first-generation inhibitor Erlotinib, a scenario where a compound like PYR-5 would be valuable.
Interpretation: The data shows that PYR-5 is potent against a cell line with a known resistance mutation to first-generation EGFR inhibitors. A corresponding Western blot would be expected to show a dose-dependent decrease in the phosphorylation of EGFR and its downstream effectors like Akt and ERK, confirming that its anti-proliferative effect is driven by on-target pathway inhibition.
Conclusion and Forward Look
This guide outlines a foundational strategy for the preclinical benchmarking of novel pyrimidine-based kinase inhibitors. By systematically progressing from biochemical potency and selectivity screening to cellular mechanism-of-action studies, researchers can build a robust data package to support the advancement of a lead candidate.
Our hypothetical compound, PYR-5 , demonstrated high potency against its intended target (EGFR C797S), excellent selectivity against other kinases in a biochemical assay, and potent, on-target activity in a relevant cancer cell line. This positions it as a promising candidate for overcoming acquired resistance to earlier-generation therapies.
The logical next steps in its evaluation would include:
-
Broader Kinome Profiling: Screening against a larger panel (e.g., >400 kinases) to fully map its selectivity.
-
ADME/Tox Studies: In vitro and in vivo assessment of its absorption, distribution, metabolism, excretion, and toxicity profile.
-
In Vivo Efficacy Models: Testing the compound in animal models, such as cell line-derived or patient-derived xenografts, to evaluate its anti-tumor activity in a living system.
By adhering to a rigorous, multi-faceted evaluation process grounded in sound scientific principles, drug development professionals can effectively identify and validate the next generation of impactful kinase inhibitors.
References
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- A comprehensive pathway map of epidermal growth factor receptor signaling. (Source: PMC, URL: [Link])
- Signal Transduction by Vascular Endothelial Growth Factor Receptors. (Source: PMC, URL: [Link])
- Ibrutinib. (Source: Wikipedia, URL: [Link])
- Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. (Source: PubMed, URL: [Link])
- LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. (Source: BMG Labtech, URL: [Link])
- EGF/EGFR Signaling Pathway.
- Development of a HTRF® Kinase Assay for Determination of Syk Activity. (Source: PMC, URL: [Link])
- Molecular pathways: BCR-ABL. (Source: PubMed, URL: [Link])
- LanthaScreen Technology on microplate readers. (Source: BMG Labtech, URL: [Link])
- Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. (Source: PubMed, URL: [Link])
- Imbruvica: Uses, Dosage, Side Effects & Warnings. (Source: Drugs.com, URL: [Link])
- Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. (Source: PMC, URL: [Link])
- WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
- Ibrutinib (Imbruvica): Uses, Dosage, Side Effects & Interactions. (Source: Minicule, URL: [Link])
- The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. (Source: AACR Journals, URL: [Link])
- EGFR Inhibitor Pathway, Pharmacodynamics. (Source: ClinPGx, URL: [Link])
- Signaling pathways activated by BCR-ABL.
- Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. (Source: AACR Journals, URL: [Link])
- Molecular Pathways: BCR-ABL. (Source: AACR Journals, URL: [Link])
- Imbruvica (Ibrutinib): A Targeted Therapy for Blood Cancers. (Source: Counterforce Health, URL: [Link])
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (Source: MDPI, URL: [Link])
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (Source: RSC Publishing, URL: [Link])
- Design, synthesis and evaluation of new pyrimidine derivatives as EGFR C797S tyrosine kinase inhibitors. (Source: PubMed, URL: [Link])
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (Source: MDPI, URL: [Link])
- VEGF Signaling P
- Pan/Phospho Analysis For Western Blot Normalization. (Source: Protocols.io, URL: [Link])
- HTRF ® Kinase Assay Protocol.
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
- Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. (Source: Bio-Rad, URL: [Link])
- Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (Source: Bio-Techne, URL: [Link])
- (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity.
- Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase.
- BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. (Source: NIH, URL: [Link])
- VEGF signaling pathway. (Source: Proteopedia, URL: [Link])
- Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. (Source: ijrpr, URL: [Link])
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (Source: RSC Medicinal Chemistry, URL: [Link])
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijrpr.com [ijrpr.com]
- 9. Ibrutinib - Wikipedia [en.wikipedia.org]
- 10. drugs.com [drugs.com]
- 11. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. LanthaScreen Technology Overview | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 16. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinPGx [clinpgx.org]
- 18. researchgate.net [researchgate.net]
- 19. Pan/Phospho Analysis For Western Blot Normalization [protocols.io]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for Novel Pyrimidine Compounds
For researchers, scientists, and drug development professionals, the journey of a novel pyrimidine compound from synthesis to a potential therapeutic is paved with rigorous analytical scrutiny. The pyrimidine scaffold, a cornerstone in medicinal chemistry, is central to numerous FDA-approved drugs, highlighting its therapeutic significance.[1] However, the structural integrity and purity of these novel chemical entities (NCEs) must be unequivocally established to ensure the reliability of biological data and meet stringent regulatory standards. This guide provides an in-depth, objective comparison of critical analytical techniques for the cross-validation of data for novel pyrimidine compounds, complete with supporting experimental insights and detailed protocols.
The principle of cross-validation in analytical chemistry involves the critical assessment of data generated from two or more orthogonal methods to ensure the integrity and accuracy of the results.[2] This is not merely a confirmatory step but a foundational aspect of scientific integrity, ensuring that the observed biological activity is attributable to the compound of interest and not an artifact of impurities.
This guide will navigate the multifaceted approach to analytical data cross-validation, focusing on a hypothetical novel pyrimidine derivative, "Pyr-A," to illustrate the comparative analysis. We will delve into the causality behind experimental choices and demonstrate how each protocol serves as a self-validating system.
The Analytical Cross-Validation Workflow
A robust analytical data package for a novel pyrimidine compound relies on the synergy of multiple techniques, each providing a unique perspective on the compound's identity, purity, and stability. The following diagram illustrates a typical cross-validation workflow.
Caption: A typical workflow for the cross-validation of analytical data for novel pyrimidine compounds.
Comparative Analysis of Key Analytical Techniques
The selection of analytical methods for cross-validation should be based on the principle of orthogonality, where the techniques employed have different underlying principles of separation and detection. This approach provides a more comprehensive and reliable assessment of the compound's purity.
| Analytical Method | Principle | Primary Application | Strengths | Limitations |
| HPLC-UV | Chromatographic separation based on polarity, with UV detection. | Quantitative purity assessment (area % purity). | High sensitivity and resolution for separating structurally similar impurities. | Requires a chromophore for UV detection; relative purity unless a certified reference standard is used. |
| LC-MS | Chromatographic separation coupled with mass-to-charge ratio detection. | Molecular weight confirmation and impurity identification. | High specificity for molecular weight determination; can identify unknown impurities. | Response can be non-linear and vary between compounds, making quantification challenging without standards. |
| ¹H-NMR | Nuclear magnetic resonance of proton nuclei. | Structural elucidation and confirmation. | Provides detailed structural information; can identify and quantify certain impurities. | Lower sensitivity compared to HPLC for trace impurities; complex spectra can be challenging to interpret. |
| Elemental Analysis | Combustion of the sample to convert elements to simple gases for detection. | Confirmation of elemental composition (%C, %H, %N, %S). | Provides a fundamental measure of purity by comparing the actual elemental composition to the theoretical values.[3] | Does not provide information on the nature of impurities; requires a relatively larger sample amount. |
| qNMR | Quantitative analysis based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei. | Absolute purity determination. | A primary ratio method that can determine purity without a reference standard of the analyte. | Lower throughput, especially when long relaxation delays are required for accuracy.[4] |
| DSC | Measurement of the difference in heat flow between a sample and a reference as a function of temperature. | Assessment of bulk purity of crystalline solids. | Rapid determination of total molar impurity content with minimal sample preparation. | Only applicable to crystalline, thermally stable compounds; does not identify individual impurities.[5] |
Detailed Experimental Protocols and Comparative Data
To illustrate the cross-validation process, we present hypothetical yet realistic data for our novel pyrimidine compound, "Pyr-A."
High-Performance Liquid Chromatography (HPLC-UV)
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.[6] For pyrimidine derivatives, reversed-phase HPLC is commonly employed.[7]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using acetonitrile and water (both with 0.1% formic acid to improve peak shape). A typical gradient for pyrimidine derivatives might start at a lower percentage of acetonitrile and increase over time.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm, a common wavelength for pyrimidine derivatives.[8]
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of Pyr-A in methanol at 1 mg/mL and dilute with the mobile phase to a working concentration of 100 µg/mL.
Hypothetical Results for Pyr-A:
| Parameter | Result |
| Retention Time of Pyr-A | 12.5 min |
| Purity (Area %) | 99.5% |
| Known Impurity 1 | 0.2% (at 8.2 min) |
| Known Impurity 2 | 0.15% (at 10.1 min) |
| Unknown Impurities | 0.15% (total) |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS couples the separation power of LC with the detection capabilities of mass spectrometry, providing molecular weight information for the separated components.[9]
Experimental Protocol:
-
LC System: As described for HPLC-UV.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
-
Ionization Mode: Positive ESI is often suitable for nitrogen-containing heterocyclic compounds like pyrimidines.
-
Data Acquisition: Full scan mode to detect all ions within a specified mass range.
Hypothetical Results for Pyr-A (Theoretical MW = 350.4 g/mol ):
| Peak at Retention Time | Observed [M+H]⁺ (m/z) | Inferred Identity |
| 12.5 min | 351.4 | Pyr-A |
| 8.2 min | 322.3 | Impurity 1 (potential precursor) |
| 10.1 min | 366.4 | Impurity 2 (potential oxidation product) |
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle: qNMR is a primary analytical method that provides a direct measure of purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[10]
Experimental Protocol:
-
Spectrometer: 500 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆), a common choice for polar organic compounds like many pyrimidine derivatives.[5]
-
Sample Preparation: Accurately weigh approximately 10 mg of Pyr-A and 5 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a precise volume of DMSO-d₆.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Relaxation Delay (d1): A long delay (e.g., 30-60 seconds) is crucial for accurate quantification.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
-
Data Processing: The spectra are phased and baseline corrected. Purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_standard is the purity of the internal standard.
Hypothetical Results for Pyr-A:
| Parameter | Value |
| Calculated Purity (wt%) | 99.3% |
| Standard Deviation (n=3) | ± 0.2% |
Elemental Analysis (CHNS)
Principle: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified to determine the percentage of carbon, hydrogen, nitrogen, and sulfur.
Experimental Protocol:
-
Instrumentation: A CHNS elemental analyzer.
-
Sample Preparation: Accurately weigh 2-3 mg of the dried Pyr-A sample into a tin capsule.
-
Analysis: The sample is introduced into the combustion furnace, and the detector signals are integrated to calculate the elemental percentages.
Hypothetical Results for Pyr-A (Theoretical: C=68.49%, H=5.75%, N=11.99%):
| Element | Theoretical % | Found % | Difference |
| Carbon (C) | 68.49 | 68.35 | -0.14 |
| Hydrogen (H) | 5.75 | 5.80 | +0.05 |
| Nitrogen (N) | 11.99 | 11.92 | -0.07 |
Cross-Validation: Synthesizing the Data
The power of cross-validation lies in the convergence of results from orthogonal techniques.
| Technique | Purity Result | Interpretation |
| HPLC-UV | 99.5% (area %) | High purity with minor related impurities detected. |
| qNMR | 99.3% (wt %) | Excellent agreement with HPLC, providing an absolute purity value. |
| Elemental Analysis | Within ±0.2% of theoretical | Confirms the elemental composition and supports high purity. |
| LC-MS | Confirms MW of main peak and impurities | Provides confidence in the identity of the main component and the nature of the impurities detected by HPLC. |
The close agreement between the HPLC and qNMR results (99.5% vs. 99.3%) provides strong confidence in the purity assessment of Pyr-A. The elemental analysis data, being well within the acceptable difference of ±0.4%, further corroborates the high purity and correct elemental composition of the synthesized compound. The LC-MS data confirms the identity of the main peak as Pyr-A and provides valuable information about the potential structures of the impurities, which aligns with the observations from the HPLC analysis.
Visualization of the Analytical Logic
The relationship between these analytical techniques in establishing the identity and purity of a novel compound can be visualized as a logical framework.
Caption: Integration of analytical techniques for identity and purity validation.
Conclusion
The cross-validation of analytical data is a non-negotiable cornerstone of drug discovery and development, particularly for novel chemical entities like pyrimidine compounds. A multi-pronged approach, leveraging the orthogonal strengths of techniques such as HPLC, LC-MS, NMR, and elemental analysis, is essential for building a robust and reliable data package. This guide has outlined a systematic framework for this process, emphasizing the importance of understanding the underlying principles of each technique and the causal logic behind their application. By adhering to these principles, researchers and scientists can ensure the scientific integrity of their work, paving the way for the successful advancement of novel pyrimidine-based therapeutics.
References
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
- Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21. [Link]
- Tired Instrument. (2025, September 12). The Essential Guide to Elemental Analyzers in Pharmaceutical and Healthcare Applications.
- Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed.
- UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.
- Singh, S., et al. (2018). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Beni-Suef University Journal of Basic and Applied Sciences, 7(4), 843-848. [Link]
- Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum.
- Chaudhary, A., et al. (2011). Synthesis, Spectral Characterization and Anticancer activity of Novel Pyrimidine Derivatives. Analele Universității din București-Chimie (serie nouă), 20(2), 123-140. [Link]
- Sroka, W., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(8), 3825. [Link]
- Manetti, F., et al. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 13(1), 108-125. [Link]
- ResearchGate. (n.d.). Elemental analysis, appearance, molecular weight, molecular mass ion, and HPLC purity of pyrimidine derivatives.
- World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
- Maccarone, A. T., et al. (2020). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 25(20), 4848. [Link]
- Chatzikonstantinou, A. V., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913. [Link]
- Wikipedia. (n.d.). Cross-validation (analytical chemistry).
- Welsch, M. E., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(23), 7241. [Link]
- Szymański, P., et al. (2020).
- Global Bioanalysis Consortium Harmonization Team. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization. The AAPS Journal, 16(6), 1139-1147. [Link]
- International Journal of Pharmaceutical Sciences and Research. (n.d.). TARGETING DIHYDROFOLATE REDUCTASE (DHFR) ENZYME: SYNTHESIS, IN-VITRO BIOLOGICAL EVALUATION, AND MOLECULAR MODELLING OF NOVEL TETRAHYDROPYRIMIDINE AND DIHYDROPYRIDINE DERIVATIVES.
- Ashdin Publishing. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Drug Design and Discovery, 9(1), 1-8. [Link]
- International Journal of Molecular Sciences. (n.d.). An Open Access Journal from MDPI.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. myuchem.com [myuchem.com]
- 6. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2,4-Dichloro-6-methylpyrimidine-5-carbonitrile
For the diligent researcher, scientist, or drug development professional, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the materials you employ. The proper disposal of chemical reagents like 2,4-Dichloro-6-methylpyrimidine-5-carbonitrile is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental responsibility, and scientific excellence. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Profile and Core Safety Imperatives
Anticipated Hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1] The nitrile group (-CN) warrants careful handling to prevent any potential for release of cyanide under specific conditions (e.g., strong acidic environments).
-
Irritation: Causes skin and serious eye irritation.[1][2][3] May also cause respiratory irritation.[1][2][3]
-
Environmental Hazard: As with many halogenated organic compounds, improper disposal can lead to persistent environmental contamination.
This profile dictates that all handling and disposal operations must be conducted within a certified chemical fume hood, with personnel wearing appropriate Personal Protective Equipment (PPE).
| Required Personal Protective Equipment (PPE) | |
| Eye/Face Protection | Chemical safety goggles and/or a full-face shield.[3] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene. Double-gloving is recommended.[3] |
| Body Protection | A lab coat or chemical-resistant apron/coveralls.[3] |
| Respiratory | A NIOSH-approved respirator may be necessary if dust can be generated or work is outside a fume hood.[3] |
| Footwear | Closed-toe, chemical-resistant shoes.[3] |
The Cardinal Rule: Waste Segregation
The most critical step in chemical waste management is proper segregation at the point of generation.[4] Commingling incompatible waste streams can lead to dangerous chemical reactions, compromise disposal protocols, and significantly increase disposal costs.[5]
This compound must be disposed of as Halogenated Organic Waste .
Why?
-
Halogenated: The "dichloro" prefix indicates the presence of two chlorine atoms. Halogenated wastes require specific high-temperature incineration processes to prevent the formation of toxic dioxins and furans.[6][7] They must never be mixed with non-halogenated organic waste.[8][9]
-
Organic: It is a carbon-based molecule.
-
Nitrile: The carbonitrile group adds to its toxicity profile.
This compound and any materials contaminated with it should be collected in a dedicated, properly labeled Halogenated Organic Waste container.[7][8]
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for managing the disposal of pure compound, solutions, and contaminated labware.
Detailed Procedural Steps
For Unused or Waste Compound (Solid):
-
Container: Use a designated, clearly labeled, and compatible container for "Solid Halogenated Organic Waste." The container must have a secure, threaded cap.[8]
-
Transfer: Carefully transfer the solid waste into the container inside a chemical fume hood. Avoid creating dust.[2]
-
Labeling: Update the hazardous waste tag on the container, accurately listing "this compound" and estimating the quantity added. All chemical constituents and their approximate percentages must be listed.[5]
-
Storage: Securely close the container. Store it in your lab's designated Satellite Accumulation Area (SAA), ensuring it is within secondary containment.[5]
For Solutions Containing the Compound:
-
Identify Solvent: Determine if the solvent is halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., acetone, ethyl acetate, hexanes).
-
Container Selection:
-
Transfer & Labeling: Pour the waste solution into the container via a funnel. Update the hazardous waste tag with the full name of the compound and the solvent(s), including percentage composition.
-
Storage: Keep the waste container tightly closed when not in use.[5][8] Store in the SAA.
For Contaminated Labware (e.g., Glassware, Wipes, Gloves):
-
Gross Decontamination: Remove as much of the chemical residue as possible. For glassware, this involves an initial rinse with an appropriate solvent (e.g., acetone).
-
Rinsate Collection: The first rinse (and subsequent rinses) of the contaminated glassware is considered hazardous. This "rinsate" must be collected and disposed of as Liquid Halogenated Organic Waste.[8]
-
Solid Waste:
-
Gloves, Weigh Boats, Wipes: If contaminated, these items must be placed in a container or sealed bag for solid hazardous waste disposal.[8][10]
-
Empty Stock Bottles: After triple-rinsing, the empty container can often be disposed of in a designated glass disposal box. Consult your institutional EHS for specific guidance on container management.
-
Contaminated Sharps: Needles or razor blades must be placed in a dedicated sharps container.
-
Spill Management and Emergency Procedures
Accidents require immediate and correct action.
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[2]
-
Contain: If safe to do so, contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels for large spills.
-
PPE: Don appropriate PPE, including respiratory protection if necessary, before cleaning up.[2]
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[11][12]
-
Report: Report the incident to your laboratory supervisor and institutional EHS department.
Regulatory Framework: The "Cradle-to-Grave" Principle
The entire process of hazardous waste management is governed by regulations such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][13] This framework establishes a "cradle-to-grave" responsibility, meaning the generator of the waste (your lab) is responsible for it from creation to its final, safe disposal.[13] Adherence to these protocols is not just a best practice; it is a legal requirement.
By implementing this structured and informed approach to waste disposal, you uphold the highest standards of safety and scientific integrity, protecting yourself, your colleagues, and the environment.
References
- Benchchem. Safeguarding Research: A Technical Guide to the Safe Handling of 4-Amino-2,6-dichloropyrimidine.
- U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Santa Cruz Biotechnology. 2,4-Dichloropyrimidine Safety Data Sheet.
- University of Wisconsin-Madison. Hazardous Waste Segregation.
- Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure.
- Cole-Parmer. Material Safety Data Sheet - 4,6-Dichloropyrimidine, 97%.
- Cornell University Environmental Health and Safety. Organic Solvents Waste Disposal.
- Earth Safe PPE. How to Dispose of Nitrile Gloves?.
- Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories.
- AEG Environmental. Best Practices for Hazardous Waste Disposal.
- Benchchem. Essential Safety and Logistics for Handling 4-Amino-2,6-dichloropyrimidine.
- Echemi. 4,6-DICHLORO-2-METHYLPYRIMIDINE-5-CARBONITRILE Safety Data Sheets.
- U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste.
Sources
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. earthsafeppe.com [earthsafeppe.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2,4-Dichloro-6-methylpyrimidine-5-carbonitrile
As researchers dedicated to advancing drug development, our work with novel chemical intermediates is foundational. Compounds like 2,4-Dichloro-6-methylpyrimidine-5-carbonitrile are valuable building blocks, but their reactivity demands our utmost respect and diligence. This guide moves beyond a simple checklist; it provides a framework for understanding the why behind each safety protocol, ensuring that every procedure is a self-validating system for your protection.
Hazard Analysis: Understanding the Adversary
Before we can select the appropriate armor, we must understand the nature of the threat. While a specific Safety Data Sheet (SDS) for the 5-carbonitrile variant is not widely available, we can extrapolate its hazard profile from the well-documented parent compound, 2,4-Dichloro-6-methylpyrimidine. The addition of a nitrile group is unlikely to diminish its inherent risks.
The primary dangers associated with this class of halogenated pyrimidines are severe and immediate:
-
Corrosivity: This chemical is classified as a corrosive material.[1][2] It can cause severe burns and permanent damage upon contact with skin and eyes.[1][2] Ingestion can lead to severe burns of the digestive tract and is a medical emergency.[1][2]
-
Ocular Damage: It is designated as a Category 1 hazard for serious eye damage.[1] Contact can cause blindness.[1]
-
Inhalation Hazard: While the toxicological properties have not been fully investigated, inhalation is harmful and may cause chemical burns to the respiratory tract.[1][2]
Given this profile, we must operate under the assumption that any exposure is a significant event. Our PPE selection is therefore not merely a recommendation but a critical defense mechanism.
The Core Arsenal: Personal Protective Equipment Protocol
Your selection of PPE is the most direct control you have over your safety. The following table outlines the minimum required PPE for handling this compound.
| Protection Area | Required PPE | Specification & Rationale |
| Respiratory | NIOSH-approved Respirator | Causality: The compound is harmful if inhaled and can cause severe respiratory tract irritation.[1][2] A standard surgical mask is insufficient. Use a half-mask or full-face respirator with cartridges rated for organic vapors and particulates (e.g., P100). All handling of the solid or solutions must be done within a certified chemical fume hood to provide the primary engineering control. |
| Eye & Face | Chemical Splash Goggles & Face Shield | Causality: The risk of irreversible eye damage is extremely high (Category 1).[1] Standard safety glasses are inadequate. Chemical splash goggles that form a complete seal around the eyes are mandatory. A full-face shield must be worn over the goggles to protect against splashes to the entire face. |
| Hand | Double-Gloving System: Inner Nitrile, Outer Butyl or Neoprene | Causality: The compound causes severe skin burns.[1][2] A single pair of standard nitrile gloves offers insufficient protection for extended contact or against solvents used to dissolve the compound. Inner Glove: A standard nitrile glove provides dexterity. Outer Glove: Butyl or neoprene gloves offer superior resistance to halogenated and aromatic hydrocarbons.[3][4] Always check the manufacturer's glove compatibility charts for the specific solvents you are using. |
| Body | Flame-Resistant (FR) Lab Coat & Chemical-Resistant Apron | Causality: Protects against splashes and contamination of personal clothing. The lab coat should be flame-resistant as a general laboratory precaution. A chemical-resistant apron (e.g., made of PVC or neoprene) worn over the lab coat provides an additional barrier against corrosive liquid splashes when handling larger quantities.[3] |
| Footwear | Closed-toe, Chemical-Resistant Shoes | Causality: Protects feet from spills. Shoes should be made of a non-porous material like leather or a synthetic equivalent. Fabric or mesh shoes are prohibited in the laboratory environment where this compound is handled. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, logical workflow is paramount. This protocol minimizes the potential for error and exposure.
Caption: Workflow for handling this compound.
Protocol Steps:
-
Pre-Operation Safety Check:
-
Confirm that the chemical fume hood has been certified within the last year.
-
Ensure the safety shower and eyewash station are unobstructed and have been recently tested.[1]
-
Prepare a spill kit containing a neutralizer like soda ash or sodium bicarbonate, as this compound is incompatible with strong acids and oxidizing agents.[1]
-
-
Donning PPE:
-
Put on your inner nitrile gloves.
-
Don your lab coat and chemical-resistant apron.
-
Put on your outer, chemical-resistant gloves (e.g., butyl rubber).
-
Fit your chemical splash goggles securely, followed by the full-face shield.
-
If required by your institution's chemical hygiene plan for the quantities being used, don your respirator.
-
-
Chemical Handling:
-
Conduct all manipulations, including weighing and transfers, deep within the sash of a certified chemical fume hood.
-
Use tools (spatulas, forceps) to handle the solid compound, avoiding direct glove contact where possible.
-
Keep the primary container sealed when not actively dispensing from it.[5]
-
-
Decontamination and Doffing PPE:
-
After handling is complete, decontaminate any equipment and the work surface within the fume hood.
-
To remove PPE, first remove the outer gloves, turning them inside-out.
-
Remove the face shield and goggles.
-
Remove the apron and lab coat.
-
Finally, remove the inner nitrile gloves and dispose of all contaminated items in a designated, sealed hazardous waste container.[1][6]
-
Wash hands thoroughly with soap and water.
-
Emergency Response Plan: Immediate Actions
In the event of an exposure, immediate and correct action is critical to mitigating harm.
Caption: Emergency response flowchart for chemical exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Do not delay. Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[1] This is a true emergency; seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (avoiding mouth-to-mouth).[1][2] Call for immediate medical assistance.
-
Ingestion: Rinse the mouth thoroughly with water. DO NOT induce vomiting , as this can cause further damage to the esophagus.[1][2] Seek immediate medical attention.
Disposal Plan: Cradle to Grave Responsibility
All waste, including the chemical itself, any contaminated consumables (gloves, paper towels), and empty containers, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed, and compatible container. Do not use aluminum or galvanized containers.[6]
-
Labeling: The waste container must be labeled "Hazardous Waste" and list the full chemical name: "this compound."
-
Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste contractor.[1][6] Do not pour any amount down the drain.[6][7]
By internalizing not just the steps but the reasoning behind them, you empower yourself to work safely and effectively. This guide serves as a foundation for your laboratory's specific Chemical Hygiene Plan. Always consult your institution's EHS department to ensure full compliance and safety.
References
- Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]
- Personal Protective Equipment Selection Guide. University of California, Santa Barbara. [Link]
- 2,4-Dichloro-6-methylpyrimidine | CAS#:5424-21-5. Chemsrc. [Link]
- Lab Safety Equipment & PPE. ChemTalk. [Link]
- How to Choose PPE for Chemical Work.
Sources
- 1. fishersci.com [fishersci.com]
- 2. 2,4-Dichloro-6-methylpyrimidine (5424-21-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. research.arizona.edu [research.arizona.edu]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. echemi.com [echemi.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
